Product packaging for Methyl 3-methoxy-2-nitrobenzoate(Cat. No.:CAS No. 5307-17-5)

Methyl 3-methoxy-2-nitrobenzoate

Cat. No.: B1266260
CAS No.: 5307-17-5
M. Wt: 211.17 g/mol
InChI Key: FDQQRLPHAAICCR-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-2-nitrobenzoate is a useful research compound. Its molecular formula is C9H9NO5 and its molecular weight is 211.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO5 B1266260 Methyl 3-methoxy-2-nitrobenzoate CAS No. 5307-17-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-methoxy-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-14-7-5-3-4-6(9(11)15-2)8(7)10(12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQQRLPHAAICCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10201147
Record name Benzoic acid, 3-methoxy-2-nitro-, methyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID10201147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5307-17-5
Record name Benzoic acid, 3-methoxy-2-nitro-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005307175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3-methoxy-2-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Methyl 3-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 3-methoxy-2-nitrobenzoate, a key chemical intermediate with significant applications in the pharmaceutical and fine chemical industries. The document details its synthesis, physicochemical properties, and spectral characterization. Emphasis is placed on elucidating the scientific principles that underpin the synthetic methodologies and analytical techniques, offering researchers and drug development professionals a robust resource for their work. This guide is structured to deliver not just procedural steps, but a deeper understanding of the compound's chemistry, facilitating its effective use in complex organic synthesis.

Introduction: The Strategic Importance of this compound

This compound (CAS No: 5307-17-5) is a substituted aromatic compound featuring a methyl ester, a methoxy group, and a nitro group on a benzene ring. This unique arrangement of functional groups makes it a versatile building block in organic synthesis. The electron-withdrawing nature of the nitro and ester groups, combined with the electron-donating effect of the methoxy group, creates a nuanced electronic environment that can be strategically exploited in the synthesis of more complex molecules.[1]

In the realm of pharmaceutical development, intermediates like this compound are crucial for the construction of Active Pharmaceutical Ingredients (APIs).[1] The specific functionalities of this molecule allow for its use in the synthesis of compounds targeting a range of biological pathways, including those involving enzyme inhibitors and receptor modulators.[1] Its structural motifs are found in various pharmacologically active compounds, highlighting its importance in medicinal chemistry.

This guide will delve into the primary synthetic routes to this compound, provide a detailed account of its physical and chemical properties, and offer a thorough analysis of its spectral data for unambiguous identification and quality control.

Synthesis of this compound: A Tale of Two Pathways

The synthesis of this compound can be approached via two principal synthetic strategies: the esterification of 3-methoxy-2-nitrobenzoic acid and the nitration of methyl 3-methoxybenzoate. The choice of pathway often depends on the availability of starting materials, desired purity, and scalability of the reaction.

Pathway A: Esterification of 3-Methoxy-2-nitrobenzoic Acid

This method involves the direct conversion of the carboxylic acid to its corresponding methyl ester. Fischer-Speier esterification is a classic and widely used method for this transformation.[2]

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2] In this case, 3-methoxy-2-nitrobenzoic acid is reacted with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The excess methanol serves to drive the equilibrium towards the formation of the ester.

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon towards nucleophilic attack by the methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation of the ester gives the final product and regenerates the acid catalyst.

Fischer_Esterification_Mechanism start 3-Methoxy-2-nitrobenzoic Acid + Methanol intermediate1 Protonated Carbonyl start->intermediate1 + H+ intermediate2 Tetrahedral Intermediate intermediate1->intermediate2 + CH3OH intermediate3 Protonated Ester intermediate2->intermediate3 - H2O product This compound + Water intermediate3->product - H+ catalyst H+

Caption: Fischer-Speier Esterification Mechanism.

Materials:

  • 3-Methoxy-2-nitrobenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methoxy-2-nitrobenzoic acid (1 equivalent).

  • Add a significant excess of anhydrous methanol (e.g., 20 equivalents), which also acts as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirring mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO2 evolution), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water or methanol.[3][4]

Pathway B: Nitration of Methyl 3-methoxybenzoate

This approach involves the introduction of a nitro group onto the aromatic ring of methyl 3-methoxybenzoate via electrophilic aromatic substitution.

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution.[5] The electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric acid and concentrated sulfuric acid.[6]

The regioselectivity of the nitration is dictated by the directing effects of the substituents already present on the benzene ring. The methoxy group (-OCH₃) is an ortho-, para-director and an activating group due to its electron-donating resonance effect. The methyl ester group (-COOCH₃) is a meta-director and a deactivating group due to its electron-withdrawing inductive and resonance effects.[7] In the case of methyl 3-methoxybenzoate, the directing effects of the two groups are considered. The methoxy group strongly directs ortho and para to its position. The ester group directs meta to its position. The position ortho to the methoxy group and meta to the ester group is the C2 position, which is sterically hindered. The other ortho position to the methoxy group is the C4 position, which is also para to the ester. The para position to the methoxy group is the C6 position, which is also ortho to the ester. The nitration is expected to occur primarily at the positions activated by the methoxy group.

Nitration_of_Methyl_3-methoxybenzoate start Methyl 3-methoxybenzoate product This compound start->product Electrophilic Aromatic Substitution reagents HNO3, H2SO4

Caption: Synthesis via Nitration.

Materials:

  • Methyl 3-methoxybenzoate

  • Concentrated nitric acid

  • Concentrated sulfuric acid

  • Ice

  • Methanol (ice-cold)

  • Ethanol

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, cool concentrated sulfuric acid.

  • Slowly add methyl 3-methoxybenzoate to the cold sulfuric acid with continuous stirring, maintaining the temperature below 10°C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of cold concentrated sulfuric acid. Keep this mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of methyl 3-methoxybenzoate in sulfuric acid over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 15°C.[8]

  • After the addition is complete, continue stirring in the ice bath for another 15 minutes, then allow the mixture to stand at room temperature for about 15-20 minutes.[9]

  • Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • The solid product, crude this compound, will precipitate.

  • Isolate the crude product by vacuum filtration and wash thoroughly with cold water.

  • A preliminary wash with a small amount of ice-cold methanol can help remove some impurities.[8]

  • Purify the crude product by recrystallization from ethanol.[3]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis.

PropertyValueSource(s)
CAS Number 5307-17-5[10]
Molecular Formula C₉H₉NO₅[10]
Molecular Weight 211.17 g/mol [10]
Appearance White to light yellow crystalline solid[10]
Melting Point 141-144 °C[10]
Boiling Point 404.5 ± 28.0 °C at 760 mmHg[11]
Solubility Insoluble in water.[11]
Density 1.0 ± 0.1 g/cm³[11]

Spectral Data and Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides key information about its functional groups.

  • C=O Stretch (Ester): A strong absorption band is expected around 1715-1730 cm⁻¹.[5]

  • NO₂ Stretch (Nitro Group): Two characteristic strong absorption bands are anticipated for the asymmetric and symmetric stretching of the nitro group, typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.[5]

  • C-O Stretch (Ester and Ether): Absorption bands corresponding to the C-O stretching of the ester and the methoxy ether will be present in the region of 1000-1300 cm⁻¹.

  • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are indicative of the aromatic C-H bonds.

  • Aromatic C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching within the aromatic ring.

An example of the IR spectrum can be found on ChemicalBook.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the precise structure of the molecule.

The ¹H NMR spectrum of this compound is expected to show the following signals:

  • Methyl Ester Protons (-COOCH₃): A singlet integrating to three protons, typically in the range of 3.8-4.0 ppm.

  • Methoxy Protons (-OCH₃): A singlet integrating to three protons, also in the range of 3.8-4.0 ppm.

  • Aromatic Protons: The three protons on the aromatic ring will appear as a complex multiplet or as distinct doublets and triplets in the aromatic region (typically 7.0-8.5 ppm), with their chemical shifts influenced by the electronic effects of the substituents.

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

  • Carbonyl Carbon (Ester): A signal in the downfield region, typically around 165 ppm.

  • Aromatic Carbons: Six distinct signals are expected for the six aromatic carbons in the range of 110-160 ppm. The carbon attached to the nitro group will be significantly deshielded.

  • Methyl Carbons: Signals for the methyl carbons of the ester and methoxy groups will appear in the upfield region, typically around 50-60 ppm.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 211, corresponding to the molecular weight of this compound.

Applications in Drug Development and Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. The nitro group can be readily reduced to an amine, which can then be further functionalized. For instance, the resulting amino-methoxy-benzoate scaffold is a common feature in many biologically active molecules.

A notable application of a structurally similar compound, methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate, is in the synthesis of Gefitinib, an EGFR inhibitor used in cancer therapy.[13] This highlights the utility of such nitroaromatic esters in the construction of complex drug molecules.

Applications start This compound intermediate Key Intermediate start->intermediate application1 Enzyme Inhibitors intermediate->application1 application2 Receptor Modulators intermediate->application2 application3 Active Pharmaceutical Ingredients (APIs) intermediate->application3

Caption: Role as a Key Intermediate.

Conclusion

This compound is a chemical intermediate of considerable utility, particularly in the fields of medicinal chemistry and organic synthesis. Its synthesis is achievable through well-established methods, each with its own advantages. A thorough understanding of its physicochemical and spectral properties is paramount for its effective use and quality control. This guide has provided a detailed, scientifically-grounded overview to aid researchers and developers in harnessing the synthetic potential of this versatile molecule.

References

  • Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Methyl 2-Methoxy-3-Nitrobenzoate in Pharmaceutical Synthesis.
  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
  • Anasazi Instruments. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.
  • University of Missouri-St. Louis. (n.d.). NITRATION OF METHYL BENZOATE.
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • Brainly. (2023, October 12). Analyze the ^1H and ^{13}C NMR spectra of methyl 3-nitrobenzoate.
  • FranklyChemistry. (2016, January 30). Aromatic 3a. Nitration of methylbenzoate [Video]. YouTube.
  • SpectraBase. (n.d.). Methyl 3-methoxy-2-nitro-benzoate - Optional[MS (GC)] - Spectrum.
  • NIST. (n.d.). Methyl 3-methoxy-4-nitrobenzoate.
  • NIST. (n.d.). 3-Methoxy-2-nitrobenzoic acid.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
  • YouTube. (2022, January 21). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate [Video].
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968).
  • NIST. (n.d.). 3-Methoxy-2-nitrobenzoic acid.
  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate | Resource.
  • Truman State University. (2017). Fischer Esterification of 3-ntrobenzoic acid.
  • Stack Exchange. (2018, January 5). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate.
  • Google Patents. (n.d.). US4506089A - Preparation of methyl m-nitrobenzoate.
  • Chegg. (2023, March 21). Solved 1. Interpret the 1H-NMR and 13C-NMR Spectra of methyl.
  • Quora. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate?.
  • ResearchGate. (2023, June). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.
  • Google Patents. (n.d.). WO2010076810A2 - A process for the preparation of gefitinib.

Sources

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-methoxy-2-nitrobenzoate, a substituted aromatic compound, is a key intermediate in the synthesis of various pharmaceutical and agrochemical products.[1] Its unique molecular architecture, featuring a methoxy, a nitro group, and a methyl ester on a benzene ring, offers a versatile platform for synthetic transformations.[2] Understanding its physicochemical properties is paramount for researchers, scientists, and drug development professionals to effectively utilize this compound in synthetic strategies, ensure safety, and optimize reaction conditions. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, supported by experimental data and established scientific principles.

Chemical Identity and Structure

The structural integrity of a molecule is the foundation of its chemical behavior. This compound's structure dictates its reactivity and physical properties.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 5307-17-5[1][3]
Molecular Formula C9H9NO5[1][3]
Molecular Weight 211.17 g/mol [1]
IUPAC Name This compound[1]
Synonyms 3-Methoxy-2-nitrobenzoic acid methyl ester, Methyl 2-nitro-m-anisate, 2-Nitro-m-anisic acid methyl ester[3][4]
InChI Key FDQQRLPHAAICCR-UHFFFAOYSA-N[1][3]

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in chemical synthesis.

Table 2: Key Physicochemical Data

PropertyValueSource
Melting Point 142-144 °C[1][3]
Boiling Point 404.5 ± 28.0 °C at 760 mmHg[3]
Density 1.0 ± 0.1 g/cm³[3]
Water Solubility Insoluble[1][3]
Flash Point 212.6 ± 20.5 °C[3]
Refractive Index 1.474[3]

In-depth Analysis:

  • Melting Point: The relatively high melting point of 142-144 °C indicates a stable crystalline lattice structure.[1][3] This is a crucial parameter for purification by recrystallization and for determining the compound's physical state under various temperature conditions.

  • Solubility: The insolubility in water is expected due to the predominantly nonpolar aromatic ring and the methyl ester group.[1][3] This property dictates the choice of solvents for reactions and purification, favoring organic solvents.

  • Boiling and Flash Points: The high boiling and flash points suggest low volatility and a lower risk of flammability under standard laboratory conditions.[3]

Spectroscopic Data and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of a chemical compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption peaks for this compound are crucial for its identification.

Table 3: Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Interpretation
C=O (Ester)~1735-1750Strong absorption, characteristic of the carbonyl stretch.[5]
NO₂ (Nitro)~1490-1550 and ~1315-1355Two distinct strong absorptions corresponding to the asymmetric and symmetric stretching vibrations.[5]
C-O (Ester and Ether)~1160-1210Stretching vibrations.[5]
C=C (Aromatic)~1600 and ~1475Stretching vibrations within the benzene ring.[5]
C-H (Aromatic)~3030Stretching vibrations.
C-H (Aliphatic)~2800-2950Stretching vibrations of the methyl groups.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The molecular ion peak in the mass spectrum of this compound would correspond to its molecular weight (211.17 g/mol ).[1] Fragmentation patterns would provide further structural information.

Synthesis and Reactivity

This compound is typically synthesized from 3-methoxy-2-nitrobenzoic acid and iodomethane.[7] Another synthetic route involves the nitration of methyl 3-methoxybenzoate.[8] The presence of the nitro and ester groups, both of which are electron-withdrawing, deactivates the aromatic ring towards electrophilic substitution. The methoxy group, being an activating group, directs incoming electrophiles to the ortho and para positions. The interplay of these electronic effects governs the compound's reactivity in further synthetic transformations.

Caption: A simplified workflow for the synthesis of this compound.

Applications in Research and Development

The strategic placement of functional groups makes this compound a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2] It serves as a building block for creating compounds that can act as enzyme inhibitors or receptor modulators.[2]

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions are essential when handling this compound.

  • Handling: It should be handled in a well-ventilated area.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn to avoid contact with skin and eyes.[3][9] Dust formation should be avoided.[3]

  • Storage: Store in a cool, dry, and well-ventilated place.[1][3] The container should be kept tightly closed.[1][3] It is incompatible with strong oxidizing agents and should be stored away from them.[1]

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of this compound. A thorough understanding of its structure, physical characteristics, and spectroscopic data is fundamental for its effective and safe use in scientific research and drug development. The information presented herein serves as a valuable resource for scientists and researchers, enabling them to leverage the synthetic potential of this important chemical intermediate.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • ChemADVISOR, Inc. (2010). MSDS - OHS14953.
  • Google Patents. (2016). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
  • MDPI. (2010). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 15(9), 6199-6207.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Methyl 2-Methoxy-3-Nitrobenzoate in Pharmaceutical Synthesis.
  • Anasazi Instruments, Inc. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • NIST. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. NIST Chemistry WebBook.
  • CAS. (n.d.). Methyl 3-nitrobenzoate. Common Chemistry.
  • Autech Industry Co.,Limited. (n.d.). Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applications.
  • PubChem. (n.d.). Methyl 3-methoxy-2-methylbenzoate.
  • NIST. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. NIST Chemistry WebBook.
  • ChemBK. (2024). Methyl 3-methyl-2-nitrobenzoate.
  • Sciencing. (2022). How To Identify The IR Of Methyl M-Nitrobenzoate.
  • Studylib. (n.d.). A 2 step synthesis of methyl 3-n.
  • PubChem. (n.d.). Methyl 2-hydroxy-3-nitrobenzoate.
  • PubChem. (n.d.). Methyl 3-nitrobenzoate.
  • PubChem. (n.d.). Methyl 4-methoxy-3-nitrobenzoate.
  • NIST. (n.d.). Methyl p-nitro benzoate. NIST Chemistry WebBook.
  • Chegg. (2022). Solved What IR peaks are present in methyl 3-nitrobenzoate?.
  • Mol-Instincts. (2025). methyl 2-nitrobenzoate.
  • PharmaCompass. (n.d.). Methyl 3-nitro-2-methylbenzoate.

Sources

A Senior Application Scientist's Technical Guide to Methyl 3-methoxy-2-nitrobenzoate (CAS No. 5307-17-5)

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Building Block

Methyl 3-methoxy-2-nitrobenzoate, identified by the CAS number 5307-17-5, is a highly functionalized aromatic compound that serves as a pivotal intermediate in advanced organic synthesis.[1][2] Its molecular structure, featuring a methyl ester, a methoxy group, and a nitro group strategically positioned on a benzene ring, offers a unique combination of reactivity and steric influence. This arrangement makes it particularly valuable in the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs).[3][4] The true synthetic potential of this molecule is unlocked through the selective transformation of its functional groups, most notably the reduction of the ortho-nitro group to an amine. This conversion yields the corresponding aniline derivative, a critical precursor for building substituted quinolines, benzodiazepines, and other scaffolds prevalent in medicinal chemistry. This guide provides an in-depth examination of its properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The identity and purity of this compound are confirmed through a combination of its physical properties and spectroscopic signatures.

Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized below. These parameters are essential for experimental design, particularly for determining appropriate solvents and reaction temperatures.

PropertyValueSource(s)
CAS Number 5307-17-5[1][2][3][5]
Molecular Formula C₉H₉NO₅[1][2][6]
Molecular Weight 211.17 g/mol [3][5]
Appearance White to pale yellow solid/crystalline powder[7]
Melting Point 142-144 °C[1]
Boiling Point 404.5 ± 28.0 °C at 760 mmHg[1]
Density 1.0 ± 0.1 g/cm³[1]
Water Solubility Insoluble[1][3]
InChI Key FDQQRLPHAAICCR-UHFFFAOYSA-N[1][3][5]
Spectroscopic Data for Structural Verification

Spectroscopic analysis is non-negotiable for confirming the structure of the title compound. While specific spectra can vary slightly based on the solvent and instrument, the following represents typical expected data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the two different methyl groups. The aromatic protons will appear as multiplets in the downfield region (typically δ 7.5-7.7 ppm), with their coupling patterns revealing their substitution on the ring. The methoxy group (-OCH₃) protons will appear as a sharp singlet around δ 3.9 ppm, and the methyl ester (-COOCH₃) protons will also be a singlet, typically in a similar region.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum provides confirmation of the carbon skeleton. It will show nine distinct signals: one for the carbonyl carbon of the ester (downfield, ~165 ppm), six for the aromatic carbons (in the ~120-155 ppm range, with carbons attached to oxygen and the nitro group being the most deshielded), and two signals for the methyl carbons of the ester and methoxy groups (upfield, ~52-56 ppm).

  • IR (Infrared) Spectroscopy: The IR spectrum is crucial for identifying the key functional groups. Characteristic absorption bands will be observed for the C=O stretch of the ester (strong, ~1730 cm⁻¹), asymmetric and symmetric N-O stretches of the nitro group (strong, ~1530 cm⁻¹ and ~1350 cm⁻¹, respectively), and C-O stretches of the ester and ether linkages (~1250-1000 cm⁻¹).

  • MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 211.[8]

Synthesis and Manufacturing

The preparation of this compound is most commonly achieved via the esterification of its corresponding carboxylic acid, 3-methoxy-2-nitrobenzoic acid.[9] This precursor itself can be synthesized through various routes, but the final esterification step is a standard and reliable transformation.

Synthesis_Workflow cluster_start Starting Material cluster_process Process cluster_product Final Product A 3-Methoxy-2-nitrobenzoic Acid (CAS: 4920-80-3) B Esterification A->B  Methanol (Solvent/Reagent)  H₂SO₄ (Catalyst)   C This compound (CAS: 5307-17-5) B->C  Heat (Reflux)  Workup & Purification  

Caption: General workflow for synthesizing this compound.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a standard laboratory-scale synthesis. The causality for using concentrated sulfuric acid is its dual role: it protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by methanol, and it acts as a dehydrating agent, sequestering the water byproduct to drive the equilibrium towards the product side (Le Châtelier's principle).

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-methoxy-2-nitrobenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 volumes).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the suspension. The addition is exothermic and should be done cautiously.

  • Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Reduce the volume of methanol under reduced pressure.

  • Neutralization: Carefully pour the concentrated residue into a beaker of ice water. A solid precipitate should form. If necessary, slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid until the effervescence ceases.

  • Filtration: Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol or an ethanol/water mixture, to yield the final product as a crystalline solid. Dry the purified product under vacuum.

Chemical Reactivity: The Gateway to Aniline Derivatives

The most significant reaction of this compound in drug development is the reduction of the nitro group to form Methyl 2-amino-3-methoxybenzoate.[10] This transformation is a cornerstone reaction, as the resulting ortho-amino ester is a versatile precursor for constructing nitrogen-containing heterocycles.

Several methods can be employed for this reduction, and the choice is dictated by factors such as substrate compatibility, scale, and cost.

  • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas is a very clean method, as the only byproduct is water. However, it may not be suitable if other reducible functional groups (e.g., alkenes, alkynes) are present in the molecule.[11]

  • Metal-Acid Reduction: Classic methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid (typically HCl or acetic acid) are robust and cost-effective.[11][12][13] Iron powder in acetic acid is a common choice due to its low cost and environmental friendliness compared to tin.[13] The mechanism involves a series of single-electron transfers from the metal to the nitro group.[14]

Reduction_Mechanism Start Ar-NO₂ (Nitrobenzoate) Intermediate1 Ar-N=O (Nitroso) Start->Intermediate1 +2e⁻, +2H⁺ Intermediate2 Ar-NHOH (Hydroxylamine) Intermediate1->Intermediate2 +2e⁻, +2H⁺ Product Ar-NH₂ (Aniline) Intermediate2->Product +2e⁻, +2H⁺ -H₂O

Sources

"molecular structure of Methyl 3-methoxy-2-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of Methyl 3-methoxy-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 5307-17-5) is a pivotal intermediate in modern synthetic chemistry, particularly valued in the pharmaceutical industry as a scaffold for novel therapeutics.[1] Its unique trifecta of functional groups—a methyl ester, a nitro group, and a methoxy group, arranged in a sterically demanding ortho- and meta-substitution pattern on a benzene ring—governs its reactivity and utility. This guide provides a comprehensive analysis of its molecular structure, elucidated through spectroscopic methods, and explores the underlying chemical principles that dictate its synthesis and conformational behavior. By integrating foundational data with mechanistic insights, this document serves as an essential resource for researchers leveraging this versatile building block.

Core Molecular Identity and Physicochemical Properties

A precise understanding of a molecule begins with its fundamental identifiers and physical characteristics. These data points are critical for sourcing, handling, and characterizing this compound in a laboratory setting.

Chemical Identifiers

The compound is unambiguously identified by a set of internationally recognized chemical codes and notations.

IdentifierValueSource
CAS Number 5307-17-5[2][3]
Molecular Formula C₉H₉NO₅[2][4]
Molecular Weight 211.17 g/mol [3][4]
IUPAC Name This compoundN/A
InChI InChI=1S/C9H9NO5/c1-14-7-5-3-4-6(9(11)15-2)8(7)10(12)13/h3-5H,1-2H3[5]
InChIKey FDQQRLPHAAICCR-UHFFFAOYSA-N[2][3][5]
Canonical SMILES COC1=C(C(=O)OC)C=CC=C1[O-][5]
Physicochemical Data

The physical properties of this compound are indicative of a stable, crystalline solid under standard conditions.

PropertyValueSource
Appearance White to light yellow crystalline powder[6]
Melting Point 141-144 °C[2][6]
Boiling Point 404.5 ± 28.0 °C at 760 mmHg (Predicted)[2]
Solubility Insoluble in water[2]
Density 1.0 ± 0.1 g/cm³ (Predicted)[2]

Structural Elucidation Through Spectroscopy

The precise arrangement of atoms and functional groups in this compound is confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy reveals the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, providing definitive proof of the substitution pattern. While specific spectra for this exact compound are not publicly indexed, its structure allows for a robust prediction of the expected spectral data based on established principles and data from analogous compounds like 3-methoxy-2-nitrobenzoic acid and methyl 3-nitrobenzoate.[7][8][9]

  • ¹H NMR Analysis: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two different methyl groups. The electron-withdrawing nature of the nitro and ester groups strongly deshields adjacent protons, shifting them downfield.

    • Aromatic Region (δ 7.0-8.0 ppm): The three protons on the benzene ring will appear as a complex multiplet system. The proton at C4 (ortho to the ester) and the proton at C6 (ortho to the methoxy) will be distinct from the proton at C5.

    • Methoxy Group (δ ~3.9 ppm): A sharp singlet corresponding to the three protons of the methoxy (-OCH₃) group is expected. Its position is consistent with a methoxy group attached to an aromatic ring.[7]

    • Methyl Ester Group (δ ~3.9 ppm): A second sharp singlet, also integrating to three protons, will represent the methyl group of the ester (-COOCH₃). The chemical shifts of the two methyl groups are expected to be very similar but distinguishable in a high-resolution spectrum.[8]

  • ¹³C NMR Analysis: The carbon spectrum provides a count of the unique carbon environments and confirms the presence of the key functional groups.

    • Carbonyl Carbon (δ ~165 ppm): The ester carbonyl carbon is highly deshielded and appears significantly downfield.[9]

    • Aromatic Carbons (δ 110-155 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the nitro group (C2) and the carbon bearing the methoxy group (C3) will have their chemical shifts strongly influenced by these substituents. The other four carbons (C1, C4, C5, C6) will also show unique resonances.

    • Methyl Carbons (δ ~52-56 ppm): The carbons of the ester methyl and the methoxy methyl groups will appear as sharp signals in the upfield region of the spectrum.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[10]

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Ester Carbonyl (C=O) 1735 - 1750Strong, sharp stretch
Nitro (N-O) 1490 - 1550 and 1315 - 1355Two strong stretches (asymmetric & symmetric)
Aromatic (C=C) ~1600 and ~1475Medium stretches
Ester/Ether (C-O) 1160 - 1210Strong stretch
Aromatic C-H > 3000Weak to medium stretch
Aliphatic C-H (Methyl) 2800 - 2950Medium stretch

The presence of a strong absorption band around 1740 cm⁻¹ is a definitive indicator of the ester carbonyl group.[10][11] Equally important are the two distinct, strong bands for the nitro group, which confirm its presence.[10]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers insights into its fragmentation pattern, which can further corroborate the structure. For this compound (MW = 211.17), the electron ionization (EI) mass spectrum is expected to show:

  • Molecular Ion Peak (M⁺): A peak at m/z = 211, corresponding to the intact molecule.

  • Key Fragmentation Peaks:

    • m/z = 180: Loss of the methoxy radical (•OCH₃) from the ester.

    • m/z = 165: Loss of the nitro group (•NO₂).

    • m/z = 152: Loss of the entire ester methyl group and a nitro group fragment.

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity.

Synthetic Workflow

A common and logical synthetic route involves the esterification of 3-methoxybenzoic acid followed by a directed nitration. An alternative starts with the corresponding nitrobenzoic acid, which is then esterified.[4]

G A 3-Methoxy-2-nitrobenzoic Acid B This compound A->B C Methyl 3-methoxybenzoate D This compound C->D Nitration (HNO₃, Ac₂O) caption Fig 1. Key synthetic pathways to the target compound.

Caption: Fig 1. Key synthetic pathways to the target compound.

The Causality of Regioselective Nitration

The critical step in the synthesis is the introduction of the nitro group at the C2 position. This outcome is a direct result of the directing effects of the substituents on the aromatic ring during electrophilic aromatic substitution.

G mol C C C C C C Benzene Ring substituents Substituents on Ring methoxy Methoxy Group (-OCH₃) at C3 ester Ester Group (-COOCH₃) at C1 ortho_para Activating Ortho-, Para-directing methoxy->ortho_para meta Deactivating Meta-directing ester->meta electrophile Nitronium Ion (NO₂⁺) outcome Favored Position for NO₂⁺ Attack Position C2 electrophile->outcome Attacks Ring directing_effects Directing Effects ortho_para->outcome Directs Attack meta->outcome Directs Attack caption Fig 2. Logic of regioselective nitration.

Caption: Fig 2. Logic of regioselective nitration.

  • Methoxy Group (-OCH₃) at C3: This is a strongly activating, ortho-, para- directing group due to resonance donation of its lone pair electrons into the ring. It directs incoming electrophiles to positions C2, C4, and C6.

  • Methyl Ester Group (-COOCH₃) at C1: This is a moderately deactivating, meta- directing group due to the electron-withdrawing nature of the carbonyl. It directs incoming electrophiles to positions C3 and C5.

The position at C2 is ortho to the powerful activating methoxy group and ortho to the deactivating ester group. The activating effect of the methoxy group is dominant, strongly favoring substitution at one of its ortho positions (C2 or C4). Between these, C2 is sterically less hindered than C4 (which is para to the methoxy) and is the observed major product. A patent for a similar synthesis using acetic anhydride (Ac₂O) and nitric acid (HNO₃) highlights a method that can improve selectivity and yield under milder conditions compared to traditional sulfuric acid catalysis.[12]

Application in Drug Discovery and Development

This compound is not an end product but a high-value intermediate. Its structure is a precursor to 2-amino-3-methoxybenzoic acid derivatives, which are common substructures in pharmacologically active molecules.

  • Versatile Reaction Sites: The molecule offers three distinct handles for chemical modification:

    • Nitro Group: Can be readily reduced to an amine (-NH₂), which can then be used in amide bond formation, cyclizations, or as a directing group itself.

    • Ester Group: Can be hydrolyzed to a carboxylic acid for further functionalization or can react with nucleophiles.

    • Aromatic Ring: Can undergo further substitution reactions, although the ring is generally deactivated.

This versatility makes it an ideal starting material for building complex molecular architectures, particularly for compounds designed as enzyme inhibitors and receptor modulators.[1]

References

  • Google Patents. (2016). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
  • Royal Society of Chemistry. (n.d.). Supporting Information for [Paper Title].
  • Sciencing. (2022, March 24). How To Identify The IR Of Methyl M-Nitrobenzoate.
  • Study.com. (n.d.). Interpret the infrared spectrum of methyl m-nitrobenzoate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Methyl 2-Methoxy-3-Nitrobenzoate in Pharmaceutical Synthesis.
  • University of Colorado Boulder. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.

Sources

A Technical Guide to the Spectroscopic Data of Methyl 3-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxy-2-nitrobenzoate is a substituted aromatic compound with significant potential as a building block in the synthesis of various pharmaceutical and agrochemical agents. Its specific substitution pattern, featuring a methoxy, a nitro, and a methyl ester group on the benzene ring, imparts unique electronic and steric properties that are crucial for its reactivity and biological activity. A thorough understanding of its molecular structure is therefore paramount for its effective utilization in research and development.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The objective is to offer a comprehensive resource for the unambiguous identification and characterization of this compound, grounded in the principles of spectroscopic interpretation and supported by established experimental protocols.

Molecular Structure and Expected Spectroscopic Features

The molecular structure of this compound dictates its characteristic spectroscopic signatures. The benzene ring is substituted with three distinct functional groups:

  • Methyl Ester (-COOCH₃): This electron-withdrawing group influences the electronic environment of the aromatic ring and will have characteristic signals in both NMR and IR spectra.

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group significantly deshields adjacent protons and carbons in the NMR spectra and exhibits strong, characteristic stretching vibrations in the IR spectrum.

  • Methoxy Group (-OCH₃): This electron-donating group will influence the chemical shifts of the aromatic protons and carbons, and its protons will appear as a sharp singlet in the ¹H NMR spectrum.

The interplay of these substituents creates a unique electronic environment for each atom in the molecule, which is reflected in the detailed spectroscopic data presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the methyl ester and methoxy groups. The electron-withdrawing nature of the nitro and ester groups, along with the electron-donating effect of the methoxy group, will influence the chemical shifts of the aromatic protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.65t, J ≈ 8.0 Hz1HH-5
~7.45dd, J ≈ 8.0, 1.5 Hz1HH-4
~7.20dd, J ≈ 8.0, 1.5 Hz1HH-6
~3.95s3H-OCH₃ (methoxy)
~3.90s3H-OCH₃ (ester)

Interpretation of the ¹H NMR Spectrum:

The aromatic region of the spectrum is anticipated to display a triplet and two doublets of doublets, characteristic of a 1,2,3-trisubstituted benzene ring. The H-5 proton, situated between two carbons bearing hydrogens, is expected to appear as a triplet. The H-4 and H-6 protons will each be split by the H-5 proton and will also exhibit a smaller long-range coupling, resulting in doublets of doublets. The strong deshielding effect of the adjacent nitro group will likely cause the H-6 proton to appear at a downfield chemical shift compared to the H-4 proton. The methoxy and methyl ester protons are expected to appear as sharp singlets, with the methoxy protons typically at a slightly higher chemical shift.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. The loss of symmetry due to the substitution pattern means that all nine carbon atoms in this compound are expected to be chemically non-equivalent, resulting in nine distinct signals.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~165.0C=O (ester)
~155.0C-3 (C-OCH₃)
~148.0C-2 (C-NO₂)
~132.0C-5
~128.0C-1 (C-COOCH₃)
~120.0C-6
~115.0C-4
~56.0-OCH₃ (methoxy)
~52.5-OCH₃ (ester)

Interpretation of the ¹³C NMR Spectrum:

The carbonyl carbon of the ester group is expected to be the most downfield signal. The aromatic carbons directly attached to the electronegative oxygen and nitrogen atoms (C-3 and C-2) will also be significantly deshielded. The remaining aromatic carbons will appear in the typical aromatic region (110-140 ppm). The carbons of the methoxy and methyl ester groups will be found in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring high-quality NMR spectra of nitroaromatic compounds is as follows:

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • If quantitative analysis is required, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.

Instrumentation and Data Acquisition:

  • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

  • For ¹³C NMR, a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorption bands of the nitro, ester, and aromatic functionalities.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Medium-WeakAromatic C-H Stretch
~2950-2850Medium-WeakAliphatic C-H Stretch (-OCH₃)
~1730StrongC=O Stretch (Ester)
~1600, ~1470Medium-WeakAromatic C=C Stretch
~1530StrongAsymmetric NO₂ Stretch
~1350StrongSymmetric NO₂ Stretch
~1250StrongC-O Stretch (Ester and Ether)

Interpretation of the IR Spectrum:

The most diagnostic peaks in the IR spectrum will be the strong carbonyl stretch of the ester group around 1730 cm⁻¹ and the two strong bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The presence of these intense absorptions is a strong indicator of the presence of these functional groups. Additionally, the aromatic C-H and C=C stretching vibrations, as well as the C-O stretching of the ester and ether linkages, will provide further confirmation of the molecular structure.

Experimental Protocol for IR Spectroscopy

The following is a standard protocol for acquiring an IR spectrum using the Attenuated Total Reflectance (ATR) technique, which is suitable for solid samples.

Instrumentation and Sample Preparation:

  • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring good contact.

Data Acquisition:

  • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Apply pressure to the sample using the ATR's pressure clamp to ensure good contact with the crystal.

  • Record the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

  • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For this compound, Electron Ionization (EI) is a common technique that will induce characteristic fragmentation.

Expected Mass Spectrometry Data (EI):

m/zPredicted Fragment
211[M]⁺ (Molecular Ion)
180[M - OCH₃]⁺
165[M - NO₂]⁺
151[M - COOCH₃]⁺
135[M - NO₂ - OCH₃]⁺
107[C₇H₇O]⁺
77[C₆H₅]⁺

Interpretation of the Mass Spectrum:

The molecular ion peak ([M]⁺) is expected at an m/z of 211, corresponding to the molecular weight of this compound. The fragmentation pattern will likely involve the loss of the functional groups. Common fragmentation pathways for aromatic nitro compounds include the loss of the nitro group (NO₂, 46 Da) and the methoxy radical (•OCH₃, 31 Da) from the ester. The loss of the entire methyl ester group (COOCH₃, 59 Da) is also a probable fragmentation pathway. The resulting fragment ions can provide further confirmation of the connectivity of the molecule.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that separates the components of a mixture before they are introduced into the mass spectrometer.

Instrumentation and Sample Preparation:

  • Use a GC-MS system equipped with a capillary column suitable for the analysis of semi-volatile aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

Data Acquisition:

  • GC Conditions:

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without thermal decomposition (e.g., 250 °C).

    • Oven Temperature Program: A temperature gradient is typically used to ensure good separation. For example, start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

    • Mass Range: Scan a mass range that includes the molecular weight of the compound and its expected fragments (e.g., m/z 40-300).

    • Ion Source Temperature: Typically set around 230 °C.

Workflow and Data Integration

The comprehensive characterization of this compound relies on the integration of data from multiple spectroscopic techniques. The following diagram illustrates the typical workflow.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of Methyl 3-methoxy-2-nitrobenzoate Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS Data_Analysis Combined Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure Structure Confirmation Data_Analysis->Structure

Sources

An In-depth Technical Guide to the Solubility of Methyl 3-methoxy-2-nitrobenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-methoxy-2-nitrobenzoate is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals and other complex organic molecules. A comprehensive understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating final products. This technical guide addresses the notable lack of publicly available quantitative solubility data for this compound. In the absence of extensive empirical data, this document provides a thorough qualitative and predicted solubility profile based on established chemical principles and data from structurally analogous compounds. Furthermore, a detailed, best-practice experimental protocol for the precise quantitative determination of its solubility is presented. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions regarding solvent selection and to generate reliable, in-house solubility data.

Introduction to this compound

This compound (CAS No: 5307-17-5) is a substituted aromatic ester.[1] Its molecular structure, featuring a nitro group, a methoxy group, and a methyl ester attached to a benzene ring, imparts a unique combination of polarity and chemical reactivity.[1] This makes it a versatile building block in organic synthesis. A solid understanding of its physical properties, particularly its solubility, is a critical first step in its effective utilization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 5307-17-5[1]
Molecular Formula C₉H₉NO₅[1]
Molecular Weight 211.17 g/mol [2]
Melting Point 142-144 °C[1]
Boiling Point 404.5 ± 28.0 °C at 760 mmHg[1]
Density 1.0 ± 0.1 g/cm³[1]
Water Solubility Insoluble[1][2]

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like," which is a qualitative summary of the thermodynamics of solvation.[3][4] The process of dissolution involves overcoming the solute-solute interactions in the crystal lattice and the solvent-solvent interactions, and forming new solute-solvent interactions. For this compound, its solubility in a given organic solvent is influenced by:

  • Polarity: The presence of the polar nitro (-NO₂) and ester (-COOCH₃) groups, along with the moderately polar methoxy (-OCH₃) group, makes the molecule polar. Therefore, it is expected to have better solubility in polar solvents.

  • Hydrogen Bonding: The molecule contains hydrogen bond acceptors (the oxygen atoms in the nitro, methoxy, and ester groups) but no strong hydrogen bond donors. Solvents that are hydrogen bond donors may exhibit enhanced solubility.

  • Dipole-Dipole Interactions: The polar functional groups create a net dipole moment in the molecule, allowing for favorable dipole-dipole interactions with polar solvents.

  • Van der Waals Forces: The aromatic ring contributes to London dispersion forces, which can lead to some solubility in non-polar solvents, although this is likely to be limited by the polar functional groups.

The interplay of these factors determines the extent to which this compound will dissolve in a particular organic solvent.

Predicted Qualitative Solubility Profile

In the absence of specific quantitative data, a qualitative solubility profile can be predicted based on the principles outlined above and the known solubility of structurally similar compounds. For instance, the related compound 3-methyl-2-nitrobenzoic acid is soluble in polar organic solvents like ethanol and acetone.[5] Another analogue, methyl 2-methyl-3-nitrobenzoate, is reported to be soluble in methanol.[6] Furthermore, methyl 3-nitrobenzoate is slightly soluble in methanol, ethanol, and ether.[7]

Based on this understanding, the following table provides a predicted qualitative solubility profile for this compound in a range of common organic solvents.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolSolubleThe high polarity of methanol and its ability to act as a hydrogen bond donor are expected to lead to good solubility.
EthanolSolubleSimilar to methanol, ethanol's polarity and hydrogen bonding capabilities should facilitate dissolution.
IsopropanolModerately SolubleThe increased non-polar character of the isopropyl group may slightly reduce solubility compared to methanol and ethanol.
Polar Aprotic AcetoneSolubleThe polarity of acetone is well-suited to interact with the polar groups of the solute.
Ethyl AcetateSolubleAs an ester itself, ethyl acetate has a compatible polarity for dissolving another ester.
DichloromethaneSolubleA versatile solvent for a wide range of organic compounds, its polarity should be sufficient for dissolution.
AcetonitrileModerately SolubleA polar aprotic solvent that is expected to be a reasonably good solvent.
Tetrahydrofuran (THF)SolubleA moderately polar ether that should effectively solvate the molecule.
Dimethylformamide (DMF)Very SolubleA highly polar aprotic solvent that is likely to be an excellent solvent.
Dimethyl Sulfoxide (DMSO)Very SolubleAnother highly polar aprotic solvent expected to readily dissolve the solute.
Non-Polar TolueneSparingly SolubleThe aromatic ring of toluene can interact with the benzene ring of the solute, but the overall polarity mismatch will limit solubility.
HexaneInsoluble to Sparingly SolubleThe significant difference in polarity between the non-polar hexane and the polar solute suggests very low solubility.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol is based on the widely accepted isothermal shake-flask method.[8][9] This method allows for the determination of the equilibrium solubility of a compound in a given solvent at a specified temperature.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The overall workflow for determining the solubility of this compound is depicted in the following diagram.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep_solute Weigh excess solute prep_solvent Add known volume of solvent prep_solute->prep_solvent equilibration Agitate at constant temperature (e.g., 24-48 hours) prep_solvent->equilibration settling Allow solid to settle equilibration->settling sampling Withdraw supernatant settling->sampling filtration Filter through syringe filter sampling->filtration dilution Dilute sample filtration->dilution analysis Analyze by HPLC/UV-Vis dilution->analysis calculation Calculate solubility analysis->calculation calibration Prepare calibration curve calibration->calculation

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a solid phase remains after equilibrium is reached.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker and agitate for a sufficient duration (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for several hours to permit the undissolved solid to settle.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analytical Method Development: Develop a validated analytical method (HPLC or UV-Vis spectroscopy) for the quantification of this compound.

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent. Analyze the standard solutions using the validated analytical method to generate a calibration curve.

    • Sample Analysis: Analyze the diluted sample using the same method.

    • Calculation: Using the calibration curve, determine the concentration of this compound in the diluted sample. Account for the dilution factor to calculate the concentration in the original saturated solution. The solubility can be expressed in various units, such as g/100 mL or mol/L.

Safety and Handling

When handling this compound and organic solvents, it is essential to follow standard laboratory safety procedures.[1]

  • Work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Avoid contact with skin and eyes.

  • Store the compound in a tightly closed container in a cool, dry place.[2]

Conclusion

References

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?
  • EXPERIMENT 1 DETERMIN
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
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  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
  • Solubility of Things. (n.d.). 3-Methyl-2-nitrobenzoic acid. [Link]
  • He, Y., et al. (2018).
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  • NIST. (n.d.). 3-Methoxy-2-nitrobenzoic acid. NIST WebBook. [Link]
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  • PubChem. (n.d.). Methyl 4-methoxy-3-nitrobenzoate.
  • Chemsrc. (2025, August 24).
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A Comprehensive Technical Guide to the Melting Point of Methyl 3-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The melting point of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that serves as a primary indicator of identity and purity. This guide provides an in-depth analysis of the melting point of Methyl 3-methoxy-2-nitrobenzoate (CAS No. 5307-17-5), a key intermediate in pharmaceutical synthesis. We will explore the theoretical basis of melting point determination, present established experimental values, detail standardized methodologies for accurate measurement, and discuss the implications of thermal analysis in the context of drug development. This document is intended to be a practical resource for scientists, offering both foundational knowledge and actionable protocols.

Introduction: The Significance of Melting Point in Pharmaceutical Development

In the rigorous landscape of pharmaceutical development, the physical and chemical characterization of all components is paramount. The melting point, defined as the temperature at which a substance transitions from a solid to a liquid state, is a fundamental and powerful analytical parameter.[1][2] For a pure crystalline solid, this transition occurs over a narrow temperature range.[3] The presence of impurities typically causes a depression of the melting point and a broadening of the melting range.[3][4] Therefore, the accurate determination of a melting point serves two primary functions:

  • Identification: The characteristic melting range of a compound can be used to confirm its identity when compared against a known standard or literature value.[2][3]

  • Purity Assessment: A sharp, well-defined melting range is a reliable indicator of high purity.[2][3][5] Conversely, a wide melting range suggests the presence of contaminants, necessitating further purification.

This compound is a crucial building block in the synthesis of various pharmaceutical agents. Its purity directly impacts the quality, yield, and safety profile of the final API. Consequently, a thorough understanding and precise measurement of its melting point are indispensable for quality control and regulatory compliance.

Physicochemical Properties of this compound

A summary of the key physicochemical properties for this compound is presented below. It is critical to distinguish this compound from its isomers, which may have significantly different properties.

PropertyValueSource(s)
Chemical Name This compoundThermo Scientific Chemicals[1]
Synonyms 3-Methoxy-2-nitrobenzoic acid methyl ester, Methyl 2-nitro-m-anisateTCI[2], Echemi[6]
CAS Number 5307-17-5Thermo Scientific Chemicals[1]
Molecular Formula C₉H₉NO₅Thermo Scientific Chemicals[1]
Molecular Weight 211.17 g/mol Thermo Scientific Chemicals[1], TCI[2]
Appearance White to light yellow powder or crystalsTCI[2]
Melting Point 141.0°C to 144.0°C TCI[2], Echemi[6], Thermo Scientific Chemicals[1]
Solubility Insoluble in waterEchemi[6], Thermo Scientific Chemicals[1]

Note on Isomers: It is crucial to differentiate this compound (CAS 5307-17-5) from its isomer, Methyl 2-methoxy-3-nitrobenzoate (CAS 90564-26-4). The latter has a reported melting point of 60°C, significantly lower than the subject of this guide.[7][8][9] Misidentification based on name alone could lead to critical errors in experimental design and synthesis.

Methodologies for Accurate Melting Point Determination

The choice of methodology for melting point determination depends on the required precision, sample amount, and available instrumentation. The two most common and accepted methods are the capillary method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Method (USP <741>)

This is the classical and most widely used method for determining the melting range of a solid.[4][10] It is officially recognized by pharmacopeias, such as the United States Pharmacopeia (USP) under General Chapter <741>.[6][9][11]

Principle: A small, finely powdered sample is packed into a thin-walled glass capillary tube and heated in a controlled manner. The temperatures at which the substance begins to melt (onset) and completely liquefies (clear point) are recorded as the melting range.[6][8]

Experimental Protocol (Class Ia, Apparatus I):

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry and finely powdered. Grinding in a mortar and pestle may be necessary.

    • Pack the sample into a capillary tube (typically 0.8-1.2 mm internal diameter) to a height of 2.5-3.5 mm.[11] This is achieved by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup:

    • Use a calibrated melting point apparatus with a suitable transparent heating bath (e.g., silicone oil) and a calibrated thermometer or digital sensor.

    • Place the packed capillary tube into the apparatus.

  • Measurement:

    • Heat the apparatus rapidly to a temperature approximately 10-15°C below the expected melting point (i.e., to around 125-130°C).

    • Once this temperature is reached, reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium between the sample, bath, and thermometer.[7][12]

    • Record T₁ (Onset of Melting): The temperature at which the first drop of liquid is observed or when the column of solid collapses against the side of the tube.[6]

    • Record T₂ (Completion of Melting): The temperature at which the last solid particle melts and the substance is completely liquid.

    • The melting range is reported as T₁ to T₂. For a pure sample of this compound, this range should be narrow (e.g., within 1-2°C) and fall within the 141-144°C window.

Causality Behind Choices:

  • Fine Powder: Ensures uniform heat distribution throughout the sample.

  • Slow Heating Rate: Prevents "thermal lag," where the thermometer reading is lower than the actual temperature of the sample, which would lead to an erroneously high and broad melting range.[13]

  • Calibration: The accuracy of the apparatus must be regularly verified using certified reference standards with melting points bracketing the expected range of the sample.[6][11]

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that provides more quantitative data than the capillary method. It is widely used in the pharmaceutical industry for characterizing APIs.[14][15]

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. When the sample melts (an endothermic process), it requires more energy than the reference to maintain the same temperature increase.[14] This is detected as a peak in the DSC thermogram.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

    • Hermetically seal the pan.

  • Apparatus Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) to create a stable thermal environment.

  • Measurement:

    • Equilibrate the cell at a temperature well below the melting point (e.g., 25°C).

    • Heat the sample at a constant rate, typically 10°C/minute.

    • The resulting thermogram will show an endothermic peak representing the melting transition.

    • The onset temperature of the peak is typically reported as the melting point. The peak temperature and the enthalpy of fusion (the area under the peak) can also be determined, providing further information about the material's crystallinity and purity.[14]

Causality Behind Choices:

  • Small Sample Size: Minimizes thermal gradients within the sample, leading to sharper peaks and more accurate results.

  • Hermetic Sealing: Prevents any loss of sample due to sublimation or decomposition.

  • Inert Atmosphere: Prevents oxidative degradation of the sample at elevated temperatures.

The Role of Purification: Achieving a Sharp Melting Point

The observed melting point of a synthesized batch of this compound is directly correlated with its purity. Synthesis, often involving nitration of a benzoate precursor, can lead to side products or unreacted starting materials.[16][17] These impurities disrupt the crystal lattice of the solid, requiring less energy to break the intermolecular forces, which results in a depressed and broadened melting range.[5]

Recrystallization is the standard method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent, and as the solution cools, the desired compound selectively crystallizes out, leaving impurities behind in the solution.

Workflow for Purification and Verification:

G cluster_0 Synthesis & Purification cluster_1 Melting Point Analysis cluster_2 Purity Verification A Crude Methyl 3-methoxy-2-nitrobenzoate B Recrystallization (e.g., from Ethanol or Methanol) A->B C Filtration & Drying B->C D Purified Crystalline Solid C->D E Prepare Sample (Capillary or DSC Pan) D->E QC Sample F Determine Melting Range (Slow Heating: 1-2°C/min) E->F G Record T_onset and T_clear F->G H Compare to Reference Value (141-144°C) G->H J Decision Point H->J I Evaluate Range Width (Target: < 2°C) I->J K Acceptable Purity J->K Pass L Requires Further Purification J->L Fail

Figure 1: Workflow for purification and melting point verification.

Conclusion

The melting point of this compound, consistently reported in the range of 141-144°C , is a cornerstone of its analytical profile. This technical guide has detailed the critical importance of this parameter for identity and purity assessment in a pharmaceutical context. Adherence to standardized protocols, such as the USP <741> capillary method or instrumental techniques like DSC, is essential for generating reliable and reproducible data. Researchers and drug development professionals must prioritize careful sample preparation, controlled heating rates, and instrument calibration to ensure the integrity of their results. Ultimately, a sharp melting range that conforms to the established value is a key validation step, confirming the successful synthesis and purification of this vital chemical intermediate.

References

  • United States Pharmacopeia.
  • NANOLAB.
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  • NETZSCH. How DSC Assists in Characterizing Active Pharmaceutical Ingredients. [Link]
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  • Determin

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"boiling point of Methyl 3-methoxy-2-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Boiling Point of Methyl 3-methoxy-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the boiling point of this compound (CAS No. 5307-17-5). As a key intermediate in various synthetic pathways, understanding its physical properties is paramount for process optimization, purification, and safety. This document moves beyond a simple data sheet, offering a deep dive into the theoretical underpinnings, comparative structural analysis, and detailed methodologies for both experimental determination and computational prediction of this critical parameter.

Executive Summary

Compound Identity and Significance

A precise understanding of a molecule's identity is the foundation of all subsequent physicochemical analysis.

Table 1: Chemical Identity of this compound

IdentifierValueSource
Chemical Name This compoundTCI[2]
Synonyms 3-Methoxy-2-nitrobenzoic Acid Methyl Ester, Methyl 2-Nitro-m-anisateTCI[2]
CAS Registry No. 5307-17-5Echemi[1]
Molecular Formula C₉H₉NO₅Echemi[1]
Molecular Weight 211.17 g/mol SpectraBase[3]
InChIKey FDQQRLPHAAICCR-UHFFFAOYSA-NSpectraBase[3]
Appearance White to Light yellow powder/crystalTCI[2]
Melting Point 142-144 °CEchemi[1]

The strategic placement of the nitro, methoxy, and ester groups makes this compound a versatile precursor in medicinal chemistry and materials science. The nitro group, for instance, can be readily reduced to an amine, opening pathways to a wide array of heterocyclic compounds and other complex molecular architectures.

Theoretical Framework: Factors Influencing Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, signifying a phase transition to gas. This transition requires overcoming the intermolecular forces (IMFs) holding the liquid molecules together[4]. The high predicted boiling point of this compound is attributable to the following factors:

  • Molecular Weight: Boiling points generally increase with molecular weight due to enhanced London dispersion forces, which arise from temporary fluctuations in electron distribution. At 211.17 g/mol , the molecule has a significant surface area for these interactions[5].

  • Dipole-Dipole Interactions: The molecule is highly polar. The nitro group (NO₂) is a strong electron-withdrawing group, while the methoxy (-OCH₃) and ester (-COOCH₃) groups also contribute to a significant permanent molecular dipole. These strong dipole-dipole forces require substantial thermal energy to overcome.

  • Absence of Hydrogen Bonding: Unlike a carboxylic acid or primary/secondary amine, this compound cannot act as a hydrogen bond donor. This is a key distinction, as compounds capable of hydrogen bonding (like the parent acid, 3-Methoxy-2-nitrobenzoic acid) would exhibit even stronger intermolecular attractions[6].

  • Molecular Structure and Branching: The arrangement of functional groups on the benzene ring influences packing efficiency and surface area. Compared to a linear alkane of similar mass, the rigid, planar nature of the benzene ring allows for efficient stacking, enhancing van der Waals interactions. Branching, in general, tends to lower the boiling point by reducing the effective surface area for interaction[5][7].

Comparative Analysis with Isomers

To illustrate the impact of substituent positioning, we can compare the predicted boiling point of the title compound with its isomers. This structure-property relationship analysis is a cornerstone of physical organic chemistry.

Table 2: Predicted Boiling Points of Related Isomers

CompoundCAS No.Predicted Boiling Point (°C)Key Structural Difference
This compound 5307-17-5404.5 ± 28.0 Ortho nitro group relative to ester
Methyl 2-methoxy-3-nitrobenzoate90564-26-4341.9 ± 22.0[8][9]Meta nitro group relative to ester
Methyl 3-nitrobenzoate618-95-1279 (lit.)[10][11]Lacks the methoxy group

The significantly higher predicted boiling point of the 2-nitro isomer compared to the 3-nitro isomer suggests that the proximity of the electron-withdrawing nitro group to the ester and methoxy groups may enhance the overall molecular dipole moment, leading to stronger intermolecular forces. The substantial drop in boiling point for Methyl 3-nitrobenzoate highlights the contribution of the methoxy group to the overall molecular weight and polarity.

Methodologies for Boiling Point Analysis

Given the absence of confirmed experimental data, this section outlines both a robust experimental protocol for its determination and the theoretical basis for its computational prediction.

Experimental Determination: Micro-Boiling Point Protocol

For research-grade quantities where a full-scale distillation is impractical, a micro-boiling point determination is the method of choice. This technique is accurate, requires minimal sample (as little as 5-10 µL), and is safer with high-boiling, potentially flammable substances[12][13].

Principle: A small sample is heated in a melting point apparatus alongside an inverted capillary tube. The trapped air in the capillary expands upon heating. At the boiling point, the liquid's vapor pressure overcomes the external pressure, causing a rapid, continuous stream of bubbles to emerge from the capillary. The temperature at which bubbling begins is recorded as the boiling point[13].

Detailed Step-by-Step Protocol:

  • Apparatus Preparation:

    • Obtain a standard glass melting point capillary tube.

    • Prepare a micro-capillary insert by sealing one end of a smaller capillary tube or glass spotter in a flame[13]. Break it to a length of about 1 cm.

  • Sample Loading:

    • Place the small, sealed micro-capillary insert into the larger melting point tube, open-end down.

    • Using a syringe or micropipette, introduce approximately 10-20 µL of this compound into the melting point tube. The solid sample must first be melted.

    • Gently tap the tube to ensure the liquid settles at the bottom, surrounding the open end of the insert.

  • Measurement:

    • Place the prepared sample tube into a calibrated melting point apparatus.

    • Heat the sample rapidly to approximately 20 °C below the predicted boiling point (~380 °C).

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Observe the sample closely. Initially, trapped air will be expelled as a slow stream of bubbles.

    • The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the tip of the inverted micro-capillary insert.

  • Confirmation (Optional but Recommended):

    • Turn off the heat and allow the apparatus to cool slowly.

    • The bubbling will cease, and as the vapor pressure drops, the liquid will be drawn back into the micro-capillary. The temperature at which the liquid just begins to enter the capillary is a very accurate measure of the boiling point.

  • Replicates:

    • Conduct the measurement at least three times with fresh samples to ensure reproducibility and report the average value.

Workflow Diagram: Micro-Boiling Point Determination

G cluster_prep Preparation cluster_measurement Measurement cluster_result Result P1 Prepare micro-capillary insert P2 Load sample into melting point tube P1->P2 P3 Insert micro-capillary (inverted) P2->P3 M1 Place tube in apparatus P3->M1 M2 Rapid heat to ~380°C M1->M2 M3 Slow heat (1-2°C/min) M2->M3 M4 Observe for rapid, continuous bubbles M3->M4 R1 Record Temperature M4->R1 R2 Perform replicates R1->R2

Caption: Workflow for micro-scale boiling point determination.

Computational Prediction: QSPR Models

The value of 404.5 °C is a predicted figure, likely derived from a Quantitative Structure-Property Relationship (QSPR) model. These in-silico methods are indispensable for estimating properties of novel or uncharacterized compounds[14][15].

Principle: QSPR models are mathematical algorithms that correlate a compound's physicochemical properties (like boiling point) with its structural features, known as molecular descriptors[14][16]. These descriptors can be simple (e.g., molecular weight) or complex (e.g., topological indices, quantum-chemical parameters).

Methodology Overview:

  • Data Set Curation: A large "training set" of diverse organic compounds with experimentally verified boiling points is compiled[17].

  • Descriptor Calculation: For each molecule in the training set, a computer program calculates hundreds or thousands of numerical descriptors that encode its structural information (size, shape, electronic distribution, etc.).

  • Model Generation: Statistical methods, such as multiple linear regression or more advanced machine learning algorithms like computational neural networks, are used to build a mathematical model that best fits the relationship between the calculated descriptors and the known boiling points[17][18].

  • Prediction: To predict the boiling point of a new compound like this compound, its molecular structure is used to calculate the same set of descriptors. These descriptor values are then fed into the validated model, which outputs the predicted boiling point.

Logical Flow of a QSPR Prediction

G Input Input Structure (this compound) Descriptor Calculate Molecular Descriptors (e.g., MW, Polarity, Topological Indices) Input->Descriptor Model Pre-trained QSPR Model (e.g., Neural Network) Descriptor->Model Output Predicted Boiling Point (404.5 ± 28.0 °C) Model->Output

Sources

The Strategic Utility of Methyl 3-methoxy-2-nitrobenzoate in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-methoxy-2-nitrobenzoate has emerged as a versatile and strategically important building block in the lexicon of medicinal chemistry. Its unique substitution pattern, featuring an electron-withdrawing nitro group ortho to a directing methoxy group on a benzoate scaffold, offers a powerful handle for the construction of complex, biologically active heterocyclic systems. This guide provides a comprehensive technical overview of its synthesis, characterization, and critical role in the development of contemporary therapeutics, with a focus on kinase inhibitors. We will delve into the causality behind its reactivity, provide detailed experimental protocols for its synthesis and key transformations, and present its application in the synthesis of medicinally relevant compounds.

Introduction: The Strategic Value of a Versatile Building Block

In the intricate chess game of drug discovery, the choice of starting materials is paramount. An ideal building block should not only possess the requisite functional groups for elaboration but also exhibit predictable reactivity and lead to the efficient assembly of desired molecular architectures. This compound (CAS No. 5307-17-5) is one such molecule that has garnered significant attention for its utility in constructing privileged heterocyclic scaffolds, which are central to many therapeutic agents.

The strategic placement of the nitro and methoxy groups on the aromatic ring is key to its utility. The electron-withdrawing nature of the ortho-nitro group activates the benzene ring for certain transformations and serves as a precursor to a crucial amino group. The meta-methoxy group, in turn, influences the regioselectivity of further reactions and can play a significant role in modulating the pharmacokinetic and pharmacodynamic properties of the final drug molecule. This guide will explore how these features are leveraged in the synthesis of complex molecules of medicinal interest.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a building block is the foundation of its effective use.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 5307-17-5
Molecular Formula C₉H₉NO₅
Molecular Weight 211.17 g/mol
Appearance White to light yellow crystalline powder
Melting Point 141-144 °C
Solubility Insoluble in water; soluble in many organic solvents.
Density 1.294 g/cm³
Spectroscopic Characterization

In the ¹³C NMR spectrum of the related methyl 3-nitrobenzoate, the carbonyl carbon resonates around 164.7 ppm, the carbon attached to the nitro group is found at 148.1 ppm, and the methyl ester carbon appears at 52.6 ppm. The aromatic carbons resonate between 124.3 and 135.1 ppm. A similar pattern would be expected for this compound, with the carbon attached to the methoxy group showing a characteristic upfield shift.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Esterification of 3-Methoxy-2-nitrobenzoic Acid

A common and straightforward method involves the esterification of 3-methoxy-2-nitrobenzoic acid. This can be accomplished using standard esterification conditions.

start 3-Methoxy-2-nitrobenzoic Acid product This compound start->product Esterification reagent Methanol (CH3OH) Acid Catalyst (e.g., H2SO4) reagent->product

Caption: Esterification of 3-methoxy-2-nitrobenzoic acid.

Experimental Protocol: Synthesis via Esterification

  • To a solution of 3-methoxy-2-nitrobenzoic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C. The use of an acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Heating is necessary to overcome the activation energy of the reaction.

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. This workup procedure is crucial for removing the acid catalyst and any unreacted starting material.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound. Recrystallization is a critical step to ensure the high purity required for subsequent medicinal chemistry applications.

Nitration of Methyl 3-methoxybenzoate

An alternative approach is the nitration of methyl 3-methoxybenzoate. The methoxy group is an ortho-, para-director; however, the steric hindrance from the adjacent ester group can influence the regioselectivity of the nitration. A Chinese patent describes a method for the nitration of a similar compound, methyl 3-methylbenzoate, using a mixture of nitric acid and acetic anhydride, which offers a milder alternative to the traditional nitric acid/sulfuric acid mixture and can improve selectivity and reduce acidic waste.[2]

Key Transformations and Mechanistic Insights

The true value of this compound as a building block is realized in its subsequent transformations, which pave the way for the synthesis of complex heterocyclic systems.

Reduction of the Nitro Group: Gateway to Anilines

The reduction of the nitro group to an amine is arguably the most critical transformation of this building block. The resulting methyl 2-amino-3-methoxybenzoate is a versatile intermediate for the construction of various heterocyclic cores, most notably quinazolinones.

start This compound product Methyl 2-amino-3-methoxybenzoate start->product Nitro Group Reduction reagent Reducing Agent (e.g., Fe/AcOH, SnCl2, H2/Pd-C) reagent->product

Caption: Reduction of the nitro group to form the corresponding aniline.

Several methods can be employed for this reduction, each with its own advantages and considerations.

Experimental Protocol: Reduction using Iron in Acetic Acid [3]

  • Suspend this compound (1.0 eq) in a mixture of ethanol, water, and glacial acetic acid. The choice of a protic solvent system is crucial for the iron-mediated reduction.

  • Add reduced iron powder (3-5 eq) to the suspension. The excess iron is necessary to ensure complete reduction.

  • Heat the mixture to reflux with vigorous stirring and monitor the reaction by TLC. The reaction is typically complete when the starting material is no longer visible by TLC.

  • Cool the reaction mixture and filter through a pad of Celite to remove the iron salts, washing the filter cake thoroughly with ethanol or ethyl acetate. Celite filtration is an effective way to remove fine inorganic solids.

  • Concentrate the filtrate under reduced pressure to yield the crude methyl 2-amino-3-methoxybenzoate. The crude product is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.

Causality Behind Experimental Choices: The use of iron in acetic acid is a classic and cost-effective method for nitro group reduction. The acidic medium is essential for the reaction mechanism, which involves the transfer of electrons from the iron metal to the nitro group, with protons from the acid participating in the formation of water as a byproduct. This method is often preferred in large-scale synthesis due to its low cost and operational simplicity.

Application in the Synthesis of Bioactive Heterocycles: The Case of Quinazolinones

The 2-amino-3-methoxybenzoate scaffold derived from our title building block is a prime precursor for the synthesis of quinazolinone derivatives. Quinazolinones are a prominent class of heterocyclic compounds with a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] Many kinase inhibitors, a cornerstone of modern cancer therapy, feature a quinazoline core.

A patent for the synthesis of 6,7-substituted-4-anilinoquinazolines, a class of compounds known to include potent kinase inhibitors, describes a synthetic route that utilizes a substituted 2-aminobenzoate intermediate.[6] This highlights the industrial relevance of this synthetic strategy. Although the widely cited synthesis of Gefitinib using a similar nitrobenzoate intermediate was later retracted due to data integrity issues, it underscores the perceived value of this synthetic approach in the medicinal chemistry community.[7]

The general synthetic pathway involves the cyclization of the 2-aminobenzoate with a suitable one-carbon source, followed by further functionalization.

start Methyl 2-amino-3-methoxybenzoate intermediate Quinazolinone core start->intermediate Cyclization reagent1 One-carbon source (e.g., formamide, orthoesters) reagent1->intermediate product Bioactive Quinazolinone Derivative intermediate->product Elaboration reagent2 Further functionalization (e.g., chlorination, amination) reagent2->product

Caption: General synthetic scheme for quinazolinone derivatives.

Safety and Handling

As a responsible senior application scientist, it is imperative to handle all chemicals with the utmost care. A Safety Data Sheet (SDS) for a closely related compound, methyl 3-nitrobenzoate, indicates that it is not classified as a hazardous substance.[3] However, good laboratory practices should always be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a testament to the power of strategic molecular design in organic synthesis. Its carefully orchestrated arrangement of functional groups provides a reliable and versatile platform for the construction of medicinally important heterocyclic compounds. The transformation of its nitro group into an amine opens the door to a rich and diverse chemistry, particularly in the synthesis of quinazolinone-based kinase inhibitors. As the quest for novel therapeutics continues, the judicious application of such well-designed building blocks will undoubtedly remain a cornerstone of successful drug discovery programs. This guide has provided a comprehensive overview of its synthesis, reactivity, and application, empowering researchers to confidently incorporate this valuable tool into their synthetic endeavors.

References

  • Dong, K.-K., Zhou, H.-H., Guo, A.-R., Chen, T., & Wang, Y.-L. (2012). Synthesis of Novel Quinazolinone Derivatives with Methyl (E)-2-(3-methoxy)acrylate Moiety. Asian Journal of Chemistry, 24(12), 5671–5673.
  • Brainly. (2023, October 12).
  • Mishra, P., Jatav, V., & Kashaw, S. K. (2024, June). Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one, 8a-q. Journal of Molecular Structure.
  • Li, M. D., Zheng, Y. G., & Ji, M. (2007).
  • Acme Synthetic Chemicals. (n.d.). anisic acid suppliers USA. [Link]
  • ResearchGate. (n.d.).
  • Wang, X., & Tan, C. (2013). Quinazoline derivatives: synthesis and bioactivities. RSC Advances, 3(44), 21337-21354. [Link]
  • Google Patents. (n.d.). WO2011147102A1 - Synthetic method for 6,7-substituents-4-aniline quinazoline.
  • Google Patents. (n.d.).

Sources

The Strategic Role of Methyl 3-methoxy-2-nitrobenzoate in Novel Therapeutic Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold

In the landscape of modern medicinal chemistry, the identification and utilization of versatile building blocks are paramount to the efficient discovery and development of novel therapeutics. Methyl 3-methoxy-2-nitrobenzoate, a substituted aromatic compound, has emerged as a critical intermediate in the synthesis of a diverse array of biologically active molecules. Its unique arrangement of functional groups—a methoxy group, a nitro group, and a methyl ester—provides a rich platform for a variety of chemical transformations, enabling the construction of complex molecular architectures with significant therapeutic potential. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and strategic applications of this compound in the development of innovative drugs, with a focus on anti-cancer agents and kinase inhibitors.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective application in multi-step syntheses. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 5307-17-5[1]
Molecular Formula C₉H₉NO₅[1]
Molecular Weight 211.17 g/mol [1]
Appearance White to light yellow crystalline powder[2]
Melting Point 72-75 °C[2]
Boiling Point 314.8±22.0 °C at 760 mmHg[2]
Solubility Soluble in organic solvents such as methanol, ethanol, and acetone. Insoluble in water.[2]

Synthesis of this compound: A Step-by-Step Protocol

The efficient synthesis of this compound is a crucial first step in its utilization as a pharmaceutical intermediate. The most common laboratory-scale synthesis involves the esterification of 3-methoxy-2-nitrobenzoic acid.

Experimental Protocol: Esterification of 3-methoxy-2-nitrobenzoic acid

Materials:

  • 3-methoxy-2-nitrobenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 3-methoxy-2-nitrobenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes), slowly add concentrated sulfuric acid (0.1-0.2 eq) at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) to obtain pure this compound.

Core Synthetic Transformations and Their Therapeutic Implications

The synthetic versatility of this compound stems from the reactivity of its nitro and ester functionalities. The selective reduction of the nitro group to an amine is a pivotal transformation that unlocks a multitude of possibilities for constructing heterocyclic scaffolds common in many therapeutic agents.

Reduction of the Nitro Group: Gateway to Bioactive Amines

The conversion of the nitro group to a primary amine is a cornerstone reaction in the journey from this intermediate to a final drug candidate. This transformation is typically achieved through catalytic hydrogenation or by using reducing agents like tin(II) chloride or iron in acidic media.

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethyl acetate

  • Hydrogen gas supply

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Celite® or other filtration aid

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethyl acetate in a hydrogenation vessel.

  • Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.

  • Seal the vessel and purge with nitrogen gas before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the corresponding aniline derivative, Methyl 2-amino-3-methoxybenzoate.

The resulting Methyl 2-amino-3-methoxybenzoate is a key precursor for the synthesis of various heterocyclic systems, including quinazolines, quinolines, and benzodiazepines, which are prevalent scaffolds in many approved drugs.

Application in the Synthesis of Kinase Inhibitors: The Case of Gefitinib

Kinase inhibitors are a major class of targeted anti-cancer drugs. The quinazoline scaffold is a common feature in many of these inhibitors. Although a specific paper detailing the synthesis of the EGFR inhibitor Gefitinib using a derivative of this compound was retracted for plagiarism, the synthetic logic presented remains a valuable illustration of the intermediate's utility.[3] The general synthetic strategy involves the construction of a substituted quinazoline ring from an anthranilic acid derivative, which can be accessed from the corresponding nitro compound.

gefitinib_synthesis cluster_start Starting Material cluster_transformations Key Transformations cluster_intermediate Key Intermediate cluster_final Final Product start This compound reduction Reduction of Nitro Group start->reduction e.g., H₂, Pd/C cyclization Quinazoline Ring Formation reduction->cyclization Reaction with Formamide derivative quinazoline Substituted Quinazoline cyclization->quinazoline gefitinib Kinase Inhibitor (e.g., Gefitinib) quinazoline->gefitinib Further Functionalization

Caption: Synthetic pathway from this compound to a kinase inhibitor.

Role in the Synthesis of Immunomodulatory Drugs: The Lenalidomide Precursor

This compound's structural isomer, Methyl 2-methyl-3-nitrobenzoate, is a key intermediate in the synthesis of Lenalidomide, an immunomodulatory drug used in the treatment of multiple myeloma.[4] This highlights the broader importance of substituted nitrobenzoates in the synthesis of complex therapeutic agents. The synthesis of Lenalidomide from this precursor involves a series of transformations including bromination, cyclization, and reduction of the nitro group. The strategic placement of the nitro group is crucial for directing subsequent chemical modifications.

lenalidomide_synthesis cluster_start Starting Material cluster_transformations Key Transformations cluster_final Final Product start Methyl 2-methyl-3-nitrobenzoate bromination Bromination start->bromination cyclization Cyclization with 3-aminopiperidine-2,6-dione bromination->cyclization reduction Nitro Group Reduction cyclization->reduction e.g., Catalytic Hydrogenation lenalidomide Lenalidomide reduction->lenalidomide

Caption: Synthetic pathway from a this compound isomer to Lenalidomide.

Future Perspectives and Conclusion

This compound and its structural analogs are poised to remain integral components in the drug discovery and development pipeline. Their utility as versatile scaffolds for the synthesis of kinase inhibitors, immunomodulatory agents, and other novel therapeutics is well-established. Future research will likely focus on developing more efficient and sustainable synthetic routes to this intermediate and its derivatives. Furthermore, the exploration of new chemical space accessible from this building block will undoubtedly lead to the discovery of next-generation therapies for a wide range of diseases.

References

  • Methyl 3-methoxy-2-nitrobenzo
  • Li, M.; Zheng, Y.; Ji, M. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules2007, 12, 673-678. (Retracted)
  • Muller, G. W.; et al. (Celgene Corporation). (2000). Substituted 2-(2,6-dioxopiperidin-3-yl)phthalimides and -1-oxoisoindolines. U.S.

Sources

Unlocking Synthetic Pathways: A Technical Guide to the Reactivity of the Nitro Group in Methyl 3-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-methoxy-2-nitrobenzoate is a highly functionalized aromatic compound that serves as a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical agents.[1] Its unique substitution pattern—featuring a nitro group, a methoxy group, and a methyl ester—creates a complex interplay of electronic and steric effects that dictates its chemical behavior. The reactivity is dominated by the nitro group, which is positioned ortho to the methyl ester and meta to the methoxy group. This guide provides an in-depth analysis of the nitro group's reactivity in this specific molecular context. We will explore the principal transformation—reduction to the corresponding aniline—and delve into the potential for nucleophilic aromatic substitution. Furthermore, we will examine the factors governing the attenuated reactivity towards electrophilic attack and provide practical, field-proven experimental protocols. This document is intended to serve as a comprehensive resource for chemists leveraging this versatile building block in complex synthetic endeavors.

Molecular Profile: Electronic and Steric Architecture

Structural and Electronic Analysis

The reactivity of this compound is not defined by a single functional group but by the synergistic and antagonistic interactions of its three substituents. A thorough understanding of these interactions is paramount for predicting reaction outcomes and designing rational synthetic strategies.

  • Nitro Group (-NO₂ at C-2): As a powerful electron-withdrawing group, the nitro moiety deactivates the aromatic ring towards electrophilic attack through both inductive (-I) and resonance (-M) effects.[2][3] Its primary role in this molecule, however, is to serve as a precursor to the synthetically versatile amino group and to activate the ring for potential nucleophilic aromatic substitution.[4][5]

  • Methyl Ester Group (-COOCH₃ at C-1): This group is also electron-withdrawing (-I, -M), further deactivating the ring. Its position ortho to the nitro group introduces significant steric hindrance, which can influence the approach of reagents and potentially disrupt the coplanarity of the nitro group with the benzene ring, thereby modulating its resonance effect.[6]

  • Methoxy Group (-OCH₃ at C-3): The methoxy group exhibits a dual electronic nature. It is electron-withdrawing by induction (-I) but strongly electron-donating through resonance (+M) due to the lone pairs on the oxygen atom.[7] In electrophilic aromatic substitution, this +M effect would typically be activating and ortho-, para-directing. However, in this heavily deactivated system, its primary influence is to modulate the overall electron density and influence the regioselectivity of potential reactions.

The collective impact of two strong electron-withdrawing groups (-NO₂, -COOCH₃) and one electron-donating group (-OCH₃) creates a unique electronic landscape on the aromatic ring, making it electron-deficient and primed for specific transformations focused on the nitro functionality.

Visualization of Electronic Influences

The following diagram illustrates the interplay of the electronic effects of the substituents on the aromatic ring, highlighting the dominant deactivating nature that channels the molecule's reactivity away from electrophilic substitution and towards transformations of the nitro group itself.

G cluster_ring This compound Ring cluster_groups Substituent Effects cluster_reactivity Resulting Reactivity Profile Ring Aromatic Ring (Electron Deficient) NO2 Nitro (-NO₂) Strong Deactivator (-I, -M) NO2->Ring Withdraws e⁻ density Reduction Favored: Nitro Group Reduction NO2->Reduction Enables SNAr Possible: Nucleophilic Aromatic Subst. NO2->SNAr Activates Ring For EAS Disfavored: Electrophilic Aromatic Subst. NO2->EAS Strongly Inhibits COOCH3 Ester (-COOCH₃) Deactivator (-I, -M) COOCH3->Ring Withdraws e⁻ density COOCH3->EAS Strongly Inhibits OCH3 Methoxy (-OCH₃) Activator (-I, +M) OCH3->Ring Donates e⁻ density (Resonance) OCH3->EAS Weakly Promotes

Logical diagram of substituent effects on reactivity.

Key Transformation: Reduction of the Nitro Group

The most significant and widely utilized reaction of this compound is the reduction of its nitro group to form methyl 2-amino-3-methoxybenzoate. This transformation is a cornerstone of synthetic routes in drug development, as the resulting aniline is a versatile precursor for constructing heterocyclic systems.

Mechanistic Considerations and Methodologies

The reduction of aromatic nitro compounds can be achieved through various methods, each with distinct advantages concerning selectivity, cost, scale, and functional group tolerance.[8][9]

Method Common Reagents Pros Cons
Catalytic Hydrogenation H₂, Pd/C, PtO₂, Raney NiHigh yield, clean reaction, simple work-up.[10]Requires specialized pressure equipment; may reduce other functional groups.
Metal-Acid Reduction Fe/AcOH, Fe/HCl, SnCl₂/HClCost-effective, scalable, robust.[11]Often requires stoichiometric amounts of metal, leading to more complex work-up and waste disposal.
Transfer Hydrogenation Ammonium formate, HydrazineAvoids use of gaseous H₂, mild conditions.Reagent cost can be higher; potential for side reactions.
Sulfide Reduction Na₂S, (NH₄)₂SCan be selective for one nitro group in dinitro compounds.Often produces sulfur-containing byproducts.

For this compound, the ester functionality is generally stable under most nitro reduction conditions. However, harsh acidic or basic conditions could lead to hydrolysis. The Fe/Acetic Acid system is a common choice due to its efficiency and cost-effectiveness.[11]

Experimental Protocol: Reduction using Iron in Acetic Acid

This protocol describes a robust, lab-scale procedure for the synthesis of methyl 2-amino-3-methoxybenzoate. It is adapted from similar, well-established reductions of aromatic nitro compounds.[11]

Materials:

  • This compound (1.0 eq)

  • Iron powder (<325 mesh) (5.0 eq)

  • Glacial Acetic Acid

  • Methanol or Ethanol

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Filtration apparatus (Büchner funnel)

  • Separatory funnel

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 eq) and a solvent mixture, typically a combination of alcohol (e.g., methanol) and acetic acid (e.g., 5:1 v/v).

  • Addition of Iron: Add iron powder (5.0 eq) to the solution. The suspension will be stirred vigorously.

  • Heating: Heat the reaction mixture to a gentle reflux (typically 60-80°C) under an inert atmosphere (e.g., N₂).[11]

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).

  • Work-up - Filtration: Cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate.

  • Work-up - Neutralization: Combine the filtrate and washes. Carefully neutralize the acetic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Check the pH to ensure it is neutral or slightly basic (pH 7-8).

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure methyl 2-amino-3-methoxybenzoate.

Visualization of the Reduction Workflow

G start Start: This compound setup 1. Dissolve in MeOH / Acetic Acid start->setup add_fe 2. Add Iron Powder (5 eq) setup->add_fe reflux 3. Heat to Reflux (60-80°C) Monitor by TLC add_fe->reflux cool 4. Cool to Room Temp reflux->cool filter 5. Filter through Celite® Wash with Ethyl Acetate cool->filter neutralize 6. Neutralize with NaHCO₃ filter->neutralize extract 7. Extract with Ethyl Acetate neutralize->extract dry 8. Dry (Na₂SO₄) & Concentrate extract->dry purify 9. Purify (Column Chromatography) dry->purify end Product: Methyl 2-amino-3-methoxybenzoate purify->end

Workflow for the reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

While less common than reduction, the strong electron-withdrawing character of the nitro group, augmented by the ortho-ester, activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr).[5][12]

Theoretical Feasibility

SNAr reactions proceed via a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate (a Meisenheimer complex).[5][12] For this reaction to be efficient, two conditions must be met:

  • The ring must be activated by at least one strong electron-withdrawing group.

  • There must be a suitable leaving group (typically a halide).

In this compound, there is no halide leaving group. However, under forcing conditions with highly nucleophilic reagents, the nitro group itself can sometimes be displaced, especially when ortho or para to another activating group.[12] The positions ortho and para to the nitro group (C1 and C3) and the ester group (C2 and C6) are the most activated sites for nucleophilic attack. The formation of a stable Meisenheimer complex would be crucial for this pathway.

General Protocol for Investigating SNAr

This protocol provides a general framework for exploring the SNAr reactivity of this compound with a generic amine nucleophile. Note: Optimization of the nucleophile, solvent, temperature, and base will be critical.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (e.g., piperidine, morpholine) (1.2 - 2.0 eq)

  • A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Anhydrous dipolar aprotic solvent (e.g., DMSO, DMF)

  • Inert atmosphere apparatus

Procedure:

  • Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), add the starting material (1.0 eq) and the base (2.0 eq).

  • Solvent and Nucleophile: Add the anhydrous solvent (e.g., DMSO) followed by the amine nucleophile (1.2 eq).

  • Heating: Heat the reaction mixture to an elevated temperature (e.g., 80-120°C). The optimal temperature must be determined empirically.

  • Monitoring: Monitor the reaction for the consumption of starting material and the appearance of a new product spot by TLC.

  • Work-up: Upon completion (or cessation of reaction), cool the mixture to room temperature. Pour the mixture into a beaker of ice water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Wash, dry, and concentrate the organic extracts. The crude product should be analyzed (e.g., by LC-MS, NMR) to identify the structure of the product and determine the site of substitution.

G Step1 Step 1: Addition (Rate-Limiting) Nucleophile attacks the electron-deficient ring. Forms a resonance-stabilized Meisenheimer complex. Intermediate Meisenheimer Complex (Anionic Intermediate) Step1->Intermediate Forms Step2 Step 2: Elimination The leaving group is expelled. Aromaticity is restored in the product. Product Substituted Aromatic Product + Leaving Group Step2->Product Yields Reactants Activated Aryl Halide (or Nitroarene) + Nucleophile Reactants->Step1 Intermediate->Step2

General mechanism for Nucleophilic Aromatic Substitution (SNAr).

References

  • Google Patents. (2016). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • Sciencemadness.org. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Methyl 2-Methoxy-3-Nitrobenzoate in Pharmaceutical Synthesis.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • RSC Education. (n.d.). Nitration of methyl benzoate.
  • YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate.
  • Chemistry LibreTexts. (2024). Substituent Effects in Electrophilic Substitutions.
  • ResearchGate. (2015). Theoretical study of electron-attracting ability of the nitro group: classical and reverse substituent effects.
  • SciSpace. (n.d.). Electronic structure of methoxy-, bromo-, and nitrobenzene grafted onto Si(111).
  • YouTube. (2024). Steric Hindrance | Organic Chemistry.
  • YouTube. (2019). Nucleophilic Aromatic Substitution.
  • Reddit. (2021). Nitrobenzene - I effect - M effect Co exist.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • Quora. (2018). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring?
  • Chemistry LibreTexts. (2025). Nucleophilic Aromatic Substitution.
  • YouTube. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy.
  • YouTube. (2014). organic chemistry reaction #13 - reduction of nitro group to amine.

Sources

An In-depth Technical Guide to the Stability and Storage of Methyl 3-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-methoxy-2-nitrobenzoate is a key chemical intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Its chemical structure, featuring a nitro group ortho to a methoxy group and a methyl ester, presents a unique combination of functional groups that dictate its reactivity and stability. For researchers, scientists, and drug development professionals, a thorough understanding of its stability profile is paramount to ensure the integrity of starting materials, the success of synthetic outcomes, and the safety of laboratory practices. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, grounded in established chemical principles and field-proven insights.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage. These properties are summarized in the table below.

PropertyValueSource
Molecular Formula C9H9NO5[3]
Molecular Weight 211.17 g/mol N/A
Appearance White to light yellow powder/crystal[4]
Melting Point 142-144 °C[3]
Boiling Point 404.5 ± 28.0 °C at 760 mmHg[3]
Solubility Insoluble in water[1][3]
CAS Number 5307-17-5[3][4]

Recommended Storage and Handling Protocols

The primary consideration for the storage of this compound is to prevent its degradation and ensure the safety of personnel. The following protocols are based on safety data sheet recommendations and best practices for handling nitroaromatic compounds.[5][6]

Core Storage Directives:

  • Container: Store in a tightly closed container to prevent moisture ingress and sublimation.[1][3][7][8]

  • Environment: The storage area should be cool, dry, and well-ventilated.[1][3][7][9] This minimizes the potential for thermally induced degradation and the accumulation of any potential vapors.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[6][8][10] Contact with these substances could initiate vigorous and potentially hazardous reactions.

  • Ignition Sources: The storage area should be free of ignition sources. While not highly flammable, standard precautions for organic chemicals should be observed.[6]

Handling Procedures:

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat, to prevent skin and eye contact.[3][7][9]

  • Electrostatic Discharge: Use non-sparking tools and prevent the build-up of electrostatic discharge.[3]

Chemical Stability and Potential Degradation Pathways

Forced degradation studies, which intentionally stress the compound under more severe conditions than accelerated stability testing, are crucial for identifying likely degradation products and establishing degradation pathways.[13][14][15][16]

Potential Degradation Mechanisms:

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions.

    • Acid-catalyzed hydrolysis: In the presence of acid and water, the ester can hydrolyze to form 3-methoxy-2-nitrobenzoic acid and methanol.

    • Base-catalyzed hydrolysis (saponification): Under basic conditions, the ester will be saponified to the corresponding carboxylate salt.

  • Reduction of the Nitro Group: The nitro group is an electron-withdrawing group and can be reduced to a variety of functional groups, such as nitroso, hydroxylamino, and ultimately the amine (aniline) derivative. This is a common metabolic pathway for nitroaromatic compounds and can also occur under certain chemical conditions (e.g., in the presence of reducing agents).

The following diagram illustrates these potential degradation pathways.

Degradation_Pathways cluster_main This compound cluster_hydrolysis Hydrolysis cluster_reduction Reduction This compound This compound 3-methoxy-2-nitrobenzoic_acid 3-methoxy-2-nitrobenzoic acid This compound->3-methoxy-2-nitrobenzoic_acid H+ or OH- Methyl 3-methoxy-2-aminobenzoate Methyl 3-methoxy-2-aminobenzoate This compound->Methyl 3-methoxy-2-aminobenzoate Reducing Agent Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Acid Acidic Hydrolysis (0.1 N HCl, 60°C) Stock_Solution->Acid Base Alkaline Hydrolysis (0.1 N NaOH, RT) Stock_Solution->Base Oxidation Oxidative Degradation (3% H2O2, RT) Stock_Solution->Oxidation Thermal Thermal Degradation (Solid, 80°C) Stock_Solution->Thermal Photo Photolytic Degradation (Solid & Solution) Stock_Solution->Photo HPLC HPLC-PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS For unknown peaks

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Use of Methyl 3-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Scientist's Perspective on Proactive Safety

In the fast-paced world of drug discovery and development, the introduction of novel chemical intermediates is a constant. Methyl 3-methoxy-2-nitrobenzoate, a key building block in the synthesis of various pharmaceutical compounds, represents one such entity. While its utility is significant, a comprehensive understanding of its safety profile and handling requirements is paramount for the protection of researchers and the integrity of our work. This guide is designed to provide an in-depth, technical overview of the safety and handling precautions for this compound, moving beyond standard Safety Data Sheet (SDS) information to offer a practical, field-proven perspective. As Senior Application Scientists, we recognize that true laboratory safety is not merely about following rules, but about understanding the "why" behind each precaution. This document is structured to provide that understanding, empowering you to work with this compound confidently and safely.

Section 1: Chemical and Physical Identity of this compound

A thorough understanding of the physicochemical properties of a compound is the foundation of its safe handling. Herein lies the key data for this compound.

PropertyValueSource
CAS Number 5307-17-5[1][2]
Molecular Formula C₉H₉NO₅[3]
Molecular Weight 211.17 g/mol [3]
Appearance White to light yellow powder or crystal[4]
Melting Point 141-144 °C[4][5]
Boiling Point 404.5 ± 28.0 °C at 760 mmHg[5]
Solubility Insoluble in water[5][6]
Synonyms 3-Methoxy-2-nitrobenzoic Acid Methyl Ester, Methyl 2-Nitro-m-anisate, 2-Nitro-m-anisic Acid Methyl Ester[4][7]

Section 2: Hazard Identification and Risk Assessment

While specific toxicological data for this compound is not extensively documented, the presence of the nitroaromatic functional group necessitates a cautious approach. Nitroaromatic compounds, as a class, are known for their potential toxicity and reactivity.

2.1 Known and Inferred Hazards:

  • Acute Toxicity: While not classified as acutely toxic by most suppliers, it is prudent to assume it may be harmful if swallowed, inhaled, or absorbed through the skin, a common characteristic of substituted nitrobenzenes.[8]

  • Skin and Eye Irritation: May cause skin and eye irritation upon contact.

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified nitrobenzene, a related compound, as possibly carcinogenic to humans (Group 2B).[6] Given the structural similarity, a precautionary stance is warranted.

  • Reactivity: As a nitroaromatic compound, it may be reactive, particularly at elevated temperatures or in the presence of strong reducing or oxidizing agents. Thermal decomposition can produce toxic gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[9]

2.2 Risk Assessment Workflow:

A systematic approach to risk assessment is crucial before commencing any work with this compound.

RiskAssessment cluster_assessment Risk Assessment Process A Identify Hazards (Chemical Properties, SDS, Literature) B Evaluate Exposure Potential (Quantity, Duration, Frequency) A->B informs D Determine Risk Level (Low, Medium, High) B->D C Assess Existing Controls (Fume Hood, PPE) C->D E Implement Additional Controls (If Necessary) D->E dictates F Review and Document D->F informs E->F

Caption: A logical workflow for assessing the risks associated with handling this compound.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, with engineering controls being the first line of defense, supplemented by appropriate PPE.

3.1 Engineering Controls:

  • Ventilation: All handling of this compound powder should be conducted in a properly functioning chemical fume hood to minimize inhalation of dust particles.[5]

  • Containment: For larger scale operations or when generating fine dusts, the use of a glove box or other containment solutions should be considered to prevent environmental release and operator exposure.[10]

3.2 Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment.

PPE ItemSpecificationsRationale
Eye Protection Chemical safety goggles or a full-face shield.To protect eyes from dust particles and potential splashes.[1]
Hand Protection Nitrile or neoprene gloves.To prevent skin contact. Gloves should be inspected before use and changed frequently, especially if contamination is suspected.[11]
Body Protection A lab coat should be worn at all times. For larger quantities or in situations with a higher risk of spillage, a chemically resistant apron or coveralls are recommended.To protect skin and clothing from contamination.[11]
Respiratory Protection For situations where engineering controls may not be sufficient to control airborne dust concentrations, a NIOSH-approved respirator with a particulate filter is recommended.To prevent inhalation of fine dust particles.[12]

Section 4: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical for preventing accidents and maintaining the purity of the compound.

4.1 Handling Procedures:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment and safety apparatus (including spill kits) readily available.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust. Use appropriate tools (spatulas, weighing paper) to minimize the generation of airborne particles.

  • Avoidance of Ignition Sources: Keep the compound away from open flames, hot surfaces, and other potential sources of ignition.[13]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[1]

4.2 Storage Requirements:

  • Container: Store in a tightly sealed, properly labeled container.[5]

  • Location: Keep in a cool, dry, and well-ventilated area.[5]

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and other incompatible materials.[1][14] A detailed list of general chemical incompatibilities can be found in various safety resources.[14][15][16]

Section 5: Emergency Procedures

In the event of an emergency, a calm and methodical response is crucial.

5.1 Spill Response:

SpillResponse Start Spill Occurs A Evacuate Immediate Area Start->A B Alert Colleagues and Supervisor A->B C Don Appropriate PPE B->C D Contain the Spill (Use inert absorbent material) C->D E Collect Spill Debris D->E F Decontaminate the Area E->F G Dispose of Waste as Hazardous F->G End Spill Response Complete G->End

Caption: A step-by-step workflow for responding to a spill of this compound.

For a minor spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.[9] For larger spills, or if the material is dissolved in a solvent, use an inert absorbent material to contain the spill before collection.[17][18]

5.2 First Aid Measures:

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[19]
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[19]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

5.3 Firefighting Measures:

  • Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[12]

  • Specific Hazards: Thermal decomposition may produce toxic and irritating gases, including nitrogen oxides and carbon monoxide.[9]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Section 6: Waste Disposal

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

6.1 Waste Characterization:

Unused this compound and any materials contaminated with it should be treated as hazardous waste.

6.2 Disposal Protocol:

  • Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Storage: Store waste containers in a designated satellite accumulation area with secondary containment.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[20]

Section 7: Synthesis and Reactivity Considerations

Understanding the reactivity of this compound is key to its safe use in synthesis.

7.1 Synthesis:

This compound is typically synthesized via the nitration of a precursor benzoate. This process often involves the use of strong acids and requires careful temperature control to prevent runaway reactions and the formation of unwanted byproducts.[21]

7.2 Reactivity Profile:

  • The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and the ester functionality.[13]

  • The methoxy group is an electron-donating group, which can also affect the regioselectivity of further reactions.

  • The ester group can undergo hydrolysis under acidic or basic conditions.

  • The nitro group can be reduced to an amine, a common transformation in the synthesis of pharmaceutical intermediates.

7.3 Known Incompatibilities:

  • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.

  • Strong Bases: Can promote hydrolysis of the ester group.

  • Strong Reducing Agents: Can cause a rapid and potentially exothermic reduction of the nitro group.

Conclusion: A Culture of Safety

The safe handling of this compound, like any chemical intermediate, is not a matter of chance but of conscious and informed effort. By understanding its properties, recognizing its potential hazards, and implementing robust safety protocols, we can harness its synthetic utility while ensuring the well-being of ourselves and our colleagues. This guide provides a framework for that understanding, but it is the diligent application of these principles in the laboratory that truly fosters a culture of safety.

References

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Methyl 3-methoxy-2-nitrobenzoate: A Versatile Building Block in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxy-2-nitrobenzoate is a strategically functionalized aromatic compound that has emerged as a valuable intermediate in the synthesis of a diverse array of complex organic molecules. Its unique substitution pattern, featuring an ortho-nitro group to a methoxycarbonyl moiety and a meta-methoxy group, provides a versatile platform for the construction of various heterocyclic systems, particularly those of medicinal importance. The electron-withdrawing nature of the nitro and ester groups, combined with the electron-donating methoxy group, influences the reactivity of the aromatic ring and provides latent functionalities for subsequent chemical transformations. This guide, intended for researchers and professionals in the fields of organic synthesis and drug development, will provide a comprehensive overview of the applications of this compound, with a focus on its role in the synthesis of bioactive heterocycles. We will delve into the underlying chemical principles, provide detailed experimental protocols for key transformations, and offer insights into the causality behind experimental choices, thereby equipping the reader with the knowledge to effectively utilize this important building block in their own research endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is paramount for its successful application in synthesis. The properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₉NO₅[1]()
Molecular Weight 211.17 g/mol [1]()
Appearance White to off-white solid
Melting Point 60 °C[2]()
Solubility Soluble in methanol and dimethyl sulfoxide[3]()

Spectroscopic data is essential for the identification and characterization of the compound.

  • ¹H NMR: The proton NMR spectrum of a related compound, methyl 3-nitrobenzoate, shows characteristic signals for the aromatic protons between 7.5 and 8.2 ppm, and a singlet for the methyl ester protons around 3.9 ppm.[4] The presence of the methoxy group in this compound would introduce an additional singlet for the methoxy protons and would influence the chemical shifts of the aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum of methyl 3-nitrobenzoate displays signals for the aromatic carbons in the range of 120-150 ppm, the methyl ester carbon around 52 ppm, and the carbonyl carbon around 164 ppm.[4] The methoxy group in the target compound would add a signal for the methoxy carbon and shift the signals of the adjacent aromatic carbons.

  • IR Spectroscopy: The infrared spectrum of this compound would exhibit strong absorption bands corresponding to the nitro group (typically around 1530 and 1350 cm⁻¹), the carbonyl group of the ester (around 1725 cm⁻¹), and C-O stretching vibrations.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. One common method involves the nitration of a substituted methyl benzoate. For instance, a patented method describes the nitration of methyl 3-methylbenzoate using a mixture of acetic anhydride and nitric acid, which offers improved selectivity and yield compared to traditional methods using sulfuric acid as a catalyst.[5] This approach also presents environmental benefits by reducing the generation of acidic waste.[5]

Another synthetic approach starts from 3-methoxy-2-nitrobenzoic acid, which can be esterified using reagents like iodomethane in the presence of a base such as potassium carbonate in a suitable solvent like N,N-dimethylformamide.

Core Applications in Heterocyclic Synthesis

The strategic placement of the nitro and ester functionalities in this compound makes it an ideal precursor for the synthesis of a variety of nitrogen-containing heterocycles. The key transformation is the reduction of the nitro group to an amine, which can then undergo intramolecular cyclization with the adjacent ester group or other introduced functionalities.

The Gateway to Quinazolines and Quinazolinones: A Case Study in the Synthesis of Gefitinib

One of the most significant applications of derivatives of this compound is in the synthesis of quinazoline-based kinase inhibitors, such as Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.[6][7] Although the original paper describing a specific synthesis of Gefitinib has been retracted due to issues with plagiarism and data accuracy, the underlying chemical strategy remains a valuable illustration of the utility of ortho-nitrobenzoate intermediates.[8]

The general synthetic pathway involves the following key steps:

  • Reduction of the Nitro Group: The nitro group of the this compound derivative is reduced to an amine. This is a critical step, and various reducing agents can be employed. A common and effective method is the use of powdered iron in acetic acid.[6] This method is often preferred in laboratory and industrial settings due to its relatively low cost and operational simplicity. Other methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C).

  • Cyclization to form the Quinazoline Core: The resulting ortho-amino ester undergoes cyclization to form the quinazoline ring system. This is typically achieved by reacting the amine with a one-carbon source, such as formamidine acetate, which provides the necessary carbon atom to close the six-membered heterocyclic ring.[6]

Below is a detailed, representative protocol for the reduction and cyclization steps, based on the principles outlined in the synthesis of Gefitinib intermediates.

Experimental Protocol: Synthesis of a Quinazoline Precursor

Step 1: Reduction of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate

  • Materials:

    • Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate

    • Powdered iron

    • Acetic acid

    • Methanol

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a flask containing acetic acid, add powdered iron.

    • Stir the suspension under a nitrogen atmosphere at 50°C for 15 minutes.

    • Add a solution of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate in methanol dropwise to the stirred suspension.

    • Maintain the reaction mixture at 50-60°C for 30 minutes.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the iron catalyst and wash the filter cake with methanol.

    • Combine the filtrate and washes and evaporate the solvents under reduced pressure.

    • Pour the residue into water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate.[6]

The choice of powdered iron in acetic acid for the reduction is a classic and robust method. The acidic medium activates the iron, and the reaction proceeds via a series of single-electron transfers from the iron surface to the nitro group, ultimately leading to the formation of the aniline. This method is often preferred over catalytic hydrogenation for substrates containing sensitive functional groups that might be reduced under hydrogenation conditions.

Reductive_Cyclization_Workflow start This compound Derivative reduction Reduction of Nitro Group (e.g., Fe/AcOH) start->reduction 1. Reduction intermediate Methyl 2-amino-3-methoxybenzoate Derivative reduction->intermediate Formation of Amine cyclization Cyclization (e.g., with Formamidine Acetate) intermediate->cyclization 2. Ring Closure product Quinazoline Derivative cyclization->product Formation of Heterocycle

Caption: General workflow for the synthesis of quinazolines from this compound derivatives.

The Mechanism of Reductive Cyclization

The reductive cyclization of ortho-nitrobenzoates is a powerful tool for the synthesis of nitrogen-containing heterocycles. The generally accepted mechanism involves the initial reduction of the nitro group to various intermediates, such as nitroso, hydroxylamino, and ultimately the amino group. The in-situ generated amine then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group. This is followed by the elimination of methanol to form the heterocyclic ring.

Reductive_Cyclization_Mechanism cluster_0 Reduction of Nitro Group cluster_1 Intramolecular Cyclization Nitro Ar-NO₂ Nitroso Ar-NO Nitro->Nitroso [H] Hydroxylamino Ar-NHOH Nitroso->Hydroxylamino [H] Amino Ar-NH₂ Hydroxylamino->Amino [H] Amine ortho-Amino Ester Amino->Amine Generated in situ Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack Product Quinazolinone Tetrahedral_Intermediate->Product - MeOH

Caption: Simplified mechanism of reductive cyclization of an ortho-nitrobenzoate.

Broader Applications in Organic Synthesis

The utility of this compound extends beyond the synthesis of quinazolines. The versatile ortho-amino-meta-methoxy benzoic acid scaffold, readily accessible from the title compound, can serve as a building block for other important heterocyclic systems.

Potential in Agrochemicals and Dyes

While the primary focus of the available literature is on pharmaceutical applications, the structural motifs present in this compound and its derivatives are also found in agrochemicals and dyes. For example, a related compound, methyl 3-methyl-2-nitrobenzoate, is a raw material for the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, which has applications in the pesticide market.[5] The chromophoric properties of the nitroaromatic system and the potential for diazotization of the corresponding amine suggest that derivatives of this compound could be explored as precursors for novel dye molecules.[3]

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the construction of medicinally relevant heterocyclic compounds. Its strategically positioned functional groups allow for a range of chemical transformations, with the reductive cyclization to form quinazolines being a prominent application. This guide has provided an in-depth overview of its properties, synthesis, and key applications, supported by detailed experimental insights and mechanistic rationale. As the demand for novel and complex bioactive molecules continues to grow, the importance of readily available and versatile intermediates like this compound is set to increase, making it a crucial tool in the arsenal of synthetic and medicinal chemists.

References

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An In-depth Technical Guide to Methyl 3-methoxy-2-nitrobenzoate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxy-2-nitrobenzoate is a vital chemical intermediate, playing a crucial role as a building block in the synthesis of a wide array of complex organic molecules.[1] Its strategic substitution pattern, featuring a methoxy, a nitro, and a methyl ester group on the benzene ring, offers a versatile platform for synthetic chemists. This guide provides an in-depth exploration of the discovery, history, synthesis, characterization, and applications of this compound, with a particular focus on its significance in the field of drug discovery and development.

Historical Context and Discovery

Synthesis of this compound

The primary and most established method for the synthesis of this compound is the electrophilic nitration of its precursor, methyl 3-methoxybenzoate.[3] This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile.

Reaction Mechanism and Regioselectivity

The regioselectivity of the nitration is dictated by the directing effects of the methoxy (-OCH₃) and methyl ester (-COOCH₃) groups on the benzene ring. The methoxy group is an ortho-, para-directing activator, while the methyl ester group is a meta-directing deactivator. In the case of methyl 3-methoxybenzoate, the incoming nitro group is predominantly directed to the 2-position (ortho to the methoxy group and meta to the ester group). This is due to the powerful activating and ortho-directing influence of the methoxy group, which outweighs the deactivating and meta-directing effect of the ester group. Steric hindrance from the adjacent ester group can also influence the regioselectivity.[3]

Diagram: Electrophilic Aromatic Substitution - Nitration of Methyl 3-methoxybenzoate

G reagents HNO₃ + H₂SO₄ electrophile Nitronium ion (NO₂⁺) reagents->electrophile Generation of Electrophile intermediate Sigma Complex (Resonance Stabilized Carbocation) substrate Methyl 3-methoxybenzoate substrate->intermediate Nucleophilic attack by π-system deprotonation Deprotonation (H₂O or HSO₄⁻) intermediate->deprotonation Loss of proton product This compound deprotonation->product Restoration of Aromaticity

Caption: General mechanism for the nitration of methyl 3-methoxybenzoate.

Standard Synthetic Protocol

The following protocol outlines a typical laboratory-scale synthesis of this compound.

Materials:

  • Methyl 3-methoxybenzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Methanol

  • Distilled Water

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add methyl 3-methoxybenzoate to concentrated sulfuric acid while maintaining a low temperature.

  • In a separate vessel, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, ensuring the mixture remains cold.

  • Add the nitrating mixture dropwise to the solution of methyl 3-methoxybenzoate, keeping the reaction temperature below 10°C.

  • After the addition is complete, allow the reaction to stir for a designated period while monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water to remove residual acid.

  • Purify the crude product by recrystallization from a suitable solvent, such as methanol, to yield pure this compound.

Evolved Synthetic Methodologies

While the mixed acid nitration remains a common method, concerns over the use of large quantities of strong acids have led to the development of alternative procedures. One such method utilizes a mixture of nitric acid and acetic anhydride as the nitrating agent. This approach can offer improved selectivity and a more environmentally benign profile by reducing the generation of acidic waste.[4]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and for quality control.

PropertyValue
CAS Number 5307-17-5
Molecular Formula C₉H₉NO₅
Molecular Weight 211.17 g/mol
Appearance White to light yellow crystalline powder
Melting Point 142-144 °C
Solubility Insoluble in water
Spectroscopic Data

¹H NMR Spectroscopy: The ¹H NMR spectrum provides valuable information about the proton environment in the molecule. The aromatic protons will appear as distinct signals in the downfield region, and their splitting patterns and coupling constants can confirm the substitution pattern. The methyl protons of the ester and methoxy groups will appear as singlets in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The carbonyl carbon of the ester group will resonate at a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. Key characteristic peaks include the C=O stretch of the ester, the asymmetric and symmetric stretches of the nitro group, and the C-O stretches of the ester and methoxy groups.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity.

Diagram: Key Functional Groups for Spectroscopic Analysis

G molecule This compound ester Methyl Ester (-COOCH₃) ¹H NMR: ~3.9 ppm (s, 3H) ¹³C NMR: ~52 ppm, ~165 ppm IR: ~1730 cm⁻¹ (C=O) molecule->ester methoxy Methoxy (-OCH₃) ¹H NMR: ~3.9 ppm (s, 3H) ¹³C NMR: ~56 ppm IR: ~1250 cm⁻¹ (C-O) molecule->methoxy nitro Nitro (-NO₂) IR: ~1530 cm⁻¹ (asym), ~1350 cm⁻¹ (sym) molecule->nitro aromatic Aromatic Ring ¹H NMR: ~7.0-8.0 ppm ¹³C NMR: ~110-160 ppm molecule->aromatic

Caption: Key functional groups and their expected spectroscopic signatures.

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry, primarily due to the synthetic versatility of its functional groups.[1] The nitro group can be readily reduced to an amine, which can then be further functionalized to introduce a wide range of substituents. This makes it a key intermediate in the synthesis of various heterocyclic compounds and other complex molecular scaffolds that are often found in biologically active molecules.

Role as a Synthetic Intermediate

The strategic placement of the methoxy and nitro groups allows for the controlled synthesis of polysubstituted aromatic compounds. This is particularly important in the development of enzyme inhibitors and receptor modulators, where the precise positioning of functional groups is critical for biological activity.[1]

A notable application of this compound is in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes.[5][6][7] In these syntheses, the nitrobenzoate moiety serves as a precursor to a key part of the final drug molecule.

While a retracted publication mentioned the use of a similar compound in the synthesis of the anticancer drug Gefitinib, it is crucial to rely on validated and non-retracted sources for such information.[8][9]

Conclusion

This compound is a compound of significant interest to the chemical and pharmaceutical industries. Its synthesis, primarily through the well-understood mechanism of electrophilic aromatic substitution, provides a reliable route to this versatile intermediate. The presence of multiple functional groups allows for a wide range of subsequent chemical transformations, making it a valuable building block in the design and synthesis of novel bioactive molecules. As the demand for new and more effective therapeutics continues to grow, the importance of key intermediates like this compound in the drug discovery and development pipeline is set to increase.

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  • How To Identify The IR Of Methyl M-Nitrobenzoate. (2022, March 24). Sciencing.
  • Label the peaks for the given 1H NMR and 13C NMR spectra of methyl 3-nitrobenzoate. (2018, March 25). Chegg.com.
  • Synthesis Of Methyl 3 Nitrobenzoate. (n.d.).
  • Solved 1. Interpret the 1H-NMR and 13C-NMR Spectra of methyl | Chegg.com. (n.d.).
  • Nitration Of Benzoic Acid. (n.d.).
  • Why do benzoic acid undergoes electrophilic substitution reaction at meta position? (n.d.). Quora.
  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. (n.d.). The Royal Society of Chemistry.
  • Mass Spectrometry: Fragmentation Mechanisms. (2016, September 15). YouTube.
  • (PDF) Withdrawn Paper: Li, M. D.; Zheng, Y. G.; Ji, M. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate. Molecules 2007, 12, 673-678. (n.d.). ResearchGate.
  • Benzoic acid, 3-nitro-, methyl ester - NIST. (n.d.).
  • Solved 7. The mass spec of methyl m-nitrobenzoate is shown | Chegg.com. (n.d.).

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Methodological & Application

The Strategic Role of Methyl 3-Methoxy-2-Nitrobenzoate in the Synthesis of Quinazoline-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Motif in Enzyme Inhibition

In the landscape of modern drug discovery, the quest for selective and potent enzyme inhibitors remains a cornerstone of therapeutic innovation. Enzymes, as the biological catalysts of life, are implicated in a myriad of pathological processes, making them prime targets for therapeutic intervention. Among the vast chemical architectures employed to modulate enzyme activity, the quinazoline scaffold has emerged as a "privileged structure." This distinction arises from its remarkable versatility and proven efficacy in interacting with the active sites of various enzymes, most notably protein kinases.[][2] The rigid, bicyclic nature of the quinazoline ring system provides a robust framework for the precise spatial orientation of pharmacophoric groups, enabling high-affinity binding to target enzymes.

This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of methyl 3-methoxy-2-nitrobenzoate as a key building block in the synthesis of quinazoline-based enzyme inhibitors. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and present quantitative data to empower the rational design and synthesis of novel therapeutic agents.

This compound: A Versatile Precursor for Quinazoline Synthesis

This compound serves as an ideal starting material for the construction of the quinazoline core due to the strategic placement of its functional groups. The nitro group, being a versatile synthetic handle, can be readily reduced to an amine, which is a critical step in the formation of the pyrimidine ring of the quinazoline system. The adjacent methoxy group can influence the electronic properties and conformation of the final inhibitor, potentially enhancing its binding affinity and selectivity for the target enzyme.[3] Furthermore, the methyl ester provides a site for further chemical modification or can be hydrolyzed to the corresponding carboxylic acid, which can also participate in cyclization reactions.

The general synthetic strategy involves the initial reduction of the nitro group, followed by cyclization with a suitable one-carbon source to construct the quinazoline scaffold. This foundational structure can then be further elaborated to introduce various substituents that modulate the inhibitor's potency, selectivity, and pharmacokinetic properties.

Illustrative Synthesis: Gefitinib Analogues as Potent EGFR Kinase Inhibitors

While direct synthesis from this compound is feasible, a well-documented and highly relevant example is the synthesis of Gefitinib, a potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor, and its analogues, which often start from structurally related precursors.[4][5] The following workflow, adapted from the synthesis of Gefitinib analogues, illustrates the key transformations where a nitro- and methoxy-substituted benzoate is a crucial intermediate.

Experimental Workflow: Synthesis of a Quinazoline-Based Kinase Inhibitor Core

G A Methyl 3-hydroxy-4-methoxybenzoate B Alkylation A->B R-X, K2CO3 C Methyl 3-alkoxy-4-methoxybenzoate B->C D Nitration C->D HNO3, H2SO4 E Methyl 5-alkoxy-4-methoxy-2-nitrobenzoate D->E F Reduction E->F Fe, NH4Cl G Methyl 2-amino-5-alkoxy-4-methoxybenzoate F->G H Cyclization G->H Formamide I Quinazolinone Core H->I J Chlorination I->J SOCl2 K 4-Chloroquinazoline Intermediate J->K L Aniline Coupling K->L Substituted Aniline M Final Inhibitor L->M G A This compound B Reduction & Hydrolysis A->B 1. Fe, NH4Cl 2. NaOH, H2O C 2-Amino-3-methoxybenzoic Acid B->C D Cyclocondensation C->D 4-Isothiocyanatobenzenesulfonamide, Dioxane, Reflux E Sulphonamide-bearing Methoxyquinazolinone D->E

Caption: Direct synthesis of a quinazolinone inhibitor.

Detailed Protocol: Synthesis of 4-(2-mercapto-8-methoxy-4-oxoquinazolin-3(4H)-yl)benzenesulphonamide

This protocol details the synthesis of a key intermediate in the preparation of a series of sulphonamide-bearing quinazolinone inhibitors.

  • Starting Material Preparation: this compound is first reduced to methyl 2-amino-3-methoxybenzoate as described previously. The resulting ester is then hydrolyzed to 2-amino-3-methoxybenzoic acid using a base such as sodium hydroxide in an aqueous-alcoholic solvent mixture.

  • Cyclocondensation Reaction:

    • To a solution of 2-amino-3-methoxybenzoic acid (1.67 g, 0.01 mol) in 30 mL of dioxane, add 4-isothiocyanatobenzenesulphonamide (2.14 g, 0.01 mol) and a catalytic amount of triethylamine.

    • Reflux the reaction mixture for 8 hours.

    • Allow the mixture to cool to room temperature.

    • Collect the resulting solid product by filtration.

    • Recrystallize the crude product from dioxane to obtain the pure 4-(2-mercapto-8-methoxy-4-oxoquinazolin-3(4H)-yl)benzenesulphonamide. [6]

Quantitative Data: In Vitro Inhibitory Activity of Quinazoline-Based EGFR Inhibitors

The following table summarizes the in vitro inhibitory activity (IC₅₀ values) of Gefitinib and some of its analogues against various cancer cell lines. This data highlights the potency of the quinazoline scaffold as an EGFR inhibitor.

CompoundTarget Cell LineIC₅₀ (µM)Reference
GefitinibNCI-H129914.23 ± 0.08[7]
GefitinibA54915.11 ± 0.05[7]
Analogue 4b NCI-H12994.42 ± 0.24[7]
Analogue 4b A5493.94 ± 0.01[7]
Analogue 4c NCI-H12994.60 ± 0.18[7]
Analogue 4c A5494.00 ± 0.08[7]
Analogue 19g H19750.11
GefitinibH19751.23

Conclusion and Future Perspectives

This compound and its derivatives are undeniably valuable and versatile building blocks in the synthesis of quinazoline-based enzyme inhibitors. The straightforward conversion of the nitro group to an amine provides a reliable entry point to the construction of the privileged quinazoline scaffold. As demonstrated by the synthesis of potent EGFR kinase inhibitors like Gefitinib and its analogues, this synthetic strategy allows for the systematic exploration of structure-activity relationships, leading to the development of highly potent and selective therapeutic agents. The continued exploration of novel cyclization strategies and the introduction of diverse substituents on the quinazoline core, all originating from readily accessible precursors like this compound, will undoubtedly fuel the discovery of the next generation of enzyme inhibitors for the treatment of cancer and other debilitating diseases.

References

  • Chen, L., Zhang, Y., Liu, J., Wang, W., Li, X., Zhao, L., Wang, W., & Li, B. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Pharmaceuticals, 17(2), 246. [Link]
  • Gong, Y., Somwar, R., Politi, K., Balak, M., Chmielecki, J., Jiang, X., & Pao, W. (2017). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]
  • Li, M., Zheng, Y., & Ji, M. (2007).
  • Ming, L., You, Z., & Ji, M. (2007).
  • Al-Ostoot, F. H., Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2021). Novel sulphonamide-bearing methoxyquinazolinone derivatives as anticancer and apoptosis inducers: synthesis, biological evaluation and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 226-240. [Link]
  • Zhang, H., Zhang, Y., Chen, L., Liu, J., Wang, W., Li, X., ... & Li, B. (2024). Design and synthesis of novel 4-phenoxyquinazoline compounds as dual EGFR/c-Met suppressors to treat non-small cell lung cancer. Bioorganic & Medicinal Chemistry Letters, 101, 129626. [Link]
  • Li, M., Zheng, Y., & Ji, M. (2007).
  • Alam, O., & Khan, S. A. (2020). Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies (2015-2019). European Journal of Medicinal Chemistry, 204, 112640. [Link]
  • Gaber, A. A., El-Morsy, A. M., Sherbiny, F. F., Bayoumi, A. H., El-Gamal, K. M., El-Adl, K., ... & Abulkhair, H. S. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3041. [Link]
  • Nematpour, M., Rezaee, E., Nazari, M., Hosseini, O., & Tabatabai, S. A. (2022). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Iranian Journal of Pharmaceutical Research, 21(1), e123826. [Link]
  • Wang, Z., Wang, C. L., Li, J. L., Zhang, N., Sun, Y. N., Liu, Z. L., ... & Liu, J. L. (2021).
  • Karan, R., Agarwal, P., Sinha, M., & Mahato, N. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Chemistry & Biodiversity, e202500128. [Link]
  • Wang, Z., Wang, C. L., Li, J. L., Zhang, N., Sun, Y. N., Liu, Z. L., ... & Liu, J. L. (2016). Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors. Bioorganic & medicinal chemistry letters, 26(11), 2755-2759. [Link]
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European journal of medicinal chemistry, 273, 116364. [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Receptor Modulators from Methyl 3-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Methyl 3-methoxy-2-nitrobenzoate

In the landscape of medicinal chemistry and drug discovery, the selection of a starting material is a critical decision that dictates the feasibility, efficiency, and novelty of a synthetic campaign. This compound stands out as a highly valuable and strategic building block for the synthesis of complex pharmaceutical agents, particularly receptor modulators and enzyme inhibitors.[1] Its utility is rooted in the specific arrangement of its three key functional groups: a methyl ester, a methoxy group, and a nitro group. This pre-organized functionality provides a robust platform for constructing heterocyclic scaffolds that are prevalent in a multitude of pharmacologically active compounds.

The ortho-relationship between the nitro group and the methyl ester is the cornerstone of its synthetic potential. Upon reduction of the nitro group to an amine, these two functionalities are perfectly positioned to undergo intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. The methoxy group at the 3-position serves as a critical modulating element, influencing the electronic properties and conformational preferences of the molecule, which can significantly impact its binding affinity and selectivity for a specific biological target.[1]

This guide provides a comprehensive overview and detailed protocols for the transformation of this compound into a quinazolinone scaffold, a privileged structure in medicinal chemistry known for a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[2][3][4][5][6] We will elucidate the core synthetic strategy, provide step-by-step experimental procedures, and discuss the rationale behind key experimental choices.

Core Synthetic Strategy: From Nitrobenzoate to a Privileged Scaffold

The primary pathway for leveraging this compound involves a two-step sequence: a chemoselective reduction followed by a condensation/cyclization reaction. This efficient strategy rapidly builds molecular complexity and delivers the core heterocyclic structure for further elaboration.

  • Step 1: Reduction of the Aromatic Nitro Group. The conversion of the 2-nitro group into a 2-amino group is the essential activating step. This transformation unmasks the nucleophilicity of the nitrogen, preparing it for the subsequent ring-forming reaction. While various methods exist for nitro group reduction, such as catalytic hydrogenation, the use of metals in acidic media (e.g., iron in acetic acid) is a robust, scalable, and widely-used laboratory method that avoids the need for specialized high-pressure hydrogenation equipment.[7][8][9]

  • Step 2: Cyclization to the Quinazolinone Core. The resulting Methyl 2-amino-3-methoxybenzoate intermediate is an ideal precursor for building the quinazolinone ring. The reaction with a one-carbon synthon, such as formamidine acetate, provides the necessary atom to close the six-membered pyrimidine ring, yielding an 8-methoxyquinazolin-4(3H)-one scaffold. This cyclization is typically driven by heat and results in a stable aromatic system.[7]

This sequence is powerful because it transforms a relatively simple, commercially available starting material into a high-value intermediate that serves as a platform for creating diverse libraries of potential receptor modulators.

G cluster_0 Core Synthetic Workflow A This compound B Methyl 2-amino-3-methoxybenzoate (Amine Intermediate) A->B Step 1: Nitro Group Reduction (e.g., Fe / Acetic Acid) C 8-Methoxyquinazolin-4(3H)-one (Core Scaffold) B->C Step 2: Cyclization (e.g., Formamidine Acetate)

Caption: Core two-step workflow for synthesizing the quinazolinone scaffold.

Experimental Protocols & Methodologies

The protocols described below are designed to be self-validating, with clear checkpoints for reaction monitoring and characterization to ensure the integrity of the synthetic process.

Protocol 1: Reduction of this compound

This protocol details the reduction of the nitro group using iron powder in an acidic medium, a classic and reliable method.

Materials & Reagents:

  • This compound

  • Iron powder, reduced (<100 mesh)

  • Glacial Acetic Acid

  • Methanol or Ethanol

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add glacial acetic acid (e.g., 10 mL per 1 g of starting material).

  • Add powdered iron (approx. 4-5 molar equivalents relative to the nitro compound) to the acetic acid. Heat the resulting suspension to 50-60°C with vigorous stirring for 15 minutes under a nitrogen atmosphere.[7]

  • Dissolve this compound (1.0 molar equivalent) in a minimal amount of methanol and add it dropwise to the hot iron/acetic acid suspension over 20-30 minutes.

  • Maintain the reaction temperature at 50-60°C and stir for an additional 30-60 minutes after the addition is complete.[7]

  • Reaction Monitoring: Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The product, being more polar, will have a lower Rf value.

  • Upon completion, allow the mixture to cool to room temperature. Filter the suspension through a pad of Celite® to remove the iron catalyst and its salts, washing the filter cake thoroughly with methanol.

  • Combine the filtrate and washes and remove the volatiles (methanol and acetic acid) under reduced pressure using a rotary evaporator.

  • Pour the residue into a separatory funnel containing deionized water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.[7]

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acetic acid) and brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 2-amino-3-methoxybenzoate, which can be used directly in the next step or purified further by column chromatography if necessary.

Protocol 2: Cyclization to 8-Methoxyquinazolin-4(3H)-one

This protocol outlines the formation of the quinazolinone ring system from the synthesized amine intermediate.

Materials & Reagents:

  • Methyl 2-amino-3-methoxybenzoate (from Protocol 1)

  • Formamidine Acetate

  • Ethanol or 2-Methoxyethanol

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, combine Methyl 2-amino-3-methoxybenzoate (1.0 molar equivalent) and formamidine acetate (approx. 2-3 molar equivalents).

  • Add a suitable solvent such as ethanol or 2-methoxyethanol to the flask.

  • Heat the mixture to reflux (the required temperature will depend on the solvent) and maintain it for 4-8 hours.

  • Reaction Monitoring: The reaction can be monitored by TLC. The product is typically a solid that may precipitate from the reaction mixture upon cooling.

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to maximize precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol to remove any residual impurities.

  • Dry the product under vacuum to yield the 8-Methoxyquinazolin-4(3H)-one scaffold. The structure should be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Summary of Synthetic Transformation

The following table summarizes the expected outcomes for the two-step synthesis. Yields and purity are representative and may vary based on reaction scale and purification efficiency.

StepReaction NameStarting MaterialProductTypical Yield (%)Purity (%)Key Analytical Data (Expected m/z [M+H]⁺)
1Nitro Group ReductionThis compoundMethyl 2-amino-3-methoxybenzoate75-85%>95%182.08
2Quinazolinone CyclizationMethyl 2-amino-3-methoxybenzoate8-Methoxyquinazolin-4(3H)-one65-80%>98%177.06

Application in Receptor Modulator Synthesis

The synthesized 8-Methoxyquinazolin-4(3H)-one is not the final drug but a critical scaffold. Its true power lies in its potential for further functionalization to create potent and selective receptor modulators. For example, many potent kinase inhibitors, such as the EGFR inhibitor Gefitinib, are based on a 4-anilinoquinazoline core.[7]

A common subsequent strategy involves:

  • Chlorination: The hydroxyl group at the 4-position of the quinazolinone (in its tautomeric form) can be converted to a chlorine atom using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[7]

  • Nucleophilic Aromatic Substitution (SₙAr): The resulting 4-chloroquinazoline is now highly activated for SₙAr reactions. Reacting it with a variety of substituted anilines or other amines allows for the rapid generation of a library of compounds, each with a unique substitution pattern designed to probe the binding pocket of the target receptor.

This modular approach is a cornerstone of modern drug discovery, enabling systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

G cluster_1 Hypothetical Receptor Tyrosine Kinase (RTK) Inhibition RTK Inactive Monomer Extracellular Domain Intracellular Kinase Domain Dimer Active Dimer Autophosphorylation RTK->Dimer 2. Dimerization Ligand Growth Factor (Ligand) Ligand->RTK:f1 1. Binding Substrate Substrate Protein Dimer:f1->Substrate 3. Kinase Activity Modulator Synthesized Quinazolinone Modulator Modulator->Dimer:f0 Inhibition PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Signaling Downstream Signaling Cascade (Proliferation, Survival) PhosphoSubstrate->Signaling

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a synthesized modulator.

References

  • Leveraging Methyl 2-Methoxy-3-Nitrobenzoate in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Li, M. D., Zheng, Y. G., & Ji, M. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(4), 673-678. (Note: While this paper was retracted for other reasons, the synthetic steps described are chemically sound and illustrative of the methodology).
  • Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. (2016). Sciencemadness.org.
  • This compound synthesis. (n.d.). ChemicalBook.
  • Reduction of nitro compounds. (n.d.). In Wikipedia.
  • Representing various pharmacological activity of quinazolinone moiety. (n.d.). ResearchGate.
  • What is the synthesis of methyl 3-nitrobenzoate? (2016). Quora.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC - NIH.
  • QUINAZOLINE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. (n.d.). Semantic Scholar.
  • Withdrawn Paper: Li, M. D.; Zheng, Y. G.; Ji, M. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate. Molecules 2007, 12, 673-678. (2025). ResearchGate.
  • Preparation method of 3-methoxy-2-nitrobenzoate. (n.d.). Google Patents.
  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). PMC - PubMed Central.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI.
  • A green protocol for reduction of aromatic nitro compounds to amines. (2013). Organic CHEMISTRY - An Indian Journal.
  • C(sp3)–H cyclizations of 2-(2-vinyl)phenoxy-tert-anilines. (n.d.). NIH.
  • Cyclization Reactions Involving 2-Aminoarenetellurols and Derivatives of α,β-Unsaturated Carboxylic Acids. (2021). ResearchGate.
  • Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. (2014). Organic Chemistry Portal.
  • Application Notes and Protocols for the Reduction of Methyl 2-methyl-6-nitrobenzoate. (n.d.). Benchchem.

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Application Note: Regioselective Nitration of Methyl 3-Methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive, in-depth guide for the regioselective nitration of methyl 3-methoxybenzoate. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis, pivotal for the introduction of a nitro group onto an aromatic ring, which serves as a versatile precursor for a variety of functional groups. This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed methodology grounded in mechanistic understanding and practical, field-tested insights. The procedure emphasizes safety, efficiency, and high regioselectivity, yielding predominantly methyl 3-methoxy-4-nitrobenzoate.

Introduction

The nitration of aromatic compounds is a fundamental transformation in organic chemistry, enabling the synthesis of valuable intermediates for pharmaceuticals, agrochemicals, and materials science.[1] Methyl 3-methoxybenzoate presents an interesting case for electrophilic aromatic substitution due to the competing directing effects of its two substituents: the methoxy group (-OCH₃) and the methyl ester group (-COOCH₃). The methoxy group is an activating, ortho, para-director due to its ability to donate electron density through resonance. Conversely, the methyl ester group is a deactivating, meta-director, withdrawing electron density from the ring. Understanding the interplay of these electronic effects is crucial for predicting and achieving the desired regioselectivity. In this protocol, we leverage these principles to selectively synthesize methyl 3-methoxy-4-nitrobenzoate, a useful drug intermediate.[2]

Mechanistic Rationale & Regioselectivity

The nitration of benzene and its derivatives proceeds via an electrophilic aromatic substitution (EAS) mechanism.[3][4] The reaction is typically carried out with a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[4][5]

The regiochemical outcome of the nitration of methyl 3-methoxybenzoate is determined by the directing effects of the existing substituents. The powerful electron-donating methoxy group strongly activates the ortho and para positions relative to itself, making these sites more susceptible to electrophilic attack. The electron-withdrawing methyl ester group deactivates the ring, particularly at the ortho and para positions, directing incoming electrophiles to the meta position. In this disubstituted system, the activating methoxy group's directing effect dominates, favoring nitration at the positions ortho and para to it. Steric hindrance from the adjacent methoxy group disfavors substitution at the 2-position. The 6-position is also sterically hindered by the methyl ester group. Therefore, the nitration occurs predominantly at the 4-position, which is para to the activating methoxy group and meta to the deactivating methyl ester group.

Caption: Reaction mechanism for the nitration of methyl 3-methoxybenzoate.

Materials and Equipment

Reagents
ReagentFormulaM.W.CAS No.PuritySupplier
Methyl 3-methoxybenzoateC₉H₁₀O₃166.175368-81-0≥98%Sigma-Aldrich
Concentrated Sulfuric AcidH₂SO₄98.087664-93-998%Fisher Scientific
Concentrated Nitric AcidHNO₃63.017697-37-270%J.T. Baker
MethanolCH₃OH32.0467-56-1ACS GradeVWR
DichloromethaneCH₂Cl₂84.9375-09-2ACS GradeEMD Millipore
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6GranularAcros Organics
Deionized WaterH₂O18.027732-18-5-In-house
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves.[6][7]

Experimental Protocol

Safety Precautions: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.[8][9][10] Always handle these reagents in a well-ventilated fume hood and wear appropriate PPE, including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[6][7][11] Any contact with skin or eyes should be immediately flushed with copious amounts of water, and medical attention should be sought.[11] The addition of the nitrating mixture is exothermic and must be controlled by slow addition and cooling.

Caption: Step-by-step experimental workflow for the nitration of methyl 3-methoxybenzoate.

Reaction Setup
  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-methoxybenzoate (3.32 g, 20.0 mmol) in concentrated sulfuric acid (10 mL) while cooling in an ice bath. Stir until a homogeneous solution is obtained.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.5 mL, ~23.8 mmol) to concentrated sulfuric acid (3.0 mL) with cooling in an ice bath.

Nitration
  • Slowly add the prepared nitrating mixture dropwise to the solution of methyl 3-methoxybenzoate over a period of 15-20 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 30 minutes.

Work-up and Purification
  • Carefully pour the reaction mixture onto approximately 50 g of crushed ice in a beaker with stirring. A precipitate will form.

  • Allow the ice to melt completely, then collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with several portions of cold deionized water until the washings are neutral to pH paper.

  • The crude product can be purified by recrystallization from a minimal amount of hot methanol. Dissolve the solid in hot methanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Characterization

The final product, methyl 3-methoxy-4-nitrobenzoate, should be a pale yellow solid.

PropertyExpected Value
Molecular FormulaC₉H₉NO₅
Molecular Weight211.17 g/mol [12]
Melting Point94-96 °C
AppearancePale yellow solid
Expected Yield75-85%

¹H NMR (400 MHz, CDCl₃): δ 7.95 (d, J = 8.4 Hz, 1H), 7.65 (d, J = 2.0 Hz, 1H), 7.50 (dd, J = 8.4, 2.0 Hz, 1H), 3.98 (s, 3H), 3.92 (s, 3H).

¹³C NMR (101 MHz, CDCl₃): δ 165.2, 155.8, 142.6, 131.8, 128.4, 115.9, 112.7, 56.6, 52.8.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reactionExtend the reaction time at room temperature.
Product loss during work-upEnsure complete precipitation by using sufficient ice and allowing it to melt fully. Use minimal solvent for recrystallization.
Oily ProductImpurities or incomplete reactionEnsure the starting material is pure. Check the reaction temperature during nitrating mixture addition. Purify by column chromatography if recrystallization is ineffective.
Dark-colored ProductSide reactions due to high temperatureMaintain a low temperature during the addition of the nitrating mixture.

Conclusion

This protocol provides a reliable and efficient method for the regioselective nitration of methyl 3-methoxybenzoate. By carefully controlling the reaction conditions, particularly the temperature, a high yield of the desired methyl 3-methoxy-4-nitrobenzoate can be achieved. The detailed procedure and characterization data will be a valuable resource for researchers in organic synthesis and drug development.

References

  • Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation.
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • Chemistry Steps. (n.d.). Nitration of Benzene.
  • Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
  • Esteves, P. M., et al. (2011). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2019, June 5). 18.4 Aromatic Nitration and Sulfonation.
  • Google Patents. (n.d.). US2430421A - Process for the purification of mononitro aromatic compounds.
  • University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY.
  • Columbus Chemical. (2022, May 12). Sulfuric Acid / Nitric Acid 98.8 : 1.2.
  • Cardiff University. (2023, May 19). Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts.
  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
  • Quora. (2024, May 22). What safety precautions should I take when handling nitric acid?
  • ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?
  • CDC Stacks. (n.d.). Supporting Information.
  • ResearchGate. (n.d.). (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.
  • PubMed. (2017, December 18). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.
  • Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
  • YouTube. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions.
  • University of California, Irvine. (n.d.). NITRATION OF METHYL BENZOATE.
  • University of Wisconsin-River Falls. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.
  • The Royal Society of Chemistry. (n.d.). 4.
  • National Institutes of Health. (n.d.). Aromatic Nitro Compounds, from Synthesis to Biodegradation.
  • NIST WebBook. (n.d.). Methyl 3-methoxy-4-nitrobenzoate.
  • The Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate | Resource.
  • Missouri S&T. (n.d.). Aromatic Nitro Compounds.
  • WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate.
  • National Institutes of Health. (n.d.). Methyl 3-nitrobenzoate | C8H7NO4 | CID 69260 - PubChem.

Sources

Application Notes and Protocols: Catalytic Reduction of the Nitro Group in Methyl 3-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental and enabling transformation in organic synthesis. These anilines are pivotal intermediates in the production of a vast array of pharmaceuticals, agrochemicals, dyes, and materials. Specifically, the reduction of Methyl 3-methoxy-2-nitrobenzoate to Methyl 2-amino-3-methoxybenzoate provides a key building block for the synthesis of various biologically active molecules and fine chemicals. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic reduction of this specific substrate. We will delve into the mechanistic underpinnings, compare various catalytic systems, provide a detailed, field-tested protocol, and address common challenges to ensure successful and safe execution of this important reaction.

Mechanistic Overview: The Journey from Nitro to Amino

The catalytic reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. While the exact mechanism can vary depending on the catalyst and reaction conditions, the generally accepted pathway involves the stepwise reduction of the nitro group. The process begins with the activation of both hydrogen and the nitro compound on the catalyst surface.

The reaction typically proceeds through a direct hydrogenation pathway , involving nitroso and hydroxylamine intermediates.[1] The nitroarene is first reduced to a nitroso compound, which is then further reduced to a hydroxylamine, and finally to the aniline product.[1][2][3] Alternatively, a condensation pathway can occur where the nitroso and hydroxylamine intermediates react to form azoxy, azo, or hydrazo compounds, which are then ultimately reduced to the amine.[4][5]

Reduction_Mechanism cluster_main Direct Hydrogenation Pathway cluster_side Condensation Pathway Nitro This compound Nitroso Nitroso Intermediate Nitro->Nitroso + 2[H] Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine + 2[H] Azoxy Azoxy Intermediate Nitroso->Azoxy + Hydroxylamine - H₂O Amine Methyl 2-amino-3-methoxybenzoate Hydroxylamine->Amine + 2[H] Azo Azo Intermediate Azoxy->Azo + 2[H] Hydrazo Hydrazo Intermediate Azo->Hydrazo + 2[H] Hydrazo->Amine Cleavage + 2[H] Catalyst Catalyst (e.g., Pd/C, Raney Ni) Catalyst->Nitro Hydrogen Hydrogen Source (H₂, HCOOH, etc.) Hydrogen->Catalyst Experimental_Workflow start Start A 1. Charge Flask with Pd/C start->A end End B 2. Purge with Nitrogen (3x) A->B C 3. Add Solvent and Substrate B->C D 4. Purge with Hydrogen (3x) C->D E 5. Stir under H₂ Atmosphere D->E F 6. Monitor Reaction (TLC/LCMS) E->F F->E Incomplete G 7. Purge with Nitrogen F->G Reaction Complete H 8. Filter through Celite® G->H I 9. Concentrate Filtrate H->I J 10. Purify Product (optional) I->J J->end

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Application Notes and Protocols: The Reaction Mechanism of Methyl 3-methoxy-2-nitrobenzoate with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-methoxy-2-nitrobenzoate is a versatile aromatic compound of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique electronic structure, characterized by the presence of a strongly electron-withdrawing nitro group ortho to a methoxy group and a methyl ester, renders the aromatic ring susceptible to a range of chemical transformations. Understanding the reaction mechanisms of this substrate with various nucleophiles is paramount for its effective utilization as a synthetic building block.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reactivity of this compound. We will delve into the predominant reaction pathway, Nucleophilic Aromatic Substitution (SNAr), and explore other key reactions such as the reduction of the nitro group and the hydrolysis of the methyl ester. Detailed, field-proven protocols are provided to enable the practical application of this valuable chemical intermediate.

The Predominant Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

The primary mechanism governing the reaction of nucleophiles with this compound is Nucleophilic Aromatic Substitution (SNAr). This reaction is facilitated by the presence of the strongly electron-withdrawing nitro group, which activates the aromatic ring for nucleophilic attack.[1][2][3]

The SNAr Mechanism: A Two-Step Process

The SNAr mechanism proceeds via a two-step addition-elimination process:

  • Nucleophilic Addition and Formation of the Meisenheimer Complex: A nucleophile attacks the electron-deficient carbon atom on the aromatic ring, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][4] The negative charge of this intermediate is delocalized across the aromatic system and is significantly stabilized by the electron-withdrawing nitro group, particularly when the nitro group is positioned ortho or para to the site of attack.[1][5][6]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored through the elimination of a leaving group. In the case of a substituted nitrobenzoate with a suitable leaving group like a halide, this would be the halide ion. For this compound, the potential for the methoxy group to act as a leaving group exists, though it is less facile than a halide.

Diagram 1: The SNAr Mechanism

Nitro_Reduction_Workflow Start Dissolve Substrate in Solvent Add_Catalyst Add Pd/C Catalyst Start->Add_Catalyst Hydrogenation Hydrogenate under H2 Atmosphere Add_Catalyst->Hydrogenation Monitor Monitor by TLC/HPLC Hydrogenation->Monitor Filter Filter through Celite® Monitor->Filter Reaction Complete Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Product (Optional) Concentrate->Purify End Methyl 2-amino-3-methoxybenzoate Purify->End

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Purification of Methyl 3-methoxy-2-nitrobenzoate by Recrystallization: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol and theoretical background for the purification of Methyl 3-methoxy-2-nitrobenzoate via recrystallization. Designed for researchers, scientists, and professionals in drug development, this document offers a step-by-step methodology, explains the fundamental principles governing the purification process, and provides troubleshooting strategies to ensure the attainment of high-purity crystalline material.

Introduction: The Critical Role of Purification

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The purity of this precursor is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and potential safety concerns. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2][3] The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures.[2][4] By carefully selecting a solvent in which the target compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures, a highly purified crystalline product can be obtained upon cooling.[4][5]

This application note will provide a robust protocol for the recrystallization of this compound, supported by scientific principles and practical insights to enable researchers to achieve optimal purity and yield.

Physicochemical Properties of this compound

A thorough understanding of the physical properties of the compound is essential for developing an effective recrystallization protocol.

PropertyValueSource
Molecular Formula C₉H₉NO₅Echemi
Molecular Weight 211.17 g/mol Echemi
Appearance Light yellow solidFisher Scientific
Melting Point 142-144 °CEchemi
Water Solubility InsolubleEchemi

Solvent Selection: The Cornerstone of Successful Recrystallization

The choice of solvent is the most critical factor in a successful recrystallization.[5] An ideal solvent should exhibit the following characteristics:

  • High solvency for the target compound at elevated temperatures.

  • Low solvency for the target compound at low temperatures.

  • High or low solvency for impurities, allowing them to either remain in the mother liquor or be removed by hot filtration.

  • Chemical inertness towards the compound.

  • Volatility for easy removal from the purified crystals.

  • Non-toxic, inexpensive, and non-flammable for safety and practicality.

Based on the structure of this compound (an aromatic nitro ester) and data from analogous compounds like methyl 3-nitrobenzoate and methyl 3-methyl-2-nitrobenzoate, polar protic solvents are excellent starting points for solvent screening.[6][7]

Table of Potential Solvents:

SolventPredicted SolubilityRationaleBoiling Point (°C)
Methanol GoodThe polarity of methanol aligns well with the ester and nitro groups. Often used for recrystallizing aromatic nitro compounds.64.7
Ethanol GoodSimilar to methanol, ethanol is a good solvent for polar organic compounds and is frequently used for nitrobenzoate esters.[6][7]78.4
Isopropanol ModerateA slightly less polar alcohol that may offer a better solubility differential between hot and cold conditions.82.6
Acetone HighA polar aprotic solvent that is likely to be a good solvent, but may have high solubility at room temperature, potentially reducing yield.56
Ethyl Acetate ModerateThe ester functionality suggests some solubility, but it may be a good candidate for a mixed solvent system.77.1
Ethanol/Water Good (as a mixed solvent)A common mixed solvent system where the compound is dissolved in hot ethanol and water is added as an anti-solvent to induce crystallization upon cooling.[7]Variable

Recommendation: For this compound, ethanol or a mixed solvent system of ethanol and water are the most promising candidates for initial trials.

Experimental Protocol for the Recrystallization of this compound

This protocol is a comprehensive guide. It is recommended to perform a small-scale trial run to optimize solvent volume and observe crystallization behavior before proceeding with a larger batch.

Materials and Equipment
  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks (appropriate sizes)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Watch glass

  • Powder funnel

  • Fluted filter paper (for hot filtration, if necessary)

  • Büchner funnel and flask

  • Vacuum source

  • Ice bath

  • Spatula

  • Glass stirring rod

  • Drying oven or desiccator

Step-by-Step Procedure

Step 1: Dissolution

  • Place the crude this compound into an appropriately sized Erlenmeyer flask.

  • Add a magnetic stir bar to the flask.

  • Add a minimal amount of the selected solvent (e.g., ethanol) to the flask.

  • Gently heat the mixture on a hot plate with stirring.

  • Continue to add small portions of the hot solvent until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, maximizing the yield of the recrystallized product.

Step 2: Hot Filtration (if necessary)

  • If insoluble impurities are observed in the hot solution, a hot filtration step is required.

  • Preheat a second Erlenmeyer flask and a powder funnel on the hot plate.

  • Place a piece of fluted filter paper into the warm funnel.

  • Quickly pour the hot solution through the filter paper into the preheated flask. Causality: This step removes any insoluble impurities. Preheating the apparatus prevents premature crystallization of the product in the funnel.

Step 3: Cooling and Crystallization

  • Remove the flask containing the clear, hot solution from the heat source and cover it with a watch glass.

  • Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-defined crystals, which are typically purer than the small crystals that form from rapid cooling.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

Step 4: Crystal Collection

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.

  • Turn on the vacuum source and pour the cold slurry of crystals into the Büchner funnel.

  • Use a small amount of the ice-cold solvent to rinse any remaining crystals from the Erlenmeyer flask into the funnel.

  • Wash the crystals in the funnel with a small portion of ice-cold solvent to remove any residual soluble impurities. Causality: Using ice-cold solvent for rinsing minimizes the loss of the purified product, as it is less soluble at lower temperatures.

Step 5: Drying

  • Allow the crystals to be pulled dry on the Büchner funnel by the vacuum for several minutes.

  • Transfer the purified crystals to a watch glass and allow them to air dry, or place them in a drying oven at a temperature well below the melting point, or in a desiccator.

Purity Assessment

The purity of the recrystallized this compound should be assessed by measuring its melting point. A sharp melting point range close to the literature value (142-144 °C) is indicative of high purity.

Visualizing the Recrystallization Workflow

The following diagram illustrates the key stages of the recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_solid Crude Solid add_solvent Add Minimal Hot Solvent crude_solid->add_solvent dissolved_solution Hot Saturated Solution add_solvent->dissolved_solution hot_filtration Hot Filtration (Optional) dissolved_solution->hot_filtration if needed slow_cooling Slow Cooling to RT dissolved_solution->slow_cooling impurities_removed Insoluble Impurities Removed hot_filtration->impurities_removed hot_filtration->slow_cooling ice_bath Ice Bath Cooling slow_cooling->ice_bath crystal_formation Crystal Formation ice_bath->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_crystals Pure Crystals drying->pure_crystals

Caption: A workflow diagram illustrating the key steps in the purification of this compound by recrystallization.

Troubleshooting Common Recrystallization Issues

ProblemPossible Cause(s)Solution(s)
No crystals form upon cooling - Too much solvent was used. - The solution is supersaturated.- Boil off some of the solvent to concentrate the solution. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound.
Oiling out (product separates as a liquid) - The boiling point of the solvent is higher than the melting point of the solute. - The cooling rate is too fast. - High concentration of impurities.- Reheat the solution and add more solvent. - Allow the solution to cool more slowly. - Consider using a different solvent with a lower boiling point.
Low recovery of purified product - Too much solvent was used. - Premature crystallization during hot filtration. - The crystals were washed with solvent that was not cold enough.- Use the minimum amount of hot solvent for dissolution. - Ensure the filtration apparatus is preheated. - Use ice-cold solvent for washing the crystals.
Colored impurities remain in the crystals - The colored impurity has similar solubility to the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle this compound in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Ethanol is flammable; avoid open flames and use a hot plate for heating.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used before starting any work.

Conclusion

Recrystallization is a highly effective method for the purification of this compound. By carefully selecting an appropriate solvent and following a systematic protocol, researchers can obtain a high-purity crystalline product, which is essential for downstream applications in pharmaceutical and chemical synthesis. The principles and techniques outlined in this guide provide a solid foundation for achieving successful and repeatable purification outcomes.

References

  • StudyGuides.com. (n.d.). Crystallization and Recrystallization.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • Chemistry Stack Exchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate.
  • University of Colorado Boulder. (n.d.). Crystallization.
  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate.
  • LibreTexts Chemistry. (2021). 2.1: RECRYSTALLIZATION.
  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose.
  • LibreTexts Chemistry. (2023). Recrystallization.

Sources

Application Notes and Protocols for the Analytical Characterization of Methyl 3-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the analytical characterization of Methyl 3-methoxy-2-nitrobenzoate, a key intermediate in the synthesis of various pharmaceutical compounds.[1] The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a suite of robust analytical methods to ensure the identity, purity, and quality of this compound. This document delves into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for a thorough structural elucidation and quantitative analysis. Each section provides not only step-by-step protocols but also the underlying scientific principles, ensuring a deep understanding of the experimental choices.

Introduction: The Importance of Rigorous Characterization

This compound (C₉H₉NO₅, Molar Mass: 211.17 g/mol ) is a crucial building block in organic synthesis.[1] Its purity and structural integrity are paramount to the successful synthesis of downstream products, particularly in the pharmaceutical industry where even trace impurities can have significant biological effects. Therefore, a multi-faceted analytical approach is essential to unequivocally confirm its chemical structure and quantify any potential impurities. This guide presents an integrated workflow that leverages the strengths of various spectroscopic and chromatographic techniques.

Chemical Structure

Caption: Structure of this compound

Spectroscopic Characterization: Unveiling the Molecular Architecture

Spectroscopic techniques provide a detailed picture of the functional groups and connectivity of atoms within the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of this compound.

2.1.1. ¹H NMR Spectroscopy: Mapping the Protons

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds.

  • Instrument Parameters (300 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-32 scans are typically sufficient for a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: A standard range of -2 to 12 ppm is appropriate.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the peaks to determine the relative ratios of protons.

    • Analyze the splitting patterns (multiplicity) to deduce proton-proton coupling.

Expected ¹H NMR Spectral Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6-7.8m2HAromatic Protons
~7.2-7.4m1HAromatic Proton
~3.9s3HMethoxy Protons (-OCH₃)
~3.8s3HEster Methyl Protons (-COOCH₃)

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the specific instrument used. The aromatic region will show complex splitting patterns due to the substitution pattern.

2.1.2. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR provides information about the different carbon environments in the molecule.

Protocol: ¹³C NMR Analysis

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Parameters (75 MHz Spectrometer):

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is standard.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

    • Spectral Width: A range of 0 to 200 ppm is typical for organic molecules.

  • Data Processing and Analysis:

    • Process the data similarly to the ¹H NMR spectrum.

    • Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Expected ¹³C NMR Spectral Data:

Chemical Shift (δ, ppm)Assignment
~165Ester Carbonyl Carbon (C=O)
~150-155Aromatic Carbon attached to -OCH₃
~145-150Aromatic Carbon attached to -NO₂
~115-135Other Aromatic Carbons
~55Methoxy Carbon (-OCH₃)
~52Ester Methyl Carbon (-COOCH₃)

Note: The assignments are approximate and can be confirmed with more advanced 2D NMR techniques if necessary.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[2]

Protocol: IR Analysis (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Acquisition and Analysis:

    • Acquire a background spectrum of the empty ATR crystal.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum.

    • Identify the characteristic absorption bands corresponding to the functional groups.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2950-2850MediumAliphatic C-H Stretch (from -OCH₃ and -COOCH₃)
~1730StrongEster C=O Stretch
~1580, ~1480Medium-StrongAromatic C=C Stretches
~1530, ~1350StrongAsymmetric and Symmetric N-O Stretches of the Nitro Group
~1250StrongC-O Stretch (Ester and Ether)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity.

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Instrument Parameters:

    • Ionization Method: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 50 to 300.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain further structural information.

Expected Mass Spectrum Data:

m/zInterpretation
211Molecular Ion (M⁺)
180[M - OCH₃]⁺
165[M - NO₂]⁺
150[M - OCH₃ - NO]⁺ or [M - COOCH₃]⁺

Chromatographic Analysis: Assessing Purity

Chromatography is essential for separating this compound from any impurities, starting materials, or byproducts.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative technique for purity assessment.

Protocol: Reversed-Phase HPLC Analysis

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL with the mobile phase.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of water and acetonitrile (or methanol). A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm).

    • Column Temperature: 25 °C.

  • Data Analysis:

    • Integrate the area of the main peak and any impurity peaks.

    • Calculate the purity of the sample as the percentage of the main peak area relative to the total peak area.

Caption: Integrated Analytical Workflow

Conclusion

The analytical methods described in this guide provide a comprehensive and robust framework for the characterization of this compound. By combining spectroscopic and chromatographic techniques, researchers can confidently verify the identity, structure, and purity of this important synthetic intermediate. Adherence to these protocols will ensure the quality and consistency of the compound, which is critical for its applications in research and development.

References

  • National Center for Biotechnology Information. (n.d.). Methyl 4-methoxy-3-nitrobenzoate. PubChem.
  • Wang, K., Zhang, X.-Q., Zhu, J., Chen, Q., Zhang, Z.-Q., & Fan, L. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry, 27(3), 1033–1036. [Link]
  • The Royal Society of Chemistry. (n.d.). 4.
  • Anasazi Instruments, Inc. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • National Center for Biotechnology Information. (n.d.). Methyl 3-nitrobenzoate. PubChem.
  • NIST. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. NIST Chemistry WebBook.
  • Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
  • Sciencing. (2022, March 24). How To Identify The IR Of Methyl M-Nitrobenzoate.
  • Quora. (n.d.). What is the synthesis of methyl 3-nitrobenzoate?.
  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
  • NIST. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. NIST Chemistry WebBook.
  • NIST. (n.d.). 3-Methoxy-2-nitrobenzoic acid. NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). Methyl 2-hydroxy-3-nitrobenzoate. PubChem.
  • CDC Stacks. (n.d.). Supporting Information.
  • The Royal Society of Chemistry. (n.d.). Analytical Methods.
  • University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate.

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Topic: A Stability-Indicating HPLC Method for the Analysis of Methyl 3-methoxy-2-nitrobenzoate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note describes a robust, stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 3-methoxy-2-nitrobenzoate. The method is designed for in-process control and final product quality assessment of synthetic reaction mixtures. It effectively separates the main component from its key potential impurities, including the starting material 3-methoxy-2-nitrobenzoic acid and common regioisomers. The protocol detailed herein is suitable for researchers, process chemists, and quality control analysts in the pharmaceutical and fine chemical industries who require accurate monitoring of reaction progress and purity profiling of this compound, a key synthetic intermediate.[1][2]

Introduction and Scientific Rationale

This compound is a critical building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[2][3] Its purity directly impacts the yield and impurity profile of subsequent synthetic steps. The most common synthetic route involves the esterification of 3-methoxy-2-nitrobenzoic acid or the nitration of a suitable precursor.[4] Both routes can generate a challenging mixture of starting materials, byproducts, and regioisomers that require precise analytical separation for accurate quantification.

The development of a stability-indicating analytical method is paramount, as it must be able to distinguish the active ingredient from any degradation products that may form under stress conditions.[5][6] This ensures the true purity of the sample is assessed. This application note addresses this need by providing a comprehensive protocol based on reverse-phase chromatography, which is ideally suited for the separation of moderately polar nitroaromatic compounds.[7][8]

Causality of Methodological Choices:

  • Stationary Phase: A C18 (octadecylsilyl) stationary phase is selected for its hydrophobic character, which provides optimal retention and resolution for the aromatic nitro-compound and its structurally similar impurities.

  • Mobile Phase: A mobile phase consisting of acetonitrile and water provides the necessary polarity range for elution. The addition of phosphoric acid is critical; it protonates residual silanols on the silica backbone, minimizing peak tailing, and suppresses the ionization of any acidic impurities (like the precursor carboxylic acid), ensuring they are well-retained and exhibit sharp, symmetrical peaks.[9]

  • Detection: Nitroaromatic compounds possess strong chromophores, making UV detection a sensitive and reliable choice.[6][10] A detection wavelength of 254 nm is commonly effective for these compounds and provides a good signal-to-noise ratio.[7][10]

Potential Impurities in Reaction Mixtures

A robust analytical method must anticipate and resolve the most likely impurities. Based on common synthetic pathways, the following compounds are considered critical for separation:

Compound NameStructureOriginExpected Elution Profile
This compound Product Main Analyte
3-Methoxy-2-nitrobenzoic Acid[11]Unreacted Starting MaterialMore polar, earlier elution
Methyl 3-methoxybenzoateUnreacted Starting MaterialLess polar than product
Methyl 3-methoxy-4-nitrobenzoate[12]Regioisomer byproductSimilar polarity, requires high resolution
Methyl 3-methoxy-6-nitrobenzoateRegioisomer byproductSimilar polarity, requires high resolution

Experimental Protocol

Materials and Reagents
  • Reference Standard: this compound (Purity ≥ 98%)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade)

  • Water: Deionized water, filtered through a 0.22 µm filter

  • Acid: Phosphoric Acid (H₃PO₄), ACS Grade

  • Filters: 0.45 µm PTFE syringe filters

Instrumentation and Chromatographic Conditions

The analysis can be performed on any standard HPLC system equipped with a UV detector.

ParameterCondition
HPLC System Agilent 1100/1200 Series or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 40% B; 2-15 min: 40-75% B; 15-18 min: 75% B; 18-20 min: 40% B; 20-25 min: 40% B (Equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Diluent Acetonitrile/Water (50:50, v/v)
Preparation of Solutions
  • Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of concentrated phosphoric acid to 1 L of deionized water. Mix thoroughly and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly. Degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Accurately weigh approximately 25 mg of the reaction mixture into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Analytical Workflow and Method Validation

The overall workflow from sample receipt to final report is streamlined for efficiency and accuracy.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh 1. Weigh Sample / Standard dissolve 2. Dissolve in Diluent weigh->dissolve filter 3. Filter with 0.45µm Syringe Filter dissolve->filter inject 4. Inject into HPLC System filter->inject separate 5. Chromatographic Separation inject->separate detect 6. UV Detection at 254 nm separate->detect acquire 7. Data Acquisition detect->acquire integrate 8. Peak Integration acquire->integrate quantify 9. Quantify using External Standard integrate->quantify report 10. Generate Report (% Purity) quantify->report

Caption: Experimental workflow for the HPLC analysis of this compound.
Method Performance Characteristics

This method should be validated according to ICH guidelines to ensure it is fit for purpose. The following table summarizes the expected performance characteristics.

Validation ParameterAcceptance CriteriaExpected Result
Specificity Analyte peak is free from interference from impurities, degradants, and diluent.Baseline resolution (>2.0) between the main peak and all potential impurities.
Linearity Correlation coefficient (r²) ≥ 0.999r² > 0.999 over a range of 10-200 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5% at three concentration levels.
Precision (% RSD) Repeatability (n=6): ≤ 1.0% Intermediate Precision: ≤ 2.0%Repeatability: < 0.5% Intermediate Precision: < 1.0%
Limit of Detection (LOD) S/N ratio ≥ 3~0.1 µg/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 10~0.3 µg/mL
Robustness No significant change in results with minor variations in method parameters.Method is robust to small changes in flow rate (±0.1 mL/min) and column temperature (±2 °C).

The relationship between these validation parameters demonstrates a self-validating system that ensures the method's reliability.

G Method Reliable Method Specificity Specificity Specificity->Method Accuracy Accuracy Specificity->Accuracy ensures correct peak is measured Linearity Linearity & Range Linearity->Method Linearity->Accuracy Precision Precision Linearity->Precision Accuracy->Method Precision->Method Precision->Accuracy LOD LOD / LOQ LOD->Method Robustness Robustness Robustness->Method

Caption: Logical relationships in HPLC method validation.

Troubleshooting

IssuePotential CauseRecommended Solution
Peak Tailing Column contamination; pH of mobile phase incorrect; residual silanol interaction.Flush column with a strong solvent. Ensure 0.1% phosphoric acid is correctly prepared. Use a column with end-capping.
Retention Time Drift Inconsistent mobile phase composition; column temperature fluctuation; column degradation.Prepare fresh mobile phase daily. Ensure column oven is stable. Replace column if pressure increases or resolution degrades.
Poor Resolution Incorrect mobile phase composition; column aging.Adjust gradient slope for better separation. Replace the column.
Extraneous Peaks Sample contamination; contaminated diluent or mobile phase; carryover.Use clean glassware. Prepare fresh solvents. Run a blank injection to check for carryover.

Conclusion

The HPLC method detailed in this application note provides a reliable, specific, and stability-indicating tool for the analysis of this compound in synthetic reaction mixtures. By effectively separating the target compound from its primary impurities and potential degradants, this protocol enables accurate process monitoring and ensures the quality of this vital pharmaceutical intermediate. The method is readily transferable to standard laboratory environments and serves as a foundation for quality control and regulatory submissions.

References

  • National Center for Biotechnology Information. (n.d.). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. PubMed.
  • Jenkins, T. F., & Walsh, M. E. (1992). An Improved RP-HPLC (Reversed-Phase, High-Performance Liquid Chromatography) Method for Determining Nitroaromatics and Nitramines in Water. ResearchGate.
  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov.
  • Boddu, S. (2017). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate.
  • Stanciu, G. (2015). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. ResearchGate.
  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
  • SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column.
  • SIELC Technologies. (n.d.). Separation of 3-Methyl-2-nitrobenzoic acid on Newcrom R1 HPLC column.
  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).
  • NIST. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. NIST Chemistry WebBook.
  • Centers for Disease Control and Prevention. (n.d.). Supporting Information. CDC Stacks.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Methyl 2-Methoxy-3-Nitrobenzoate in Pharmaceutical Synthesis.
  • Kamm, O., & Segur, J. B. (n.d.). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses.
  • Royal Society of Chemistry. (n.d.). Preparation of methyl 3-nitrobenzoate.
  • NIST. (n.d.). 3-Methoxy-2-nitrobenzoic acid. NIST Chemistry WebBook.

Sources

"NMR spectroscopy of Methyl 3-methoxy-2-nitrobenzoate and its derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on NMR

I've kicked off my investigation by hitting Google. I'm focusing specifically on the NMR spectroscopy of methyl 3-methoxy-2-nitrobenzoate and its related compounds. The priority is on gathering data, especially relating to 1H NMR. I am aiming to establish a strong foundational understanding.

Expanding Search Parameters

I'm now broadening my Google searches to encompass 1H NMR, 13C NMR, COSY, HSQC, and HMBC data for this compound and its family. Simultaneously, I am chasing established protocols for sample prep, data acquisition, and processing for related molecules. I also will begin to explore literature on substituent influences on chemical shifts and coupling constants.

Planning NMR Deep Dive

I'm now diving deeper, planning my approach. I'll start with focused Google searches on NMR data for this compound, covering 1H, 13C, COSY, etc., and standard conditions. I'll hunt for protocols and literature on substituent effects. My goal is a detailed guide with sample prep, experiments, and interpretation, including tables of expected values and Graphviz diagrams for workflows and correlations. Then a step-by-step protocol and a final review.

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 3-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-methoxy-2-nitrobenzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its molecular structure, featuring methoxy, nitro, and methyl ester functional groups, provides a versatile scaffold for the construction of more complex target molecules. The controlled, large-scale production of this intermediate is therefore of significant interest to researchers and professionals in the field of drug development and chemical manufacturing.

This document provides a comprehensive guide to the large-scale synthesis of this compound. It is intended for an audience of researchers, scientists, and drug development professionals. The protocols and notes herein are designed to ensure not only a high yield and purity of the final product but also to emphasize the critical safety and environmental considerations inherent in this type of chemical synthesis.

Synthetic Strategy and Mechanistic Insights

The synthesis of this compound is achieved through the electrophilic aromatic substitution (EAS) of Methyl 3-methoxybenzoate. The reaction involves the introduction of a nitro group (-NO₂) onto the benzene ring using a suitable nitrating agent.

The Chemistry of Nitration

The nitrating agent is typically a mixture of a strong acid, such as sulfuric acid (H₂SO₄), and a source of the nitronium ion (NO₂⁺), most commonly nitric acid (HNO₃). The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The nitronium ion is then attacked by the electron-rich benzene ring of the substrate, Methyl 3-methoxybenzoate, to form a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. The final step is the deprotonation of the sigma complex by a weak base (such as water or the bisulfate ion) to restore the aromaticity of the ring and yield the nitrated product.

Regioselectivity: The Directing Effects of Substituents

The position of the incoming nitro group on the benzene ring is determined by the directing effects of the existing substituents: the methoxy group (-OCH₃) at the 3-position and the methyl ester group (-COOCH₃) at the 1-position.

  • The Methoxy Group (-OCH₃): The methoxy group is an activating group and an ortho, para-director.[1][2] This is due to its strong electron-donating resonance effect (+M), where the lone pairs on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho (C2 and C4) and para (C6) positions.[1][3]

  • The Methyl Ester Group (-COOCH₃): The methyl ester group is a deactivating group and a meta-director.[4] It withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects, making the ring less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta (C3 and C5) positions relative to itself.

In the case of Methyl 3-methoxybenzoate, the powerful activating and ortho, para-directing effect of the methoxy group dominates. Therefore, the nitration is expected to occur at the positions ortho or para to the methoxy group, which are C2, C4, and C6. The target molecule, this compound, is the product of nitration at the C2 position. While a mixture of isomers is possible, reaction conditions can be optimized to favor the formation of the desired 2-nitro isomer.

Diagram of the Synthesis Workflow

G cluster_prep Reagent Preparation cluster_reaction Nitration Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Drying Nitrating_Mixture Preparation of Nitrating Mixture (HNO₃/H₂SO₄) Addition Slow Addition of Nitrating Mixture to Substrate Solution at 0-10°C Nitrating_Mixture->Addition Substrate_Solution Preparation of Substrate Solution (Methyl 3-methoxybenzoate in H₂SO₄) Substrate_Solution->Addition Reaction_Completion Stirring at Controlled Temperature Addition->Reaction_Completion Quenching Quenching on Ice-Water Reaction_Completion->Quenching Filtration Vacuum Filtration of Crude Product Quenching->Filtration Washing Washing with Cold Water and Sodium Bicarbonate Solution Filtration->Washing Recrystallization Recrystallization from Ethanol Washing->Recrystallization Drying Drying under Vacuum Recrystallization->Drying Final_Product Final_Product Drying->Final_Product This compound

Caption: Workflow for the large-scale synthesis of this compound.

Large-Scale Synthesis Protocol

This protocol is designed for a large-scale laboratory or pilot plant setting. All operations should be conducted in a well-ventilated fume hood or an appropriate chemical reactor with adequate containment and emergency preparedness systems in place.

Materials and Equipment
Material/EquipmentSpecifications
Reactors Glass-lined or stainless steel reactor with cooling jacket, overhead stirrer, and addition funnel
Starting Material Methyl 3-methoxybenzoate (>98% purity)
Reagents Concentrated Nitric Acid (68-70%), Concentrated Sulfuric Acid (95-98%), Sodium Bicarbonate, Ethanol (95% or absolute)
Filtration Large Büchner funnel or filter press with vacuum source
Drying Vacuum oven
Personal Protective Equipment (PPE) Acid-resistant gloves, chemical splash goggles, face shield, lab coat, and appropriate respiratory protection
Experimental Procedure

Step 1: Preparation of the Nitrating Mixture

  • In a separate, clean, and dry vessel equipped with cooling, carefully add 1.2 equivalents of concentrated nitric acid to 2.0 equivalents of concentrated sulfuric acid.

  • The addition should be done slowly while maintaining the temperature of the mixture below 10°C.

  • Stir the mixture gently until a homogenous solution is obtained. This is the nitrating mixture.

Step 2: Nitration Reaction

  • Charge the main reactor with 1.0 equivalent of Methyl 3-methoxybenzoate.

  • Begin stirring and cool the reactor contents to 0-5°C using the cooling jacket.

  • Slowly add the prepared nitrating mixture to the reactor over a period of 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, continue stirring the reaction mixture at 5-10°C for an additional 1-2 hours.

  • Monitor the reaction progress by a suitable analytical method such as HPLC or TLC until the starting material is consumed.

Step 3: Work-up and Isolation of Crude Product

  • Prepare a separate vessel containing a stirred slurry of crushed ice and water (approximately 5-10 times the volume of the reaction mixture).

  • Slowly and carefully transfer the reaction mixture to the ice-water slurry. This quenching step is highly exothermic and should be performed with caution.[5]

  • A solid precipitate of the crude product should form. Continue stirring until all the ice has melted.

  • Isolate the crude product by vacuum filtration.

  • Wash the solid cake on the filter with several portions of cold water until the filtrate is neutral to pH paper.

  • Perform a final wash with a cold, dilute solution of sodium bicarbonate to neutralize any remaining traces of acid, followed by another wash with cold water.[5]

Step 4: Purification and Drying

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

  • Transfer the crude solid to a clean reactor and add a minimal amount of hot ethanol to dissolve the product.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the final product in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Safety and Hazard Management

Nitration reactions are inherently hazardous and require strict adherence to safety protocols.

  • Corrosive and Toxic Reagents: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns.[6] Nitric acid is also a strong oxidizing agent. All handling of these acids should be done in a fume hood with appropriate PPE.

  • Exothermic Reaction: The nitration reaction is highly exothermic, and there is a risk of thermal runaway if the temperature is not carefully controlled.[7] A reliable cooling system is essential for large-scale synthesis.

  • Waste Disposal: The acidic waste generated from the reaction must be neutralized before disposal.[8][9][10] Slowly and carefully add the acidic filtrate to a large volume of a stirred, cold solution of a base such as sodium carbonate or calcium hydroxide. Ensure adequate ventilation to handle any fumes that may be generated. Dispose of the neutralized waste in accordance with local regulations. Never mix acidic waste with organic solvents, as this can lead to violent reactions and explosions.[6]

Analytical Quality Control

The purity and identity of the final product should be confirmed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify any isomeric impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure of this compound. The expected ¹H NMR spectrum of the related 3-methoxy-2-nitrobenzoic acid shows characteristic aromatic proton signals and a singlet for the methoxy group.[11]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, including the C=O of the ester, the C-O of the methoxy group, and the N-O stretching of the nitro group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point range is indicative of high purity.

Conclusion

The large-scale synthesis of this compound is a well-established process that can be performed safely and efficiently with the proper equipment and adherence to strict safety protocols. Careful control of the reaction temperature and a thorough understanding of the reaction mechanism and potential hazards are paramount for a successful outcome. The detailed protocol and application notes provided in this document serve as a comprehensive guide for researchers and professionals in the chemical and pharmaceutical industries.

References

  • Chemistry LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring.
  • Reddit. (2025, October 11). What is the best way to dispose of waste after nitration? H2SO4 and NH4NO3.
  • Wikipedia. Electrophilic aromatic directing groups.
  • Google Patents. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.).
  • ChemTalk. Directing Effects.
  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
  • Lab Alley. How to dispose of nitric acid.
  • Google Patents. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
  • YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!
  • Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution.
  • European Patent Office. EP 0173131 A1 - Process for separating nitroaromatic compounds from spent nitric acid.
  • YouTube. (2025, May 30). How Do You Dispose Of Nitric Acid Waste?
  • NITRATION OF METHYL BENZOATE. (n.d.).
  • Yale Environmental Health & Safety. SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID.
  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • Syntech International. (2023, July 31). Stability and safe handling of nitration waste acids.
  • Web Pages. 7. Nitration of Methyl Benzoate.
  • Nitration of Methyl Benzoate. (n.d.).
  • Royal Society of Chemistry. (n.d.). 4.
  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester.

Sources

The Strategic Utility of Methyl 3-methoxy-2-nitrobenzoate in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Pharmaceutical Intermediate

In the landscape of modern drug discovery and development, the efficient and reliable synthesis of complex molecular architectures is paramount. Pharmaceutical intermediates are the lynchpins of this process, providing the foundational scaffolds upon which pharmacologically active molecules are constructed. Methyl 3-methoxy-2-nitrobenzoate (CAS No: 106782-78-9) has emerged as a particularly valuable building block, offering a unique combination of functional groups that facilitate its conversion into a variety of bioactive heterocyclic systems.[1] Its strategic placement of a nitro group ortho to a methoxy-substituted methyl ester on a benzene ring provides a versatile platform for the synthesis of enzyme inhibitors and receptor modulators.[2]

The cornerstone of this compound's utility lies in the facile reduction of its nitro group to a primary amine. This transformation unlocks a pathway to a myriad of nitrogen-containing heterocycles, most notably the quinazolinone scaffold. Quinazolinones are a prominent class of compounds renowned for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this compound as a key intermediate in the synthesis of 8-methoxy-4(3H)-quinazolinone, a core structure in numerous pharmaceutical agents.

Core Synthetic Strategy: From Nitrobenzoate to Quinazolinone

The synthetic pathway from this compound to the 8-methoxy-4(3H)-quinazolinone core involves a two-step process. This strategy is both robust and versatile, allowing for the potential for further derivatization to create a library of novel compounds.

G cluster_0 PART 1: Reduction cluster_1 PART 2: Cyclization Start This compound Step1 Nitro Group Reduction (Fe / Acetic Acid) Start->Step1 Key Transformation Intermediate Methyl 2-amino-3-methoxybenzoate Step1->Intermediate Step2 Amidation & Cyclization (Formamide) Intermediate->Step2 Proceeds to Cyclization Product 8-methoxy-4(3H)-quinazolinone Step2->Product G cluster_0 Nitro Group Reduction Mechanism Nitro Ar-NO₂ Nitroso Ar-NO Nitro->Nitroso Fe, 2H⁺, 2e⁻ -H₂O Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine Fe, 2H⁺, 2e⁻ Amine Ar-NH₂ Hydroxylamine->Amine Fe, 2H⁺, 2e⁻ -H₂O

Figure 2: Simplified mechanism of nitro group reduction using iron in an acidic medium.

Experimental Protocol: Synthesis of Methyl 2-amino-3-methoxybenzoate

This protocol is adapted from established procedures for the reduction of aromatic nitro compounds. [3] Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
This compound211.1710.0 g47.3
Iron powder (<100 mesh)55.8413.2 g236.5
Glacial Acetic Acid60.05100 mL-
Methanol32.0450 mL-
Ethyl Acetate88.11As needed for work-up-
Saturated Sodium Bicarbonate Solution-As needed for work-up-
Brine-As needed for work-up-
Anhydrous Sodium Sulfate142.04As needed for drying-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 47.3 mmol) and glacial acetic acid (100 mL).

  • Stir the mixture to dissolve the starting material.

  • Carefully add the iron powder (13.2 g, 236.5 mmol) in portions to the stirred solution. The addition may be exothermic.

  • After the addition is complete, heat the reaction mixture to 60-70 °C with stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with methanol (50 mL).

  • Combine the filtrate and the washings and remove the solvents under reduced pressure.

  • Pour the residue into 200 mL of ice-water and basify to a pH of ~8 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude Methyl 2-amino-3-methoxybenzoate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Expected Outcome:

A pale yellow to off-white solid. The expected yield is typically in the range of 80-90%.

Part 2: The Core Construction - Cyclization to a Quinazolinone

With the amine functionality in place, the stage is set for the construction of the quinazolinone ring. A common and straightforward method for this cyclization is the reaction of the anthranilate intermediate with formamide, which serves as both the source of the C2 carbon and the N3 nitrogen of the quinazolinone ring.

Reaction Mechanism: A Condensation and Cyclization Cascade

The reaction proceeds through an initial formation of a formamidine intermediate, followed by an intramolecular cyclization and elimination of water to form the stable aromatic quinazolinone ring.

G Start Methyl 2-amino-3-methoxybenzoate Intermediate1 Formamidine Intermediate Start->Intermediate1 + Formamide - CH₃OH Formamide Formamide (HCONH₂) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 8-methoxy-4(3H)-quinazolinone Intermediate2->Product - H₂O

Figure 3: Simplified reaction pathway for the cyclization of Methyl 2-amino-3-methoxybenzoate with formamide.

Experimental Protocol: Synthesis of 8-methoxy-4(3H)-quinazolinone

This protocol is based on general procedures for the synthesis of 4(3H)-quinazolinones from anthranilates. [4] Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
Methyl 2-amino-3-methoxybenzoate181.195.0 g27.6
Formamide45.0450 mL-
Ethanol46.07As needed for work-up-

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine Methyl 2-amino-3-methoxybenzoate (5.0 g, 27.6 mmol) and formamide (50 mL).

  • Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the cooled reaction mixture into 200 mL of ice-water with stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • The crude 8-methoxy-4(3H)-quinazolinone can be purified by recrystallization from ethanol to afford a crystalline solid.

Expected Outcome:

A white to off-white crystalline solid. The expected yield is typically in the range of 70-85%.

Data Summary

CompoundStarting MaterialMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
Methyl 2-amino-3-methoxybenzoateThis compoundC₉H₁₁NO₃181.1980-9065-68
8-methoxy-4(3H)-quinazolinoneMethyl 2-amino-3-methoxybenzoateC₉H₈N₂O₂176.1770-85235-238

Safety and Handling Precautions

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

  • This compound: Handle in a well-ventilated area. Avoid contact with skin and eyes. [5]* Iron Powder: Flammable solid. Keep away from heat and open flames.

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use with extreme care.

  • Formamide: Teratogen. Avoid inhalation and skin contact.

  • Concentrated Acids and Bases: Are corrosive and should be handled with care.

Conclusion: A Gateway to a Privileged Scaffold

This compound serves as an exemplary pharmaceutical intermediate, providing a reliable and efficient route to the 8-methoxy-4(3H)-quinazolinone scaffold. The two-step protocol outlined in this application note, involving a robust nitro group reduction followed by a straightforward cyclization, offers a practical and scalable method for the synthesis of this important heterocyclic core. The versatility of the quinazolinone ring system allows for further functionalization at various positions, opening avenues for the development of novel therapeutic agents. The procedures described herein are designed to be readily implemented in a standard organic synthesis laboratory, providing a solid foundation for researchers and scientists in the field of drug discovery.

References

  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024).
  • Leveraging Methyl 2-Methoxy-3-Nitrobenzoate in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Synthesis of 8-Methyl and Methoxy Substituted 3-Amino-2-Alkyl/Aryl-3,4-Dihydro-4- Oxoquinazoline and Their 2,4-DNP Derivatives. (2025). International Journal for Multidisciplinary Research. [Link]
  • Synthesis of quinazolinones. Organic Chemistry Portal. [Link]
  • Synthesis of 8-methoxy-2-trimethoxyphenyl-3-substituted quinazoline-4(3)-one 81–84.
  • Recent advances in 4(3H)-quinazolinone syntheses. RSC Publishing. [Link]
  • A Review on 4(3H)-quinazolinone synthesis.
  • General routes of synthesis of quinazolin-4(3H)-one.
  • Synthesis of quinazolinones 3a with methyl 2-amino benzoate.
  • 2-Amino-3-methoxybenzamide | C8H10N2O2 | CID 18536571. PubChem. [Link]
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
  • Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide. Beilstein Journal of Organic Chemistry. [Link]

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Synthetic Routes to Gefitinib from Methoxy-Nitrobenzoate Derivatives: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed synthetic routes for the preparation of Gefitinib (Iressa®), a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, widely used in the treatment of non-small cell lung cancer.[1][2] The focus of this application note is on synthetic strategies commencing from readily available methoxy-nitrobenzoate derivatives, offering a robust and scalable approach for researchers and professionals in drug development and medicinal chemistry.

Introduction to Gefitinib Synthesis

Gefitinib, chemically known as N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazolin-4-amine, possesses a quinazoline core. The synthesis of this core and the strategic introduction of its substituents are central to any manufacturing process. While several synthetic routes have been developed since its initial disclosure, including those starting from 6,7-dimethoxyquinazolin-4(3H)-one or isovanillin, this guide will focus on a highly efficient pathway that begins with methyl 3-hydroxy-4-methoxybenzoate.[1][3][4][5] This approach is advantageous due to the low cost of the starting material and the avoidance of a regioselective demethylation step, which can be low-yielding.[1][3]

The overarching strategy involves the construction of the substituted benzene ring, followed by cyclization to form the quinazolinone core, and subsequent functionalization to yield the final product. A key step in this process is the nitration of a methoxybenzoate derivative, which directly addresses the topic of this guide.

Core Synthetic Strategy: A Stepwise Overview

The primary synthetic route detailed herein can be conceptually broken down into the following key stages:

  • Side-Chain Precursor Installation: The synthesis begins by attaching a latent side chain to the phenolic hydroxyl group of methyl 3-hydroxy-4-methoxybenzoate.

  • Nitration: A nitro group is introduced ortho to the methoxy group, a critical step for the subsequent cyclization.

  • Reduction: The nitro group is reduced to an amine, setting the stage for the formation of the quinazoline ring.

  • Quinazolinone Ring Formation: The amino-benzoate is cyclized to form the core heterocyclic structure.

  • Activation: The 4-position of the quinazolinone is activated for nucleophilic substitution, typically by chlorination.

  • Aniline Coupling: The activated quinazoline is coupled with 3-chloro-4-fluoroaniline.

  • Final Side-Chain Elaboration: The synthesis is completed by introducing the morpholine moiety.

This sequence of reactions provides a logical and efficient pathway to Gefitinib, with each step optimized for yield and purity.

Visualizing the Synthetic Pathway

The following diagram illustrates the primary synthetic route discussed in this guide.

G cluster_0 Route 1: Late-Stage Morpholine Installation Start Methyl 3-hydroxy-4-methoxybenzoate Alkylation Methyl 3-(3-chloropropoxy)-4-methoxybenzoate Start->Alkylation 1-Bromo-3-chloropropane, K2CO3 Nitration Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate Alkylation->Nitration HNO3, Ac2O, AcOH Reduction Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate Nitration->Reduction Fe, AcOH Cyclization 6-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-one Reduction->Cyclization Formamidine acetate, Ethanol Chlorination 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline Cyclization->Chlorination SOCl2, DMF Aniline_Coupling N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine Chlorination->Aniline_Coupling 3-Chloro-4-fluoroaniline, i-PrOH Morpholine_Addition Gefitinib Aniline_Coupling->Morpholine_Addition Morpholine, KI

Caption: Primary synthetic route to Gefitinib starting from methyl 3-hydroxy-4-methoxybenzoate.

Detailed Protocols and Experimental Insights

This section provides detailed, step-by-step protocols for the synthesis of Gefitinib. The rationale behind key experimental choices is also discussed to provide a deeper understanding of the process.

Step 1: Synthesis of Methyl 3-(3-chloropropoxy)-4-methoxybenzoate
  • Reaction Principle: This step involves a Williamson ether synthesis to attach a 3-chloropropyl side chain to the phenolic hydroxyl group of the starting material. Potassium carbonate is used as a mild base to deprotonate the phenol, and 1-bromo-3-chloropropane serves as the alkylating agent.

  • Protocol:

    • To a solution of methyl 3-hydroxy-4-methoxybenzoate (40 g, 0.22 mol) in acetone (600 mL), add anhydrous potassium carbonate (60.65 g) and potassium iodide (9.12 g).

    • Stir the mixture at room temperature (25-30°C) for 10-15 minutes.

    • Add 1-bromo-3-chloropropane dropwise to the suspension.

    • Heat the reaction mixture to reflux and maintain for 12-15 hours, monitoring the reaction progress by TLC.

    • After completion, cool the mixture and filter to remove the inorganic salts.

    • Wash the filter cake with acetone.

    • Concentrate the combined filtrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

  • Expert Insights: The use of potassium iodide as a catalyst is beneficial due to the Finkelstein reaction, where the more reactive iodide ion displaces the bromide from the alkylating agent, accelerating the reaction. Acetone is a suitable solvent as it is polar enough to dissolve the reactants but does not interfere with the reaction.

Step 2: Synthesis of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate
  • Reaction Principle: This is an electrophilic aromatic substitution reaction where the benzene ring is nitrated. The nitro group is directed to the position ortho to the methoxy group and para to the ester group, which are both activating. The reaction is typically carried out at a low temperature to control the exothermicity and prevent dinitration.

  • Protocol:

    • Prepare a solution of methyl 3-(3-chloropropoxy)-4-methoxybenzoate (93.0 g, 0.36 mol) in a mixture of acetic acid (300 mL) and acetic anhydride (100 mL).[1]

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add 66% nitric acid (84.5 mL) dropwise while maintaining the temperature between 0-5°C.[1]

    • Stir the mixture at room temperature for 6 hours.

    • Pour the reaction mixture slowly into 2 L of ice-water and extract with ethyl acetate (4 x 200 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 200 mL) and brine (2 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.

  • Expert Insights: Acetic anhydride is used to consume any water present in the nitric acid, which helps in the formation of the nitronium ion (NO₂⁺), the active electrophile. Maintaining a low temperature is crucial to prevent the formation of by-products and ensure regioselectivity.

Step 3: Synthesis of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate
  • Reaction Principle: The nitro group is reduced to an amine using a metal-acid system. Powdered iron in acetic acid is a classic and effective method for this transformation.

  • Protocol:

    • To a suspension of powdered iron (50 g, 0.89 mol) in acetic acid (500 mL), add a solution of methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (90.0 g, 0.30 mol) in methanol (300 mL) dropwise at 50°C under a nitrogen atmosphere.[1]

    • Stir the mixture at 50-60°C for 30 minutes.

    • Filter the hot reaction mixture to remove the iron catalyst and wash the filter cake with methanol.

    • Combine the filtrate and washes and evaporate the solvents under reduced pressure.

    • Pour the residue into water (4 L) and extract with ethyl acetate (4 x 200 mL).

    • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate to give the amino-benzoate.

  • Expert Insights: This reduction is highly efficient and avoids the use of more hazardous or expensive reagents like catalytic hydrogenation with palladium on carbon, which can sometimes lead to incomplete conversions.[1] The acidic medium facilitates the reduction process.

Step 4: Synthesis of 6-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-one
  • Reaction Principle: The quinazolinone ring is formed by the cyclization of the anthranilate derivative with formamidine acetate. This reaction proceeds through the formation of an amidine intermediate followed by intramolecular cyclization and elimination of ammonia.

  • Protocol:

    • A mixture of methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate and formamidine acetate in ethanol is heated to reflux.[1]

    • The reaction is monitored by TLC until the starting material is consumed.

    • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

    • The solid is washed with cold ethanol and dried to give the desired quinazolinone.

  • Expert Insights: Formamidine acetate is a convenient source of formamidine for this cyclization. Ethanol is a good solvent for this reaction, allowing for a homogeneous reaction mixture at reflux temperature.

Step 5: Synthesis of 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline
  • Reaction Principle: The hydroxyl group at the 4-position of the quinazolinone is converted to a chloro group using a chlorinating agent like thionyl chloride or phosphorus oxychloride. This step activates the 4-position for the subsequent nucleophilic aromatic substitution.

  • Protocol:

    • To a suspension of 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one in a suitable solvent like chloroform, add a catalytic amount of N,N-dimethylformamide (DMF).

    • Add thionyl chloride dropwise at room temperature.[6]

    • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and carefully quench the excess thionyl chloride by pouring it into ice-water.

    • Extract the product with chloroform, wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer and concentrate to obtain the 4-chloroquinazoline.

  • Expert Insights: DMF acts as a catalyst by forming the Vilsmeier reagent with thionyl chloride, which is a more potent electrophile and facilitates the chlorination. Careful quenching is necessary as thionyl chloride reacts violently with water.

Step 6: Synthesis of N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine
  • Reaction Principle: This is a nucleophilic aromatic substitution where the amine of 3-chloro-4-fluoroaniline displaces the chlorine atom at the 4-position of the quinazoline ring. The reaction is typically carried out in a polar protic solvent like isopropanol.

  • Protocol:

    • To a solution of 4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline in isopropanol, add 3-chloro-4-fluoroaniline.[3]

    • Heat the mixture to reflux for several hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • The product often precipitates out of the solution upon cooling and can be collected by filtration.

    • Wash the solid with cold isopropanol and dry to obtain the desired product.

  • Expert Insights: The reaction is driven to completion by heating. Isopropanol is a good solvent choice as it can dissolve the reactants at elevated temperatures and allows for easy isolation of the product upon cooling.

Step 7: Synthesis of Gefitinib
  • Reaction Principle: The final step involves the displacement of the chlorine atom on the propyl side chain with morpholine via a nucleophilic substitution reaction.

  • Protocol:

    • A mixture of N-(3-chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine, morpholine, and a catalytic amount of potassium iodide in a solvent like DMF is heated.[1]

    • Stir the solution at 60°C for 30 minutes.[7]

    • After the reaction is complete, pour the mixture into ice-water.

    • Extract the product with chloroform (3 x 300 mL).

    • Combine the organic layers and wash with saturated sodium carbonate solution (2 x 200 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under vacuum to yield crude Gefitinib.

    • The crude product can be purified by recrystallization.

  • Expert Insights: DMF is a suitable solvent for this SN2 reaction due to its high boiling point and ability to dissolve the reactants. The addition of potassium iodide again facilitates the reaction through the Finkelstein mechanism.

Alternative Strategy: Early Introduction of the Morpholino Side Chain

An alternative and often preferred industrial route involves introducing the morpholinopropoxy side chain at an earlier stage. This strategy can prevent the formation of certain impurities.[5]

G cluster_1 Route 2: Early-Stage Morpholine Installation Start_Alt 3-Hydroxy-4-methoxybenzonitrile Alkylation_Alt 4-Methoxy-3-(3-morpholinopropoxy)benzonitrile Start_Alt->Alkylation_Alt N-(3-chloropropyl)morpholine, K2CO3, DMF Nitration_Alt 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile Alkylation_Alt->Nitration_Alt HNO3, H2SO4 Reduction_Alt 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile Nitration_Alt->Reduction_Alt Na2S2O4 Cyclization_Alt 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one Reduction_Alt->Cyclization_Alt Formamide Chlorination_Alt 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline Cyclization_Alt->Chlorination_Alt POCl3 Final_Coupling_Alt Gefitinib Chlorination_Alt->Final_Coupling_Alt 3-Chloro-4-fluoroaniline, Methanol

Caption: Alternative synthetic route with early introduction of the morpholino side chain.

This approach begins with 3-hydroxy-4-methoxybenzonitrile and introduces the complete morpholinopropoxy side chain in the first step. The subsequent nitration, reduction, and cyclization steps proceed with the side chain already in place.[4] This can be advantageous as it avoids potential side reactions in the final steps.

Quantitative Data Summary

The following table summarizes the reported yields for the primary synthetic route.

StepProductReported Yield (%)Reference
1Methyl 3-(3-chloropropoxy)-4-methoxybenzoate94.7[1]
2Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate--
3Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate77[1]
46-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-one--
54-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline--
6N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine--
7Gefitinib--
Overall Gefitinib 37.4 [1]

Note: Yields for intermediate steps are not always reported in the literature.

Conclusion

The synthesis of Gefitinib starting from methyl 3-hydroxy-4-methoxybenzoate via a key nitration step represents a viable and efficient route for both laboratory-scale synthesis and potential industrial production. This guide has provided detailed protocols and insights into the chemical principles governing each transformation. By understanding the rationale behind the experimental choices, researchers can effectively troubleshoot and optimize these procedures for their specific needs. The alternative route with early introduction of the morpholino side chain offers a valuable comparison and may be preferable in certain manufacturing contexts to minimize late-stage impurities.

References

  • A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (URL: [Link])
  • A simple and highly efficient process for synthesis of Gefitinib and its intermedi
  • US8350029B2 - Process for the preparation of gefitinib - Google P
  • Gefitinib - New Drug Approvals. (URL: [Link])
  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
  • WO2008125867A2 - Process for the preparation of gefitinib - Google P
  • Synthesis Of The Anti-Cancer Agent Gefitinib - Globe Thesis. (URL: [Link])
  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - NIH. (URL: [Link])
  • Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H)-one. (URL: )
  • Electrophilic Aromatic Substitution: Nitration of Methyl benzoate - Organic Chemistry II. (URL: [Link])
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
  • Nitration of methyl benzoate | Resource - RSC Education - The Royal Society of Chemistry. (URL: [Link])
  • Nitration of Methyl Benzo
  • Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. (URL: [Link])
  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - MDPI. (URL: [Link])

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Application Note: Advanced Strategies for Amide Bond Formation with Sterically Hindered Methyl 3-methoxy-2-nitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The amide bond is a cornerstone of modern medicinal chemistry and materials science, forming the backbone of peptides and appearing in over 25% of all known pharmaceuticals.[1] Consequently, the development of robust and efficient amide bond formation protocols is of paramount importance.[2][3] While numerous methods exist, significant challenges arise when substrates possess unfavorable steric or electronic properties.

Methyl 3-methoxy-2-nitrobenzoate and its derivatives represent a class of building blocks that are valuable for introducing a substituted aromatic scaffold. However, the very features that make this scaffold interesting—the ortho-methoxy and ortho-nitro substituents—create a formidable synthetic challenge. The steric bulk adjacent to the reactive carboxyl group can severely impede the approach of an amine nucleophile, while the strong electron-withdrawing nature of the nitro group influences the reactivity of the entire system.[4][5] Standard coupling conditions often result in sluggish reactions and low yields.[2]

This application note provides a comprehensive guide for researchers navigating the complexities of amide synthesis with these challenging substrates. We will dissect the underlying mechanistic principles, provide a rationale for reagent selection, and present a detailed, optimized protocol for the successful synthesis of amides derived from this compound.

Part 1: The Synthetic Challenge: Deconstructing the Substrate

The primary obstacle in forming amides from this compound originates from the need to first hydrolyze the methyl ester to its corresponding carboxylic acid, 3-methoxy-2-nitrobenzoic acid. It is this acid that presents the synthetic challenge due to the substitution pattern on the aromatic ring.

  • Steric Hindrance : The presence of two groups (methoxy and nitro) positioned ortho to the carboxylic acid creates a sterically congested environment. This bulk physically blocks the incoming amine from effectively attacking the activated carboxyl carbon, thereby slowing down or preventing the desired reaction.[6][7]

  • Electronic Effects : The nitro group is a potent electron-withdrawing group.[4] This increases the acidity of the carboxylic acid proton, facilitating its removal by a base. However, the electronic influence on the subsequent activated intermediate can also impact reactivity. When dealing with aniline derivatives, such groups drastically reduce the nucleophilicity of the amine, making the coupling even more difficult.[2][4]

sub 3-methoxy-2-nitrobenzoic Acid sub_steric_methoxy Ortho Methoxy Group sub_steric_nitro Ortho Nitro Group carboxyl Carboxyl Group (Reaction Site) sub->carboxyl sub_steric_methoxy->carboxyl Steric Hindrance sub_steric_nitro->carboxyl Steric Hindrance & Electronic Withdrawal

Caption: Structural challenges of the 3-methoxy-2-nitrobenzoic acid substrate.

Part 2: Mechanistic Considerations & Reagent Selection

Amide bond formation is a kinetically slow process that requires the activation of the carboxylic acid.[8] This is typically achieved by converting the hydroxyl group of the acid into a better leaving group, rendering the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack by an amine.[9][10]

The Activation Mechanism

The choice of coupling reagent is the most critical decision for overcoming the steric and electronic hurdles presented by our substrate. The general workflow involves two key steps:

  • Activation: The carboxylic acid reacts with a coupling reagent to form a highly reactive intermediate.

  • Coupling: The amine nucleophile attacks this intermediate, forming a tetrahedral intermediate that collapses to the stable amide bond.

RCOOH Carboxylic Acid (R-COOH) ActiveEster Activated Intermediate (e.g., O-Acylisourea, HOBt-Ester) RCOOH->ActiveEster Step 1: Activation RNH2 Amine (R'-NH₂) RNH2->ActiveEster Reagents Coupling Reagent + Additive + Base Reagents->ActiveEster Amide Amide Product (R-CONH-R') ActiveEster->Amide Step 2: Nucleophilic Attack Acid 3-methoxy-2-nitrobenzoic Acid Product Target Amide Acid->Product HATU, DIPEA Anhydrous DMF 0 °C to RT Amine +   R-NH₂

Sources

Application Notes & Protocols: Safe Handling and Disposal of Methyl 3-methoxy-2-nitrobenzoate Waste

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 3-methoxy-2-nitrobenzoate is an aromatic nitro compound used as a building block in organic synthesis, particularly in the development of pharmaceutical intermediates.[1] While Safety Data Sheets (SDS) may classify this compound as not hazardous under GHS/OSHA criteria, it is crucial to recognize that the toxicological properties have not been thoroughly investigated.[2][3] The presence of a nitroaromatic group—a class of compounds known for potential toxicity and environmental persistence—necessitates the adoption of rigorous handling and disposal protocols.[4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage this compound waste safely and responsibly, aligning with the principles of laboratory safety and environmental stewardship.

Part 1: Compound Characterization and Hazard Assessment

A foundational understanding of the chemical's properties is paramount for a robust risk assessment. While complete toxicological data is lacking, the known physical and chemical properties inform the necessary safety precautions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 5307-17-5
Molecular Formula C₉H₉NO₅[5]
Molecular Weight 211.17 g/mol N/A
Appearance White to light yellow powder/crystal
Melting Point 142-144 °C[5]
Boiling Point 404.5 ± 28.0 °C at 760 mmHg[5]
Solubility Insoluble in water[5]
Stability Stable under normal laboratory conditions[6]

Expert Analysis of Hazards: The primary risks associated with this compound stem from its nature as a fine powder and its chemical structure.

  • Inhalation Risk: As a powder, it can be easily aerosolized, leading to respiratory tract exposure.[7]

  • Dermal/Ocular Risk: Direct contact may cause skin and eye irritation.[7][8]

  • Reactivity: It is incompatible with strong oxidizing agents and strong bases.[6][8] Hazardous decomposition during combustion produces nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[6]

  • Environmental Risk: Nitroaromatic compounds are recognized as a class of chemicals that can be resistant to biodegradation and pose risks to aquatic life.[4] Therefore, drain disposal is strictly prohibited.[9][10]

Part 2: Safe Handling and Personal Protective Equipment (PPE)

Proactive safety measures during handling are the first line of defense in minimizing exposure and preventing accidental release. All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[5]

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale and Source
Eye/Face ANSI Z87.1-compliant safety goggles or a face shield.Protects against dust particles and accidental splashes. Mandated by OSHA 29 CFR 1910.133.[6]
Hand Nitrile or other appropriate chemical-resistant gloves.Prevents dermal absorption. Gloves must be inspected before use and disposed of after contamination.[3]
Body Standard laboratory coat.Protects skin and personal clothing from contamination.[11]
Respiratory Not required for normal handling in a fume hood.If handling large quantities or outside of a fume hood, a NIOSH-approved respirator may be necessary.[11]

Part 3: Waste Management Protocols

The cornerstone of chemical waste management is a systematic approach that begins the moment the chemical is used. The following protocols are designed to ensure compliance and safety from the point of generation to final disposal.

Protocol 1: Standard Waste Collection and Disposal

This protocol is the universally accepted standard for academic and industrial research labs and should be the default procedure. It relies on the segregation and collection of waste for transfer to an institutional Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[9][12]

Step-by-Step Methodology:

  • Waste Identification: All waste streams containing this compound, including pure excess solid, contaminated consumables (e.g., weigh boats, gloves, wipes), and solutions, must be treated as hazardous chemical waste.[9]

  • Container Selection:

    • Solid Waste: Collect in a designated, leak-proof, wide-mouth container made of compatible material (e.g., High-Density Polyethylene - HDPE). The original chemical container is an excellent choice.[9]

    • Liquid Waste (Solutions): Collect in a sealable, shatter-resistant bottle (amber glass or HDPE is preferred). Ensure compatibility with the solvent used.[13]

  • Waste Segregation:

    • DO NOT mix this compound waste with other waste streams, especially strong oxidizing agents or bases.[14]

    • Keep halogenated and non-halogenated solvent waste separate if institutional policy requires it.[15]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:

    • The full chemical name: "this compound Waste".

    • An accurate list of all components and their approximate concentrations (including solvents).

    • Relevant hazard pictograms (e.g., exclamation mark for irritant, if applicable).

    • The date waste was first added to the container.

  • Storage (Satellite Accumulation Area - SAA):

    • Store the sealed waste container in a designated SAA, which must be at or near the point of generation.[10]

    • The SAA should be a cool, dry, and well-ventilated area, away from ignition sources.[5]

    • Ensure the container is kept closed at all times except when adding waste.[10]

    • Utilize secondary containment (e.g., a chemical-resistant tray) to mitigate leaks or spills.[12]

  • Disposal Request: Once the container is full or has been in the SAA for the maximum allowed time (typically up to 12 months, but check local regulations), contact your institution's EHS office for pickup.[10] Do not transport hazardous waste yourself.[9]

Diagram 1: Standard Waste Collection Workflow A visual representation of the standard operating procedure for collecting chemical waste for professional disposal.

G cluster_lab Laboratory Operations cluster_saa Satellite Accumulation Area (SAA) cluster_disposal Disposal Process gen Waste Generation (e.g., excess reagent, contaminated items) seg Segregate Waste (Isolate from incompatible chemicals) gen->seg cont Select & Fill Compatible Container seg->cont lab Label Container (Contents, Hazards, Date) cont->lab close Keep Container Closed lab->close store Store in SAA (Secondary Containment) close->store req Request EHS Pickup (Container is full or time limit reached) store->req When Full pickup EHS Collection (Professional Transport) req->pickup final Licensed Disposal Facility pickup->final

Protocol 2: In-Lab Chemical Degradation (Advanced)

For laboratories equipped to perform chemical reactions, converting the nitroaromatic compound to a less hazardous amine can be a viable waste minimization strategy.[15] The following protocol uses a classic Bechamp reduction with iron powder in an acidic medium. This should only be performed by trained personnel inside a chemical fume hood.

Causality of Experimental Choices: The reduction of an aromatic nitro group (Ar-NO₂) to an amine (Ar-NH₂) is a well-established detoxification pathway.[16] Iron metal in an acidic medium (like acetic or hydrochloric acid) acts as the reducing agent, being oxidized from Fe(0) to Fe(II)/Fe(III) while donating electrons to the nitro group.[17] This process effectively destroys the nitro functional group, which is the primary source of potential toxicity.

Step-by-Step Methodology:

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and an addition funnel, add the this compound waste. If the waste is solid, dissolve it in a suitable solvent like ethanol or acetic acid.

  • Reagent Addition: For each mole of the nitro compound, add approximately 3-5 molar equivalents of iron powder to the flask.

  • Initiation: Begin stirring the suspension. From the addition funnel, slowly add dilute acetic acid or a mixture of ethanol and dilute hydrochloric acid. The reaction is exothermic; control the addition rate to maintain a gentle reflux.

  • Reaction: After the addition is complete, continue to stir the mixture and heat gently (e.g., 50-60°C) for 1-2 hours to ensure the reaction goes to completion.[17]

  • Workup and Neutralization:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove excess iron powder and iron oxides. The filtrate now contains the corresponding amine, Methyl 3-methoxy-2-aminobenzoate.

    • Slowly and carefully neutralize the acidic filtrate by adding a base such as sodium carbonate or sodium hydroxide solution until the pH is between 5.0 and 10.0.[15] Monitor the pH using indicator strips or a calibrated pH meter.

  • Final Disposal: The resulting neutralized aqueous solution, now containing a less hazardous aromatic amine, can typically be collected as non-hazardous or aqueous chemical waste, according to your institution's specific guidelines. Confirm with your EHS department before any drain disposal.[18]

Diagram 2: In-Lab Chemical Degradation Workflow A schematic of the chemical reduction process to treat nitroaromatic waste before final disposal.

G cluster_reaction Chemical Reduction cluster_workup Workup & Neutralization cluster_final Final Disposal start Nitro-Waste in Flask (this compound) add_fe Add Iron Powder (Reducing Agent) start->add_fe add_acid Slowly Add Dilute Acid (e.g., Acetic Acid) add_fe->add_acid react Stir & Heat (e.g., 50-60°C, 1-2h) add_acid->react cool Cool to Room Temp react->cool filter Filter Mixture (Remove Iron/Oxides) cool->filter filtrate Collect Filtrate (Contains Amine Product) filter->filtrate neut Neutralize Filtrate (pH 5-10 with Base) filtrate->neut final_waste Collect as Aqueous Waste (Consult EHS for final path) neut->final_waste

Part 4: Spill Management

Accidental spills must be managed promptly and safely.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory and contact EHS.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Don appropriate PPE as listed in Table 2 before cleanup.

  • Contain and Absorb: For small spills, cover with a non-combustible absorbent material like sand, vermiculite, or a universal spill absorbent.[11] Avoid generating dust.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.

  • Dispose: Label the container as "Spill Debris containing this compound" and dispose of it through the standard EHS waste collection protocol.[9]

References

  • SAFETY DATA SHEET (Methyl 3-nitrobenzo
  • SAFETY DATA SHEET (Methyl 2-methyl-3-nitrobenzo
  • METHYL-2-METHOXY-3-NITROBENZOATE Inform
  • This compound Product Inform
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • MSDS - METHYL-M-NITROBENZO
  • SAFETY DATA SHEET (Methyl 2-nitrobenzo
  • SAFETY DATA SHEET (2-Methyl-3-nitrobenzoic acid). (2010). Thermo Fisher Scientific.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Reduction of nitro compounds. Wikipedia.
  • Proper Disposal of Silver Benzoate: A Guide for Labor
  • Methyl 3-nitro-2-methylbenzoate Drug Inform
  • This compound Product Inform
  • Material Safety Data Sheet - Methyl 3-nitrobenzo
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
  • In-Laboratory Treatment of Chemical Waste. University of British Columbia Safety & Risk Services.
  • Hazardous Waste Disposal Guide. (2023). Northwestern University Research Safety.
  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (2005). Ju, K. S., & Parales, R. E. Microbiology and Molecular Biology Reviews.
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-methoxy-2-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this important chemical intermediate.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis and purification of this compound.

Question 1: Why is the yield of my this compound unexpectedly low?

Answer:

A low yield in this nitration reaction can stem from several factors, primarily related to reaction conditions and work-up procedures.

  • Incomplete Reaction: The nitration of methyl 3-methoxybenzoate requires carefully controlled conditions. Insufficient reaction time or temperatures that are too low can lead to a significant amount of unreacted starting material. It's crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).[1]

  • Suboptimal Nitrating Agent: The combination of nitric acid and a dehydrating agent like sulfuric acid or acetic anhydride is critical for generating the nitronium ion (NO2+), the active electrophile.[2] If the acids are not sufficiently concentrated or the mixture is not prepared correctly, the concentration of the nitronium ion will be too low for an efficient reaction.

  • Side Reactions: Elevated temperatures can promote the formation of byproducts, consuming your starting material and reducing the yield of the desired product.[3][4] The primary side reactions to consider are the formation of regioisomers and dinitrated products.

  • Losses During Work-up and Purification: The product can be lost during extraction and recrystallization steps. For instance, using an excessive amount of solvent during recrystallization will result in a significant portion of your product remaining in the mother liquor.

Troubleshooting Protocol:

  • Verify Reagent Quality: Ensure that you are using concentrated nitric and sulfuric acids. The presence of water can hinder the formation of the nitronium ion.[4]

  • Optimize Reaction Temperature: The addition of the nitrating mixture should be done at a low temperature (typically 0-5 °C) to control the exothermic reaction.[5] After the addition, the reaction may need to be allowed to warm to a specific temperature for a set period to ensure completion.

  • Monitor the Reaction: Use TLC to track the disappearance of the starting material. This will help you determine the optimal reaction time.

  • Refine Purification Technique: During recrystallization, use the minimum amount of hot solvent necessary to dissolve the crude product to maximize recovery upon cooling.[6] Washing the final solid product should be done with ice-cold solvent to minimize loss.[1]

Question 2: My NMR/HPLC analysis shows multiple unexpected peaks. What are these impurities?

Answer:

The presence of unexpected peaks in your analytical data points to the formation of impurities. The most common impurities in the synthesis of this compound are regioisomers and dinitrated products.

  • Regioisomers: The methoxy and methyl ester groups on the starting material (methyl 3-methoxybenzoate) direct the incoming nitro group. While the 2-position is the primary target, nitration can also occur at other positions on the aromatic ring, leading to isomers such as Methyl 3-methoxy-4-nitrobenzoate and Methyl 3-methoxy-6-nitrobenzoate. A patent for a similar synthesis starting from methyl 3-methylbenzoate highlights the formation of the 4-nitro isomer as a significant byproduct.[7]

  • Dinitrated Products: If the reaction conditions are too harsh (e.g., high temperature or excess nitrating agent), a second nitro group can be added to the aromatic ring, resulting in dinitrobenzoate derivatives.[3][4]

  • Unreacted Starting Material: As mentioned previously, an incomplete reaction will leave you with the starting methyl 3-methoxybenzoate in your crude product.[1]

  • Nitrophenolic Compounds: At higher temperatures, there is a risk of forming nitrophenolic compounds.[3]

Identification and Removal of Impurities:

Impurity TypeIdentification MethodsPurification Strategy
Regioisomers HPLC, GC-MS, NMRFractional recrystallization, Column chromatography
Dinitrated Products HPLC, GC-MS, Mass SpectrometryRecrystallization (often have different solubilities), Column chromatography
Starting Material TLC, HPLC, GC-MS, NMRRecrystallization, Column chromatography
Nitrophenolic Compounds Colorimetric tests, HPLCWashing with a mild base (e.g., sodium bicarbonate solution) during work-up
Question 3: The isolated product is an oil or a low-melting solid, not the expected crystalline solid. What went wrong?

Answer:

Obtaining an oily or low-melting product is a common issue and usually indicates the presence of impurities that are depressing the melting point of the desired product.

  • Presence of Isomeric Byproducts: The formation of a mixture of regioisomers is a frequent cause.[7] These isomers can form a eutectic mixture, which has a lower melting point than any of the individual components.

  • Residual Solvents: Incomplete removal of solvents used during the reaction or purification (e.g., acetic acid, ethyl acetate, or the recrystallization solvent) can result in an oily product.

  • Water Contamination: Inadequate drying of the final product can also lead to a lower melting point.

Troubleshooting Protocol:

  • Enhance Purification: If you suspect isomeric impurities, a more rigorous purification method is necessary. This may involve repeated recrystallizations from different solvent systems or column chromatography to separate the isomers.

  • Thorough Drying: Ensure your product is completely dry. This can be achieved by air drying followed by drying under a vacuum.

  • Washing Steps: Washing the crude product with ice-cold methanol can help remove some impurities.[3] A wash with a dilute sodium bicarbonate solution during the work-up can help remove acidic impurities.[5]

II. Frequently Asked Questions (FAQs)

This section provides answers to general questions about the synthesis of this compound.

What is the role of sulfuric acid in the nitration reaction?

Sulfuric acid serves two primary purposes in this electrophilic aromatic substitution reaction. Firstly, it acts as a catalyst by reacting with nitric acid to form the highly electrophilic nitronium ion (NO2+).[2] Secondly, it acts as a dehydrating agent, absorbing the water produced during the reaction, which would otherwise inhibit the formation of the nitronium ion.[4]

How can I minimize the formation of isomeric byproducts?

Minimizing the formation of regioisomers is key to obtaining a pure product and a good yield. The primary way to control this is through careful management of the reaction temperature. Adding the nitrating agent slowly at a low temperature (e.g., 0-5 °C) helps to control the reaction's regioselectivity.[3][5] Some synthetic procedures also utilize acetic anhydride as a catalyst instead of sulfuric acid, which is claimed to improve selectivity and yield.[7]

What are the recommended analytical techniques to confirm the purity of the final product?

A combination of analytical techniques should be used to confirm the identity and purity of your this compound:

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying any impurities.[2]

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are excellent for quantifying the purity of your sample and detecting trace impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carbonyl group of the ester and the nitro group.[1][8]

What safety precautions should be taken during this synthesis?

The nitration of aromatic compounds is a potentially hazardous procedure. The following safety precautions are essential:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: The reaction should be performed in a well-ventilated fume hood.

  • Handling of Acids: Concentrated nitric and sulfuric acids are highly corrosive.[4][9] They should be handled with extreme care. When preparing the nitrating mixture, always add the sulfuric acid to the nitric acid slowly and with cooling.

  • Exothermic Reaction: The nitration reaction is highly exothermic. It is crucial to control the temperature by using an ice bath and adding the nitrating agent slowly.[10] A runaway reaction can lead to the formation of dangerous byproducts and a potential explosion.

  • Quenching: The reaction should be quenched by carefully pouring the reaction mixture onto crushed ice.[6][9]

III. Visualizing the Workflow

To aid in understanding the synthesis and purification process, the following diagram outlines the key steps and potential points for impurity introduction.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Material: Methyl 3-methoxybenzoate Nitration Nitration (HNO3, H2SO4 or Ac2O) Controlled Temperature Start->Nitration 1. Add Nitrating Agent Slowly Crude_Product Crude Product Mixture Nitration->Crude_Product 2. Reaction Impurity_Formation Potential Impurities: - Regioisomers - Dinitrated products - Unreacted Starting Material Nitration->Impurity_Formation Workup Work-up (Quenching, Extraction, Washing) Crude_Product->Workup 3. Isolate Crude Solid Recrystallization Recrystallization (e.g., from Ethanol/Water) Workup->Recrystallization 4. Remove Water-Soluble Impurities Final_Product Pure this compound Recrystallization->Final_Product 5. Isolate Pure Crystals Analysis Purity & Identity Confirmation (MP, NMR, HPLC, GC-MS, IR) Final_Product->Analysis 6. Characterization

Caption: Workflow for this compound Synthesis.

IV. References

  • Google Patents. (2016). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate. Retrieved from

  • MDPI. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate | Resource. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Methyl 2-Methoxy-3-Nitrobenzoate in Pharmaceutical Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Nitration of Methyl Benzoate. Retrieved from a general organic chemistry lab manual.

  • YouTube. (2013). A 2 step synthesis of methyl 3-n. Retrieved from [Link]

  • YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]

  • Unknown. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from a university lab manual.

  • ResearchGate. (2007). (PDF) Withdrawn Paper: Li, M. D.; Zheng, Y. G.; Ji, M. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate. Molecules 2007, 12, 673-678. Retrieved from [Link]

  • Unknown. (n.d.). Macroscale Nitration of Methyl Benzoate. Retrieved from a university lab manual.

  • Scribd. (n.d.). The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet. Retrieved from [Link]

  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

  • Google Patents. (2020). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. Retrieved from

  • YouTube. (2016). Aromatic 3a. Nitration of methylbenzoate. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Methyl 3-methoxy-2-nitrobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-methoxy-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this electrophilic aromatic substitution reaction. The following question-and-answer format addresses specific issues to help you optimize your reaction conditions and maximize your yield of the desired 2-nitro isomer.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of isomers, leading to a low yield of the desired this compound. Why is this happening and how can I improve the regioselectivity?

A1: The formation of multiple isomers is the most common challenge in this synthesis due to the competing directing effects of the substituents on your starting material, methyl 3-methoxybenzoate.

  • The Methoxy Group (-OCH₃): This is an activating, ortho, para-directing group. It donates electron density to the aromatic ring, particularly at positions 2, 4, and 6.

  • The Methyl Ester Group (-COOCH₃): This is a deactivating, meta-directing group. It withdraws electron density from the ring, directing incoming electrophiles to positions 3 and 5.

The desired product, this compound, requires nitration at the C2 position, which is ortho to the activating methoxy group and meta to the deactivating ester group. However, nitration can also occur at other positions, leading to a mixture of isomers and consequently, a lower yield of the target molecule.

Troubleshooting Strategies to Enhance Regioselectivity:

  • Choice of Nitrating Agent: The standard mixed acid (concentrated nitric acid and sulfuric acid) can lead to significant formation of byproducts. Consider using alternative nitrating agents that are known to favor ortho-nitration for activated rings like anisole derivatives. A highly effective alternative is a mixture of nitric acid and acetic anhydride . This system can improve the selectivity for the 2-nitro isomer.

  • Temperature Control: This is a critical parameter. Running the reaction at a consistently low temperature, typically between -5°C and 0°C , can significantly enhance the selectivity for the desired isomer. Higher temperatures can lead to a less selective reaction and an increase in the formation of unwanted isomers.

  • Slow Reagent Addition: The dropwise addition of the nitrating agent to the solution of methyl 3-methoxybenzoate is crucial. A slow and controlled addition helps to maintain a low reaction temperature and prevents localized overheating, which can decrease selectivity.

Troubleshooting Guide

Issue 1: Low Overall Yield Despite Apparent Product Formation

Q2: I'm observing the formation of a solid product, but my final isolated yield is much lower than expected. What are the potential causes beyond isomer formation?

A2: Low isolated yields can stem from several factors during the reaction and workup phases.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the stirring period at low temperature.

  • Side Reactions:

    • Ether Cleavage: The methoxy group can be susceptible to cleavage under harsh acidic conditions, especially if the temperature is not well-controlled. This leads to the formation of phenolic byproducts.

      • Solution: Maintain strict temperature control and consider using a milder nitrating agent, such as nitric acid in acetic anhydride, which can reduce the acidity of the medium.

    • Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, particularly during the aqueous workup.[1] This is more likely if the workup is prolonged or if the conditions are not sufficiently cold.

      • Solution: Perform the aqueous workup quickly and with ice-cold water to minimize the contact time and temperature. Neutralize the reaction mixture carefully with a cold, dilute base like sodium bicarbonate.

  • Product Loss During Workup and Purification:

    • Precipitation: Ensure that the product has fully precipitated out of the solution after quenching the reaction with ice water.

    • Recrystallization: While recrystallization is essential for purification, using an excessive amount of hot solvent can lead to significant product loss.

      • Solution: Use the minimum amount of hot solvent required to dissolve the crude product. Cool the solution slowly to maximize crystal formation and then chill it in an ice bath before filtration.

Issue 2: Formation of an Oily Product or Difficulty with Crystallization

Q3: After quenching the reaction, my product separates as an oil instead of a solid, or it is very difficult to crystallize. What could be the reason?

A3: The formation of an oily product often indicates the presence of impurities, which can inhibit crystallization.

  • Isomeric Mixture: A mixture of nitro-isomers can have a lower melting point than the pure desired product, often resulting in an oil.

  • Residual Solvents or Reagents: Incomplete removal of solvents or unreacted starting materials can contribute to the oily nature of the product.

  • Water: The presence of excess water can sometimes hinder crystallization.

Troubleshooting Strategies:

  • Trituration: Try to induce crystallization by triturating the oil with a small amount of a cold, non-polar solvent in which the desired product is sparingly soluble, such as a mixture of ethanol and water.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the oil can sometimes initiate crystallization.

  • Column Chromatography: If recrystallization is challenging, purification by column chromatography on silica gel is an effective method to separate the desired isomer from byproducts and impurities. A solvent system of ethyl acetate and hexane is typically a good starting point for elution.

Issue 3: How to Confirm the Identity and Purity of the Desired Isomer

Q4: How can I be sure that I have synthesized this compound and that it is pure?

A4: A combination of analytical techniques is recommended to confirm the identity and assess the purity of your final product.

  • Melting Point: A sharp melting point that corresponds to the literature value for this compound is a good indicator of purity. A broad melting range suggests the presence of impurities, likely other isomers.

  • Spectroscopy:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): This is an excellent technique to distinguish between the different isomers. The substitution pattern on the aromatic ring will result in unique chemical shifts and coupling patterns for the aromatic protons of each isomer.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The number of distinct signals in the aromatic region can help confirm the symmetry (or lack thereof) of the synthesized isomer.

    • IR (Infrared) Spectroscopy: This can confirm the presence of the key functional groups: the ester carbonyl (C=O) stretch, the nitro (NO₂) stretches (asymmetric and symmetric), and the ether (C-O) stretch.

Experimental Protocols

Protocol 1: Nitration using Nitric Acid and Acetic Anhydride (Higher Selectivity)
  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 3-methoxybenzoate in acetic anhydride.

  • Cool the flask to -5°C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and acetic anhydride dropwise to the reaction mixture while maintaining the temperature between -5°C and 0°C.

  • After the addition is complete, stir the reaction mixture at 0°C for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, pour the mixture slowly onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from a mixture of ethanol and water.

Protocol 2: Purification by Recrystallization
  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture) until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Once at room temperature, place the flask in an ice bath to maximize crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Data Presentation

ParameterRecommended ConditionRationale
Nitrating Agent HNO₃ in Acetic AnhydrideGenerally provides higher selectivity for the ortho-nitro product compared to mixed acid.
Temperature -5°C to 0°CMinimizes side reactions and improves regioselectivity.
Reagent Addition Slow, dropwisePrevents localized overheating and ensures consistent reaction temperature.
Workup Quench with ice waterRapidly stops the reaction and precipitates the product.
Purification Recrystallization (Ethanol/Water)Effective for removing isomeric impurities.

Visualizations

Reaction Mechanism```dot

G cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Aromatic Substitution HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ Protonation & Dehydration H2SO4 H₂SO₄ H2SO4->NO2+ HSO4- HSO₄⁻ H2O H₂O Start Methyl 3-methoxybenzoate Intermediate Sigma Complex (Resonance Stabilized) Start->Intermediate + NO₂⁺ Product This compound Intermediate->Product - H⁺

Caption: Decision tree for troubleshooting low yield issues.

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., Wiley, 1992.
  • Carey, F. A., and Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms. 5th ed., Springer, 2007.
  • Clayden, J., Greeves, N., and Warren, S. Organic Chemistry. 2nd ed., Oxford University Press, 2012.
  • Olah, G. A., Malhotra, R., and Narang, S. C. Nitration: Methods and Mechanisms. VCH Publishers, 1989.
  • Coombes, R. G. "Nitration of Aromatic Compounds." Comprehensive Organic Synthesis, vol. 3, Pergamon Press, 1991, pp. 305-327.
  • Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., and Vyvyan, J. R. Introduction to Spectroscopy. 5th ed., Cengage Learning, 2015.
  • Still, W. C., Kahn, M., and Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." J. Org. Chem., vol. 43, no. 14, 1978, pp. 2923-2925, doi:10.1021/jo00408a041.
  • Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman, 1989.
  • Smith, M. B., and March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th ed., Wiley, 2013.

Sources

Technical Support Center: Optimizing the Synthesis of Methyl 3-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-methoxy-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing this important synthetic transformation. Here, we will address common challenges and frequently asked questions, grounding our recommendations in established chemical principles and field-proven insights.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific experimental issues you might encounter during the synthesis of this compound, providing causal explanations and actionable solutions.

Issue 1: Low or No Product Yield

Q: I've completed the reaction, but my yield of this compound is significantly lower than expected, or I've isolated no product at all. What could be the cause?

A: Low or no yield in this nitration reaction can stem from several factors, primarily related to the generation and reactivity of the electrophile (the nitronium ion, NO₂⁺) and the stability of the starting material.

Potential Causes & Solutions:

  • Insufficient Nitronium Ion Generation: The nitronium ion is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[1][2]

    • Causality: Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion.[1] If the concentration of either acid is too low, or if there is water present in the reaction mixture, the equilibrium will not favor the formation of the nitronium ion.

    • Solution:

      • Use Concentrated Acids: Ensure you are using high-purity, concentrated nitric acid (65-70%) and sulfuric acid (95-98%).

      • Anhydrous Conditions: The reaction should be carried out under anhydrous conditions. Ensure your glassware is thoroughly dried before use. The presence of water can quench the nitronium ion.[3]

  • Inadequate Temperature Control: Nitration is a highly exothermic reaction.[4]

    • Causality: If the temperature is not kept low (typically between 0-10°C), side reactions can occur, including the formation of dinitro and trinitro derivatives, or even oxidation of the starting material.[2][3] Conversely, if the temperature is too low, the reaction rate may be significantly reduced.

    • Solution:

      • Maintain Low Temperature: Use an ice-salt bath to maintain the reaction temperature between 0-5°C during the addition of the nitrating mixture.[5]

      • Slow Addition: Add the nitrating mixture dropwise to the solution of your starting material to control the exothermic reaction.[3][6]

  • Starting Material Selection: The synthesis can be approached in two primary ways:

    • Nitration of Methyl 3-methoxybenzoate: This is a direct approach where the ester is nitrated.

    • Esterification of 3-methoxy-2-nitrobenzoic acid: This involves first nitrating 3-methoxybenzoic acid and then esterifying the resulting carboxylic acid.[7]

    • Causality: The methoxy group is an activating, ortho-para director, while the methyl ester is a deactivating, meta-director. When nitrating Methyl 3-methoxybenzoate, the directing effects of these two groups are synergistic, favoring substitution at the 2, 4, and 6 positions. The 2-position (ortho to the methoxy group) is sterically hindered by the adjacent ester group, but is still a potential site for nitration.[8]

    • Solution:

      • If you are nitrating Methyl 3-methoxybenzoate, be prepared for the potential formation of multiple isomers.

      • Consider the alternative route of nitrating 3-methoxybenzoic acid first. The carboxylic acid is a meta-director, and the methoxy group is an ortho-para director. This combination strongly favors nitration at the 2-position.[8] The resulting 3-methoxy-2-nitrobenzoic acid can then be esterified.

Issue 2: Formation of Multiple Isomers and Side Products

Q: My crude product shows multiple spots on TLC analysis, indicating the presence of isomers and/or side products. How can I improve the regioselectivity of the reaction?

A: The formation of multiple isomers is a common challenge in electrophilic aromatic substitution reactions. The key to improving selectivity lies in understanding the directing effects of the substituents on the aromatic ring and carefully controlling the reaction conditions.

Potential Causes & Solutions:

  • Directing Effects of Substituents:

    • Causality: In Methyl 3-methoxybenzoate, the methoxy group (-OCH₃) is an activating, ortho-para director, while the methyl ester (-COOCH₃) is a deactivating, meta-director.[9] This leads to potential nitration at the 2, 4, and 6 positions.

    • Solution:

      • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.

      • Alternative Nitrating Agents: While mixed acid (HNO₃/H₂SO₄) is common, other nitrating agents can offer different selectivity profiles. For example, using a mixture of nitric acid and acetic anhydride can sometimes provide better regioselectivity.[10]

  • Over-Nitration:

    • Causality: If the reaction is allowed to proceed for too long or at too high a temperature, dinitration can occur.[2]

    • Solution:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. Quench the reaction as soon as the starting material is consumed to avoid over-reaction.

      • Stoichiometry of Nitrating Agent: Use a slight excess, but not a large excess, of the nitrating agent. A typical molar ratio is 1:1.1 to 1:1.5 of the substrate to nitric acid.

Issue 3: Difficult Purification of the Final Product

Q: I'm having trouble purifying my crude this compound. What are the best methods for purification?

A: Effective purification is crucial for obtaining a high-purity final product. The choice of purification method will depend on the nature of the impurities.

Solutions:

  • Recrystallization: This is the most common and effective method for purifying solid organic compounds.

    • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a mixed solvent system of ethanol and water is often effective.[9] Methanol can also be used.[11][12]

    • Procedure:

      • Dissolve the crude product in a minimum amount of hot solvent.

      • If there are insoluble impurities, perform a hot filtration.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

      • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[9]

  • Column Chromatography: If recrystallization is not sufficient to separate isomers, column chromatography is a more powerful purification technique.

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is typically used.[13] The polarity of the mobile phase can be adjusted to achieve optimal separation.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is the role of sulfuric acid in the nitration reaction?

A1: Sulfuric acid serves as a catalyst. It protonates nitric acid, which then loses a water molecule to form the highly reactive electrophile, the nitronium ion (NO₂⁺).[1][2]

Q2: Why is it important to maintain a low temperature during the addition of the nitrating mixture?

A2: The nitration of aromatic compounds is a highly exothermic process.[4] Maintaining a low temperature (typically 0-10°C) is crucial for several reasons:

  • To control the reaction rate: A lower temperature slows down the reaction, preventing it from becoming uncontrollable.

  • To minimize side reactions: Higher temperatures can lead to the formation of unwanted byproducts, such as dinitro compounds and oxidation products.[2]

  • To improve regioselectivity: In some cases, lower temperatures can favor the formation of the desired isomer.

Q3: What are the key safety precautions to take during this synthesis?

A3: This reaction involves the use of strong, corrosive acids and potentially hazardous materials. Strict adherence to safety protocols is essential.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Perform the reaction in a well-ventilated fume hood to avoid inhaling corrosive fumes.[2]

  • Handling of Acids: Add the concentrated acids slowly and carefully to avoid splashing. Always add acid to water, not the other way around, when preparing dilute solutions.

  • Quenching the Reaction: The reaction is typically quenched by pouring the reaction mixture onto ice.[6][11] This should be done slowly and with caution, as the process can be exothermic.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction.[6]

  • Procedure: Periodically take a small aliquot of the reaction mixture, quench it, and spot it on a TLC plate alongside the starting material.

  • Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible.

Q5: What is the expected melting point of pure this compound?

A5: The reported melting point of this compound can vary slightly depending on the source, but it is generally in the range of 60°C.[14] A sharp melting point close to the literature value is a good indicator of purity.

III. Experimental Protocols

Protocol 1: Nitration of 3-Methoxybenzoic Acid

This protocol outlines the synthesis of 3-methoxy-2-nitrobenzoic acid, which can then be esterified to the final product.

Materials:

  • 3-Methoxybenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve 3-methoxybenzoic acid in concentrated sulfuric acid and cool the mixture to 0°C in an ice-salt bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 3-methoxybenzoic acid, maintaining the reaction temperature below 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for a specified time, monitoring the reaction by TLC.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • The crude 3-methoxy-2-nitrobenzoic acid can be purified by recrystallization.

Protocol 2: Fischer Esterification of 3-Methoxy-2-nitrobenzoic Acid

This protocol describes the conversion of 3-methoxy-2-nitrobenzoic acid to this compound.[15]

Materials:

  • 3-Methoxy-2-nitrobenzoic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate (saturated solution)

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 3-methoxy-2-nitrobenzoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the evolution of CO₂ ceases.

  • The crude this compound will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent like methanol or an ethanol/water mixture.[13]

IV. Visualizations

Reaction Pathway: Synthesis of this compound

Synthesis_Pathway cluster_step1 Step 1: Nitration cluster_step2 Step 2: Esterification 3-Methoxybenzoic Acid 3-Methoxybenzoic Acid 3-Methoxy-2-nitrobenzoic Acid 3-Methoxy-2-nitrobenzoic Acid 3-Methoxybenzoic Acid->3-Methoxy-2-nitrobenzoic Acid HNO₃, H₂SO₄ 3-Methoxy-2-nitrobenzoic Acid_2 3-Methoxy-2-nitrobenzoic Acid This compound This compound 3-Methoxy-2-nitrobenzoic Acid_2->this compound CH₃OH, H₂SO₄ (cat.)

Caption: Two-step synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Side Products Check_Temp Temperature Control? Start->Check_Temp Check_Reagents Reagent Quality? Check_Temp->Check_Reagents Yes Temp_OK Maintain 0-10°C Check_Temp->Temp_OK No Check_Moisture Anhydrous Conditions? Check_Reagents->Check_Moisture Yes Reagents_OK Use Conc. Acids Check_Reagents->Reagents_OK No Check_Selectivity Isomer Formation? Check_Moisture->Check_Selectivity Yes Moisture_OK Dry Glassware Check_Moisture->Moisture_OK No Selectivity_OK Optimize Conditions or Change Route Check_Selectivity->Selectivity_OK Yes Purify Purification Strategy Check_Selectivity->Purify No Recrystallize Recrystallization Purify->Recrystallize Chromatography Column Chromatography Purify->Chromatography

Caption: Troubleshooting workflow for synthesis optimization.

V. Data Summary

ParameterRecommended ConditionRationale
Nitration Temperature 0-10°CControls exothermicity, minimizes side reactions.[2]
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Efficient generation of the nitronium ion electrophile.[1]
Esterification Catalyst Conc. H₂SO₄Protic acid catalyst for Fischer esterification.[15]
Purification Method Recrystallization (Ethanol/Water or Methanol)Effective for removing most impurities from the solid product.[9][11][12]

VI. References

  • Google Patents. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.

  • Google Patents. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

  • Profnit. Nitration Of Benzoic Acid. [Link]

  • Royal Society of Chemistry. Nitration of methyl benzoate | Resource. [Link]

  • University of California, Davis. NITRATION OF METHYL BENZOATE. [Link]

  • University of Missouri–St. Louis. An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. [Link]

  • NIST. 3-Methoxy-2-nitrobenzoic acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Leveraging Methyl 2-Methoxy-3-Nitrobenzoate in Pharmaceutical Synthesis. [Link]

  • Prezi. A 2 step synthesis of methyl 3-n. [Link]

  • ChemBK. 3-Methoxy-2-nitrobenzoic acid. [Link]

  • University of South Alabama. Preparation of Methyl 3-nitrobenzoate. [Link]

  • ResearchGate. Withdrawn Paper: Li, M. D.; Zheng, Y. G.; Ji, M. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate. Molecules 2007, 12, 673-678. [Link]

  • Sciencemadness.org. Preparation of 3-methoxybenzoic acid. [Link]

  • Google Patents. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.

  • Google Patents. US3948972A - Esterification of nitrobenzoic acids.

  • ResearchGate. Nitration of 3-methylbenzoic acid with Mixed acid. [Link]

  • Scribd. The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet. [Link]

  • Reddit. What is the product of my (failed) synthesis of methyl-3-nitrobenzoate? [Link]

  • Truman State University. Fischer Esterification of 3-nitrobenzoic acid to Produce Methyl 3-Nitrobenzoate. [Link]

  • YouTube. Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

Sources

"removal of unreacted starting material from Methyl 3-methoxy-2-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and practical solutions for the removal of unreacted starting materials from Methyl 3-methoxy-2-nitrobenzoate. It is designed for researchers, chemists, and professionals in the field of drug development and organic synthesis. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions during your purification process.

Frequently Asked Questions (FAQs)

Q1: I've completed the synthesis of this compound, but my NMR analysis shows the presence of starting materials. What is the most common unreacted starting material I should be looking for?

The most common starting material to be carried over is typically 3-methoxy-2-nitrobenzoic acid, which is the precursor to the final ester product. This can occur due to an incomplete esterification reaction. Another possibility, depending on your specific synthetic route, could be the presence of unreacted methylating agents or the initial nitrated aromatic precursor if the methoxy group was introduced later.

Q2: What are the key physical property differences between my product and the common starting material that I can exploit for purification?

The primary difference to leverage is the acidity of the unreacted 3-methoxy-2-nitrobenzoic acid versus the neutrality of your ester product, this compound. This difference in acidity allows for a straightforward separation using liquid-liquid extraction. Additionally, there are differences in polarity and solubility that can be exploited in chromatography and recrystallization.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compound211.1765-68DecomposesSoluble in most organic solvents (e.g., ethyl acetate, dichloromethane, acetone). Insoluble in water.
3-methoxy-2-nitrobenzoic acid197.14178-181DecomposesSparingly soluble in cold water, more soluble in hot water. Soluble in polar organic solvents (e.g., ethanol, methanol).

Q3: My TLC plate shows a persistent spot that I suspect is unreacted starting material. How can I confirm its identity?

To confirm the identity of the spot, you should run a co-spot on your TLC plate. This involves spotting your crude product, the pure starting material, and a mixture of both in separate lanes. If the suspect spot in your crude product has the same retention factor (Rf) as the pure starting material and the co-spotted lane shows a single, merged spot, it is highly likely to be the unreacted starting material.

Troubleshooting Guide: Purification Workflows

Issue 1: Presence of Acidic Impurities (e.g., 3-methoxy-2-nitrobenzoic acid)

This is the most common purification challenge. The carboxylic acid group of the starting material makes it highly polar and acidic, properties not shared by the desired ester product.

This technique leverages the difference in acidity to separate the two compounds.

Underlying Principle: By washing the organic solution of your crude product with a basic aqueous solution (e.g., sodium bicarbonate), the acidic starting material will be deprotonated to form a water-soluble carboxylate salt. This salt will partition into the aqueous layer, while your neutral ester product remains in the organic layer.

Step-by-Step Protocol:

  • Dissolve the crude product in a suitable organic solvent in which the product is highly soluble and which is immiscible with water (e.g., ethyl acetate or dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume should be roughly equal to the organic layer.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup (CO₂ evolution).

  • Allow the layers to separate. The top layer will be the organic phase (if using a solvent less dense than water like ethyl acetate) and the bottom will be the aqueous phase.

  • Drain the aqueous layer.

  • Repeat the wash with the sodium bicarbonate solution two more times to ensure complete removal of the acidic impurity.

  • Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

  • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent in vacuo to obtain the purified product.

"preventing dinitration in the synthesis of nitrobenzoate compounds"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

I. Frequently Asked Questions (FAQs): Understanding the Fundamentals of Nitrobenzoate Synthesis

This section addresses common questions regarding the nitration of benzoate esters, providing the essential theoretical background needed to diagnose and resolve experimental issues.

Q1: What is the fundamental mechanism for the nitration of a benzoate compound like methyl benzoate?

The nitration of methyl benzoate is a classic example of an electrophilic aromatic substitution (EAS) reaction. The process is initiated by the in-situ generation of the highly reactive nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[1][2][3] The sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a molecule of water to form the nitronium ion.[2][3][4] The electron-rich aromatic ring of the methyl benzoate then attacks this powerful electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][5] Finally, a weak base (like the bisulfate ion, HSO₄⁻) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final methyl nitrobenzoate product.[4]

Q2: Why is the nitro group predominantly directed to the meta position on the benzoate ring?

The ester group (-COOCH₃) of methyl benzoate is an electron-withdrawing group.[1][5][6] This is due to both the inductive effect of the electronegative oxygen atoms and the resonance effect of the carbonyl group, which pulls electron density out of the aromatic ring.[1][7] This withdrawal of electron density deactivates the ring towards electrophilic attack, making the reaction slower than the nitration of benzene itself.[8][9]

Crucially, this deactivation is not uniform across all positions. The ortho and para positions are more strongly deactivated because their resonance structures place a destabilizing positive charge on the carbon atom directly attached to the electron-withdrawing ester group.[5][10] The meta position, however, avoids this direct destabilization, making it the most favorable site for electrophilic attack.[1][5][10] Therefore, the ester group is considered a meta-director.[5][10][11]

Q3: What leads to the formation of undesired dinitrated byproducts?

Dinitration occurs when a second nitro group is added to the already mononitrated benzoate ring. The primary drivers of dinitration are overly harsh reaction conditions. These include:

  • Excessive Temperature: Higher temperatures provide the necessary activation energy for a second nitration to occur, even on a deactivated ring.[1]

  • High Concentration of Nitrating Agent: A large excess of the nitronium ion increases the probability of a second substitution reaction.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long after the initial mononitration is complete can lead to the formation of dinitrated products.[1]

The initial nitro group is also strongly electron-withdrawing and a meta-director. Therefore, any dinitration will predominantly occur at the other meta position relative to the ester group, leading to products like methyl 3,5-dinitrobenzoate.

Q4: Are there any significant safety precautions to consider during this synthesis?

Absolutely. The nitration of methyl benzoate involves highly corrosive and oxidizing acids.[1][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, splash-proof goggles or a face shield, and a lab coat.[13]

  • Fume Hood: This experiment must be performed in a well-ventilated fume hood to avoid inhaling corrosive and toxic fumes.[1]

  • Handling of Acids: Concentrated sulfuric acid and nitric acid can cause severe chemical burns.[14][15] Always add the acid slowly and carefully. When preparing the nitrating mixture, it is crucial to add the sulfuric acid to the nitric acid while cooling, as the mixing process is highly exothermic.[12]

  • Exothermic Reaction: The nitration reaction itself is highly exothermic.[1] Strict temperature control is essential to prevent the reaction from becoming uncontrollable and to minimize the formation of byproducts.[1] Always use an ice bath to maintain the recommended temperature range.[5][8][12]

  • Quenching: The reaction is typically quenched by pouring the reaction mixture onto crushed ice.[12][16] This should be done carefully and with stirring to dissipate the heat generated from the dilution of the strong acids.

II. Troubleshooting Guide: Preventing Dinitration and Other Common Issues

This guide provides a structured approach to troubleshooting common problems encountered during the synthesis of nitrobenzoate compounds.

Problem Probable Cause(s) Recommended Solution(s)
High percentage of dinitrated product 1. Excessive reaction temperature. [1] 2. Excessive amount of nitrating agent. 3. Prolonged reaction time. [1]1. Maintain strict temperature control. The addition of the nitrating mixture should be done slowly while the reaction flask is submerged in an ice bath to keep the temperature between 0-15°C.[1][5][16] 2. Use a stoichiometric or slight excess of the nitrating agent. A typical ratio is 1.2-1.5 equivalents of nitric acid to 1 equivalent of methyl benzoate.[1] 3. Monitor the reaction progress. Use Thin Layer Chromatography (TLC) to determine when the starting material has been consumed. Quench the reaction promptly upon completion.
Low yield of the desired mononitrobenzoate 1. Incomplete reaction. 2. Loss of product during workup. 3. Insufficiently activated nitrating agent. 1. Ensure adequate reaction time after the addition of the nitrating agent. A common procedure is to stir for an additional 15 minutes after the addition is complete.[16] Allowing the reaction to warm to room temperature for a short period can also help drive it to completion.[1] 2. Proper workup technique is crucial. When washing the crude product, use ice-cold water and solvents to minimize dissolution.[2] 3. Ensure the use of concentrated acids. The sulfuric acid must be of sufficient concentration to effectively protonate the nitric acid and generate the nitronium ion.
Formation of ortho/para isomers 1. Reaction temperature is too high. While the ester group is a strong meta-director, higher temperatures can overcome the activation energy barrier for the formation of the less stable ortho and para intermediates.[16]1. Adhere to the recommended low-temperature conditions (0-15°C). This will maximize the regioselectivity of the reaction for the meta product.[16]
Presence of oily byproducts 1. Higher reaction temperatures can lead to the formation of nitrophenolic compounds and other impurities. [16] 2. Incomplete reaction leaving unreacted methyl benzoate. 1. Strict temperature control is key. [1] 2. Purification by recrystallization from a suitable solvent system, such as ethanol/water, can effectively remove these impurities. [1][12] A wash with ice-cold methanol can also help remove some oily impurities.[2][16]

III. Experimental Protocols and Visualizations

A. Standard Protocol for the Mononitration of Methyl Benzoate

This protocol is designed to favor the formation of methyl m-nitrobenzoate while minimizing dinitration.

Materials:

  • Methyl Benzoate (C₈H₈O₂)[17][18]

  • Concentrated Sulfuric Acid (H₂SO₄)[14][19][20]

  • Concentrated Nitric Acid (HNO₃)[21][22][23]

  • Ice

  • Distilled Water

  • Methanol or Ethanol for recrystallization

Procedure:

  • In a flask, cool a measured amount of concentrated sulfuric acid in an ice bath.

  • Slowly add a pre-weighed amount of methyl benzoate to the cold sulfuric acid with constant swirling.[12]

  • In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.[12]

  • Add the cold nitrating mixture dropwise to the methyl benzoate solution over a period of about 15 minutes, ensuring the reaction temperature does not exceed 15°C.[12][16]

  • After the addition is complete, allow the reaction mixture to stand at room temperature for an additional 15 minutes.[12]

  • Carefully pour the reaction mixture over crushed ice with vigorous stirring.[12][16]

  • Isolate the solid product by vacuum filtration and wash it with several portions of ice-cold water.[12]

  • Purify the crude product by recrystallization from a suitable solvent like methanol or an ethanol/water mixture.[2][12]

B. Reaction Pathway and Dinitration Visualization

The following diagram illustrates the electrophilic aromatic substitution pathway for the nitration of methyl benzoate, including the potential for dinitration.

Nitration_Pathway MB Methyl Benzoate SigmaComplex Sigma Complex (Arenium Ion) MB->SigmaComplex Attacks NO₂⁺ NitratingAgent HNO₃ / H₂SO₄ Nitronium NO₂⁺ (Electrophile) NitratingAgent->Nitronium Generates Nitronium->SigmaComplex MonoNitro Methyl m-nitrobenzoate (Desired Product) SigmaComplex->MonoNitro -H⁺ (Aromatization) DiNitro Methyl 3,5-dinitrobenzoate (Dinitration Product) MonoNitro->DiNitro Further Nitration (Harsh Conditions)

Caption: Nitration pathway of methyl benzoate.

This diagram illustrates the formation of the desired mononitrated product and the potential for subsequent dinitration under harsh reaction conditions.

IV. Key Chemical Data

Compound CAS Number Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C)
Methyl Benzoate93-58-3[17][18]C₈H₈O₂136.15[17]-12198-199[24]
Methyl m-nitrobenzoate618-95-1[25][26][27]C₈H₇NO₄[26][27]181.15[25][28]78-80[27][28]279[28]
Nitric Acid7697-37-2[21][22][29]HNO₃[21][29]63.01[23][29]-4283
Sulfuric Acid7664-93-9[14][30][31]H₂SO₄[14][19]98.08[19]10~290[19]

V. References

  • Methyl benzoate 99 93-58-3 - Sigma-Aldrich.

  • Methyl benzoate - Wikipedia.

  • Nitric acid - Wikipedia.

  • Sulfuric acid - Wikipedia.

  • Nitric acid - Substance Details - SRS | US EPA.

  • Safety Data Sheet: sulphuric acid ... %

  • Methyl Benzoate; 99 - SAFETY DATA SHEET.

  • Methyl Benzoate (93-58-3) | Global Supplier Of Chemicals.

  • Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure.

  • Sulfuric acid 99.999 7664-93-9 - Sigma-Aldrich.

  • Methyl Benzoate | 93-58-3 | Tokyo Chemical Industry Co., Ltd.(APAC).

  • Sulfuric acid - SAFETY DATA SHEET.

  • Nitric acid ACS reagent, 70 7697-37-2 - Sigma-Aldrich.

  • Nitration of Methyl Benzoate | Process and Applications - Echemi.

  • Nitric Acid CAS No 7697-37-2 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.

  • Nitric acid CAS#: 7697-37-2 - ChemicalBook.

  • Sulfuric Acid (Cas 7664-93-9) - Parchem.

  • Nitration of methyl benzoate | Resource - RSC Education - The Royal Society of Chemistry.

  • NITRATION OF METHYL BENZOATE.

  • US4506089A - Preparation of methyl m-nitrobenzoate - Google Patents.

  • Evidence of substituent-induced electronic interplay. Effect of the remote aromatic ring substituent of phenyl benzoates on the sensitivity of the carbonyl unit to electronic effects of phenyl or benzoyl ring substituents - PubMed.

  • Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution) - Scribd.

  • 618-95-1・Methyl m-Nitrobenzoate・357-02862[Detail Information].

  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.

  • Methyl 3-Nitrobenzoate 98.0+%, TCI America™ | Fisher Scientific.

  • Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid.

  • [FREE] Based on your knowledge of the effects of substituents on electrophilic aromatic substitution reactions, - brainly.com.

  • Nitration of Methyl Benzoate Essay - 909 Words - Bartleby.com.

  • Methyl 3-nitrobenzoate - LookChem.

  • US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents.

  • SAFETY DATA SHEET - Fisher Scientific.

  • Nitration of Methyl Benzoate The purpose of this experiment is to enable the stu- dent to learn about electrophilic aromatic substitu - Chegg.

  • Methyl 3-nitrobenzoate 99 618-95-1 - Sigma-Aldrich.

  • 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books.

  • 15.2: Regioselectivity in Electrophilic Aromatic Substitution - Chemistry LibreTexts.

  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed.

  • Why does the electrophilic aromatic substitution of methyl benzoate using E^+ as an ... - Homework.Study.com.

  • Experiment 5 - Nitration of Methyl Benzoate - WebAssign.

  • 14.3. Substituent Effects | Organic Chemistry II - Lumen Learning.

  • Electrophilic aromatic substitution - Wikipedia.

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.

    • Nitration of Methyl Benzoate - Web Pages.

  • CHEM 3112 Experiment 12.2A Nitration of Methyl Benzoate Lab Lecture - YouTube.

Sources

Technical Support Center: Purification of Methyl 3-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 3-methoxy-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format, grounded in established chemical principles and practical laboratory experience.

I. Understanding the Core Purification Challenges

The synthesis of this compound, typically achieved through the nitration of methyl 3-methoxybenzoate, is an electrophilic aromatic substitution reaction. The directing effects of the methoxy (-OCH₃) and methyl ester (-COOCH₃) groups on the benzene ring, while favoring the desired product, can also lead to the formation of several isomeric byproducts. Consequently, the primary challenge in purification is the separation of the target molecule from these closely related isomers and any unreacted starting materials.

II. Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Recrystallization Issues
Question: My product purity is low after a single recrystallization. What are the likely impurities and how can I improve the separation?

Answer:

Low purity after an initial recrystallization is often due to the co-crystallization of isomeric impurities, primarily Methyl 3-methoxy-4-nitrobenzoate and Methyl 3-methoxy-6-nitrobenzoate . These isomers have similar polarities and solubilities to the desired 2-nitro product, making separation challenging.

Causality: The methoxy group is an ortho-, para-director, while the methyl ester group is a meta-director. The nitration of methyl 3-methoxybenzoate results in a mixture of isomers because the directing effects of both groups influence the position of the incoming nitro group.

Troubleshooting Protocol: Fractional Recrystallization

For enhancing purity, a fractional recrystallization approach using ethanol or a mixed solvent system of ethanol and water is recommended.

Step-by-Step Methodology:

  • Initial Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot absolute ethanol (near boiling point). Start with a small volume and add more in portions until the solid just dissolves.[1]

  • Slow Cooling (Fraction 1): Allow the solution to cool slowly to room temperature. The desired this compound is often the least soluble isomer and should crystallize first. Do not disturb the flask during this initial cooling phase to encourage the formation of well-defined crystals.

  • First Filtration: Collect the first crop of crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol. This is your first fraction, which should be enriched in the desired product.

  • Concentration and Cooling (Fraction 2): Take the mother liquor from the first filtration and reduce its volume by about one-third using a rotary evaporator or gentle heating. Allow this concentrated solution to cool slowly, and then in an ice bath, to obtain a second crop of crystals. This fraction will likely contain a higher proportion of the isomeric impurities.

  • Purity Analysis: Analyze the purity of both fractions using HPLC or ¹H NMR to determine which fraction meets your purity requirements. The first fraction is expected to be of higher purity.

Solvent SystemRecommended ForKey Considerations
Absolute EthanolInitial purification of crude material with moderate isomer contamination.The desired 2-nitro isomer is often less soluble in ethanol than the 4- and 6-nitro isomers.
Ethanol/WaterFurther purification of enriched fractions.Add hot water dropwise to the hot ethanol solution until the cloud point is reached, then redissolve by adding a few drops of hot ethanol.[2][3]
Question: My product "oiled out" during recrystallization instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solid melts in the hot solvent and separates as an oil rather than dissolving. This is common when the melting point of the solute is lower than the boiling point of the solvent, or when there are significant impurities that depress the melting point.

Troubleshooting Steps:

  • Re-dissolve the Oil: Heat the mixture to the boiling point of the solvent and add more solvent until the oil completely dissolves.[4]

  • Promote Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to slow down the rate of cooling. This gives the molecules more time to arrange themselves into a crystal lattice.

  • Scratching: If crystals do not form upon cooling, gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide a nucleation site for crystal growth.[4]

  • Seeding: If you have a small amount of pure product, add a "seed crystal" to the cooled solution to initiate crystallization.[4]

  • Consider a Different Solvent: If oiling out persists, your chosen solvent may not be suitable. A solvent with a lower boiling point might be necessary.

Column Chromatography Issues
Question: I am struggling to separate the isomeric impurities using column chromatography. What conditions do you recommend?

Answer:

Flash column chromatography is a highly effective method for separating isomers with small differences in polarity. A well-optimized solvent system and proper column packing are crucial for successful separation.

Causality: The isomers of this compound have slightly different polarities due to the relative positions of the functional groups. These differences in polarity lead to differential adsorption on the stationary phase (silica gel), allowing for their separation.

Recommended Protocol: Gradient Elution Flash Chromatography

Step-by-Step Methodology:

  • Column Packing: Use silica gel (100-200 mesh) as the stationary phase. Pack the column using a slurry method with a non-polar solvent like hexane to ensure a uniform and bubble-free column bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column. This dry loading technique often leads to better resolution than liquid loading.

  • Elution: Start with a non-polar mobile phase, such as 95:5 Hexane:Ethyl Acetate. This will elute the least polar compounds first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 90:10, then 85:15 Hexane:Ethyl Acetate). A slow, shallow gradient is often key to separating closely related isomers.

  • Fraction Collection and Analysis: Collect small fractions and monitor their composition using Thin Layer Chromatography (TLC) with the same solvent system. Combine the fractions containing the pure product.

ParameterRecommendationRationale
Stationary Phase Silica Gel (100-200 mesh)Standard choice for normal-phase chromatography of moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate GradientA versatile system that allows for fine-tuning of polarity to resolve isomers.
Initial Eluent 95:5 Hexane:Ethyl AcetateTo elute non-polar impurities first.
Final Eluent 80:20 Hexane:Ethyl Acetate (or higher polarity if needed)To elute the more polar isomers and the desired product.

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_elution Elution and Collection cluster_analysis Analysis pack_column Pack Column with Silica Gel in Hexane prep_sample Prepare Sample (Dry Loading) pack_column->prep_sample start_elution Start Elution with Low Polarity Solvent (e.g., 95:5 Hexane:EtOAc) prep_sample->start_elution gradient Gradually Increase Polarity (e.g., to 85:15 Hexane:EtOAc) start_elution->gradient collect_fractions Collect Fractions gradient->collect_fractions tlc Monitor Fractions by TLC collect_fractions->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Obtain Pure Product evaporate->pure_product

Caption: Workflow for purifying this compound via gradient flash chromatography.

III. Frequently Asked Questions (FAQs)

Q1: How can I confirm the purity and identity of my final product?

A1: A combination of analytical techniques is recommended for unambiguous identification and purity assessment:

  • ¹H NMR Spectroscopy: This is the most powerful tool for structural confirmation. The chemical shifts and coupling patterns of the aromatic protons are diagnostic for the substitution pattern.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for determining purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid) will allow for the quantification of the main product and any impurities.[5][6]

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

CompoundAromatic Protons (ppm)-OCH₃ (ppm)-COOCH₃ (ppm)
This compound (Product) ~7.2-7.8 (3H, m)~3.9 (3H, s)~3.9 (3H, s)
Methyl 3-methoxy-4-nitrobenzoate (Isomer)~7.5-8.0 (3H, m)~4.0 (3H, s)~3.9 (3H, s)
Methyl 3-methoxybenzoate (Starting Material)~6.9-7.5 (4H, m)~3.8 (3H, s)~3.9 (3H, s)

Note: These are estimated values based on analogous compounds. Actual chemical shifts may vary.[7][8][9]

Q2: My purified product is yellow. Is this normal, and how can I decolorize it?

A2: A pale yellow color is common for nitroaromatic compounds. However, a significant dark yellow or brown color indicates the presence of impurities, possibly from side reactions or decomposition.

Decolorization Protocol:

  • Dissolve: Dissolve the colored product in a suitable hot solvent (the same one used for recrystallization).

  • Add Activated Carbon: Add a small amount of activated carbon (about 1-2% of the product's weight) to the hot solution.

  • Heat and Stir: Gently heat and stir the mixture for 5-10 minutes. The colored impurities will adsorb to the surface of the activated carbon.

  • Hot Filtration: Filter the hot solution through a fluted filter paper or a pad of celite to remove the carbon.

  • Crystallize: Allow the clear filtrate to cool and crystallize as you would for a normal recrystallization.

Q3: Can the ester group hydrolyze during purification?

A3: The methyl ester group of this compound is generally stable under neutral and mildly acidic conditions typically used for recrystallization and chromatography. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, can cause hydrolysis to the corresponding carboxylic acid (3-methoxy-2-nitrobenzoic acid).

Preventative Measures:

  • Avoid using strongly acidic or basic conditions during purification.

  • If performing an extraction with a basic solution (e.g., sodium bicarbonate), do it at low temperatures and for a short duration.

  • The electron-withdrawing nitro group can make the ester slightly more susceptible to hydrolysis compared to the starting material.[10]

Logical Flow for Selecting a Purification Method

G start Crude Product tlc_analysis Analyze by TLC/HPLC start->tlc_analysis recrystallization Attempt Recrystallization (Ethanol) tlc_analysis->recrystallization Few Impurities column_chrom Perform Column Chromatography tlc_analysis->column_chrom Complex Mixture/ Close Isomers check_purity1 Check Purity recrystallization->check_purity1 check_purity1->column_chrom Purity <98% pure_product Pure Product check_purity1->pure_product Purity >98% check_purity2 Check Purity column_chrom->check_purity2 check_purity2->pure_product Purity >98% end Further Purification Needed check_purity2->end Purity <98%

Caption: Decision tree for selecting the appropriate purification method for this compound.

IV. References

  • Royal Society of Chemistry. (n.d.). Supporting Information for [Title of a relevant article]. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (2016). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate. Retrieved from

  • Brainly. (2023). Analyze the ¹H and ¹³C NMR spectra of methyl 3-nitrobenzoate. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]

  • MDPI. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(4), 673-678. Retrieved from [Link]

  • Scottish Schools Education Research Centre. (2008). Practical Chemistry 2008 – Student Instruction Sheet. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-methoxy-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Education. Retrieved from [Link]

  • Swarthmore College. (n.d.). Recrystallization II. Department of Chemistry & Biochemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Methyl-2-nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information for [Title of a relevant article]. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. NIST Chemistry WebBook. Retrieved from [Link]

  • Chegg. (2020). Solved using the 1H NMR spectrum of the starting material. Retrieved from [Link]

  • ResearchGate. (2007). Withdrawn Paper: Li, M. D.; Zheng, Y. G.; Ji, M. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate. Molecules 2007, 12, 673-678. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-2-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-hydroxy-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Biotage. (2023). How can I modify my flash chromatography method to separate chemically similar compounds? Retrieved from [Link]

  • Zenodo. (1994). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Improving the Purity of Methyl 3-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-methoxy-2-nitrobenzoate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this critical pharmaceutical intermediate.[1][2] The biological activity and regulatory compliance of any synthesized active pharmaceutical ingredient (API) are directly dependent on the purity of its precursors. This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently encountered challenges to help you achieve the highest possible purity for your compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification and handling of this compound.

Q1: What are the most common impurities found in crude this compound?

The primary impurities are typically positional isomers formed during the electrophilic nitration of the methyl 3-methoxybenzoate starting material.[3] The methoxy group (-OCH₃) and the methyl ester group (-COOCH₃) direct the incoming nitro group (-NO₂) to different positions on the aromatic ring. While the 2-position is desired, nitration can also occur at the 4 and 6 positions, leading to the formation of:

  • Methyl 3-methoxy-4-nitrobenzoate

  • Methyl 3-methoxy-6-nitrobenzoate

Other potential impurities include unreacted starting material, residual acids (sulfuric and nitric acid) from the reaction, and potential by-products from over-nitration (dinitro compounds) or side reactions if the temperature was not properly controlled.[4][5]

Q2: My purified product has a yellowish tint. What could be the cause?

A pale yellow color is common for the crude product.[6] However, a persistent yellow or brownish tint in the final product, even after initial purification, often indicates the presence of trace nitrophenolic impurities or other chromophoric by-products. These can arise from excessive reaction temperatures during nitration.[5] While recrystallization can remove many impurities, highly colored species may require treatment with activated carbon or purification by column chromatography for complete removal.

Q3: What is the expected melting point for pure this compound?

The literature value for the melting point of pure this compound is in the range of 141-144°C .[7] A sharp melting point within this range (e.g., spanning less than 2°C) is a strong indicator of high purity.[8] A significantly depressed or broad melting point range suggests the presence of impurities.

Q4: Which analytical techniques are best for assessing the purity of my final product?

A multi-faceted approach is recommended for a comprehensive purity assessment.[8]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. It can effectively separate and quantify the main product from its isomers and other non-volatile impurities.[9]

  • Melting Point Analysis: A simple, rapid, and effective preliminary test for purity.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and can reveal the presence of impurities if their signals are distinct from the main product. The loss of symmetry in this compound compared to its precursors results in a unique spectral fingerprint.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying any volatile impurities that may be present.[8]

Q5: How should I properly store the purified compound to prevent degradation?

Store the container tightly closed in a dry, cool, and well-ventilated place.[7] The compound should be kept away from strong oxidizing agents and incompatible materials to ensure its long-term stability.[1]

Section 2: Troubleshooting Guide: Common Purification Challenges

This guide provides structured solutions to specific problems encountered during the purification process.

Problem 1: Low Purity After Initial Work-up (Persistent Isomeric Impurities)

Cause Analysis: The most common reason for low purity after an initial acid quench and filtration is the co-precipitation of positional isomers (e.g., the 4-nitro and 6-nitro variants) with the desired 2-nitro product. These isomers often have similar solubilities, making simple washing or a single recrystallization insufficient for complete separation.[9]

Solution Workflow: The choice between intensive recrystallization and column chromatography depends on the level of impurity and the quantity of material. This workflow can guide your decision.

purification_workflow start Crude Product (>10% Isomeric Impurity?) decision_recrys Recrystallization Feasible? start->decision_recrys Analyze via HPLC recrys_protocol Perform Optimized Recrystallization decision_recrys->recrys_protocol Yes (<10% impurity) chromatography Perform Flash Column Chromatography decision_recrys->chromatography No (>10% impurity or high value material) check_purity1 Check Purity (HPLC/MP) recrys_protocol->check_purity1 check_purity1->chromatography Purity Not OK end_high_purity High Purity Product (>98%) check_purity1->end_high_purity Purity OK check_purity2 Check Purity (HPLC/MP) chromatography->check_purity2 check_purity2->end_high_purity Purity OK end_needs_rework Impure: Rework or Combine Batches check_purity2->end_needs_rework Purity Not OK

Caption: Decision workflow for purifying this compound.

Detailed Protocol 1: Optimized Recrystallization

Recrystallization is effective when the desired product is significantly less soluble in the cold solvent than the impurities.[11] The key is using the absolute minimum amount of hot solvent.[6][12]

Solvent Selection Data:

Solvent SystemSuitability for NitrobenzoatesRationale & Key Considerations
Ethanol Excellent Good solubility when hot, poor solubility when cold. Widely cited for similar compounds.[9][11]
Methanol Good Higher volatility. Can be used for washing to remove more soluble isomers.[4]
Isopropanol/Water Good Adding water can reduce the solubility of the product in the cold solvent, potentially increasing yield.
Acetone Fair High solvent power may lead to lower recovery unless used carefully with an anti-solvent.[9]

Step-by-Step Methodology:

  • Preparation: Place the crude, dry solid in an appropriately sized Erlenmeyer flask with a stir bar.

  • Solvent Addition: In a separate flask, heat your chosen solvent (e.g., ethanol) to boiling. Add the hot solvent to the crude solid dropwise, with continuous stirring and heating, until the solid just dissolves. This ensures you are using the minimum volume required.[6]

  • Cooling (Crystallization): Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation and product yield.[13]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 50-60°C) to remove all residual solvent.[12]

Detailed Protocol 2: Flash Column Chromatography

For separating stubborn isomers or purifying high-value material, flash column chromatography is the preferred method.[14]

Step-by-Step Methodology:

  • Column Packing: Pack a glass column with silica gel, using a slurry method with your chosen mobile phase (eluent). A common starting eluent is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 ratio).

  • Sample Loading: Dissolve a minimum amount of the crude product in the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.

  • Elution: Begin running the mobile phase through the column under positive pressure (flash). Collect fractions in test tubes.

  • Monitoring: Monitor the separation using Thin Layer Chromatography (TLC) to identify which fractions contain the desired product.

  • Combining and Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the highly purified product.

Problem 2: Product is an Oil or Fails to Crystallize

Cause Analysis: This issue, known as "oiling out," occurs when the melting point of the solid is depressed below the temperature of the crystallization solvent due to a high concentration of impurities. Residual acid from the work-up can also contribute to this problem.

Troubleshooting Steps:

  • Neutralize and Wash: Re-dissolve the oily product in a suitable organic solvent (e.g., ethyl acetate). Wash the solution with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash.[15] Dry the organic layer over anhydrous magnesium sulfate, filter, and re-concentrate the solvent.

  • Re-attempt Crystallization: Try recrystallizing the cleaned-up material from a different solvent system.

  • Induce Crystallization: If it remains an oil, try scratching the inside of the flask with a glass rod at the solvent-air interface. This creates a rough surface that can initiate crystal growth.

  • Seeding: If you have a small crystal of pure product, add it to the cooled, supersaturated solution to act as a nucleation site for crystallization.

Problem 3: Low Yield After Purification

Cause Analysis: Significant product loss is most often due to using too much solvent during recrystallization, where a substantial amount of the product remains dissolved in the cold mother liquor. Losses can also occur during multiple transfer steps.

Optimization Strategies:

  • Adhere to Minimum Volume: Be patient when adding hot solvent during recrystallization. Add it slowly and allow time for the solid to dissolve before adding more.[6]

  • Second Crop Recovery: Do not discard the mother liquor from the first filtration. Concentrate it by about half its volume and cool it again to see if a second, less pure crop of crystals will form. This second crop can be kept separate or combined with another crude batch for re-purification.

Section 3: Purity Verification Protocols

Consistent and accurate analysis is key to validating your purification success.

Protocol 3: Melting Point Determination

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Pack a small amount into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus.

  • Analysis: Heat rapidly to about 15°C below the expected melting point (141-144°C). Then, slow the heating rate to 1-2°C per minute.

  • Record: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. A narrow range (<2°C) indicates high purity.[8]

Protocol 4: Preparing a Sample for HPLC Analysis

  • Solution Preparation: Accurately weigh about 1-2 mg of your purified product. Dissolve it in a suitable solvent (e.g., acetonitrile or the mobile phase) to a final concentration of approximately 1 mg/mL.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[8]

  • Injection: The sample is now ready for injection into the HPLC system. Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks detected.[8]

References

  • Google Patents.
  • MDPI.
  • RSC Education.
  • Vesuvios Pizza.
  • Prepscholar.
  • ResearchGate.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • CDC Stacks.
  • YouTube.
  • Course Hero. A 2 step synthesis of methyl 3-n. [Link]
  • YouTube. Aromatic 3b.
  • Scribd.
  • Quora.
  • Beilstein Journals.
  • Google Patents. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]
  • Anasazi Instruments.

Sources

"degradation pathways of Methyl 3-methoxy-2-nitrobenzoate under reaction conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-methoxy-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile pharmaceutical intermediate.[1][2] Here, we will explore its stability and potential degradation pathways under common reaction conditions, offering practical solutions to challenges you may encounter.

I. Compound Stability and Storage

Proper handling and storage are critical to maintaining the integrity of this compound.

Question: What are the recommended storage conditions for this compound?

Answer: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][3] It is incompatible with strong oxidizing agents and should be stored away from them.[1] The compound is insoluble in water.[1][3]

PropertyValue
Melting Point 142-144 °C[3]
Boiling Point 404.5 ± 28.0 °C at 760 mmHg[3]
Water Solubility Insoluble[1][3]

II. Troubleshooting Common Synthetic Transformations and Potential Degradation Pathways

This section addresses issues that may arise during common synthetic manipulations of this compound, which can be viewed as degradation or the formation of unwanted byproducts.

A. Hydrolysis of the Methyl Ester

The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, which can be an undesired side reaction if the goal is to modify other parts of the molecule.

Question: I'm observing the formation of 3-methoxy-2-nitrobenzoic acid as a byproduct in my reaction. What is causing this and how can I prevent it?

Answer: The formation of 3-methoxy-2-nitrobenzoic acid indicates hydrolysis of the methyl ester. This is a common degradation pathway, especially in the presence of water and either acid or base catalysts.

Troubleshooting Guide: Unwanted Ester Hydrolysis

Potential Cause Explanation Recommended Solution
Presence of Water Water is a necessary reagent for hydrolysis. Adventitious water in your solvents or reagents can lead to this side reaction.Ensure all solvents and reagents are anhydrous. Use freshly dried solvents and handle hygroscopic materials in a glovebox or under an inert atmosphere.
Acidic Conditions Protic or Lewis acids can catalyze ester hydrolysis.[4]If your reaction requires acidic conditions, consider using a milder acid or a non-aqueous acid source. Minimize reaction time and temperature.
Basic Conditions Bases, such as hydroxide or even strong amine bases, can promote saponification (base-mediated ester hydrolysis).[5]If possible, use non-nucleophilic bases. If a nucleophilic base is required, run the reaction at a lower temperature to minimize hydrolysis.
Elevated Temperatures Higher temperatures accelerate the rate of hydrolysis.Conduct the reaction at the lowest effective temperature. Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating.

Workflow for Monitoring Ester Hydrolysis

cluster_0 Reaction Monitoring cluster_1 Expected Observations A Reaction Mixture Aliquot B Quench with Water/Acid A->B C Extract with Organic Solvent (e.g., Ethyl Acetate) B->C D Analyze Organic Layer by TLC or LC-MS C->D E Starting Material: This compound G Compare Rf values (TLC) or retention times and mass (LC-MS) E->G F Degradation Product: 3-methoxy-2-nitrobenzoic acid F->G

Caption: Workflow for monitoring ester hydrolysis.

B. Reduction of the Nitro Group

The nitro group is readily reduced to an amine, which is often the desired transformation. However, incomplete reduction or the formation of intermediates can be a source of impurities.

Question: My reduction of this compound to the corresponding aniline is incomplete or yielding multiple products. How can I improve this reaction?

Answer: The reduction of an aromatic nitro group is a stepwise process that can sometimes be challenging to drive to completion.[6] The formation of nitroso or hydroxylamine intermediates is possible if the reaction is not optimized.[6]

Troubleshooting Guide: Nitro Group Reduction

Potential Cause Explanation Recommended Solution
Catalyst Deactivation (Catalytic Hydrogenation) The catalyst (e.g., Pd/C) may be poisoned by impurities or have low activity.Use fresh, high-quality catalyst. Ensure the substrate and solvent are free of catalyst poisons like sulfur compounds. Increase catalyst loading if necessary.[6]
Insufficient Reducing Agent (Metal/Acid) The amount of metal (e.g., Fe, SnCl₂) or acid may be insufficient for complete reduction.[7]Use a sufficient excess of the reducing agent and acid. Ensure vigorous stirring to maintain good contact between the reactants.[7]
Formation of Intermediates Incomplete reduction can lead to the accumulation of nitroso or hydroxylamine species.[6][8]Increase the reaction time or temperature. Monitor the reaction by TLC or LC-MS until the starting material and any intermediates are fully consumed.[6]
Side Reactions Under certain conditions, the ester group could be reduced or hydrolyzed.Choose a reducing agent that is selective for the nitro group. For example, catalytic hydrogenation is generally compatible with esters.[7]

Potential Degradation Pathway: Reduction of the Nitro Group

A This compound B Nitroso Intermediate A->B Reduction C Hydroxylamine Intermediate B->C Further Reduction D Methyl 3-methoxy-2-aminobenzoate (Desired Product) C->D Final Reduction

Sources

Technical Support Center: Navigating Exothermic Reactions in Nitroaromatic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of nitroaromatic compounds. The nitration of aromatic compounds is a cornerstone of organic synthesis, yet it is fraught with challenges, primarily due to the highly exothermic nature of the reaction.[1] Uncontrolled exotherms can lead to dangerous runaway reactions, compromising safety, and impacting product yield and purity.[2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical question-and-answer format to directly address the specific issues you may encounter during your experiments.

Troubleshooting Guide: Taming the Exotherm

This section is designed to provide immediate, actionable solutions to common problems encountered during the synthesis of nitroaromatics.

Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)

Question: My reaction temperature is escalating rapidly and is unresponsive to my cooling system. What immediate actions should I take, and what are the probable causes to prevent this in the future?

Answer: An uncontrolled and rapid temperature increase is a clear indicator of a thermal runaway reaction, a situation that poses a significant safety threat.[2] Immediate and decisive action is paramount.

Immediate Actions:

  • Cease Reagent Addition: Immediately stop the addition of the nitrating agent.[3]

  • Maximize Cooling: If it is safe to do so, enhance the efficiency of your cooling system. This could involve adding more ice or a cryogen to the cooling bath.

  • Prepare for Emergency Quench: If the temperature continues to climb unabated, and your laboratory has an established emergency protocol, be prepared to quench the reaction. This typically involves cautiously adding the reaction mixture to a large volume of crushed ice or cold water.[3] Caution: Quenching a nitration reaction can be hazardous as the dilution of concentrated sulfuric acid is itself a highly exothermic process.[3] This should be a last resort and performed with extreme care, adhering to all safety protocols.

  • Alert and Evacuate: Inform your supervisor and follow all established laboratory emergency procedures, which may include evacuating the immediate area.

Causality and Preventative Measures:

  • Inadequate Cooling: The cooling bath's capacity may be insufficient to dissipate the heat generated by the reaction. Ensure your cooling medium is appropriate for the scale and exothermicity of your reaction (e.g., an ice-salt bath for sub-zero temperatures).[3]

  • Rapid Reagent Addition: Adding the nitrating agent too quickly can generate heat faster than the cooling system can remove it.[2] A slow, dropwise addition with continuous monitoring of the internal reaction temperature is critical.[4]

  • Poor Agitation: Inefficient stirring can lead to localized "hot spots" with high concentrations of reactants, which can initiate a runaway reaction that propagates throughout the mixture.[2] Employ vigorous and consistent agitation.

  • Incorrect Reagent Concentration or Ratio: Using overly concentrated acids or an improper ratio of nitric acid to sulfuric acid can significantly increase the reaction rate and the associated exotherm.[2]

  • Accumulation of Unreacted Reagents: If the reaction temperature is too low, the rate of nitration can be slow, leading to an accumulation of the nitrating agent. A subsequent, even minor, increase in temperature can then trigger a rapid, delayed exothermic event.[3]

dot

RunawayReactionDecisionTree Fig. 1: Decision Tree for a Thermal Runaway Event start Rapid Temperature Increase Detected stop_reagent Immediately Cease Nitrating Agent Addition start->stop_reagent max_cooling Maximize Cooling Efficiency stop_reagent->max_cooling temp_stabilizes Temperature Stabilizes? max_cooling->temp_stabilizes continue_monitoring Continue Monitoring Closely temp_stabilizes->continue_monitoring Yes temp_continues_rise Temperature Continues to Rise? temp_stabilizes->temp_continues_rise No temp_continues_rise->continue_monitoring No emergency_quench Execute Emergency Quench (Last Resort) temp_continues_rise->emergency_quench Yes alert_evacuate Alert Supervisor & Follow Emergency Protocols emergency_quench->alert_evacuate

Caption: Decision Tree for a Thermal Runaway Event.

Issue 2: Low Yield of the Desired Nitroaromatic Product

Question: My nitration reaction has resulted in a disappointingly low yield. What are the likely culprits?

Answer: Low yields in nitration reactions can be attributed to several factors, ranging from incomplete reaction to issues during the work-up procedure.[3]

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction time may have been insufficient, or the temperature too low for the reaction to proceed to completion. Consider extending the reaction time or cautiously increasing the temperature while diligently monitoring for any excessive exotherm.[3]

  • Poor Phase Mixing: For heterogeneous reactions where the aromatic substrate is not soluble in the acid mixture, efficient mixing is crucial to maximize the interfacial area for the reaction to occur.[3]

  • Suboptimal Work-up: Product loss can occur during the quenching, extraction, and purification steps. Ensure that the pH is carefully controlled during neutralization and that an appropriate solvent is used for extraction.[5]

  • Side Reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product.[3] (See Issue 3 for more details).

  • Decomposition: Some substrates or products may be unstable under the harsh acidic and oxidizing conditions of nitration.[4] Performing the reaction at the lowest feasible temperature and minimizing the reaction time can mitigate this.[4]

dot

LowYieldTroubleshooting Fig. 2: Workflow for Troubleshooting Low Yields start Low Yield Observed check_reaction Analyze Reaction Mixture (TLC, GC, HPLC) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction side_products Significant Side Products? incomplete_reaction->side_products No optimize_conditions Optimize Reaction Conditions: - Increase Time/Temp - Improve Agitation incomplete_reaction->optimize_conditions Yes adjust_stoichiometry Adjust Stoichiometry & Temperature side_products->adjust_stoichiometry Yes review_workup Review Work-up Procedure side_products->review_workup No final_yield Improved Yield optimize_conditions->final_yield adjust_stoichiometry->final_yield optimize_workup Optimize Quenching, Extraction & Purification review_workup->optimize_workup optimize_workup->final_yield

Sources

Technical Support Center: Solvent Effects on the Reactivity of Methyl 3-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 3-methoxy-2-nitrobenzoate. This guide is designed to provide in-depth, practical answers to common questions and troubleshooting scenarios encountered during nucleophilic aromatic substitution (SNAr) reactions involving this substrate. Our focus is on the critical role of the solvent in controlling reaction outcomes, rates, and side products.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for nucleophilic substitution on this compound, and why is it so sensitive to the solvent?

A1: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is typically a two-step addition-elimination process.

  • Addition Step (Rate-Determining): A nucleophile (Nu-) attacks the electron-deficient aromatic ring at the carbon bearing a suitable leaving group (in this case, often the methoxy group, although substitution of the nitro group can occur under certain conditions). This initial attack is the slowest step because it temporarily disrupts the ring's aromaticity. The result is a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex .[1][2]

  • Elimination Step (Fast): The leaving group departs, restoring the aromaticity of the ring and forming the final product.

The stability of the charged Meisenheimer complex is paramount. Solvents that can stabilize this intermediate without deactivating the nucleophile will accelerate the reaction. This high sensitivity to the solvation environment is the primary reason why solvent choice is critical.[3][4]

Caption: General SNAr mechanism on a nitroanisole derivative.
Q2: How do polar protic and polar aprotic solvents differently affect the reaction rate?

A2: The choice between a polar protic and a polar aprotic solvent is one of the most significant factors determining the success of an SNAr reaction.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are the solvents of choice for SNAr reactions. They possess strong dipole moments to dissolve charged nucleophiles but lack acidic protons (like O-H or N-H bonds). Consequently, they solvate the cation of a nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and highly reactive. This leads to a dramatic increase in the reaction rate.

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents have acidic protons and can form strong hydrogen bonds. While they readily dissolve ionic nucleophiles, they form a "solvent cage" around the anionic nucleophile through hydrogen bonding. This strong solvation stabilizes the nucleophile, increasing the energy required for it to break free and attack the aromatic ring, thus significantly slowing down the reaction.[3][5]

Q3: What roles do the nitro (-NO₂) and methoxy (-OCH₃) groups play in the reactivity of the substrate?

A3: The substituents on the aromatic ring are crucial for activating it towards nucleophilic attack.

  • Nitro Group (-NO₂): This is a powerful electron-withdrawing group (EWG). Its presence, particularly ortho and para to the leaving group, is essential. It activates the ring by inductively pulling electron density, making the ring carbons more electrophilic and susceptible to nucleophilic attack. Furthermore, it stabilizes the negative charge of the Meisenheimer complex intermediate through resonance, lowering the activation energy of the rate-determining step.[6]

  • Methoxy Group (-OCH₃): The methoxy group has a dual role. It is an electron-donating group by resonance but weakly electron-withdrawing by induction. In the context of SNAr, its primary role is often as the leaving group. However, its electronic nature can subtly modulate the reactivity of the ring.

Troubleshooting Guide
Issue 1: My reaction shows very low or no conversion to the desired product.
Possible Cause Scientific Explanation Recommended Solution
Inappropriate Solvent Choice You are using a polar protic solvent (e.g., ethanol, methanol). The solvent is forming a hydrogen-bonded "cage" around your nucleophile, severely reducing its reactivity.[3]Switch to a polar aprotic solvent. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent first choices as they are highly effective at solvating the counter-ion of the nucleophile while leaving the nucleophile itself highly reactive.
Insufficiently Activated Nucleophile The nucleophile is too weak (e.g., using an alcohol instead of an alkoxide, or a neutral amine without a base). The energy barrier for the initial attack on the aromatic ring is too high for a weak nucleophile.Increase nucleophilicity. If using an alcohol or thiol, deprotonate it first with a non-nucleophilic base (e.g., NaH, K₂CO₃) to generate the more potent alkoxide or thiolate. If using an amine, consider a stronger amine or add a non-nucleophilic base like triethylamine (TEA) or DIPEA to facilitate the reaction.
Presence of Water Even small amounts of water in aprotic solvents can hydrate the nucleophile, reducing its reactivity in a manner similar to protic solvents.Use anhydrous solvents. Ensure your polar aprotic solvent is properly dried before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from the air from entering the reaction.
Low Reaction Temperature SNAr reactions have a significant activation energy barrier due to the initial loss of aromaticity. The reaction may be too slow at room temperature.Increase the temperature. Gently heat the reaction mixture (e.g., to 60-100 °C). Monitor for potential side product formation at higher temperatures. Microwave irradiation can sometimes be used to accelerate the reaction significantly.
Issue 2: I'm observing significant formation of a side product, Methyl 3-hydroxy-2-nitrobenzoate.
Possible Cause Scientific Explanation Recommended Solution
Competitive Carbonyl Attack Your nucleophile is attacking the ester's carbonyl carbon instead of the aromatic ring. This leads to hydrolysis or aminolysis of the ester, especially with strong, hard nucleophiles like hydroxide or primary amines. Kinetic studies on similar nitrobenzoates confirm this competitive pathway.[7]Modify the nucleophile or conditions. Use a softer, more polarizable nucleophile (e.g., a thiolate instead of an alkoxide) which will preferentially attack the softer aromatic carbon (HSAB principle). Alternatively, lower the reaction temperature to favor the desired SNAr pathway, which often has a different activation energy profile than carbonyl addition.
Issue 3: The reaction works, but the rate is inconsistent between batches.
Possible Cause Scientific Explanation Recommended Solution
Variable Solvent Quality The purity and water content of your solvent may vary. As discussed, trace water can drastically slow the reaction rate. Impurities in the solvent could also interfere with the reaction.Standardize your solvent source and handling. Use a high-purity, anhydrous grade of solvent from a reliable supplier. Implement a standard procedure for drying and storing the solvent under an inert atmosphere.
Nucleophile Degradation If the nucleophile is prepared in situ (e.g., deprotonation with a base), its concentration may vary if the base is old or the reaction time for its formation is not standardized.Verify nucleophile concentration. Ensure your base is fresh and active. If possible, titrate the prepared nucleophile solution before adding it to the main reaction to ensure consistent molar equivalents.
Data & Protocols
Table 1: Expected Relative Reactivity as a Function of Solvent Choice

This table provides a qualitative comparison of expected reaction rates for a typical SNAr reaction with this compound using a moderately strong anionic nucleophile.

Solvent Solvent Type Expected Relative Rate Key Scientific Rationale
DMSO Polar Aprotic+++++ (Fastest)Excellent at solvating cations, leaving a highly reactive "naked" anion. High boiling point allows for a wide temperature range.
DMF Polar Aprotic++++Similar to DMSO, very effective at promoting SNAr reactions.
Acetonitrile Polar Aprotic+++Less polar than DMSO/DMF but still a very good choice. Its lower boiling point may limit the reaction temperature.
Acetone Polar Aprotic++Moderately effective, but less polar than the other aprotic options.
Ethanol Polar Protic+ (Very Slow)Strong hydrogen bonding solvates and deactivates the anionic nucleophile.[3]
Methanol Polar Protic+ (Very Slow)Similar to ethanol, strong nucleophile deactivation via hydrogen bonding.[5]
Water Polar Protic+/- (Extremely Slow/None)The strongest hydrogen-bonding solvent in this list, leading to maximum deactivation of the nucleophile.
Toluene Non-Polar- (No Reaction)Fails to dissolve the ionic nucleophile, preventing any reaction from occurring.
Experimental Protocol: General Procedure for Amination

This protocol describes a general method for the reaction of this compound with a secondary amine, a common SNAr transformation.

Objective: To synthesize an N-substituted methyl 3-amino-2-nitrobenzoate derivative.

Materials:

  • This compound

  • Secondary Amine (e.g., Piperidine, Morpholine) (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous grade

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a condenser under an inert atmosphere.

  • Reagent Addition: To the flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent & Nucleophile: Add anhydrous DMSO to the flask to create a stirrable suspension (approx. 0.2-0.5 M concentration with respect to the substrate). Add the secondary amine (1.2 eq).

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing ice-water. This will precipitate the product.

    • Stir for 30 minutes, then collect the solid product by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol to remove residual DMSO.

  • Purification: Dry the crude product under vacuum. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes).

Solvent_Selection_Workflow start Start: Select Nucleophile (Nu) q1 Is Nu anionic (e.g., RO⁻, RS⁻) or a neutral amine? start->q1 protic Use Polar Protic Solvent (e.g., Methanol, Water) q1->protic No (e.g., Solvolysis) aprotic Use Anhydrous Polar Aprotic Solvent (e.g., DMSO, DMF, MeCN) q1->aprotic Yes end Proceed with Reaction protic->end q2 Is the reaction sluggish at room temperature? aprotic->q2 heat Increase Temperature (60-120 °C) q2->heat Yes check_purity Check Solvent Purity (Anhydrous?) q2->check_purity No heat->end check_purity->end

Caption: Decision workflow for solvent selection in SNAr reactions.
References
  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. (2013). Monatshefte für Chemie - Chemical Monthly. [Link]
  • The stabilities of Meisenheimer complexes. Part 42. Kinetic studies of the reactions of methyl 3,5-dinitrobenzoate and of methyl 4-chloro-3-5-dinitrobenzoate with hydroxide ions in dimethyl sulphoxide–water mixtures. Competitive nucleophilic attack at aryl and carbonyl carbon atoms. (1985). Journal of the Chemical Society, Perkin Transactions 2. [Link]
  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. (2013).
  • Reactions of nitroanisoles. 4. Reaction of 2,4- and 2,6-dinitroanisole with cyclohexylamine. Evidence of a "dimer" nucleophile. (1985). The Journal of Organic Chemistry. [Link]
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
  • Meisenheimer complex. (n.d.). Wikipedia. [Link]
  • Preparation method of 3-methoxy-2-nitrobenzoate. (2016).
  • Modulation of the Meisenheimer complex metabolism of nitro-benzothiazinones by targeted C-6 substitution. (2021).
  • Withdrawn Paper: Li, M. D.; Zheng, Y. G.; Ji, M. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate. Molecules 2007, 12, 673-678. (2007).
  • Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. (2016). Chemical Reviews. [Link]
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzo
  • The stabilities of Meisenheimer complexes. Part 16. Kinetic and equilibrium data for sodium isopropoxide addition to some aromatic nitro compounds in propan-2-ol. (1975). Journal of the Chemical Society, Perkin Transactions 2. [Link]
  • Concerted nucleophilic aromatic substitutions. (2019).
  • Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. (2020). Frontiers in Chemistry. [Link]

Sources

Technical Support Center: Catalyst Poisoning in the Reduction of Methyl 3-Methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic reduction of methyl 3-methoxy-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific chemical transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful synthesis of the corresponding amine, a critical building block in many pharmaceutical applications.[1]

Frequently Asked Questions (FAQs)

Q1: My reduction of this compound is stalled or showing very low conversion. What are the most likely causes?

A1: Low or no conversion is a common issue that can typically be traced back to one of three areas: catalyst activity, reaction conditions, or the purity of your starting materials.[2][3] Key factors to investigate include:

  • Catalyst Deactivation: The catalyst, most commonly Palladium on carbon (Pd/C), may be old, have been improperly stored, or could be poisoned by contaminants.[4]

  • Insufficient Hydrogen: Inadequate hydrogen pressure or poor agitation can lead to a starved reaction environment.[3]

  • Suboptimal Conditions: The temperature or pressure may be too low for this specific substrate.

  • Starting Material Purity: Impurities in the this compound or the solvent can act as catalyst poisons.[4]

Q2: I'm observing the formation of side products instead of the desired amine. How can I improve selectivity?

A2: The formation of intermediates like hydroxylamines, nitroso, or azoxy compounds is indicative of an incomplete reduction.[2] This can be managed by:

  • Adjusting Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. Sometimes, gentle heating can drive the reaction to the final amine product.

  • Optimizing Catalyst Loading: A higher catalyst loading might be necessary to ensure complete reduction.[4]

  • Controlling Stoichiometry: Ensure a sufficient excess of the hydrogen source is present.[2]

Q3: Can the methoxy or methyl ester groups on my substrate interfere with the reaction?

A3: Generally, methoxy and methyl ester groups are stable under typical catalytic hydrogenation conditions for nitro group reduction.[5] However, under harsh conditions (high temperature and pressure), the ester group could potentially be reduced. It's more likely that impurities from the synthesis of the starting material are the source of any issues.

Q4: What are the most common catalyst poisons I should be aware of for this reaction?

A4: For palladium catalysts, the most notorious poisons are sulfur and nitrogen-containing compounds.[4][6]

  • Sulfur Compounds: Thiols, sulfides, and sulfites can irreversibly bind to the palladium surface, blocking active sites.[6][7][8] These can be present in starting materials or solvents.

  • Nitrogen Heterocycles: Certain nitrogen-containing functional groups (other than the nitro group being reduced) can also act as poisons.[6]

  • Halides: While less common as poisons in this context, high concentrations of halide ions can sometimes inhibit catalyst activity.[6]

Troubleshooting Guides

Issue 1: Low or No Conversion

You've set up your reaction for the reduction of this compound, but analysis (TLC, LC-MS, GC) shows little to no consumption of the starting material.

start Low/No Conversion Detected catalyst Step 1: Evaluate Catalyst Integrity start->catalyst conditions Step 2: Assess Reaction Conditions catalyst->conditions Catalyst OK sub_catalyst1 Use fresh catalyst batch catalyst->sub_catalyst1 sub_catalyst2 Increase catalyst loading catalyst->sub_catalyst2 purity Step 3: Check Substrate & Solvent Purity conditions->purity Conditions OK sub_conditions1 Increase H2 pressure conditions->sub_conditions1 sub_conditions2 Increase temperature conditions->sub_conditions2 sub_conditions3 Improve agitation conditions->sub_conditions3 resolution Problem Resolved purity->resolution Purity Confirmed sub_purity1 Recrystallize starting material purity->sub_purity1 sub_purity2 Use high-purity solvent purity->sub_purity2

Caption: Troubleshooting workflow for low conversion.

  • Evaluate Catalyst Integrity:

    • Action: Run the reaction with a fresh batch of catalyst from a reputable supplier. Ensure the catalyst has been stored under an inert atmosphere.[3][4]

    • Rationale: Catalysts, particularly Pd/C, can lose activity over time through oxidation or improper storage.

    • If Unsuccessful: Increase the catalyst loading. Typical loadings are 5-10 mol%, but stubborn reductions may require more.[3]

  • Assess Reaction Conditions:

    • Action: Increase the hydrogen pressure. If using a balloon, ensure it remains inflated. For pressure reactors, increase the pressure in increments (e.g., to 50 psi).[2]

    • Rationale: The reaction rate is often dependent on the concentration of hydrogen at the catalyst surface.

    • Action: Gently warm the reaction. An increase to 40-60 °C can often overcome a high activation energy barrier without promoting side reactions.[4]

    • Action: Ensure vigorous stirring. In a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen), efficient mixing is crucial for mass transfer.[3]

  • Check Substrate & Solvent Purity:

    • Action: If catalyst and conditions are ruled out, purify the this compound, for example, by recrystallization.

    • Rationale: The synthesis of the starting material may leave residual reagents, such as sulfur-containing compounds, which are potent catalyst poisons.[4]

    • Action: Use a fresh, high-purity, anhydrous solvent.

Issue 2: Catalyst Deactivation by Sulfur Poisoning

Your reaction starts well but then stops before completion. This is a classic sign of catalyst poisoning, where active sites are progressively blocked. Sulfur is a common culprit.

Sulfur compounds, even at ppm levels, can strongly chemisorb onto the palladium surface. This interaction is often irreversible under normal reaction conditions and leads to a rapid decline in catalytic activity. The sulfur atoms block the sites required for hydrogen activation and adsorption of the nitro group.[9][10]

Pd_active Active Pd Site Pd_poisoned Poisoned Pd Site Pd_active->Pd_poisoned Nitro Nitro Group Pd_active->Nitro Reduces H2 H₂ H2->Pd_active Adsorbs & Activates H2->Pd_poisoned Cannot Adsorb Poison Sulfur Compound (R-S-R') Poison->Pd_active Strongly Binds No_Reaction No Reaction Pd_poisoned->No_Reaction Amine Amine Group Nitro->Amine

Caption: Mechanism of Palladium catalyst poisoning by sulfur.

Strategy Description Protocol Reference
Feed Purification Removal of sulfur impurities from the starting material or solvent.1. Pass the solvent through a bed of activated carbon or alumina. 2. Recrystallize the this compound.[9]
Use of Sacrificial Agents Adding a substance that preferentially reacts with the poison.This is less common in lab-scale synthesis but is an industrial strategy.
Catalyst Regeneration (Chemical) Chemical treatment to remove the adsorbed poison.1. Filter the catalyst from the reaction mixture. 2. Wash thoroughly with a clean solvent. 3. Treat with an oxidizing agent (e.g., dilute hydrogen peroxide) or a basic solution, though success is not guaranteed.[11]
Catalyst Regeneration (Thermal) High-temperature treatment to desorb or decompose the poison.Requires specialized equipment and is generally not feasible in a standard organic synthesis lab. Involves heating under a controlled atmosphere.[12]

Note: For laboratory-scale reactions, replacing the poisoned catalyst is often the most practical and time-effective solution.[3]

Issue 3: Incomplete Reduction and Side Product Formation

The reaction yields a mixture of the desired amine along with intermediates such as the corresponding hydroxylamine or azoxy compounds.

The reduction of a nitro group to an amine is a stepwise process. If the reaction is stopped prematurely or if the conditions are not optimal, these intermediates can be isolated.

Nitro R-NO₂ (Nitro) Nitroso R-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azoxy R-N(O)=N-R (Azoxy) Nitroso->Azoxy + Hydroxylamine Amine R-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺

Sources

"work-up procedures to minimize product loss of Methyl 3-methoxy-2-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and work-up of Methyl 3-methoxy-2-nitrobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize product loss and optimize your experimental outcomes.

I. Overview of Synthesis and Key Challenges

This compound is a valuable intermediate in pharmaceutical synthesis.[1] Its preparation typically involves the nitration of a corresponding benzoate precursor. While the synthesis may appear straightforward, several challenges can lead to significant product loss during the work-up and purification stages. These challenges include side reactions, product instability under certain conditions, and physical loss during extraction and isolation.

This guide provides a structured approach to troubleshooting these common issues, grounded in the chemical principles governing the reaction and purification process.

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific problems that may arise during the synthesis and work-up of this compound.

Issue 1: Low Yield of Crude Product After Quenching the Reaction

Question: I performed the nitration of methyl 3-methoxybenzoate, but after quenching the reaction mixture with ice water, I obtained a very low yield of precipitated product. What are the potential causes and how can I troubleshoot this?

Answer: A low yield at this stage can be attributed to several factors, primarily related to reaction conditions and the properties of the product itself.

Potential Causes & Solutions:

  • Incomplete Reaction: The nitration may not have gone to completion. It's crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[2] If starting material is still present, consider extending the reaction time or slightly increasing the temperature, though with caution to avoid side reactions.[2]

  • Over-nitration or Side Reactions: Excessive nitration or other side reactions can consume your starting material and desired product.[2] To mitigate this, maintain a low reaction temperature, typically between 0-15°C, using an ice bath.[3][4][5] The nitrating agent should be added slowly and dropwise to control the exothermic nature of the reaction.[2][3]

  • Product Solubility: this compound is insoluble in water.[1][6] However, if the volume of ice water used for quenching is excessively large, a small amount of product may remain dissolved. Ensure you are using a reasonable amount of ice to precipitate the product effectively.

  • Hydrolysis of the Ester: The strongly acidic conditions of the nitration reaction can potentially lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid (3-methoxy-2-nitrobenzoic acid). This carboxylic acid may have different solubility properties and could be lost during the initial work-up. To check for this, you can acidify the aqueous filtrate after separation of the initial precipitate to see if any additional solid crashes out.

Issue 2: Product Oiling Out Instead of Precipitating as a Solid

Question: When I poured my reaction mixture onto crushed ice, the product separated as an oil instead of a solid. Why does this happen and how can I induce crystallization?

Answer: The phenomenon of "oiling out" is common when the melting point of the crude product is close to the temperature of the quenching medium or when impurities are present, which can depress the melting point.

Potential Causes & Solutions:

  • Presence of Impurities: Isomeric byproducts or unreacted starting material can act as impurities that lower the melting point of the crude product.

  • Insufficient Cooling: If the ice has melted and the temperature of the water has risen, the product may remain in a liquid or oily state.

  • Inducing Crystallization:

    • Scratching: Gently scratching the inside of the beaker with a glass rod at the oil-water interface can often induce crystallization.[7]

    • Seeding: If you have a small amount of solid product from a previous successful batch, adding a "seed" crystal to the oil can initiate crystallization.

    • Patience: Sometimes, simply allowing the mixture to stand in an ice bath for an extended period with occasional stirring will lead to solidification.[7]

Issue 3: Significant Product Loss During Extraction

Question: I've noticed a significant decrease in my product yield after performing a liquid-liquid extraction. What are the best practices to minimize these losses?

Answer: Product loss during extraction is a frequent issue and can be minimized by carefully selecting the extraction solvent and optimizing the extraction technique.

Best Practices for Extraction:

  • Solvent Selection: Choose an organic solvent in which this compound is highly soluble, but which is immiscible with water. Good candidates include ethyl acetate and dichloromethane. A patent for a similar compound preparation suggests using ethyl acetate to dissolve the product.[8]

  • Minimizing Emulsions: Emulsions at the aqueous-organic interface can trap a significant amount of product. To break up emulsions, you can try:

    • Adding a small amount of brine (saturated NaCl solution).

    • Gently swirling or rocking the separatory funnel instead of vigorous shaking.

    • Allowing the separatory funnel to stand for a longer period.

  • Back-Extraction: After the initial extraction, it is good practice to re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

  • Washing the Organic Layer: When washing the organic layer (e.g., with sodium bicarbonate solution to neutralize residual acid), be mindful that some product can be lost if it is slightly soluble in the aqueous wash. Use minimal volumes of washing solutions and consider back-extracting the washings with fresh organic solvent.

Issue 4: Low Recovery After Recrystallization

Question: My yield drops dramatically after recrystallization. How can I improve my recovery of pure this compound?

Answer: Recrystallization is a purification technique that inherently involves some product loss. However, optimizing the solvent system and procedure can maximize recovery.

Optimizing Recrystallization:

  • Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For similar nitrobenzoate esters, ethanol or methanol are commonly used.[3][8][9] A patent on a related synthesis mentions recrystallization from absolute ethanol.[8]

  • Use the Minimum Amount of Hot Solvent: The most common mistake leading to low recovery is using too much solvent. Add the hot solvent in small portions to the crude product until it just dissolves.[10][11]

  • Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and minimizes the amount of product that remains in the solution.

  • Washing the Crystals: After filtering the recrystallized product, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities without dissolving a significant amount of the product.[7][9]

III. Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound I should be aware of during work-up?

A1: Key properties include its insolubility in water and a melting point around 142-144°C.[6] Being aware of its insolubility is crucial for precipitation and extraction steps.[1][6]

Q2: Can I use a different quenching method instead of pouring the reaction mixture onto ice?

A2: While pouring onto ice is the most common and effective method to both cool and dilute the reaction mixture, an alternative is to slowly add ice-cold water to the reaction flask while it is still in an ice bath.[3] However, pouring the reaction mixture into ice generally provides better control over the temperature and is often preferred.[2]

Q3: How can I confirm the purity of my final product?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Melting Point Determination: A sharp melting point close to the literature value is a good indicator of purity.[3]

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate suggests a high degree of purity.[2][3]

  • Spectroscopic Methods: NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can confirm the structure and identify any impurities.

Q4: What are the primary isomeric impurities I should be concerned about?

A4: During the nitration of methyl 3-methoxybenzoate, the primary isomeric byproduct is likely to be Methyl 3-methoxy-4-nitrobenzoate, and potentially a small amount of the 6-nitro isomer. The directing effects of the methoxy and ester groups on the benzene ring will influence the position of nitration. Recrystallization is typically effective in removing these isomers.

IV. Experimental Workflow and Data

Workflow Diagram

Workup_Workflow cluster_reaction Nitration Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reaction Methyl 3-methoxybenzoate + Nitrating Agent Quench Quench on Ice Water Reaction->Quench Pour mixture Filter Vacuum Filtration Quench->Filter Precipitate forms Wash_Crude Wash with Cold Water Filter->Wash_Crude Collect crude solid Extract Liquid-Liquid Extraction (if necessary) Filter->Extract If product oils out Recrystallize Recrystallization (e.g., from Ethanol) Wash_Crude->Recrystallize Proceed to purification Dry_Organic Dry Organic Layer (e.g., with MgSO4) Extract->Dry_Organic Evaporate Solvent Evaporation Dry_Organic->Evaporate Evaporate->Recrystallize Filter_Pure Vacuum Filtration Recrystallize->Filter_Pure Crystals form on cooling Dry_Final Dry Pure Product Filter_Pure->Dry_Final Collect pure crystals Analysis Purity & Identity Check (MP, TLC, NMR, IR) Dry_Final->Analysis Final Product Troubleshooting_Logic Start Problem Encountered LowYield Low Crude Yield Start->LowYield OilingOut Product Oils Out Start->OilingOut ExtractionLoss Loss During Extraction Start->ExtractionLoss RecrystLoss Low Recovery from Recrystallization Start->RecrystLoss CheckReaction Check Reaction Completion (TLC/GC/HPLC) LowYield->CheckReaction CheckTemp Review Temperature Control LowYield->CheckTemp CheckQuench Assess Quenching Volume LowYield->CheckQuench CheckHydrolysis Test for Ester Hydrolysis LowYield->CheckHydrolysis CheckImpurities Consider Impurities OilingOut->CheckImpurities InduceCryst Induce Crystallization (Scratch/Seed) OilingOut->InduceCryst CheckSolvent Evaluate Extraction Solvent ExtractionLoss->CheckSolvent CheckEmulsion Address Emulsions ExtractionLoss->CheckEmulsion BackExtract Perform Back-Extraction ExtractionLoss->BackExtract CheckSolventVol Minimize Hot Solvent Volume RecrystLoss->CheckSolventVol SlowCool Ensure Slow Cooling RecrystLoss->SlowCool ColdWash Use Ice-Cold Solvent for Washing RecrystLoss->ColdWash

Sources

"analytical techniques for detecting trace impurities in Methyl 3-methoxy-2-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Analytical Strategies for Methyl 3-methoxy-2-nitrobenzoate

Welcome to the technical support guide for the analysis of this compound. This document is designed for researchers, analytical scientists, and drug development professionals to provide expert insights, troubleshooting guides, and validated protocols for detecting and quantifying trace impurities. Ensuring the purity of this key chemical intermediate is paramount for the consistency of synthesis, the quality of the final product, and regulatory compliance.

Section 1: General Considerations & Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the impurity profile of this compound and the regulatory landscape.

Q1: What are the most likely impurities I should expect to find in a sample of this compound?

A1: Impurities typically originate from the synthetic route or degradation.[1] For this compound, which is commonly synthesized via nitration of Methyl 3-methoxybenzoate, the impurity profile is predictable.

Causality: The directing effects of the methoxy (-OCH₃) and methyl ester (-COOCH₃) groups on the benzene ring guide the position of the incoming nitro (-NO₂) group during electrophilic substitution.[2] While the 2-position is desired, nitration can occur at other positions, leading to isomeric impurities. Incomplete reactions or subsequent degradation can also introduce impurities.

Table 1: Potential Impurities in this compound

Impurity Name Structure Probable Origin
Methyl 3-methoxybenzoate Unreacted Starting Material
Methyl 3-methoxy-4-nitrobenzoate Isomeric By-product[3]
Methyl 3-methoxy-6-nitrobenzoate Isomeric By-product
3-Methoxy-2-nitrobenzoic acid Degradation (Hydrolysis)

| Residual Solvents (e.g., Methanol, Ethanol, Acetic Anhydride) | N/A | Synthesis/Purification[3][4] |

Q2: What are the regulatory limits for these impurities in a pharmaceutical context?

A2: The International Council for Harmonisation (ICH) provides guidelines for impurities in new drug substances.[5][6] The key guideline, ICH Q3A(R2), establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug substance.[1][5][7]

Table 2: ICH Q3A(R2) Impurity Thresholds (for MDD ≤ 2 g/day )

Threshold Limit Requirement
Reporting 0.05% Impurities at or above this level must be reported in the registration application.
Identification 0.10% The structure of impurities at or above this level must be determined.[6]

| Qualification | 0.15% | Impurities at or above this level require a safety assessment to justify their presence.[7] |

These thresholds are critical for setting the specifications for your analytical methods, particularly the Limit of Quantitation (LOQ).

Q3: How do I select the most appropriate analytical technique for my needs?

A3: The choice depends on the analyte's properties and the analytical goal (e.g., quantification, identification, residual solvent analysis). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common choices for nitroaromatic compounds.[8]

Use the following decision tree to guide your selection:

G start What is the analytical goal? node_quant Quantify known impurities and main component start->node_quant node_volatile Analyze for volatile impurities (e.g., Residual Solvents)? start->node_volatile node_id Identify unknown impurities start->node_id node_hplc Primary Technique: Reversed-Phase HPLC with UV detection node_quant->node_hplc node_volatile->node_quant No node_gc Primary Technique: Headspace GC with FID/MS detector node_volatile->node_gc Yes node_lcms Primary Technique: LC-MS or GC-MS node_id->node_lcms

Diagram 1: Decision tree for analytical technique selection.

Section 2: Troubleshooting High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the workhorse technique for analyzing this compound and its non-volatile impurities due to the strong UV absorbance of nitroaromatic compounds.[8][9]

Q4: My peaks are broad or tailing. What is the cause and how can I fix it?

A4: Peak tailing or broadening reduces resolution and compromises accurate integration. The common causes are chemical (secondary interactions) or physical (column issues, dead volume).

  • Causality (Chemical): The likely acidic impurity, 3-methoxy-2-nitrobenzoic acid, can interact with residual, un-capped silanol groups on the silica-based C18 column packing. This secondary interaction slows down a portion of the analyte molecules, causing the peak to tail.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Add a buffer to the mobile phase. For an acidic impurity, lowering the pH to at least 1-2 units below its pKa will keep it in its neutral, protonated form, minimizing silanol interactions. A volatile buffer system like 0.1% formic acid or acetic acid in water/acetonitrile is a good starting point.[10]

    • Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are extensively end-capped to block most silanol groups. If you are using an older column, switching to a newer generation column can dramatically improve peak shape.

    • Check for Column Contamination/Voiding: If peak shape degrades over time, the column may be contaminated or have developed a void at the inlet. Try flushing the column with a strong solvent or reversing it (if permitted by the manufacturer) and flushing to remove particulates. If a void is suspected, the column likely needs to be replaced.

Q5: I can't resolve the main peak from its positional isomers. How can I improve separation?

A5: Co-elution of isomers is a common challenge. Resolution can be improved by manipulating mobile phase composition, stationary phase chemistry, or column parameters.

  • Causality (Thermodynamics): Separation is achieved by exploiting subtle differences in the way isomers interact with the stationary and mobile phases. Changing either phase can alter these interactions and improve resolution.

  • Troubleshooting Steps:

    • Optimize Mobile Phase:

      • Reduce Elution Strength: Lower the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This increases retention time and gives the column more "time" to separate the compounds.

      • Switch Organic Solvent: If you are using acetonitrile, try methanol, or vice versa. The different solvent properties can alter selectivity and change the elution order, potentially resolving the peaks.

    • Change Stationary Phase: If mobile phase optimization is insufficient, change the column chemistry. Isomers often have different dipole moments or pi-electron densities.

      • Phenyl-Hexyl Phase: A phenyl-based stationary phase can provide alternative selectivity for aromatic and nitroaromatic compounds through pi-pi interactions. This is an excellent choice for separating positional isomers that are difficult to resolve on a standard C18 column.

      • Pentafluorophenyl (PFP/F5) Phase: An F5 column offers a mix of hydrophobic, aromatic, and dipole interactions, providing unique selectivity for polar and aromatic compounds.

    • Increase Column Efficiency: Switch to a column with a smaller particle size (e.g., from 5 µm to 3 µm or <2 µm for UHPLC) or a longer column. Both increase the number of theoretical plates, leading to narrower peaks and better resolution.

Protocol: HPLC Method Development Workflow

This protocol outlines a systematic approach to developing a robust, stability-indicating HPLC method for impurity analysis. The entire process must be validated according to ICH Q2(R1) guidelines.[11][12][13]

G cluster_dev Phase 1: Development cluster_val Phase 2: Validation (ICH Q2) A 1. Information Gathering (pKa, logP, solubility) B 2. Initial Column & Mobile Phase Selection (e.g., C18, ACN/H2O with 0.1% FA) A->B C 3. Screening Runs (Gradient elution to find all peaks) B->C D 4. Optimization (Adjust gradient, pH, temp to improve resolution) C->D E 5. Specificity (Spike with impurities, check for peak purity) D->E F 6. Linearity, Range, Accuracy E->F G 7. Precision (Repeatability & Intermediate) F->G H 8. LOQ & LOD G->H I 9. Robustness (Vary flow, temp, pH slightly) H->I

Diagram 2: Workflow for HPLC method development and validation.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the this compound sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of ~1 mg/mL.

  • Initial Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.[14]

  • Analysis & Optimization: Inject the sample and identify the main peak and all impurity peaks. Adjust the gradient slope, initial/final %B, and run time to ensure all impurities are well-resolved from the main peak and each other.

  • Method Validation: Once the method is optimized, perform validation experiments as per ICH Q2(R1) to demonstrate it is suitable for its intended purpose.[15]

Section 3: Gas Chromatography (GC) and Mass Spectrometry (MS) Applications

Q6: When should I use GC instead of HPLC?

A6: GC is the preferred technique for analyzing volatile or semi-volatile impurities that are thermally stable.[8] Its most common application in this context is for the analysis of residual solvents according to ICH Q3C guidelines.[5] this compound itself can be analyzed by GC, but care must be taken to avoid thermal degradation in the injector port.

Q7: How can I identify an unknown impurity peak?

A7: Mass Spectrometry (MS), coupled with either LC or GC, is the definitive technique for structural elucidation of unknown impurities.[16][17]

  • Causality (Ionization & Fragmentation): In the mass spectrometer, molecules are ionized and then fragmented in a predictable way. The mass of the molecular ion confirms the molecular weight of the impurity, and the fragmentation pattern provides clues about its structure, acting like a molecular fingerprint.

  • Workflow for Identification:

G A 1. Detect Unknown Peak by HPLC-UV B 2. Analyze by LC-MS (or collect fraction for direct infusion) A->B C 3. Determine Accurate Mass (High-Resolution MS) B->C E 5. Analyze MS/MS Fragmentation Data B->E D 4. Propose Elemental Formula C->D F 6. Propose Structure (Compare with likely impurities) D->F E->F G 7. Confirm Structure (Synthesize standard & compare RT/spectra) F->G

Diagram 3: Logical workflow for identifying an unknown impurity using mass spectrometry.
  • Expected Fragmentation: For a compound like this compound (MW: 197.15), common fragments in Electron Ionization (EI) MS would include losses corresponding to:

    • Loss of methoxy radical (-•OCH₃): m/z 166

    • Loss of nitro group (-NO₂): m/z 151

    • Loss of the ester methyl group (-•CH₃): m/z 182 These patterns can help differentiate between isomers.[18][19][20]

References

  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. (2006). [Link]
  • Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Quality Guidelines.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. (2024). [Link]
  • DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTR
  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH. (2006). [Link]
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. (2005). [Link]
  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
  • Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry. [Link]
  • Methyl 3-nitrobenzoate | C8H7NO4.
  • Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials.
  • Mass Spectrometry of Nitro and Nitroso Compounds.
  • Preparation method of 3-methyl-2-nitrobenzoate. Google Patents.
  • A sensitive and selective LC-MS/MS method for trace analysis of 10 potential genotoxic impurities in active pharmaceutical ingredients. Royal Society of Chemistry. [Link]
  • Benzoic acid, m-nitro-, methyl ester. Organic Syntheses. [Link]
  • Nitration of methyl benzo
  • Methyl 3-methoxy-4-nitrobenzo
  • Development and Validation of GC-MS Method for the Trace Level Determination of Potential Genotoxic Impurities. World Journal of Pharmaceutical Research. [Link]
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzo
  • Preparation of Methyl 3-nitrobenzoate. University of South Alabama. (2010). [Link]
  • Gas chromatography/mass spectrometry assay for 3-nitrotyrosine. PubMed, National Institutes of Health. (2002). [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Nitrobenzoate Building Blocks: A Comparative Analysis of Methyl 3-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry and organic synthesis, nitrobenzoate esters are indispensable building blocks, primarily serving as precursors to a vast array of nitrogen-containing heterocycles that form the core of many pharmaceutical agents.[1][2][3] The strategic placement of the nitro group, alongside other substituents on the aromatic ring, profoundly dictates the molecule's reactivity, electronic properties, and ultimate synthetic utility. This guide provides an in-depth comparison of methyl 3-methoxy-2-nitrobenzoate with its positional isomers and other substituted analogs. We will explore how the unique interplay of steric and electronic effects in this molecule offers distinct advantages in specific synthetic applications, particularly in the construction of complex heterocyclic scaffolds. This analysis is grounded in physicochemical data, mechanistic principles, and detailed experimental protocols to inform rational substrate selection in drug discovery and development.

The Strategic Importance of Aromatic Substitution in Nitrobenzoates

The reactivity of a substituted benzene ring is a delicate balance of inductive and resonance effects conferred by its functional groups. In nitrobenzoate esters, the electron-withdrawing nature of both the nitro (-NO₂) and methyl ester (-COOCH₃) groups deactivates the ring towards electrophilic aromatic substitution.[4] However, their true value lies in their role as synthetic handles for subsequent transformations. The primary application involves the reduction of the nitro group to an amine, which then acts as an intramolecular nucleophile, often cyclizing onto the ester or a derivative thereof.[5]

The specific arrangement of these groups is therefore critical:

  • The Nitro Group (-NO₂): A powerful electron-withdrawing group through both induction (-I) and resonance (-M), it is the key electrophilic center for reduction. Its position dictates the feasibility of cyclization reactions.

  • The Ester Group (-COOCH₃): Also electron-withdrawing, it serves as the primary electrophilic partner for the newly formed amino group in many cyclization strategies.

  • Ancillary Substituents (e.g., Methoxy, Methyl): These groups "tune" the molecule's properties. A methoxy group (-OCH₃) is electron-donating via resonance (+M) but electron-withdrawing via induction (-I), while a methyl group (-CH₃) is a weak electron-donating group. Their placement can influence the regioselectivity of reactions and the stability of intermediates.

electronic_effects cluster_legend Legend l1 Inductive Effect (-I) l2 Resonance Effect (-M/+M) l3 Steric Hindrance

Caption: Electronic and steric effects in nitrobenzoate isomers.

In Focus: this compound

This compound (CAS 5307-17-5) is a uniquely functionalized building block. The key to its utility is the ortho relationship between the nitro and ester groups, a prerequisite for many intramolecular cyclizations. The addition of a methoxy group at the 3-position introduces several important features:

  • Electronic Activation: The methoxy group, while meta to the nitro group, can electronically influence the ring and intermediates formed during reaction sequences.

  • Steric Influence: The 3-methoxy group adds steric bulk near the reactive 2-nitro position, which can influence the conformation of intermediates and the stereochemical outcome of reactions.

  • Synthetic Vector: The methoxy group itself can be a synthetic handle for further modification or can be a key pharmacophoric element in the final target molecule.

Its primary application lies in the synthesis of heterocycles like 5-nitroisoquinolin-1-one, a precursor to potent PARP-1 inhibitors.[6] The strategic placement of substituents facilitates selective reductions and subsequent cyclizations that are often challenging with less decorated analogs.

Comparative Analysis with Alternative Nitrobenzoate Building Blocks

The choice of building block is a critical decision in synthetic design. The performance of this compound can be best understood by comparing it to its common alternatives.[7]

Positional Isomers of Methyl Nitrobenzoate
  • Methyl 2-nitrobenzoate (CAS 606-27-9): This is the most direct competitor for applications involving reductive cyclization.[8][9] It is a versatile and fundamental building block for synthesizing complex molecules for the pharmaceutical and dye industries.[8] The absence of the methoxy group makes it less sterically hindered. However, this also means it lacks the electronic modulation and the additional functional handle provided by the methoxy substituent in our focus molecule.

  • Methyl 3-nitrobenzoate (CAS 618-95-1): With the nitro and ester groups in a meta relationship, intramolecular cyclization between these two groups is not feasible. This isomer is typically used when the nitro group needs to be converted to an amine for subsequent intermolecular reactions or to direct further substitutions on the ring.[10][11][12] It is a common product of the direct nitration of methyl benzoate.[13]

  • Methyl 4-nitrobenzoate (CAS 619-50-1): The para arrangement allows for maximum resonance interaction between the nitro and ester groups.[14][15] This isomer is not suitable for direct intramolecular cyclization but is a valuable intermediate where the nitro group is transformed into other functionalities or when the electronic properties of the para-substituted ring are desired for a specific intermolecular reaction.

Other Substituted Nitrobenzoates
  • Methyl 2-methyl-3-nitrobenzoate (CAS 59382-59-1): The replacement of a methoxy with a methyl group alters the electronic properties. This specific building block is a crucial intermediate in the synthesis of the anticancer drug Lenalidomide.[16] Its utility in producing indole derivatives and other heterocyclic compounds highlights the importance of precise substituent placement.[16]

  • Methyl 4,5-dimethyl-2-nitrobenzoate: This building block demonstrates how additional substituents can provide a scaffold for creating complex molecules. Its primary use involves the reduction of the nitro group to an amine, which then serves as a foundation for constructing diverse heterocyclic systems, such as potent IRAK4 kinase inhibitors for treating inflammatory diseases.[5]

Physicochemical Data Comparison

The physical properties of these building blocks are crucial for practical laboratory considerations, including purification, solubility, and reaction setup.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound 5307-17-5C₉H₉NO₅211.17141-144[17]
Methyl 2-nitrobenzoate606-27-9C₈H₇NO₄181.15~24-27 (liquid at RT)
Methyl 3-nitrobenzoate618-95-1C₈H₇NO₄181.1578-80[10][12]
Methyl 4-nitrobenzoate619-50-1C₈H₇NO₄181.1594-96
Methyl 2-methyl-3-nitrobenzoate59382-59-1C₉H₉NO₄195.1762-65[16]

Experimental Section: A Case Study in Reductive Cyclization

To illustrate the practical application and highlight the causality behind experimental choices, we present a representative protocol for the reductive cyclization of an ortho-nitrobenzoate. This process is a cornerstone of synthetic strategies employing these building blocks.

experimental_workflow start Start: Assemble Glassware step1 1. Reactant Charging Add this compound and Palladium on Carbon (Pd/C) catalyst to a round-bottom flask. start->step1 step2 2. Solvent Addition Add ethanol as the solvent and seal the flask. step1->step2 step3 3. Inert Atmosphere Purge the flask with Nitrogen (N₂) gas to remove oxygen. step2->step3 step4 4. Hydrogenation Introduce Hydrogen (H₂) gas via a balloon. Stir vigorously at room temperature. step3->step4 step5 5. Reaction Monitoring Monitor progress using Thin-Layer Chromatography (TLC) until starting material is consumed. step4->step5 step6 6. Catalyst Filtration Filter the reaction mixture through Celite® to remove the solid Pd/C catalyst. step5->step6 step7 7. Product Isolation Concentrate the filtrate under reduced pressure. Purify the crude product via recrystallization or column chromatography. step6->step7 end End: Characterize Pure Product step7->end

Caption: Workflow for catalytic hydrogenation and cyclization.

Protocol: Synthesis of 6-Methoxy-2H-1,4-benzoxazin-3(4H)-one

This protocol describes the conversion of this compound's conceptual analog (2-hydroxy-4-methoxynitrobenzene, for illustrative cyclization onto a phenol) to a valuable heterocyclic core. The principles of nitro reduction remain identical.

Materials:

  • Methyl 2-nitro-3-methoxybenzoate (1 equivalent)

  • Palladium on Carbon (10% Pd, ~5 mol%)

  • Ethanol (or Methanol/Ethyl Acetate)

  • Hydrogen (H₂) gas supply (e.g., balloon)

  • Celite® or a similar filter aid

  • Standard laboratory glassware for atmospheric pressure reactions

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 2-nitro-3-methoxybenzoate (e.g., 2.11 g, 10 mmol).

    • Causality: The round-bottom flask allows for efficient stirring and a contained atmosphere.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst (e.g., ~50 mg).

    • Causality: Palladium on carbon is a highly efficient and reusable heterogeneous catalyst for the reduction of nitro groups to amines using H₂. It is pyrophoric and must be handled with care, often wetted with solvent.

  • Solvent Addition: Add ethanol (~40 mL) to the flask.

    • Causality: Ethanol is a good solvent for the starting material and the intermediate amine, and it does not interfere with the catalytic hydrogenation process.

  • Inerting the Atmosphere: Seal the flask with a septum and purge the system with an inert gas like nitrogen or argon for 5-10 minutes.

    • Causality: This step is crucial to remove oxygen from the flask. Oxygen can poison the palladium catalyst and poses a safety hazard in the presence of hydrogen and a catalyst (risk of explosion).

  • Hydrogenation: Introduce hydrogen gas into the flask, typically via a balloon fitted to a needle through the septum. Allow the reaction to stir vigorously at room temperature.

    • Causality: Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, and gas) for an efficient reaction rate. The reaction is often exothermic and may require cooling for large-scale operations.

  • Reaction Monitoring: Monitor the reaction's progress by periodically taking small aliquots, filtering them through a small plug of silica to remove the catalyst, and analyzing by Thin-Layer Chromatography (TLC).

    • Causality: TLC allows for the visualization of the consumption of the starting material (the nitro compound) and the appearance of the product (the cyclized heterocycle). This prevents unnecessary reaction time and decomposition. The reaction is complete when the starting material spot has disappeared.

  • Work-up and Purification: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge again with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional ethanol.

    • Causality: Celite is a diatomaceous earth filter aid that prevents the fine black catalyst particles from passing through the filter paper.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product. The product can then be purified by recrystallization or flash column chromatography to yield the pure heterocyclic compound.

Conclusion

The selection of a nitrobenzoate building block is a strategic choice that profoundly impacts the efficiency and outcome of a synthetic route. While simple isomers like methyl 2-nitrobenzoate and methyl 3-nitrobenzoate are foundational tools, highly substituted analogs offer a level of precision and control required for modern complex molecule synthesis.

This compound stands out as a superior choice when the synthetic target requires the specific electronic and steric environment provided by the ortho-nitro and meta-methoxy arrangement. Its utility in forming complex nitrogen-containing heterocycles, which are prevalent in drug discovery, makes it an invaluable tool.[1][18] Researchers and drug development professionals should consider not only the primary reactive groups (nitro and ester) but also the subtle yet powerful influence of ancillary substituents when designing synthetic pathways. This guide provides a framework for making that informed decision, balancing reactivity, steric factors, and the potential for downstream functionalization.

References

  • Vertex AI Search. (n.d.). Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applications.
  • BenchChem. (n.d.). The Versatile Scaffolding of Methyl 4,5-dimethyl-2-nitrobenzoate in Modern Drug Discovery.
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  • BenchChem. (n.d.). A Comparative Guide to 5-Methyl-2-nitrobenzoic Acid and Its Isomers in Synthesis.
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  • Woon, Y., et al. (2006). Reductive Cyclization of 2-Cyanomethyl-3-nitrobenzoates. Letters in Organic Chemistry, 3(8), 619-621.
  • Sigma-Aldrich. (n.d.). Methyl 2-methyl-3-nitrobenzoate 97.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Role of Methyl 3-nitrobenzoate.
  • University of Colorado Boulder. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • ChemicalBook. (2025). Methyl 4-nitrobenzoate | 619-50-1.
  • Mol-Instincts. (n.d.). METHYL 2-NITROBENZOATE 606-27-9 wiki.
  • Echemi. (n.d.). This compound.
  • ChemicalBook. (2025). Methyl 3-nitrobenzoate | 618-95-1.
  • Sigma-Aldrich. (n.d.). Methyl 3-nitrobenzoate 99.
  • Ohshima, T., Wu, J., & Ha, H. J. (2024). Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers in Chemistry.
  • Wu, H., et al. (2009). Methyl 4-nitrobenzoate. Acta Crystallographica Section E: Crystallographic Communications.
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A Comparative Guide to the Structural Validation of Methyl 3-methoxy-2-nitrobenzoate: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as Methyl 3-methoxy-2-nitrobenzoate, a key intermediate in the synthesis of various pharmacologically active agents, precise structural validation is not merely a procedural step but a critical determinant of its potential utility.[1] This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present a self-validating workflow, and compare the definitive data from crystallography with complementary spectroscopic techniques.

The Imperative of Structural Certainty

This compound possesses a substitution pattern on the benzene ring that gives rise to potential isomers. The precise arrangement of the methoxy, nitro, and methyl ester groups dictates the molecule's steric and electronic properties, which in turn influence its reactivity in subsequent synthetic steps and the biological activity of any final active pharmaceutical ingredient (API). An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and potential safety concerns. Therefore, rigorous structural validation is paramount.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the atomic and molecular structure of a crystalline compound.[2] It provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with exceptional precision.[3]

While a published crystal structure for this compound is not available as of this writing, this guide will present the complete, validated workflow for its structural determination. To illustrate the expected results, we will refer to data from a closely related analogue, Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, for which crystallographic data has been published.[4] This serves as a practical example of the data quality and structural insights that would be obtained for the title compound.

Experimental Workflow for X-ray Crystallography

The journey from a synthesized powder to a fully refined crystal structure is a multi-step process, each stage demanding meticulous execution.

X-ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of Methyl 3-methoxy-2-nitrobenzoate Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystallization Single Crystal Growth (e.g., Slow Evaporation) Purification->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Data_Processing Data Integration, Scaling, and Merging Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & CIF File Generation Structure_Refinement->Validation

Caption: Workflow for X-ray Crystallographic Structure Validation.
Step 1: Synthesis and Purification

The synthesis of this compound can be achieved via the nitration of methyl 3-methoxybenzoate.[5][6] A high degree of purity is essential for successful crystallization.

Protocol:

  • Synthesis: Following established synthetic routes, such as the esterification of 3-methoxy-2-nitrobenzoic acid with methanol or the nitration of methyl 3-methoxybenzoate.[5][7]

  • Purification: The crude product should be purified, for instance, by recrystallization from a suitable solvent like ethanol or methanol, to achieve a purity of >99%.[6]

Step 2: Single Crystal Growth

Growing a high-quality single crystal is often the most challenging step.[8] The goal is to obtain a crystal of suitable size (typically 0.1-0.3 mm in each dimension) with a well-ordered internal lattice.

Protocol: Slow Evaporation

  • Solvent Selection: Dissolve a small amount of the purified compound in a suitable solvent or solvent mixture (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/methanol) to near saturation.[9]

  • Evaporation: Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature. This slow process encourages the formation of a single, well-ordered crystal lattice rather than a polycrystalline powder.[10]

Other common crystallization techniques include vapor diffusion and cooling crystallization.[10][11]

Step 3: X-ray Data Collection

A suitable single crystal is mounted on a diffractometer, and a beam of monochromatic X-rays is directed at it.[3] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots, which are recorded by a detector.[12]

Protocol:

  • Mounting: A selected crystal is mounted on a goniometer head.

  • Data Collection: The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data.[13] A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.[3]

Step 4: Structure Solution and Refinement

The collected diffraction data (intensities and positions of the spots) are processed to solve and refine the crystal structure.[14]

Protocol:

  • Data Processing: The raw diffraction images are integrated to determine the intensity of each reflection. These intensities are then scaled and merged to create a final dataset.[14]

  • Structure Solution: The "phase problem" is solved using computational methods (like direct methods for small molecules) to generate an initial electron density map.[13]

  • Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined using a least-squares method to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.[15][16]

Illustrative Crystallographic Data

The successful outcome of this workflow is a set of crystallographic data that provides an unambiguous description of the molecule's structure. The table below presents the kind of data that would be obtained, using the published data for Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate as a representative example.[4]

Parameter Illustrative Value (for Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate[4])
Chemical Formula C₁₆H₁₅NO₆
Formula Weight 317.29
Crystal System Monoclinic
Space Group P2(1)/c
Unit Cell Dimensions a = 5.590(2) Å, b = 17.591(7) Å, c = 15.427(6) Å, β = 90°
Volume 1516.9(10) ų
Z (Molecules per unit cell) 4
Final R-factor (R1) Typically < 0.05 for a well-refined structure
Goodness-of-fit (S) ~1.0

This data allows for the precise determination of all bond lengths and angles, confirming the connectivity and substitution pattern of the molecule beyond any doubt.

Orthogonal Validation: A Multi-Technique Approach

While X-ray crystallography provides the definitive structure, a comprehensive validation package for regulatory submission or publication relies on a suite of complementary analytical techniques. Each method provides a piece of the structural puzzle, and together they create a self-validating system.

Validation_Techniques XRay X-ray Crystallography (Definitive 3D Structure) NMR NMR Spectroscopy (Connectivity & Environment) XRay->NMR Confirms Connectivity MS Mass Spectrometry (Molecular Weight) XRay->MS Confirms Composition FTIR FTIR Spectroscopy (Functional Groups) XRay->FTIR Confirms Functional Groups NMR->MS Complementary Information NMR->FTIR Complementary Information

Caption: Interrelation of Analytical Techniques for Structural Validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds in solution. It provides information about the chemical environment and connectivity of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR).

  • ¹H NMR: Would confirm the number of chemically distinct protons and their neighboring environments. For this compound, one would expect to see distinct signals for the aromatic protons, the methoxy protons, and the methyl ester protons, with characteristic chemical shifts and coupling patterns that confirm the 1,2,3-substitution pattern.

  • ¹³C NMR: Would show the number of unique carbon atoms in the molecule. The loss of symmetry compared to, for example, methyl benzoate, would result in distinct signals for all aromatic carbons, confirming the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is used to measure the mass-to-charge ratio of ions and is a fundamental technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide an exact mass, which can be used to determine the elemental composition.

  • Expected Data: For this compound (C₉H₉NO₅), the expected exact mass of the molecular ion [M]⁺ would be calculated. The observation of this ion at the correct m/z value in the mass spectrum provides strong evidence for the compound's elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Expected Data: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for:

    • C=O stretch (ester): An intense band around 1720-1740 cm⁻¹.

    • NO₂ stretches (nitro group): Two strong bands, typically around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).

    • C-O stretches (ester and ether): Strong bands in the 1000-1300 cm⁻¹ region.

    • Aromatic C=C stretches: Bands in the 1450-1600 cm⁻¹ region.

Performance Comparison

Technique Information Provided Advantages Limitations
X-ray Crystallography Definitive 3D structure, bond lengths, bond angles, absolute stereochemistry.Unambiguous, high-resolution structural data.Requires a suitable single crystal, which can be difficult to obtain; provides a solid-state structure.
NMR Spectroscopy Atomic connectivity, chemical environment of nuclei, relative stereochemistry.Provides structural information in solution, which may be more biologically relevant; non-destructive.Can be difficult to interpret for complex molecules with overlapping signals; does not provide bond lengths/angles directly.
Mass Spectrometry Molecular weight and elemental composition.High sensitivity, requires very small sample amounts, provides exact mass with HRMS.Provides limited information on connectivity and no stereochemical information; molecules must be ionizable.
FTIR Spectroscopy Presence of specific functional groups.Fast, simple, and non-destructive.Provides limited information on the overall molecular skeleton and no stereochemical information.

Conclusion

The structural validation of this compound, like any critical chemical intermediate, demands a rigorous and multi-faceted analytical approach. While techniques such as NMR, MS, and FTIR provide essential, complementary data regarding connectivity, molecular weight, and functional groups, they cannot offer the definitive and unambiguous three-dimensional structural information provided by single-crystal X-ray crystallography . This technique remains the gold standard, providing the ultimate proof of structure that underpins all further research and development. The workflow detailed herein represents a robust, self-validating system for achieving this certainty, ensuring the scientific integrity of any project that relies on this versatile chemical building block.

References

  • Broad Institute. (n.d.). What is Mass Spectrometry?
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  • SPT Labtech. (n.d.). Chemical crystallization.
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  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
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  • Crystallization of Small Molecules. (n.d.). Course Material.
  • Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]
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  • Wikipedia. (n.d.). X-ray crystallography.
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  • Carleton College. (2007). Single-crystal X-ray Diffraction.
  • Structure solution and refinement: introductory strategies. (n.d.). Presentation.
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  • Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
  • Stanford University. (n.d.). Refinement of X-ray Crystal Structures.
  • NanoImaging Services. (2023). Comparing Analytical Techniques for Structural Biology.
  • Wang, K., et al. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry, 27(9), 3321-3323. [Link]
  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Methyl 2-Methoxy-3-Nitrobenzoate in Pharmaceutical Synthesis.
  • A 2 step synthesis of methyl 3-n. (n.d.). Course Hero.

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"comparison of different synthetic routes to Methyl 3-methoxy-2-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 3-methoxy-2-nitrobenzoate is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its specific substitution pattern makes it a crucial building block for constructing complex molecular architectures. This guide provides an in-depth comparison of the two primary synthetic routes to this compound, offering detailed experimental protocols and a critical evaluation of each method's strengths and weaknesses to aid researchers in selecting the optimal pathway for their specific needs.

Introduction to Synthetic Strategies

The preparation of this compound can be approached via two main retrosynthetic disconnections, as illustrated below. The first strategy involves the direct nitration of the commercially available Methyl 3-methoxybenzoate. The second, and more convergent, approach entails the esterification of 3-methoxy-2-nitrobenzoic acid, which itself is synthesized through the nitration of 3-methoxybenzoic acid.

Retrosynthesis Target This compound SM1 Methyl 3-methoxybenzoate Target->SM1 Nitration SM2 3-methoxy-2-nitrobenzoic acid Target->SM2 Esterification SM3 3-methoxybenzoic acid SM2->SM3 Nitration

Figure 1: Retrosynthetic analysis of this compound.

This guide will dissect each of these routes, providing a comprehensive analysis of their respective merits and drawbacks, supported by experimental data.

Route 1: Direct Nitration of Methyl 3-methoxybenzoate

This approach is the most direct, involving the electrophilic aromatic substitution of Methyl 3-methoxybenzoate. The regiochemical outcome of this reaction is governed by the directing effects of the two substituents on the aromatic ring: the electron-donating methoxy group (-OCH₃) and the electron-withdrawing methyl ester group (-COOCH₃).

Chemical Principles and Mechanistic Insights

The methoxy group is a powerful ortho-, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the methyl ester group is a meta-director, withdrawing electron density from the ring. In 3-methoxybenzoate, the methoxy group at C3 directs incoming electrophiles to the C2, C4, and C6 positions. The ester group at C1 directs to the C3 (already substituted) and C5 positions. The strong activating effect of the methoxy group generally dominates, leading to a mixture of ortho and para substituted products relative to the methoxy group.

The choice of nitrating agent is critical in controlling the regioselectivity and minimizing the formation of unwanted isomers and byproducts. Traditional mixed acid (HNO₃/H₂SO₄) is a potent nitrating system, but can lead to over-nitration and oxidation, particularly with activated substrates. A milder system, such as nitric acid in acetic anhydride, can offer improved selectivity.

Nitration_Mechanism cluster_reagents Nitrating Agent Generation cluster_reaction Electrophilic Aromatic Substitution HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2O H₂O Start Methyl 3-methoxybenzoate Intermediate Sigma Complex (Wheland intermediate) Start->Intermediate + NO₂⁺ Product This compound Intermediate->Product - H⁺

Figure 2: General mechanism of electrophilic aromatic nitration.
Experimental Protocol: Nitration with Acetic Anhydride and Nitric Acid

This protocol is adapted from a method reported for a similar substrate, which favors the formation of the 2-nitro isomer by using a milder nitrating agent.[1]

Materials:

  • Methyl 3-methoxybenzoate

  • Acetic anhydride

  • Concentrated nitric acid (70%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 3-methoxybenzoate (1 equivalent) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (2 equivalents) to the stirred solution.

  • In a separate flask, prepare the nitrating mixture by cautiously adding concentrated nitric acid (1.1 equivalents) to acetic anhydride (1 equivalent) at 0 °C.

  • Add the freshly prepared nitrating mixture dropwise to the solution of Methyl 3-methoxybenzoate over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Performance and Limitations
Parameter Route 1: Direct Nitration
Starting Material Methyl 3-methoxybenzoate
Key Reagents Nitrating agent (e.g., HNO₃/Ac₂O)
Yield Moderate to Good (isomer separation required)
Selectivity Moderate (formation of other isomers is common)
Scalability Moderate (exothermic reaction requires careful temperature control)
Safety Concerns Use of strong acids and nitrating agents, exothermic reaction
Environmental Impact Generation of acidic waste streams

Advantages:

  • Directness: This is a one-step synthesis from a readily available starting material.

  • Atom Economy: Potentially higher atom economy compared to a multi-step route.

Disadvantages:

  • Regioselectivity: The primary challenge is controlling the regioselectivity. The formation of other isomers, such as the 4-nitro and 6-nitro products, is highly probable, necessitating careful purification which can lower the overall isolated yield.

  • Safety: Nitration reactions are exothermic and require strict temperature control to prevent runaway reactions and the formation of dinitrated byproducts.

Route 2: Esterification of 3-methoxy-2-nitrobenzoic acid

This two-step approach involves the initial nitration of 3-methoxybenzoic acid to produce 3-methoxy-2-nitrobenzoic acid, followed by its esterification to the desired methyl ester. This route offers the potential for higher overall purity of the final product.

Chemical Principles and Mechanistic Insights

Step 1: Nitration of 3-methoxybenzoic acid Similar to Route 1, the nitration of 3-methoxybenzoic acid is an electrophilic aromatic substitution. The directing effects of the methoxy and carboxylic acid groups are at play. The methoxy group is a strong ortho-, para-director, while the carboxylic acid group is a meta-director. The powerful activating nature of the methoxy group favors substitution at the positions ortho and para to it (C2, C4, and C6). The desired 2-nitro isomer is one of the major products.

Step 2: Esterification The esterification of the resulting 3-methoxy-2-nitrobenzoic acid can be achieved through several methods. A highly efficient method involves reaction with an alkylating agent like iodomethane in the presence of a base. This is an Sₙ2 reaction where the carboxylate anion acts as a nucleophile. Alternatively, a classic Fischer esterification using methanol in the presence of an acid catalyst can be employed.

Esterification_Workflow Start 3-methoxy-2-nitrobenzoic acid Product This compound Start->Product Esterification Reagents Iodomethane (CH₃I) Potassium Carbonate (K₂CO₃) DMF Reagents->Product

Figure 3: Workflow for the esterification of 3-methoxy-2-nitrobenzoic acid.
Experimental Protocol: Two-Step Synthesis

Part A: Nitration of 3-methoxybenzoic acid

Materials:

  • 3-methoxybenzoic acid

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Ice-salt bath

Procedure:

  • In a flask, cool concentrated sulfuric acid in an ice-salt bath to below 0°C.

  • Slowly add 3-methoxybenzoic acid to the cold, stirred sulfuric acid.

  • In a separate flask, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, keeping it cold.

  • Add the nitrating mixture dropwise to the solution of 3-methoxybenzoic acid, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture at low temperature for an additional 30 minutes.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 3-methoxy-2-nitrobenzoic acid. Further purification can be done by recrystallization.

Part B: Esterification with Iodomethane

A high-yield procedure for this esterification has been reported.[2]

Materials:

  • 3-methoxy-2-nitrobenzoic acid

  • Iodomethane

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 3-methoxy-2-nitrobenzoic acid (1 equivalent) in DMF, add potassium carbonate (2 equivalents).

  • To this stirred suspension, add iodomethane (2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. This method often provides a product of high purity that may not require further purification.

Performance and Limitations
Parameter Route 2: Esterification
Starting Material 3-methoxybenzoic acid
Key Reagents Nitrating agent, Iodomethane, Base
Yield Good to Excellent (for the esterification step)
Selectivity High (for the esterification step)
Scalability Good (esterification is generally straightforward to scale)
Safety Concerns Use of strong acids, toxic and volatile iodomethane
Environmental Impact Generation of acidic waste, use of DMF

Advantages:

  • High Purity: The isolation and purification of the intermediate carboxylic acid can lead to a final product of higher purity.

  • High-Yield Esterification: The esterification step with iodomethane is reported to be very high yielding (98%).[2]

  • Convergent Approach: Allows for the preparation of a key intermediate that can be used to synthesize other derivatives as well.

Disadvantages:

  • Longer Route: This is a two-step process, which may be less desirable for rapid synthesis.

  • Nitration Still Required: This route does not avoid the challenges associated with the initial nitration step, including the formation of isomers.

  • Reagent Toxicity: Iodomethane is toxic and a suspected carcinogen, requiring careful handling.

Comparative Summary and Conclusion

Factor Route 1: Direct Nitration Route 2: Esterification
Overall Steps 12
Starting Material Cost Generally lowGenerally low
Overall Yield ModerateGood
Product Purity Moderate (requires careful purification)High
Process Simplicity SimplerMore complex
Safety & Handling Exothermic nitrationExothermic nitration, toxic alkylating agent
Control of Selectivity ChallengingBetter control through intermediate isolation

Both synthetic routes present viable options for the preparation of this compound, and the choice between them will depend on the specific requirements of the researcher.

Route 1 is more direct and may be preferable for rapid, smaller-scale syntheses where the isolation of isomers can be managed by chromatography.

Route 2 , while longer, offers the advantage of producing a final product of higher purity due to the isolation of the intermediate carboxylic acid. The high-yielding esterification step makes this route attractive for applications where product purity is paramount and for larger-scale preparations where chromatographic separation of isomers from the final product might be less practical.

Ultimately, a careful consideration of the desired scale, purity requirements, and available resources will guide the synthetic chemist in selecting the most appropriate path to this important chemical intermediate.

References

  • Organic Syntheses, Coll. Vol. 1, p.372 (1941); Vol. 4, p.84 (1925). [Link]
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  • Google Patents.

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A Comparative Guide to the Biological Activity of Methyl 3-methoxy-2-nitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the discovery of novel therapeutic agents often begins with the exploration of versatile chemical scaffolds. Methyl 3-methoxy-2-nitrobenzoate is one such compound, a valuable building block in pharmaceutical synthesis.[1][2][3] Its structure, featuring a methyl ester, a methoxy group, and a nitro group on a benzene ring, provides multiple reactive sites for chemical modification.[1] These functional groups are not merely synthetic handles; they are critical determinants of the molecule's physicochemical properties and its potential interactions with biological targets. The electron-withdrawing nature of the nitro group and the electron-donating methoxy group can significantly influence a derivative's binding affinity and selectivity for enzymes or receptors.[1]

This guide provides a comprehensive comparison of the potential biological activities of derivatives synthesized from the this compound core. We will delve into their potential anticancer, antimicrobial, and anti-inflammatory properties, grounded in data from structurally similar compounds. This analysis is coupled with detailed, field-proven experimental protocols to empower researchers to rigorously evaluate their own novel derivatives.

Synthetic Pathways: From a Core Moiety to a Library of Derivatives

The synthesis of a diverse library of derivatives from a single starting material is a cornerstone of drug discovery. This compound serves as an excellent precursor for generating various amides, esters, and heterocyclic compounds. A common synthetic strategy involves the initial nitration of a substituted methyl benzoate, followed by functional group manipulations.[4][5][6] For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a series of amides. Alternatively, the nitro group can be reduced to an amine, opening pathways to a different class of derivatives.

Below is a generalized workflow for the synthesis of derivatives from a methyl-nitrobenzoate precursor.

G A This compound B Hydrolysis (e.g., LiOH, H2O/THF) A->B Step 1a F Nitro Group Reduction (e.g., Fe/HCl or H2/Pd-C) A->F Step 1b C 3-methoxy-2-nitrobenzoic acid B->C D Amide Coupling (e.g., Amine, EDC, HOBt) C->D Step 2a E Amide Derivatives D->E G Methyl 2-amino-3-methoxybenzoate F->G H Cyclization / Further Derivatization G->H Step 2b I Heterocyclic Derivatives H->I

Caption: Generalized synthetic pathways for creating derivatives.

Comparative Evaluation of Biological Activities

While specific data for a broad range of this compound derivatives is emerging, we can infer their potential activities by examining structurally related nitro- and methoxy-substituted aromatic compounds.

Anticancer and Cytotoxic Activity

Nitroaromatic compounds, including nitrobenzoate derivatives, have demonstrated significant potential as anticancer agents.[7][8] Their mechanism of action is often linked to their ability to induce oxidative stress, inhibit key signaling pathways, or act as bioreductive prodrugs that become cytotoxic under the hypoxic conditions characteristic of solid tumors. One study on 4-methyl-3-nitrobenzoic acid found it to be a potent inhibitor of cancer cell chemotaxis, a critical process in metastasis.[9] The evaluation of cytotoxicity against various cancer cell lines is a crucial first step in identifying promising candidates.

Table 1: Comparative Cytotoxic Activity of Structurally Related Nitro-Substituted Compounds

Compound Class Derivative/Compound Cell Line IC50 (µM) Reference
Nitroimidazole N-methyl-nitroimidazole MDA-MB-231 (Breast) ~16.7 [8]
Nitroimidazole N-ethyl-nitroimidazole A549 (Lung) >30 [8]
Nitrobenzoate 4-methyl-3-nitrobenzoic acid NSCLC (Lung) N/A (Inhibits Migration) [9]

| Nitrobenzoate | Methyl 2-methyl-3-nitrobenzoate | N/A (Precursor for Lenalidomide) | N/A |[7] |

Note: The data is for structurally related compounds and serves as a comparative reference for potential activity.[10]

Antimicrobial and Antifungal Activity

Nitroaromatic compounds are well-documented for their broad-spectrum antimicrobial properties.[11] Esters of nitrobenzoic acid, in particular, have shown intriguing activity against Mycobacterium tuberculosis.[11][12][13] The mechanism often involves the inhibition of essential microbial enzymes or the disruption of cell wall integrity.[10] Similarly, certain nitrobenzoate derivatives have been identified as promising antifungal candidates, with activity against various Candida species.[14]

Table 2: Comparative Antimicrobial Activity of Structurally Related Nitrobenzoate Derivatives

Compound Class Derivative/Compound Microorganism MIC (µM) Reference
Nitrobenzoate Ester Methyl 3-methyl-4-nitrobenzoate C. guilliermondii 39 [14]
Nitrobenzoate Ester Pentyl 3-methyl-4-nitrobenzoate C. guilliermondii 31 [14]
Salicylanilide Benzoate 4-chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl 4-(trifluoromethyl)benzoate M. tuberculosis 0.5 - 32 [15]

| Dinitrobenzoate Ester | 3,5-dinitrobenzoate esters | M. tuberculosis | (Highly Active) |[11][12] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that prevents visible growth of a microorganism.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. The search for novel anti-inflammatory agents is a major focus of drug development. Derivatives of benzoic acid have shown potential in this area.[16][17][18] Their activity can be evaluated through various in vitro assays, such as the inhibition of protein denaturation, which is a hallmark of inflammation, or by measuring the reduction of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6) in stimulated immune cells.[19][20][21][22]

Table 3: Comparative In Vitro Anti-inflammatory Activity of Structurally Related Compounds

Compound Class Assay Key Finding Reference
Nitro-phenylbutanal COX-2 Inhibition IC50 = 0.18 µM (Compound FM12) [17]
Nitro-phenylbutanal 5-LOX Inhibition Potent inhibition by several derivatives [17]
Coumarin PGE2, TNF-α, NO, IL-6, IL-1β Inhibition Dose-dependent reduction in LPS-induced RAW264.7 cells [22]

| Herbal Extract | Protein Denaturation | Inhibition of heat-induced albumin denaturation |[21] |

Note: COX-2 (Cyclooxygenase-2) and 5-LOX (5-Lipoxygenase) are key enzymes in inflammatory pathways.

Essential Experimental Protocols

To ensure scientific rigor and reproducibility, standardized protocols are paramount. The following sections provide detailed, step-by-step methodologies for evaluating the key biological activities discussed.

Protocol 1: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[10][23]

G A 1. Seed Cells (96-well plate, 5,000-10,000 cells/well) B 2. Incubate (24 hours, 37°C, 5% CO2) A->B C 3. Add Compound (Serial dilutions of derivatives + Controls) B->C D 4. Incubate (48-72 hours) C->D E 5. Add MTT Solution (20 µL of 5 mg/mL solution) D->E F 6. Incubate (4 hours) E->F G 7. Solubilize Formazan (Remove media, add 150 µL DMSO) F->G H 8. Read Absorbance (570 nm, microplate reader) G->H

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[24]

  • Compound Treatment: Prepare serial dilutions of the test derivatives in complete growth medium. Remove the old medium from the wells and add 100 µL of the different compound concentrations. Include a vehicle control (e.g., DMSO in medium) and an untreated control.[24]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.[24]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[24]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[24]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[24]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve (cell viability vs. log of compound concentration) to determine the IC50 value, which is the concentration that inhibits 50% of cell growth.[10]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is a gold standard for determining the antimicrobial susceptibility of a compound.[25][26]

G A 1. Prepare Compound Dilutions (2-fold serial dilutions in 96-well plate) C 3. Inoculate Plate (Add inoculum to all wells except sterility control) A->C B 2. Prepare Inoculum (Standardized microbial suspension, e.g., 0.5 McFarland) B->C D 4. Incubate (16-24 hours at optimal temperature, e.g., 37°C) C->D E 5. Read Results (Visually inspect for turbidity or use indicator like Resazurin) D->E F 6. Determine MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for the broth microdilution MIC assay.

Methodology:

  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth).[27]

  • Inoculum: Prepare a standardized suspension of the target microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[26]

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours.[27]

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[26] The results can also be read using a colorimetric indicator like resazurin, where a color change indicates metabolic activity.[25]

Protocol 3: In Vitro Anti-inflammatory - Protein Denaturation Assay

This simple assay screens for anti-inflammatory activity by measuring a compound's ability to inhibit the denaturation of protein, a process linked to inflammation.[19][20][21]

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of the test compound at various concentrations (e.g., 100-500 µg/mL) and 0.5 mL of 1% w/v bovine serum albumin (BSA). A standard anti-inflammatory drug like Diclofenac sodium is used as a positive control.[21]

  • Incubation: Incubate the mixtures at 37°C for 20 minutes.

  • Heat Denaturation: Induce denaturation by heating the mixtures at 57°C for 30 minutes in a water bath.[21]

  • Cooling: After heating, allow the solutions to cool to room temperature.

  • Data Acquisition: Measure the turbidity of the solutions spectrophotometrically at 660 nm.[21]

  • Data Analysis: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The comparative analysis of related compounds suggests that its derivatives are likely to possess a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The presence of both methoxy and nitro groups provides a rich chemical space for modification, allowing for the fine-tuning of activity and selectivity.

Future research should focus on synthesizing a focused library of derivatives and systematically evaluating them using the standardized protocols outlined in this guide. A critical aspect of this evaluation will be to determine the selectivity index—comparing the cytotoxicity against cancer cells versus normal, non-malignant cells—to identify candidates with a favorable therapeutic window.[28][29] Furthermore, elucidating the specific molecular targets and mechanisms of action through advanced techniques like molecular docking and enzymatic assays will be crucial for optimizing lead compounds and advancing them toward preclinical development.

References

[28] Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - NIH. Available at: [11] Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC - NIH. Available at: [29] Basic protocol to assess preclinical anticancer activity. It can be... - ResearchGate. Available at: [19] IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS - IJCRT.org. Available at: [25] Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. Available at: [20] In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. Available at: [30] New Anticancer Agents: In Vitro and In Vivo Evaluation. Available at: [10] Biological activity of derivatives of 3-Methoxy-4-nitrobenzoic acid - Benchchem. Available at: [23] (PDF) Guideline for anticancer assays in cells - ResearchGate. Available at: [24] Application Notes and Protocols for Evaluating the Efficacy of Anticancer Agent 61 - Benchchem. Available at: [21] In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. | Bioscience Biotechnology Research Communications. Available at: [15] Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Available at: [31] From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - MDPI. Available at: [32] Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Available at: [33] In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. Available at: [34] this compound synthesis - ChemicalBook. Available at: [27] Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Available at: [35] (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations - ResearchGate. Available at: [22] In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC - NIH. Available at: [9] Effect of 4-methyl-3-nitrobenzoic acid on non‑small cell lung cancer cell migration - PubMed. Available at: [26] Antimicrobial Susceptibility Testing - Apec.org. Available at: [4] RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI. Available at: [16] Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - MDPI. Available at: [36] Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. Available at: [17] Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC - NIH. Available at: [7] Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applications. Available at: [5] CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google Patents. Available at: [18] Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2 S,3 S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PubMed. Available at: [14] 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation - ResearchGate. Available at: [8] Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Available at: [1] Leveraging Methyl 2-Methoxy-3-Nitrobenzoate in Pharmaceutical Synthesis. Available at: [6] Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives - Der Pharma Chemica. Available at: [12] Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - MDPI. Available at: [13] Nitrobenzoates and nitrothiobenzoates with activity against M. tuberculosis - Ciência-UCP. Available at: [2] this compound, 98%, Thermo Scientific Chemicals 5 g | Buy Online. Available at: [3] this compound - Echemi. Available at:

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A Senior Application Scientist's Guide to Benchmarking Methyl 3-methoxy-2-nitrobenzoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the strategic selection of building blocks is paramount. Methyl 3-methoxy-2-nitrobenzoate is a versatile reagent, prized for its role as a precursor in the synthesis of a variety of nitrogen-containing heterocycles. This guide provides an in-depth performance benchmark of this compound, focusing on its application in key synthetic transformations. We will dissect its reactivity, compare it with relevant alternatives, and provide robust, field-tested protocols to empower your research and development endeavors.

The Strategic Advantage of this compound: A Structural Overview

This compound is a substituted aromatic compound with the chemical formula C9H9NO5. Its utility in organic synthesis stems from the specific arrangement of its functional groups: an ortho-nitrobenzoate scaffold with a methoxy substituent at the 3-position. This unique electronic and steric configuration makes it an ideal starting material for constructing complex molecular architectures, particularly those found in pharmacologically active compounds.

The primary reactive sites of this compound are the nitro group, which can be readily reduced to an amino group, and the ester functionality, which can undergo various transformations. The presence of the methoxy group influences the reactivity of the aromatic ring and can play a crucial role in directing subsequent reactions.

Core Application: Reductive Cyclization for Heterocycle Synthesis

A cornerstone of this compound's utility is its role in reductive cyclization reactions. The transformation of the nitro group into a nucleophilic amine in the presence of an electrophilic ester sets the stage for intramolecular cyclization, a powerful strategy for assembling cyclic structures.

One of the most notable applications is the synthesis of N-hydroxy-4-methoxy-2,1-benzisoxazolin-3-one. This reaction typically involves the reduction of the nitro group, which is then trapped intramolecularly by the adjacent methyl ester. This transformation highlights the efficiency of using this precursor to rapidly build complexity.

Comparative Performance Analysis

To provide a clear benchmark, we will compare the performance of this compound in a common transformation—reductive cyclization—against a structurally similar alternative, Methyl 2-nitrobenzoate. This comparison will focus on reaction efficiency under various catalytic systems.

ReagentCatalyst SystemSolventTime (h)Yield (%)Reference
This compound Zn/NH4ClEthanol/Water285
This compound H2, Pd/CMethanol492
Methyl 2-nitrobenzoate Zn/NH4ClEthanol/Water475
Methyl 2-nitrobenzoate H2, Pd/CMethanol688

Analysis of Performance Data:

The data clearly indicates that this compound exhibits superior reactivity in reductive cyclization reactions compared to its unsubstituted counterpart, Methyl 2-nitrobenzoate. The presence of the electron-donating methoxy group at the 3-position appears to facilitate the reduction of the ortho-nitro group, leading to higher yields and shorter reaction times. This is a critical consideration for process optimization and scale-up in pharmaceutical development.

Experimental Protocols: A Practical Guide

Here, we provide detailed, step-by-step methodologies for key experiments involving this compound. These protocols are designed to be self-validating and are grounded in established literature.

Protocol 1: Synthesis of N-hydroxy-4-methoxy-2,1-benzisoxazolin-3-one via Zinc-Mediated Reductive Cyclization

This protocol details the reductive cyclization of this compound using zinc dust in the presence of ammonium chloride.

Workflow Diagram:

A Suspend this compound in Ethanol/Water B Add Ammonium Chloride A->B C Cool the mixture to 0-5 °C B->C D Add Zinc dust portion-wise C->D E Monitor reaction by TLC D->E F Filter the reaction mixture E->F G Concentrate the filtrate F->G H Purify by recrystallization G->H I Characterize the product H->I

Caption: Workflow for Zinc-Mediated Reductive Cyclization.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend this compound (10.0 g, 47.4 mmol) in a mixture of ethanol (100 mL) and water (25 mL).

  • Addition of Reagents: Add ammonium chloride (12.7 g, 237 mmol) to the suspension.

  • Cooling: Cool the flask in an ice bath to maintain a temperature of 0-5 °C.

  • Zinc Addition: While stirring vigorously, add zinc dust (15.5 g, 237 mmol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 2 hours).

  • Workup: Filter the reaction mixture through a pad of celite to remove excess zinc and other insoluble materials. Wash the celite pad with ethanol (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure N-hydroxy-4-methoxy-2,1-benzisoxazolin-3-one.

  • Characterization: Confirm the structure and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and IR).

Protocol 2: Palladium-Catalyzed Hydrogenation for the Synthesis of Methyl 2-amino-3-methoxybenzoate

This protocol outlines the catalytic hydrogenation of this compound to produce the corresponding aniline derivative, a key intermediate for various pharmaceuticals.

Workflow Diagram:

A Dissolve this compound in Methanol B Add 10% Palladium on Carbon (Pd/C) A->B C Flush the system with Hydrogen B->C D Stir under Hydrogen atmosphere (balloon) C->D E Monitor reaction by TLC/GC-MS D->E F Filter through Celite to remove catalyst E->F G Concentrate the solvent F->G H Purify by column chromatography (if necessary) G->H I Characterize the final product H->I

Caption: Workflow for Catalytic Hydrogenation.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of this compound (5.0 g, 23.7 mmol) in methanol (100 mL) in a hydrogenation flask, carefully add 10% Palladium on Carbon (0.5 g, 10 wt %).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat three times).

  • Reaction Conditions: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically maintained with a balloon) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is fully consumed (approximately 4 hours).

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with methanol (2 x 15 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude Methyl 2-amino-3-methoxybenzoate.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel.

  • Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

Mechanistic Insights and Rationale

The enhanced reactivity of this compound can be attributed to electronic effects. The methoxy group is an electron-donating group, which increases the electron density on the aromatic ring. This electronic push can facilitate the reduction of the adjacent nitro group, making it a more favorable process compared to the unsubstituted Methyl 2-nitrobenzoate. Understanding these subtle electronic influences is key to designing efficient synthetic routes and predicting the reactivity of substituted aromatic systems.

Conclusion

This compound stands out as a highly effective and versatile building block for the synthesis of complex heterocyclic molecules. Its performance in reductive cyclization and simple reduction reactions surpasses that of its non-methoxylated analog, Methyl 2-nitrobenzoate, offering higher yields in shorter reaction times. The provided protocols offer a reliable foundation for researchers to leverage the full potential of this valuable reagent in their synthetic endeavors. The strategic application of this compound can undoubtedly accelerate the discovery and development of novel chemical entities.

References

  • Ainscow, E. K., et al. (2019). Development of a novel series of potent and selective inhibitors of human kynurenine 3-monooxygenase. Journal of Medicinal Chemistry, 62(9), 4691-4710. [Link]
  • Morwick, T., et al. (2002). Design, Synthesis, and Biologic Evaluation of Thienyl- and Phenyl-Substituted 1,2-Dihydro-4,1-benzoxazepine-5(3H)-ones as Novel Antimitotic Agents. Journal of Medicinal Chemistry, 45(22), 4998-5011. [Link]
  • Katritzky, A. R., et al. (2004). A General and Efficient Synthesis of 2,3-Dihydro-1H-1,4-benzodiazepine-2,5-diones. The Journal of Organic Chemistry, 69(1), 241-244. [Link]

A Comparative Guide to Alternative Reagents for the Synthesis of Methyl 3-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-methoxy-2-nitrobenzoate is a pivotal intermediate in the synthesis of a wide array of pharmacologically significant molecules and fine chemicals. Its synthesis traditionally involves two key transformations: the electrophilic nitration of a substituted benzoic acid and the subsequent esterification of the carboxylic acid functionality. The conventional approach often relies on harsh reagents like concentrated nitric and sulfuric acids ("mixed acid") for nitration and classical Fischer-Speier esterification.[1][2] While effective, these methods present significant challenges regarding safety, regioselectivity, and environmental impact.[3][4]

This guide provides a comprehensive comparison of alternative reagents and methodologies for the synthesis of this compound. We will delve into milder and more selective nitrating agents and explore safer, more efficient esterification techniques. This analysis is designed to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal synthetic strategy based on experimental performance, safety considerations, and laboratory capabilities.

Part 1: A Comparative Analysis of Nitration Strategies

The synthesis typically commences with the nitration of 3-methoxybenzoic acid. The regiochemical outcome is dictated by the interplay between the activating, ortho,para-directing methoxy group and the deactivating, meta-directing carboxylic acid group.[5] The powerful activating effect of the methoxy group generally directs the incoming electrophile to the positions ortho and para to it (C2, C4, and C6), making the isolation of the desired 2-nitro isomer a key challenge.

Baseline Protocol: Nitration with Mixed Acid (HNO₃/H₂SO₄)

The standard procedure involves the slow addition of a nitrating mixture (concentrated HNO₃ in concentrated H₂SO₄) to a solution of 3-methoxybenzoic acid at low temperatures (0-10 °C).[5][6] While this method is widely used, it suffers from several drawbacks:

  • Safety Hazards: The use of concentrated, highly corrosive acids poses significant risks, including severe burns and the potential for runaway reactions if temperature control is lost.[4][7]

  • Environmental Concerns: The process generates large volumes of acidic waste, requiring careful neutralization and disposal.[8]

  • Selectivity Issues: Mixed acid can lead to the formation of multiple isomers and over-nitration products, complicating purification and reducing the yield of the desired C2-nitrated product.

Alternative Nitrating Agents: A Performance Comparison

To overcome the limitations of mixed acid, several alternative nitrating systems have been developed. These reagents offer milder reaction conditions, improved safety profiles, and, in some cases, enhanced regioselectivity.

Reagent/SystemTypical ConditionsAdvantagesDisadvantages
HNO₃ / H₂SO₄ (Mixed Acid) 0-15 °CInexpensive, well-established.[1]Highly corrosive, hazardous, generates acidic waste, moderate regioselectivity.[4][7]
Dinitrogen Pentoxide (N₂O₅) CH₂Cl₂, 0 °C to RTNon-acidic, fast reactions, high yields, compatible with acid-sensitive groups.N₂O₅ is a powerful oxidant and requires careful handling; may require ozone generation for in-situ preparation.
Bismuth Subnitrate / Thionyl Chloride Dichloromethane, RTMild, selective, non-toxic metal reagent, good to excellent yields.[3]Requires handling of thionyl chloride (corrosive and lachrymatory).
N-Nitropyrazoles Lewis or Brønsted acid catalyst, 80 °CBench-stable solid, controllable mono- or di-nitration, mild conditions, broad substrate scope.[9][10]Requires synthesis of the reagent, can be more expensive for large-scale use.
HNO₃ / Acetic Anhydride 0 °C to RTMilder than mixed acid, avoids sulfuric acid waste.[11][12]Can be less reactive for deactivated substrates; potential for acetylation side reactions.
Zeolite β / HNO₃ / Ac₂O Dichloroethane, 25-50 °CHigh regioselectivity, catalyst is recyclable, clean reaction with acetic acid as the only byproduct.[13]Requires specific zeolite catalyst; may not be suitable for all substituted aromatics.
Featured Protocol: Mild Nitration using Bismuth Subnitrate and Thionyl Chloride

This method, reported by S. G. Aziz, et al., provides an efficient and mild alternative for the nitration of aromatic compounds.[3]

Reaction Principle: Bismuth subnitrate in the presence of thionyl chloride is believed to generate a reactive nitrating species in situ. The reaction proceeds under neutral conditions, enhancing its compatibility with sensitive substrates.

Step-by-Step Methodology:

  • Setup: To a stirred solution of 3-methoxybenzoic acid (1 equivalent) in dichloromethane (DCM) in a round-bottom flask, add bismuth subnitrate [Bi₅O(OH)₉(NO₃)₄] (0.25 equivalents).

  • Reagent Addition: Cool the mixture in an ice bath and slowly add thionyl chloride (1.5 equivalents) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by carefully adding cold water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product, 3-methoxy-2-nitrobenzoic acid, can be purified by recrystallization.

Visualization: Mechanism of Electrophilic Aromatic Nitration

G cluster_0 Step 1: Generation of Electrophile (Nitronium Ion) cluster_1 Step 2: Electrophilic Attack & Resonance Stabilization cluster_2 Step 3: Deprotonation & Aromatization HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium Ion) HNO3->NO2+ + 2 H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H3O+ H₃O⁺ AromaticRing 3-Methoxybenzoic Acid NO2+->AromaticRing SigmaComplex Arenium Ion (Sigma Complex) AromaticRing->SigmaComplex + NO₂⁺ FinalProduct 3-Methoxy-2-nitrobenzoic Acid SigmaComplex->FinalProduct + HSO₄⁻ H2SO4_regen H₂SO₄ (regenerated)

Caption: General mechanism of electrophilic aromatic nitration.

Part 2: A Comparative Analysis of Esterification Strategies

Once 3-methoxy-2-nitrobenzoic acid is synthesized, the final step is its conversion to the corresponding methyl ester. Alternatively, one can start with methyl 3-methoxybenzoate and perform the nitration on the ester. We will evaluate both approaches.

Approach A: Esterification of 3-Methoxy-2-Nitrobenzoic Acid

This is the more direct route following the nitration of 3-methoxybenzoic acid.

This equilibrium-controlled reaction involves heating the carboxylic acid in an excess of an alcohol (methanol) with an acid catalyst.[2][14]

Reaction Principle: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Elimination of water yields the ester.[14] To drive the equilibrium towards the product, a large excess of methanol is typically used as the solvent, and the reaction is heated to reflux for several hours.[15]

Safer and milder alternatives to Fischer esterification are often desirable, especially for sensitive substrates or to avoid high temperatures and strong acids.

Reagent/SystemTypical ConditionsAdvantagesDisadvantages
MeOH / H₂SO₄ (Fischer) Reflux in excess MeOHInexpensive, simple setup.[2]Equilibrium-limited, requires harsh conditions (heat, strong acid), long reaction times.[15]
Diazomethane (CH₂N₂) Ether, 0 °C to RTExtremely mild, fast, high-yielding, clean reaction.[16]Highly toxic and explosive ; requires specialized glassware and handling procedures.[16][17]
TMS-Diazomethane MeOH/Toluene, RTMuch safer than diazomethane, commercially available, high yields.[18][19]More expensive than diazomethane precursors; can react with other acidic protons.[19]
Imidazotetrazines (e.g., TMZ) Aqueous buffer/Acetonitrile, RTNon-explosive, non-toxic solid, operationally simple, mild conditions.[17]Slower than diazomethane; reagent cost may be a factor.
DCC / DMAP (Steglich) DCM, RTVery mild, suitable for acid/base sensitive substrates, high yields.[20][21]DCC is an allergen; produces dicyclohexylurea (DCU) byproduct that must be filtered off.[20][22]
Dimethyl Sulfate (Me₂SO₄) Base (e.g., K₂CO₃), Acetone, RefluxPowerful methylating agent, useful when acidic conditions must be avoided.[19]Highly toxic and carcinogenic ; can methylate other nucleophilic sites.[19]

This method is ideal for small-scale synthesis where mild conditions are paramount.[21]

Reaction Principle: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, forming a reactive acyl-pyridinium species that is readily attacked by the alcohol to form the ester.[22]

Step-by-Step Methodology:

  • Setup: Dissolve 3-methoxy-2-nitrobenzoic acid (1 equivalent), methanol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 equivalents) in DCM dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up: Filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Purification: Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The resulting crude ester can be further purified by column chromatography if necessary.

Approach B: Nitration of Methyl 3-methoxybenzoate

An alternative strategy is to perform the esterification first, followed by nitration. This avoids handling the more polar 3-methoxy-2-nitrobenzoic acid. However, the regioselectivity of the nitration of methyl 3-methoxybenzoate is a critical consideration. The activating ortho,para-directing methoxy group and the deactivating meta-directing ester group will result in a mixture of isomers, primarily 2-nitro, 4-nitro, and 6-nitro products. Separating the desired 2-nitro isomer from this mixture can be challenging and may lead to lower overall yields.[23]

Visualization: Comparative Synthetic Workflows

G A_Start 3-Methoxybenzoic Acid A_Nitration Nitration (e.g., Bi Subnitrate/SOCl₂) A_Start->A_Nitration A_Intermediate 3-Methoxy-2-nitrobenzoic Acid A_Nitration->A_Intermediate A_Esterification Esterification (e.g., Steglich) A_Intermediate->A_Esterification FinalProduct This compound A_Esterification->FinalProduct B_Start 3-Methoxybenzoic Acid B_Esterification Esterification (e.g., Fischer-Speier) B_Start->B_Esterification B_Intermediate Methyl 3-methoxybenzoate B_Esterification->B_Intermediate B_Nitration Nitration (e.g., Mixed Acid) B_Intermediate->B_Nitration B_Isomers Mixture of Isomers (2-, 4-, 6-nitro) B_Nitration->B_Isomers B_Purification Purification Challenge B_Isomers->B_Purification B_Purification->FinalProduct

Caption: Workflow comparison of the two primary synthetic pathways.

Conclusion and Recommendations

The synthesis of this compound can be significantly optimized by departing from traditional reagents.

  • For Nitration: The use of Bismuth Subnitrate/Thionyl Chloride offers a compelling balance of mild conditions, operational simplicity, and high selectivity, making it a superior choice over hazardous mixed acid protocols.[3] For syntheses intolerant of any strong acids, N₂O₅ presents a powerful, albeit more complex, alternative.

  • For Esterification: The choice of method depends heavily on scale and safety considerations. For small-scale, high-value synthesis, Steglich esterification (DCC/DMAP) is highly recommended for its mildness and efficiency.[21] For researchers equipped to handle it, TMS-diazomethane provides a rapid and clean conversion, serving as a much safer alternative to diazomethane itself.[18][19]

Overall Recommendation: For a safe, efficient, and selective synthesis, we recommend Pathway A : the nitration of 3-methoxybenzoic acid using a mild reagent system like bismuth subnitrate, followed by a mild esterification of the resulting 3-methoxy-2-nitrobenzoic acid, such as the Steglich protocol. This approach avoids the regioselectivity problems inherent in nitrating the pre-formed ester and minimizes exposure to highly hazardous materials.

References

  • Master Organic Chemistry. Diazomethane (CH2N2).
  • Scribd. Derivatization of Carboxylic Acids With Diazomethane.
  • National Institutes of Health (NIH). Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations.
  • Organic Chemistry Portal. Acid to Ester - Common Conditions.
  • YouTube. Nitration reaction safety.
  • ResearchGate. A fast and mild method for the nitration of aromatic rings.
  • Journal of Chemical and Pharmaceutical Research. Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers.
  • National Institutes of Health (NIH). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride.
  • ACS Publications. A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. Journal of Chemical Education.
  • National Institutes of Health (NIH). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent.
  • ACS Publications. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au.
  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules.
  • ResearchGate. A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides.
  • University of Washington. NITRIC ACID SAFETY.
  • ACS Publications. A Novel Method for the Nitration of Simple Aromatic Compounds. The Journal of Organic Chemistry.
  • National Academic Digital Library of Ethiopia. Chemistry, Process Design, and Safety for the Nitration Industry.
  • ACS Publications. Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry.
  • Profnit. Nitration Of Benzoic Acid.
  • askIITians. What are nitrating agents?.
  • Google Patents. Method for preparing 3-nitro-4-methoxy benzoic acid.
  • Google Patents. Preparation method of 3-methoxy-2-nitrobenzoate.
  • Sciencemadness.org. Strong Safe Nitration Agent.
  • Quora. What is the synthesis of methyl 3-nitrobenzoate?.
  • Sciencemadness.org. Preparation of 3-methoxybenzoic acid.
  • Wikipedia. Fischer–Speier esterification.
  • Google Patents. Process for producing 3-nitro-4-alkoxybenzoic acid.
  • Royal Society of Chemistry. Nitration of methyl benzoate.
  • University of California, Irvine. esterification of benzoic acid to methyl benzoate.
  • Google Patents. Esterification of nitrobenzoic acids.
  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester.
  • Organic Chemistry Portal. Fischer Esterification.
  • ResearchGate. Fischer esterification reaction of benzoic acid and polyhydric alcohols....
  • Journal of Physical Science. Improved Fischer Esterification of Substituted Benzoic Acid.
  • International Journal of Current Research. synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p.
  • Wikipedia. Steglich esterification.
  • Organic Chemistry Portal. Steglich Esterification.
  • International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst.

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"cost-benefit analysis of different synthetic pathways for Methyl 3-methoxy-2-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 3-methoxy-2-nitrobenzoate is a valuable building block in the synthesis of various pharmaceutical compounds and fine chemicals. This guide provides an in-depth cost-benefit analysis of the two primary synthetic pathways to this compound, offering detailed experimental protocols, comparative data, and insights to inform your selection of the most appropriate route for your research and development needs.

Introduction

The synthesis of this compound can be approached from two main retrosynthetic disconnections, each with its own set of advantages and disadvantages. The choice between these pathways often hinges on factors such as the availability and cost of starting materials, desired yield and purity, scalability, and safety considerations. The two routes evaluated in this guide are:

  • Pathway 1: Esterification of 3-methoxy-2-nitrobenzoic acid

  • Pathway 2: Nitration of Methyl 3-methoxybenzoate

This guide will delve into the mechanistic underpinnings, practical execution, and economic viability of each approach to provide a holistic view for informed decision-making.

Pathway 1: Esterification of 3-methoxy-2-nitrobenzoic acid

This classical approach involves the direct conversion of the carboxylic acid to its corresponding methyl ester. The reaction is typically straightforward and high-yielding, provided the starting carboxylic acid is readily available.

Mechanistic Considerations

The esterification of a carboxylic acid with an alcohol is a well-established reaction. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is an equilibrium process, and to drive it towards the product, water, a byproduct, is often removed, or an excess of the alcohol is used.

Alternatively, the carboxylic acid can be activated, for example, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with methanol. This two-step process is generally faster and not reversible but involves harsher reagents. Another common method involves the use of alkyl halides, such as iodomethane, in the presence of a base.[1]

Experimental Protocol: Fischer Esterification

Materials:

  • 3-methoxy-2-nitrobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 3-methoxy-2-nitrobenzoic acid (1.0 eq).

  • Add a significant excess of anhydrous methanol (e.g., 10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring suspension.

  • Attach a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 4-24 hours).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent, such as ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Experimental Protocol: Using Thionyl Chloride

Materials:

  • 3-methoxy-2-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Methanol (anhydrous)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Round-bottom flask

  • Reflux condenser with a gas outlet to a trap

  • Dropping funnel

Procedure:

  • In a round-bottom flask under an inert atmosphere, suspend 3-methoxy-2-nitrobenzoic acid (1.0 eq) in an anhydrous solvent.

  • Slowly add thionyl chloride (1.1-1.5 eq) to the suspension at room temperature.

  • Heat the mixture to reflux until the evolution of HCl and SO₂ gases ceases and the reaction mixture becomes clear.

  • Cool the reaction mixture and carefully remove the excess thionyl chloride by distillation or under reduced pressure.

  • To the resulting crude acyl chloride, slowly add anhydrous methanol (2-3 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • The reaction mixture is then worked up by washing with water and saturated sodium bicarbonate solution, followed by drying and solvent evaporation.

Pathway 2: Nitration of Methyl 3-methoxybenzoate

This pathway involves the electrophilic aromatic substitution of a nitro group onto the benzene ring of Methyl 3-methoxybenzoate. The regioselectivity of this reaction is a critical factor to consider.

Mechanistic Considerations

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution.[2] A mixture of concentrated nitric acid and sulfuric acid is typically used to generate the highly electrophilic nitronium ion (NO₂⁺).[2] The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director, while the methyl ester group (-COOCH₃) is a deactivating group and a meta-director. In Methyl 3-methoxybenzoate, the positions ortho to the methoxy group are 2 and 4, and the para position is 6. The position meta to the ester group is 5. Therefore, the directing effects of the two substituents are not fully aligned. However, the strong activating effect of the methoxy group predominantly directs the incoming electrophile to the positions ortho and para to it. Due to steric hindrance from the adjacent ester group, nitration is expected to occur primarily at the 2-position.

An alternative nitrating system using a mixture of nitric acid and acetic anhydride can also be employed. This method is reported to improve selectivity and yield in some cases and offers a milder alternative to the strong acid mixture.[3]

Experimental Protocol: Nitration with Mixed Acid

Materials:

  • Methyl 3-methoxybenzoate

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Beaker

  • Stirring plate and stir bar

  • Dropping funnel

Procedure:

  • In a flask, cool concentrated sulfuric acid in an ice bath.

  • Slowly add Methyl 3-methoxybenzoate to the cold sulfuric acid with stirring.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of Methyl 3-methoxybenzoate in sulfuric acid, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring in the ice bath for a short period, then allow the reaction to proceed at room temperature for a few hours (monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The solid precipitate is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Cost-Benefit Analysis

To provide a practical comparison, the following table summarizes the key parameters for each pathway. The costs are estimates and can vary based on supplier, purity, and scale.

ParameterPathway 1: Esterification of 3-methoxy-2-nitrobenzoic acidPathway 2: Nitration of Methyl 3-methoxybenzoate
Starting Material Cost 3-methoxy-2-nitrobenzoic acid (Higher Cost)Methyl 3-methoxybenzoate (Lower Cost)
Reagent Cost Methanol, H₂SO₄ (Low) or SOCl₂ (Moderate)Conc. HNO₃, Conc. H₂SO₄ (Low)
Typical Yield High (>90%)Moderate to High (60-80%), potential for isomers
Purity of Crude Product Generally high, minimal side productsMay contain regioisomers requiring purification
Scalability Readily scalableScalable, but requires careful temperature control
Safety Considerations Use of corrosive acids or thionyl chloride (toxic, corrosive)Use of strong, corrosive, and oxidizing acids. Exothermic reaction.
Environmental Impact Generation of acidic or chlorinated wasteGeneration of large amounts of acidic wastewater

Workflow Diagrams

Esterification_Workflow cluster_path1 Pathway 1: Esterification A 3-methoxy-2-nitrobenzoic acid B Esterification (MeOH, H+ or SOCl2) A->B Reagents C Work-up & Purification B->C Crude Product D This compound C->D Final Product

Caption: Workflow for the esterification of 3-methoxy-2-nitrobenzoic acid.

Nitration_Workflow cluster_path2 Pathway 2: Nitration E Methyl 3-methoxybenzoate F Nitration (HNO3, H2SO4) E->F Reagents G Work-up & Purification F->G Crude Product H This compound G->H Final Product

Caption: Workflow for the nitration of Methyl 3-methoxybenzoate.

Conclusion and Recommendations

Both synthetic pathways presented are viable for the preparation of this compound.

Pathway 1 (Esterification) is the preferred route when the starting material, 3-methoxy-2-nitrobenzoic acid, is readily available and high purity of the final product is critical with minimal purification effort. Although the initial cost of the starting material may be higher, the high yield and straightforward procedure can make it more cost-effective overall, especially for smaller-scale laboratory syntheses.

Pathway 2 (Nitration) is a more economical option from a starting material cost perspective. However, this pathway requires careful control of the reaction conditions to maximize the yield of the desired 2-nitro isomer and minimize the formation of other regioisomers. The purification of the final product might be more challenging. This route is likely more suitable for larger-scale production where the cost of starting materials is a primary driver and purification methods are well-established.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher or organization, balancing factors of cost, scale, available equipment, and desired product purity.

References

  • MDPI.
  • Google Patents.
  • Royal Society of Chemistry.
  • Truman ChemLab.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the precise characterization of molecular structure is paramount. Subtle variations in the arrangement of functional groups within a molecule can drastically alter its chemical reactivity, biological activity, and physical properties. This guide provides an in-depth spectroscopic comparison of Methyl 3-methoxy-2-nitrobenzoate, a key aromatic building block, with its structurally related analogs. By leveraging the power of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will dissect the spectral nuances that arise from the interplay of electron-donating and electron-withdrawing substituents on the benzene ring. This comparative approach, supported by experimental data and established spectroscopic principles, offers researchers a robust framework for the unambiguous identification and characterization of this important class of compounds.

The Structural Context: Substituent Effects on the Benzene Ring

The spectroscopic properties of an aromatic compound are intrinsically linked to the electronic environment of its constituent atoms. In our target molecule, this compound, the benzene ring is decorated with three distinct functional groups: a methoxy group (-OCH₃), a nitro group (-NO₂), and a methyl ester group (-COOCH₃). The methoxy group is a strong electron-donating group through resonance, increasing electron density at the ortho and para positions. Conversely, the nitro group is a powerful electron-withdrawing group, also through resonance, which deshields the ortho and para positions. The methyl ester group is moderately electron-withdrawing. The interplay of these competing electronic effects creates a unique spectral fingerprint for the molecule.

To appreciate the distinct spectral features of this compound, we will compare it with the following related compounds:

  • Methyl 2-nitrobenzoate: Lacks the electron-donating methoxy group.

  • Methyl 3-methoxybenzoate: Lacks the electron-withdrawing nitro group.

  • 3-Methoxy-2-nitrobenzoic acid: Features a carboxylic acid instead of a methyl ester.

  • 2-Nitroanisole: Lacks the methyl ester group.

dot graph "Chemical_Structures" { layout=neato; node [shape=none, imagepos="tc", labelloc="b"];

// Compound 1: this compound node1 [label="this compound", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=79331&t=l"];

// Compound 2: Methyl 2-nitrobenzoate node2 [label="Methyl 2-nitrobenzoate", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=11803&t=l"];

// Compound 3: Methyl 3-methoxybenzoate node3 [label="Methyl 3-methoxybenzoate", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=79332&t=l"];

// Compound 4: 3-Methoxy-2-nitrobenzoic acid node4 [label="3-Methoxy-2-nitrobenzoic acid", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=78632&t=l"];

// Compound 5: 2-Nitroanisole node5 [label="2-Nitroanisole", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=7048&t=l"];

// Invisible edges for layout edge [style=invis]; node1 -- node2; node1 -- node3; node2 -- node4; node3 -- node5; } केंदChemical structures of the compared compounds.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The chemical shift of a proton is highly sensitive to the electron density of its surroundings. Electron-withdrawing groups deshield nearby protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups shield them, resulting in a lower chemical shift (upfield).

In aromatic systems, the substitution pattern dictates the multiplicity and coupling constants of the proton signals, offering valuable insights into the relative positions of the substituents.[1]

Comparative ¹H NMR Data
CompoundAromatic Protons (δ, ppm)Methoxyl Protons (δ, ppm)Other Protons (δ, ppm)
This compound ~7.6 (m)~3.9 (s)~3.9 (s, ester)
Methyl 2-nitrobenzoate 8.26-8.13 (m, 4H)-3.94 (s, 3H)
Methyl 3-methoxybenzoate 7.65 (d), 7.57 (d), 7.35 (t), 7.11 (dd)[2]3.87 (s)[2]3.93 (s, ester)[2]
3-Methoxy-2-nitrobenzoic acid 7.64 (m), 7.60 (m), 7.59 (m)[3]3.93 (s)[3]~14.0 (s, COOH)[3]
2-Nitroanisole 7.85-7.1 (m)3.9 (s)-

Note: "m" denotes a multiplet, "s" a singlet, "d" a doublet, "t" a triplet, and "dd" a doublet of doublets. Data is compiled from various sources and may have slight variations depending on the solvent and instrument.

Analysis and Interpretation

The ¹H NMR spectrum of This compound is expected to show a complex multiplet in the aromatic region due to the three adjacent protons on the benzene ring. The strong deshielding effect of the ortho-nitro group will shift these protons downfield.[4] The two methoxy groups (one from the ester and one directly attached to the ring) will appear as sharp singlets, likely with slightly different chemical shifts.

Comparing this to Methyl 2-nitrobenzoate , the absence of the electron-donating methoxy group results in a more downfield aromatic region, with the protons ortho and para to the nitro group being the most deshielded.[4][5]

In Methyl 3-methoxybenzoate , the absence of the strongly electron-withdrawing nitro group leads to a more upfield aromatic region compared to the nitro-substituted compounds. The splitting pattern will be characteristic of a 1,3-disubstituted benzene ring.

3-Methoxy-2-nitrobenzoic acid will exhibit a similar aromatic proton pattern to its methyl ester analog. The most significant difference will be the appearance of a broad singlet at a very high chemical shift (typically >10 ppm) corresponding to the acidic proton of the carboxylic acid.[3]

2-Nitroanisole provides a simpler aromatic spectrum, lacking the signals from the methyl ester group. The influence of the nitro and methoxy groups on the adjacent protons can be more clearly observed.

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prep3 -> acq1 [label="Insert into magnet"]; acq2 -> proc1 [label="Raw data"]; proc3 -> an1 [label="Processed spectrum"]; } केंदWorkflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Similar to ¹H NMR, the chemical shifts of carbon atoms are influenced by their electronic environment. The presence of electronegative atoms or electron-withdrawing groups generally causes a downfield shift in the resonance of the attached carbon.

Comparative ¹³C NMR Data
CompoundAromatic Carbons (δ, ppm)Methoxyl Carbon (δ, ppm)Carbonyl Carbon (δ, ppm)Other Carbons (δ, ppm)
This compound ~115-155~56~165~53 (ester)
Methyl 2-nitrobenzoate 150.5, 135.4, 130.6, 123.5-165.152.8
Methyl 3-methoxybenzoate ~113-160~55~167~52
3-Methoxy-2-nitrobenzoic acid ~115-155~56~168-
2-Nitroanisole ~114-153~56--

Note: Data is compiled from various sources and represents approximate chemical shift ranges.

Analysis and Interpretation

In the ¹³C NMR spectrum of This compound , the carbon attached to the nitro group (C-2) and the carbon attached to the methoxy group (C-3) will have characteristic chemical shifts. The ipso-carbon of the nitro group is expected to be significantly downfield.[5] The carbonyl carbon of the ester will appear at a characteristic downfield position (~165 ppm).

For Methyl 2-nitrobenzoate , the aromatic carbon signals will be influenced solely by the nitro and ester groups. The carbon directly attached to the nitro group (ipso-carbon) is typically found at a high chemical shift.

In Methyl 3-methoxybenzoate , the carbon attached to the methoxy group will be significantly shielded compared to an unsubstituted benzene carbon, while the other aromatic carbons will also show shifts consistent with the electron-donating nature of the methoxy group.

The ¹³C spectrum of 3-Methoxy-2-nitrobenzoic acid will be very similar to its methyl ester derivative in the aromatic and methoxy regions. The most notable difference will be a slightly different chemical shift for the carbonyl carbon of the carboxylic acid compared to the ester.

2-Nitroanisole will show six distinct signals in the aromatic region, with the carbons ortho and para to the nitro group being deshielded and the carbons ortho and para to the methoxy group being shielded.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in absorption bands at particular wavenumbers.

Key IR Absorptions
Functional GroupCharacteristic Absorption (cm⁻¹)Reference
C=O (Ester)1730-1715[6]
C=O (Carboxylic Acid)1725-1700
NO₂ (Asymmetric stretch)1550-1475[7][8]
NO₂ (Symmetric stretch)1360-1290[7][8]
C-O (Ester/Ether)1300-1000
Aromatic C-H~3100-3000[6]
Aromatic C=C~1600-1450
Analysis and Interpretation

The IR spectrum of This compound will be characterized by a strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretch of the ester.[9] Additionally, two strong bands will be present for the nitro group: an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.[7][8][10] The presence of C-O stretching bands for the ether and ester, as well as aromatic C-H and C=C stretching vibrations, will also be evident.

Methyl 2-nitrobenzoate will show similar C=O and NO₂ stretching frequencies. The primary difference will be in the fingerprint region (below 1500 cm⁻¹), which is unique to each molecule.

Methyl 3-methoxybenzoate will lack the characteristic nitro group absorptions, making its IR spectrum significantly different from the nitro-containing compounds. The prominent feature will be the ester C=O stretch.

3-Methoxy-2-nitrobenzoic acid will display a broader O-H stretch from the carboxylic acid (typically in the 3300-2500 cm⁻¹ region) in addition to the C=O stretch and the nitro group absorptions.[11]

2-Nitroanisole will not have a C=O absorption band but will clearly show the strong symmetric and asymmetric stretches of the nitro group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Expected Mass Spectrometric Data
CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
This compound 211[M-OCH₃]⁺, [M-NO₂]⁺, [M-COOCH₃]⁺
Methyl 2-nitrobenzoate 181[M-OCH₃]⁺, [M-NO₂]⁺
Methyl 3-methoxybenzoate 166[M-OCH₃]⁺ (135), [M-COOCH₃]⁺
3-Methoxy-2-nitrobenzoic acid 197[M-OH]⁺, [M-COOH]⁺, [M-NO₂]⁺
2-Nitroanisole 153[M-CH₃]⁺, [M-NO₂]⁺

Note: Fragmentation patterns are predicted based on common fragmentation pathways for these functional groups.

Analysis and Interpretation

The mass spectrum of This compound will show a molecular ion peak at m/z 211. Common fragmentation pathways include the loss of the methoxy group from the ester (-31), the loss of the nitro group (-46), and the loss of the entire methyl ester group (-59).

Methyl 2-nitrobenzoate will have a molecular ion at m/z 181, with key fragments corresponding to the loss of the methoxy and nitro groups.

Methyl 3-methoxybenzoate will exhibit a molecular ion at m/z 166. A prominent fragment at m/z 135 is due to the loss of the methoxy group.[12]

3-Methoxy-2-nitrobenzoic acid will have a molecular ion at m/z 197.[13][14] Fragmentation will involve the loss of a hydroxyl radical (-17), a carboxyl group (-45), and the nitro group (-46).

2-Nitroanisole will display a molecular ion at m/z 153.[15] Common fragments include the loss of a methyl radical (-15) and the loss of the nitro group (-46).

dot graph "MS_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M [label="this compound (M⁺)\nm/z = 211", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="[M-OCH₃]⁺\nm/z = 180"]; F2 [label="[M-NO₂]⁺\nm/z = 165"]; F3 [label="[M-COOCH₃]⁺\nm/z = 152"];

M -> F1 [label="-OCH₃"]; M -> F2 [label="-NO₂"]; M -> F3 [label="-COOCH₃"]; } केंदPredicted fragmentation of this compound.

Standard Operating Protocol for Spectroscopic Analysis

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following protocols are recommended:

NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[16]

  • ¹H NMR Acquisition: Utilize a standard one-pulse sequence on a 400 MHz or higher field NMR spectrometer. Typical acquisition parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.[16]

  • ¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence. Use a spectral width of approximately 200-240 ppm and a relaxation delay of 2-10 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.[16]

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Perform phase and baseline corrections. Reference the chemical shifts to the internal standard (TMS).[16]

IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty accessory before running the sample. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: Perform a background subtraction. Identify and label the major absorption bands.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions: Use a suitable capillary column (e.g., DB-5ms). Set the injector temperature to 250-280 °C. Program the oven temperature with a gradient to ensure good separation of any impurities (e.g., start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min). Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).[16]

  • MS Conditions: Use Electron Ionization (EI) at 70 eV. Set the mass range to scan from m/z 40-400. Maintain the source temperature at approximately 230 °C.[16]

  • Data Analysis: Analyze the total ion chromatogram (TIC) to determine the retention time of the compound. Examine the mass spectrum of the corresponding peak and identify the molecular ion and key fragment ions.

Conclusion

The spectroscopic analysis of this compound and its related compounds demonstrates the profound influence of substituent effects on the spectral properties of aromatic systems. By systematically comparing the ¹H NMR, ¹³C NMR, IR, and MS data, we can confidently assign the structure of the target molecule and differentiate it from its isomers and analogs. The principles and methodologies outlined in this guide provide a comprehensive framework for researchers engaged in the synthesis, characterization, and application of substituted aromatic compounds. The ability to interpret these spectral nuances is a critical skill for ensuring the identity and purity of chemical entities in drug discovery and materials science.

References

  • The Royal Society of Chemistry. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79332, Methyl 3-methoxybenzoate.
  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020-09-01).
  • University of Calgary. Spectroscopy Tutorial: Nitro Groups.
  • National Center for Biotechnology Information. 2-Nitroanisole - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds.
  • NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154).
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  • Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017-11-04).
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  • Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation.
  • The Royal Society of Chemistry. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols.
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Sources

Assessing the Environmental Impact of Methyl 3-methoxy-2-nitrobenzoate Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Methyl 3-methoxy-2-nitrobenzoate, a key building block in the pharmaceutical industry, presents a critical case study in the ongoing effort to balance industrial efficiency with environmental stewardship.[1] This guide offers an in-depth comparison of traditional and greener synthetic routes, providing the necessary data and analysis for informed, sustainable decision-making in chemical manufacturing.

The Role of this compound in Drug Development

This compound is a vital intermediate in the synthesis of a wide array of pharmaceutical compounds. Its molecular structure is conducive to the creation of complex molecules with specific biological activities, such as enzyme inhibitors and receptor modulators.[1] The purity and availability of this intermediate directly impact the efficiency and success of the overall drug manufacturing process.[1]

Traditional Synthesis: A High-Yield Route with Significant Environmental Drawbacks

The conventional method for synthesizing this compound involves the nitration of 3-methoxybenzoic acid using a mixture of concentrated nitric and sulfuric acids, followed by esterification. While this approach is known for its high yields, it is fraught with environmental and safety concerns.

Environmental Concerns of Traditional Nitration:
  • Hazardous Reagents: The use of concentrated nitric and sulfuric acids is inherently dangerous. These strong acids are highly corrosive and can cause severe burns.[2]

  • Toxic Emissions: Nitration reactions often produce acidic vapors and toxic nitrogen dioxide (NO₂) gas, which are harmful to human health and the environment.[2][3] These reactions can also form volatile organic compounds (VOCs) that are known to cause respiratory problems and other health issues.[3]

  • Waste Generation: A major drawback of this method is the generation of large quantities of acidic wastewater, which requires significant treatment before it can be safely discharged.[3][4] The pharmaceutical industry, in general, produces a substantial amount of waste, estimated at 100 kg of waste for every kilogram of drug manufactured.[5]

  • Safety Risks: Nitration reactions are exothermic and can lead to thermal runaway, posing a risk of explosions and fires.[2][6]

Greener Alternatives: Paving the Way for Sustainable Synthesis

In response to the environmental challenges posed by traditional methods, researchers have been exploring greener alternatives that prioritize safety, reduce waste, and utilize less hazardous materials.

Alternative 1: Acetic Anhydride as a Catalyst

A promising greener approach replaces sulfuric acid with acetic anhydride in the nitration step. This method has been shown to improve reaction selectivity and yield while significantly reducing environmental pollution.[7]

Key Advantages:

  • Reduced Waste: This method avoids the production of large volumes of acidic wastewater.[7]

  • Milder Conditions: The reaction conditions are generally milder, enhancing the safety of the process.[7]

  • Improved Selectivity: The use of acetic anhydride can lead to better control over the position of the nitro group on the aromatic ring.[7]

A similar "green" approach has been successfully applied to the synthesis of 5-methyl-2-nitrobenzoic acid, demonstrating improved regioselectivity and a more environmentally benign process.[8][9]

Alternative 2: Solid Acid Catalysts and Microwave Irradiation

The use of solid acid catalysts, such as clays and zeolites, offers another eco-friendly alternative to traditional nitration.[10] These catalysts can be easily separated from the reaction mixture and recycled, reducing waste.[10]

Microwave-assisted synthesis has also emerged as a green technique. It can significantly reduce reaction times and improve energy efficiency.[11] Combining solid supports with microwave irradiation presents a particularly effective and environmentally friendly nitration methodology.[10]

Alternative 3: Biocatalysis and Enzymatic Reactions

Enzymatic reactions represent a frontier in green chemistry, offering highly selective and environmentally friendly synthetic routes. Flavin-dependent nitroreductases are enzymes capable of reducing a wide range of aromatic nitro compounds.[12][13] While the direct enzymatic synthesis of this compound is an area of ongoing research, the principles of biocatalysis hold immense potential for the future of nitroaromatic compound synthesis.

Benefits of Biocatalysis:

  • Mild Reaction Conditions: Enzymatic reactions typically occur at or near room temperature and pressure, reducing energy consumption.

  • High Selectivity: Enzymes can catalyze reactions with high chemo-, regio-, and stereoselectivity, minimizing the formation of byproducts.

  • Reduced Waste: Biocatalytic processes often generate less waste compared to traditional chemical syntheses.

Comparative Analysis and Future Outlook

To facilitate a clear comparison, the following table summarizes the key aspects of the different synthetic routes:

FeatureTraditional Route (H₂SO₄/HNO₃)Greener Route (Acetic Anhydride/HNO₃)Emerging Green Routes (Solid Catalysts, Biocatalysis)
Catalyst Sulfuric AcidAcetic AnhydrideSolid Acids, Enzymes
Environmental Impact High (acidic waste, toxic fumes)Reduced (less acidic waste)Low (recyclable catalysts, biodegradable components)
Selectivity Often lower, leading to isomersHigherPotentially very high
Safety High risk (corrosive, exothermic)Improved safetyGenerally safer
Waste Generation HighLowMinimal

The transition towards greener chemical synthesis is not merely an environmental imperative but also a strategic one for the pharmaceutical industry. Stricter regulations and a growing demand for sustainable practices are driving innovation in chemical manufacturing.[14] While traditional methods for synthesizing this compound have been effective, their environmental and safety liabilities are significant.

The adoption of greener alternatives, such as the use of acetic anhydride as a catalyst, offers immediate and tangible benefits in terms of waste reduction and improved safety. Looking ahead, the continued development of solid acid catalysts and biocatalytic methods will be instrumental in creating truly sustainable manufacturing processes for essential pharmaceutical intermediates. For researchers and drug development professionals, embracing these green chemistry principles will be crucial for the future of the industry.

Sources

A Guide to Reproducibility in the Synthesis of Key Pharmaceutical Intermediates: A Case Study of Methyl 3-methoxy-2-nitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the reproducibility of synthetic routes is paramount. Inconsistent yields, variable purity, and unpredictable reaction times can derail timelines and escalate costs. This guide delves into the critical factors influencing the reproducibility of experimental results using Methyl 3-methoxy-2-nitrobenzoate and its derivatives as a case study. We will focus on a crucial transformation—the reduction of the aromatic nitro group—a common step in the synthesis of many active pharmaceutical ingredients (APIs). By comparing different methodologies and highlighting the causal relationships between experimental parameters and outcomes, this guide aims to provide a framework for robust and reliable synthetic protocols.

This compound and its analogues are valuable building blocks in medicinal chemistry.[1] Their strategically placed functional groups allow for the construction of complex molecular architectures. A prominent example is the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy.[2] The synthesis of Gefitinib often involves intermediates derived from nitrobenzoic acids, making the reliable synthesis of these precursors a critical starting point.[3]

The Critical Reduction Step: From Nitro- to Amino- Precursor

A key transformation in the synthetic route towards many quinazoline-based inhibitors like Gefitinib is the reduction of a nitroaromatic compound to its corresponding aniline derivative. This step is pivotal as the resulting amino group is essential for the subsequent cyclization to form the core quinazoline scaffold.[4] The reproducibility of this reduction directly impacts the overall yield and purity of the final API.

Here, we present a detailed protocol for the reduction of a this compound derivative, a reaction analogous to a key step in reported Gefitinib syntheses.[5] We will then compare this method with common alternatives, providing a basis for selecting the most appropriate protocol for your specific research needs.

Experimental Protocol: Iron-Mediated Reduction in Acetic Acid

This method is frequently employed in laboratory and industrial settings due to its cost-effectiveness and relatively mild conditions.

Rationale: The use of iron powder in an acidic medium is a classic method for nitro group reduction. Acetic acid serves as a proton source and helps to activate the iron surface. The reaction proceeds through a series of single-electron transfers from the iron to the nitro group, which is progressively reduced to nitroso, hydroxylamino, and finally the amino group. This method is often preferred over catalytic hydrogenation when the molecule contains other functional groups that might be sensitive to reduction under high-pressure hydrogen.

G cluster_setup Reaction Setup cluster_workup Work-up Nitro_Compound Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate Reaction_Vessel Reaction Vessel at 50-60°C Nitro_Compound->Reaction_Vessel Fe_Powder Iron Powder Fe_Powder->Reaction_Vessel Solvent Acetic Acid & Methanol Solvent->Reaction_Vessel Filtration Filter to remove catalyst Reaction_Vessel->Filtration Stir for 30 min Evaporation Evaporate volatiles Filtration->Evaporation Extraction Pour into water & extract with Ethyl Acetate Evaporation->Extraction Drying Dry organic layer Extraction->Drying Final_Product Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate Drying->Final_Product

Caption: Workflow for the iron-mediated reduction of a nitrobenzoate derivative.

Step-by-Step Methodology:

  • Reaction Setup: To a suspension of iron powder (0.89 mol) in acetic acid (500 mL), heat the mixture to 50°C with stirring under a nitrogen atmosphere.

  • Addition of Nitro Compound: Slowly add a solution of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (0.30 mol) in methanol (300 mL) to the activated iron suspension.[5]

  • Reaction Monitoring: Maintain the reaction temperature between 50-60°C and stir for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Filter the hot reaction mixture to remove the iron salts.

    • Wash the filter cake with methanol.

    • Combine the filtrate and washes and evaporate the solvents under reduced pressure.

    • Pour the residue into water (4 L) and extract with ethyl acetate (4 x 200 mL).[5]

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate.

Comparative Analysis of Reduction Methodologies

The choice of reducing agent is a critical factor influencing the reproducibility, yield, and scalability of the synthesis. Below is a comparison of the iron/acetic acid method with other common alternatives.

Method Reagents Typical Yield Advantages Disadvantages Considerations for Reproducibility
Iron in Acid Fe / Acetic Acid or HCl70-85%[5]Cost-effective, mild conditions, good for large-scale synthesis.Stoichiometric amounts of iron required, leading to significant metal waste; work-up can be tedious.The activity of the iron powder can vary between batches. Pre-activation of the iron is crucial for consistent results.
Catalytic Hydrogenation H₂, Pd/C or Raney Ni>90%High yields, clean reaction with minimal byproducts, catalytic amount of metal.Requires specialized high-pressure equipment, potential for over-reduction of other functional groups, catalyst can be pyrophoric.Inconsistent catalyst activity and poisoning of the catalyst can lead to incomplete or slow reactions.[2]
Tin(II) Chloride SnCl₂ / HCl75-90%Effective for a wide range of substrates, milder than some other metal/acid systems.Stoichiometric amounts of tin salts are produced, which are toxic and require careful disposal.The purity of the SnCl₂ and the concentration of HCl can affect the reaction rate and yield.
Sodium Dithionite Na₂S₂O₄VariableCan be used in aqueous or biphasic systems, useful for water-soluble substrates.Often requires a phase-transfer catalyst for organic-soluble substrates, can be sensitive to air and moisture.[6]The stability of the sodium dithionite solution is a key factor; freshly prepared solutions are recommended for reproducible results.

Application in a Key Signaling Pathway: EGFR Inhibition

The amino-benzoate intermediate synthesized through the discussed reduction is a precursor to Gefitinib. Gefitinib functions by inhibiting the tyrosine kinase activity of the Epidermal Growth factor Receptor (EGFR).[3] Understanding this biological context underscores the importance of producing high-purity intermediates for the synthesis of targeted therapeutics.

G cluster_pathway EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Gefitinib Gefitinib Gefitinib->Dimerization Inhibits ATP binding Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis

Caption: Simplified schematic of the EGFR signaling pathway and the inhibitory action of Gefitinib.

Conclusion and Best Practices for Reproducibility

The reproducibility of the reduction of this compound derivatives is highly dependent on the chosen methodology and careful control of reaction parameters. While the iron/acetic acid method offers a balance of cost-effectiveness and efficiency, factors such as reagent quality and activation can introduce variability. For higher purity and yields, catalytic hydrogenation is a strong alternative, provided the necessary equipment is available and catalyst poisoning is not a concern.

To ensure the highest degree of reproducibility in your experiments, we recommend the following:

  • Thorough Reagent Characterization: Use reagents from reliable sources and consider batch-to-batch variations, especially for metals and catalysts.

  • Strict Protocol Adherence: Maintain consistent reaction times, temperatures, and stirring rates.

  • In-Process Controls: Utilize techniques like TLC or HPLC to monitor reaction progress and ensure complete conversion before proceeding to the work-up.

  • Detailed Record Keeping: Document all experimental parameters, including sources of reagents and any observations, to aid in troubleshooting any inconsistencies.

By understanding the underlying chemistry and potential pitfalls of each synthetic step, researchers can develop robust and reproducible protocols, accelerating the path from discovery to development.

References

  • Li, M., Zheng, Y., & Ji, M. (2007).
  • Heryanto, R., & Tjahjono, D. H. (2021). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Sains Malaysiana, 50(4), 1051-1058. [Link]
  • A Simple and Highly Efficient Process for Synthesis of Gefitinib and its Intermediate. (n.d.).
  • Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. (2016, March 4). Sciencemadness Discussion Board. [Link]
  • Li, M., Zheng, Y., & Ji, M. (2007).
  • Li, M., Zheng, Y., & Ji, M. (2007).
  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. (2013). European Journal of Medicinal Chemistry, 60, 22-31. [Link]
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzo
  • Process for the preparation of gefitinib. (2010).
  • Leveraging Methyl 2-Methoxy-3-Nitrobenzoate in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
  • Preparation method of 3-methoxy-2-nitrobenzoate. (2016).
  • Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses. [Link]
  • Nitration of methyl benzoate. (n.d.). Royal Society of Chemistry. [Link]
  • Gefitinib. (2015, June 15). New Drug Approvals. [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 3-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison and cross-validation framework for two primary analytical methods for the quantification of Methyl 3-methoxy-2-nitrobenzoate: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). As a key intermediate in various synthetic pathways, ensuring the accurate and precise measurement of this compound is critical for process control, quality assurance, and regulatory compliance in drug development.

The narrative herein is grounded in the principles of analytical lifecycle management, emphasizing that method validation is not a singular event but a continuous process.[1] We will explore the causality behind experimental choices and establish a self-validating system for comparing analytical procedures, in alignment with the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]

Introduction to Analytical Method Cross-Validation

In the lifecycle of a pharmaceutical product, it is common to employ different analytical methods for the same substance across various stages or laboratories. Cross-validation is the formal process of demonstrating that two or more distinct analytical procedures are equivalent and suitable for the same intended purpose.[6][7] This is crucial when transferring a method to a new laboratory or when data from different methods need to be compared or combined for a regulatory decision.[8][9]

The objective is not merely to pass a set of acceptance criteria but to ensure the consistency and reliability of analytical data throughout the product's development and commercial life.[1][9] This guide will compare a robust HPLC-UV method, often considered a workhorse for routine quality control, with a highly specific GC-MS method, which excels at identification and trace-level analysis.

Physicochemical Properties and Structure

Understanding the analyte is the foundation of method development. This compound is a nitroaromatic compound with the following characteristics:

PropertyValue
Molecular Formula C₉H₉NO₅
Molecular Weight 211.17 g/mol
Appearance Pale yellow solid (Expected)
Key Functional Groups Ester, Methoxy, Nitro, Aromatic Ring

These features—UV chromophore (nitroaromatic ring), volatility (methyl ester), and defined mass—make it amenable to both HPLC-UV and GC-MS analysis.

Caption: Chemical Structure of this compound.

Method Comparison: HPLC-UV vs. GC-MS

The choice between HPLC and GC-MS often depends on the analytical objective. HPLC is generally preferred for routine assays due to its robustness and ease of use, while GC-MS is invaluable for its specificity and ability to identify unknown impurities.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Rationale & Justification
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase. Detection via UV absorbance.Separation based on volatility and partitioning between a gaseous mobile phase and a liquid/solid stationary phase. Detection via mass fragmentation pattern.The nitroaromatic structure provides a strong UV chromophore, ideal for HPLC-UV.[10] The compound's expected volatility and thermal stability make it suitable for GC analysis.[11]
Specificity Good. Can be compromised by co-eluting impurities with similar UV spectra.Excellent. Mass spectrometric detection provides a unique "fingerprint" (mass spectrum), allowing for unambiguous identification.[11][12]For impurity profiling or confirmatory analysis, the specificity of MS is superior. For a simple assay of the main component, HPLC specificity is often sufficient.
Sensitivity (LOQ) Typically in the low µg/mL range.Can achieve lower detection limits (ng/mL or pg/mL), especially in selected ion monitoring (SIM) mode.GC-MS is the preferred method when trace-level quantification is required.
Sample Throughput High. Typical run times are 5-15 minutes.Moderate. Run times can be longer (20-40 minutes) due to temperature programming and oven cooling.For routine QC where many samples are processed, HPLC offers a significant speed advantage.
Robustness High. Less susceptible to minor variations in sample matrix.Moderate. Susceptible to matrix interference and requires clean samples to prevent contamination of the ion source and column.HPLC methods are generally considered more rugged for routine use in a QC environment.

Experimental Protocols

The following protocols are model methodologies for the analysis of this compound, based on established techniques for similar nitroaromatic compounds.[11][13][14] A validation protocol should be generated prior to conducting the validation study.[4][5]

Method A: High-Performance Liquid Chromatography (HPLC-UV)

This reverse-phase HPLC method is designed for the accurate quantification of this compound.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Quaternary pump, autosampler, column oven, UV/Vis detector
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection λ 254 nm
Injection Vol. 10 µL

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare calibration standards at concentrations of 10, 25, 50, 100, and 200 µg/mL by diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh the sample to be analyzed and dissolve in methanol to achieve an expected concentration of ~100 µg/mL. Dilute with mobile phase as necessary.

prep Sample/Standard Preparation inject Inject 10 µL into HPLC System prep->inject separate Isocratic Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify against Calibration Curve integrate->quantify

Caption: Experimental workflow for HPLC-UV analysis.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

This GC-MS method is designed for the specific identification and sensitive quantification of this compound.

Instrumentation and Conditions:

ParameterSpecification
GC-MS System Gas chromatograph with a mass selective detector
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Injection 1 µL, Split (20:1)
Inlet Temp. 250 °C
Oven Program Start at 100 °C, hold 1 min, ramp to 280 °C at 20 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Full Scan (m/z 50-350) or SIM (m/z 211, 180, 150)

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Ethyl Acetate.

  • Working Standard Solutions: Prepare calibration standards (e.g., 0.5, 1, 5, 10, 25 µg/mL) by diluting the stock solution with Ethyl Acetate.

  • Sample Preparation: Dissolve the sample in Ethyl Acetate to achieve a final concentration within the calibration range.

Cross-Validation Protocol

The cross-validation study is designed to directly compare the performance characteristics of the validated HPLC-UV and GC-MS methods. The objective is to demonstrate that the analytical procedures are fit for their intended purpose and produce comparable results.[3][4]

Validation Parameters

Both methods must first be independently validated according to ICH Q2(R2) guidelines.[2][5] The key parameters to assess are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix). For HPLC, this involves analyzing stressed samples and demonstrating peak purity. For GC-MS, it involves comparing mass spectra.[15]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²), y-intercept, and slope should be reported.

  • Accuracy: The closeness of test results to the true value. It should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels (e.g., 80%, 100%, 120% of the target concentration), reported as percent recovery.[1][15]

  • Precision: Assessed at two levels:

    • Repeatability (Intra-assay): The precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.[6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

Cross-Validation Experiment

Once both methods are validated, a head-to-head comparison is performed.

Procedure:

  • Prepare a Set of QC Samples: Prepare a single batch of quality control (QC) samples at three concentrations (Low, Medium, High) spanning the analytical range (e.g., 30, 100, and 180 µg/mL).

  • Split the Samples: Divide each QC sample pool into two sets of aliquots.

  • Analyze with Both Methods:

    • Analyze one set of aliquots (n=6 at each concentration) using the validated HPLC-UV method.

    • Analyze the second set of aliquots (n=6 at each concentration) using the validated GC-MS method.

  • Data Comparison: Calculate the mean concentration and standard deviation for each QC level as determined by each method. Compare the results using an appropriate statistical test, such as a two-tailed t-test or by calculating the percentage difference between the means.

Acceptance Criteria: The percentage difference between the mean results obtained by the two methods should not exceed a predefined limit, typically ±15.0%.

cluster_val Method Validation (ICH Q2) cluster_crossval Cross-Validation Study val_hplc Validate HPLC-UV Method prep_qc Prepare Single Batch of QC Samples (L, M, H) val_hplc->prep_qc val_gcms Validate GC-MS Method val_gcms->prep_qc analyze_hplc Analyze QCs (n=6) with HPLC-UV prep_qc->analyze_hplc analyze_gcms Analyze QCs (n=6) with GC-MS prep_qc->analyze_gcms compare Statistically Compare Results (% Difference, t-test) analyze_hplc->compare analyze_gcms->compare report Generate Cross-Validation Report compare->report

Caption: Logical workflow for the cross-validation of two analytical methods.

Summary of (Hypothetical) Comparative Data

The tables below summarize the expected performance data from the validation and cross-validation studies.

Table 1: Method Validation Summary

ParameterHPLC-UVGC-MSICH Guideline
Linearity (r²) > 0.999> 0.998Demonstrate linearity
Accuracy (% Recovery) 98.5% - 101.2%97.9% - 102.5%Close to 100%
Precision (RSD)
- Repeatability< 1.0%< 2.0%Demonstrate precision
- Intermediate< 1.5%< 3.0%
LOD ~0.5 µg/mL~0.05 µg/mL (SIM)Establish LOD/LOQ
LOQ ~1.5 µg/mL~0.15 µg/mL (SIM)
Robustness PassedPassedUnaffected by minor changes

Table 2: Cross-Validation Results

QC LevelMean Conc. (HPLC-UV)Mean Conc. (GC-MS)% DifferenceAcceptance Criteria
Low QC 30.2 µg/mL29.7 µg/mL-1.66%±15.0%
Medium QC 101.1 µg/mL99.8 µg/mL-1.29%±15.0%
High QC 179.5 µg/mL182.1 µg/mL+1.45%±15.0%

Conclusion and Recommendations

This guide outlines a systematic approach to the cross-validation of HPLC-UV and GC-MS methods for the analysis of this compound. Both methods, when properly validated, are shown to be suitable for their intended purpose. The cross-validation data demonstrates that the methods produce comparable, reliable, and accurate results.

Key Takeaways:

  • HPLC-UV is the recommended method for routine quality control and release testing due to its high throughput, robustness, and excellent precision.

  • GC-MS is the superior method for confirmatory analysis, identification of unknown impurities, and trace-level quantification, owing to its exceptional specificity and sensitivity.

The choice of method should always be guided by the specific analytical requirements, a principle that lies at the heart of the modern, lifecycle-based approach to analytical procedure development and validation.[1][16] By following a rigorous cross-validation protocol as described, organizations can ensure data integrity and comparability across different analytical platforms and laboratories, thereby strengthening regulatory submissions and ensuring product quality.

References

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org.
  • Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). FDA.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025, September 2). Lab Manager Magazine.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
  • Screening Method for Nitroaromatic Compounds in Water Based on Solid-Phase Microextraction and Infrared Spectroscopy. (n.d.). PubMed.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023, December 14). European Medicines Agency (EMA).
  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. (n.d.). PMC - NIH.
  • Analytical Method Transfer In Focus in EU Effort to Revise GMP Chapter 6 on Quality Control. (2010, December 11). IPQ.org.
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. (2024, November 6). PMC - NIH.
  • Gas chromatographic and mass spectrometric determination of nitroaromatics in water. (n.d.). Semantic Scholar.
  • analytical methods. (n.d.). ATSDR.
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency (EMA).
  • EMA publishes Document on the Validation of analytical Methods. (2014, August 6). gmp-compliance.org.
  • Cross and Partial Validation. (n.d.). European Bioanalysis Forum.
  • Guidance for individual laboratories for transfer of quality control methods validated in collaborative trials with a view to implementing 3Rs. (2017, November 9). European Medicines Agency (EMA).
  • Separation of 3-Methyl-2-nitrobenzoic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024, February 7). gmp-compliance.org.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014, September 5). PMC - NIH.

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A Researcher's Guide to the Analytical Validation of Methyl 3-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of starting materials and intermediates is paramount. The reliability of experimental outcomes and the safety of downstream products hinge on the accurate characterization and purity of every chemical entity involved. This guide provides a comprehensive framework for the literature data validation of Methyl 3-methoxy-2-nitrobenzoate (CAS No. 5307-17-5), a key intermediate in various pharmaceutical syntheses.

This document moves beyond a simple checklist of properties. It delves into the causality behind experimental choices, outlines self-validating protocols, and is grounded in authoritative references to ensure scientific rigor. Our objective is to equip you with the necessary tools to confidently verify the identity, purity, and overall quality of this critical compound.

Foundational Physicochemical & Spectroscopic Data

A crucial first step in the validation process is to compare the properties of a sample with established literature values. This provides a baseline for identity and a preliminary indication of purity.

Chemical Structure and Properties

This compound is an aromatic compound with the molecular formula C₉H₉NO₅ and a molecular weight of 211.17 g/mol .[1][2] Its structural integrity is the foundation of its utility in complex organic syntheses.

Caption: Chemical structure of this compound.

Literature Data Comparison Table

The following table summarizes the key physicochemical and spectroscopic properties of this compound reported in the literature. This serves as the primary reference for comparison with experimentally determined values.

PropertyLiterature Value
Molecular Formula C₉H₉NO₅
Molecular Weight 211.17 g/mol
CAS Number 5307-17-5
Appearance Solid
Melting Point 142-144 °C[2]
Solubility Insoluble in water[2]
¹H NMR No data available in the searched literature.
¹³C NMR No data available in the searched literature.
Infrared (IR) Spectrum Key peaks expected for C=O, C-O, and NO₂ functional groups.
Mass Spectrum (MS) Molecular ion peak (M+) expected at m/z 211.

Experimental Validation Protocols

The following section details the experimental procedures required to validate the identity and purity of a sample of this compound. The rationale behind each technique is explained to provide a deeper understanding of the validation process.

Melting Point Determination

Rationale: The melting point is a sensitive indicator of purity. A sharp melting range that aligns with the literature value suggests a high-purity compound. Impurities typically depress and broaden the melting range.

Protocol:

  • Ensure the melting point apparatus is calibrated using certified standards.

  • Place a small, finely powdered sample of this compound into a capillary tube.

  • Heat the sample at a rate of 1-2 °C per minute near the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is molten.

  • Compare the observed melting range with the literature value of 142-144 °C.[2]

Spectroscopic Analysis

Spectroscopic techniques provide a fingerprint of the molecule, confirming its structure and identifying any potential impurities.

Rationale: NMR spectroscopy is one of the most powerful tools for elucidating molecular structure. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR probes the carbon skeleton. Although specific literature spectra for this compound were not found in the initial search, we can predict the expected chemical shifts based on the structure and data from similar compounds.[3][4] This allows for a robust validation when experimental data is acquired.

Predicted ¹H NMR Spectrum (in CDCl₃):

  • Aromatic Protons (3H): Expected in the range of 7.0-8.0 ppm. Due to the substitution pattern, three distinct signals are anticipated, likely exhibiting complex splitting patterns (doublets, triplets, or doublet of doublets).

  • Methoxy Protons (3H): A singlet is expected around 3.9-4.1 ppm.

  • Ester Methyl Protons (3H): A singlet is expected around 3.8-4.0 ppm.

Predicted ¹³C NMR Spectrum (in CDCl₃):

  • Carbonyl Carbon (C=O): Expected in the range of 165-170 ppm.

  • Aromatic Carbons (6C): Six distinct signals are expected in the range of 110-160 ppm. The carbons attached to the nitro and methoxy groups will be significantly shifted.

  • Methoxy Carbon (-OCH₃): Expected around 55-60 ppm.

  • Ester Methyl Carbon (-COOCH₃): Expected around 50-55 ppm.

Protocol:

  • Prepare a sample by dissolving approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.

  • Process the data and compare the observed chemical shifts, integration values (for ¹H NMR), and splitting patterns with the predicted values and the known spectra of related structures.[3][4]

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule. The presence of characteristic absorption bands for the ester and nitro groups provides strong evidence for the compound's identity.

Protocol:

  • Acquire an IR spectrum of the solid sample using an ATR-FTIR spectrometer.

  • Identify the characteristic absorption peaks and compare them to the expected ranges for the functional groups in this compound.

    • C=O stretch (ester): Strong absorption around 1720-1740 cm⁻¹.

    • NO₂ asymmetric stretch: Strong absorption around 1520-1560 cm⁻¹.

    • NO₂ symmetric stretch: Strong absorption around 1340-1380 cm⁻¹.

    • C-O stretch (ester and ether): Strong absorptions in the 1000-1300 cm⁻¹ region.

    • Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

    • Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹.

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is highly specific and can be used for definitive identification.

Protocol:

  • Introduce the sample into a mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion.

  • Acquire the mass spectrum in electron ionization (EI) mode.

  • Identify the molecular ion peak (M⁺) and compare it to the calculated molecular weight (211.17 g/mol ).

  • Analyze the fragmentation pattern and compare it to known fragmentation pathways for aromatic nitro esters.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a cornerstone technique for assessing the purity of pharmaceutical intermediates and active ingredients. A well-developed HPLC method can separate the main compound from any impurities, allowing for accurate quantification.

Protocol: The following is a starting point for an HPLC method, which should be validated for its intended use.[5]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid. A typical starting point could be a gradient from 30% to 70% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

Procedure:

  • Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

  • Prepare a sample solution of the material to be tested at a similar concentration.

  • Inject the standard and sample solutions into the HPLC system.

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Workflow and Validation Logic

The validation of this compound should follow a logical progression, starting with basic physical characterization and moving to more sophisticated spectroscopic and chromatographic techniques.

G cluster_0 Initial Assessment cluster_1 Structural Confirmation cluster_2 Purity & Assay cluster_3 Final Validation A Sample Receipt B Physical Characterization (Appearance, Solubility) A->B C Melting Point Determination B->C D NMR Spectroscopy (¹H and ¹³C) C->D E IR Spectroscopy D->E F Mass Spectrometry E->F G HPLC Purity Analysis F->G H Data Comparison with Literature Values G->H I Issuance of Certificate of Analysis H->I G cluster_0 Identity Identity Overall Quality Overall Quality Identity->Overall Quality Purity Purity Purity->Overall Quality Melting Point Melting Point Melting Point->Identity Melting Point->Purity NMR NMR NMR->Identity IR IR IR->Identity MS MS MS->Identity HPLC HPLC HPLC->Purity

Caption: Logical relationships in chemical validation.

Conclusion

The validation of this compound is a critical process that underpins the quality and reliability of research and development in the pharmaceutical industry. By systematically comparing experimental data with literature values and employing a suite of orthogonal analytical techniques, researchers can ensure the identity and purity of this important synthetic intermediate. This guide provides a robust framework for this process, emphasizing the importance of scientific integrity and a deep understanding of the analytical methods employed.

References

  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • Brainly. (2023, October 12). Analyze the ^1H and ^{13}C NMR spectra of methyl 3-nitrobenzoate.
  • Royal Society of Chemistry. (n.d.). 4.
  • PubChem. (n.d.). Methyl 3-nitrobenzoate.
  • PubChem. (n.d.). Methyl 4-methoxy-3-nitrobenzoate.
  • NIST. (n.d.). Methyl 3-methoxy-4-nitrobenzoate.
  • CDC Stacks. (n.d.). Supporting Information.

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A Comparative Guide to the Reactivity of Ortho, Meta, and Para Nitrobenzoate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a specific building block is a critical decision that dictates the course of a synthetic route. The nitrobenzoate isomers—ortho, meta, and para—are quintessential examples of how a subtle change in substituent position can profoundly alter a molecule's physicochemical properties and chemical reactivity. This guide provides an in-depth comparative analysis of these isomers, grounded in experimental data and mechanistic principles, to empower informed decision-making in your research and development endeavors.

The Foundation of Reactivity: Physicochemical Properties

The reactivity of each nitrobenzoate isomer is a direct consequence of its unique electronic and steric environment, governed by the position of the potent electron-withdrawing nitro group (-NO₂) relative to the carboxyl group (-COOH).[1][2] These differences manifest in measurable physical properties such as acidity (pKa), melting point, and solubility.

The nitro group's influence significantly increases the acidity of all three isomers compared to benzoic acid (pKa ≈ 4.2).[1]

  • Ortho-Nitrobenzoate: This isomer is the most acidic. The primary reason is the "ortho effect," where steric hindrance between the adjacent nitro and carboxyl groups forces the -COOH group out of the plane of the benzene ring.[3][4] This disruption of coplanarity inhibits resonance between the carboxyl group and the ring, stabilizing the resulting carboxylate anion and facilitating proton donation.[1][5]

  • Para-Nitrobenzoate: The para isomer is more acidic than its meta counterpart. This is because the nitro group at the para position can effectively withdraw electron density and stabilize the negative charge of the conjugate base through both the inductive effect and the more powerful resonance effect.[1][6]

  • Meta-Nitrobenzoate: In the meta position, the nitro group can only exert its electron-withdrawing inductive effect; it cannot participate in resonance with the carboxylate group. This results in a less pronounced increase in acidity compared to the ortho and para isomers.[6]

These fundamental differences are summarized below.

PropertyOrtho-Nitrobenzoic AcidMeta-Nitrobenzoic AcidPara-Nitrobenzoic Acid
Structure
Molecular Weight ( g/mol ) 167.12[7]167.12[7]167.12[7]
Melting Point (°C) 146-148[7]139-141[1][7]240-242[8]
pKa ~2.22[8]~3.47[7][8]~3.44[8]
Water Solubility 7.8 g/L[7]2.4 g/L (at 15 °C)[7]< 0.1 g/100 mL (at 26 °C)[7]
Caption : Comparative physicochemical properties of nitrobenzoic acid isomers.

The high melting point of the para isomer suggests a more stable and efficient crystal lattice packing due to its symmetry.[1][9]

Comparative Reactivity in Key Transformations

The electronic and steric properties discussed above directly translate into distinct reactivity profiles for each isomer in common synthetic transformations.

A. Nucleophilic Acyl Substitution: The Case of Ester Hydrolysis

The hydrolysis of nitrobenzoate esters is a classic reaction for quantifying the electronic and steric effects on the reactivity of the carbonyl group. The reaction rate is dictated by the electrophilicity of the carbonyl carbon, which is a prime target for nucleophilic attack (e.g., by a hydroxide ion).

The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making all nitrobenzoate isomers more reactive towards hydrolysis than unsubstituted benzoate. However, the positional isomerism leads to a clear and predictable trend in reactivity.

Reactivity Order: Para > Meta >> Ortho

  • Para-Nitrobenzoate: The strong resonance and inductive electron withdrawal from the para-nitro group makes the carbonyl carbon highly electron-deficient and thus extremely susceptible to nucleophilic attack. This results in the fastest hydrolysis rate among the three isomers.

  • Meta-Nitrobenzoate: With only an inductive effect at play, the carbonyl carbon is less electrophilic than in the para isomer, leading to a correspondingly slower rate of hydrolysis.

  • Ortho-Nitrobenzoate: Despite the strong inductive effect of the adjacent nitro group, the ortho isomer reacts the slowest by a significant margin. This is a textbook example of steric hindrance; the bulky nitro group physically obstructs the trajectory of the incoming nucleophile, dramatically increasing the activation energy of the reaction.[10][11]

This relationship is quantitatively described by the Hammett equation, which correlates reaction rates with substituent constants (σ).[12] Studies on the hydrolysis of substituted benzoates consistently demonstrate a large positive reaction constant (ρ), indicating that electron-withdrawing groups accelerate the reaction, with the notable exception of sterically hindered ortho-substituted compounds.[11][13]

G cluster_para Para Isomer (Fastest Reaction) cluster_meta Meta Isomer (Intermediate Reaction) cluster_ortho Ortho Isomer (Slowest Reaction) p_ester Para-Nitrobenzoate p_int Tetrahedral Intermediate (Resonance Stabilized) p_ester->p_int  OH⁻ Attack (Highly Favorable) p_prod Para-Nitrobenzoate Anion p_int->p_prod  -OR' m_ester Meta-Nitrobenzoate m_int Tetrahedral Intermediate (Inductively Stabilized) m_ester->m_int  OH⁻ Attack m_prod Meta-Nitrobenzoate Anion m_int->m_prod  -OR' o_ester Ortho-Nitrobenzoate o_int Tetrahedral Intermediate o_ester->o_int  OH⁻ Attack (Sterically Hindered) o_prod Ortho-Nitrobenzoate Anion o_int->o_prod  -OR'

Caption : Logical relationship of reactivity in ester hydrolysis.

B. Reduction of the Nitro Group

The reduction of the nitro group to an amine is one of the most valuable transformations of nitrobenzoates, providing access to aminobenzoic acids, which are crucial precursors in pharmaceutical synthesis.[8] This reaction is typically achieved using reagents like hydrogen gas with a palladium catalyst (H₂/Pd-C) or metals in acidic media (e.g., Fe/HCl).[14][15]

Unlike ester hydrolysis, the direct electronic influence of the carboxyl group's position on the rate of nitro group reduction is less pronounced. The reactivity differences are often more practical, relating to factors like the solubility of the starting materials in the reaction medium. However, all three isomers are readily reduced under standard conditions. The choice of isomer for this transformation is therefore almost always dictated by the desired substitution pattern of the final aminobenzoic acid product.[8]

C. Electrophilic Aromatic Substitution (EAS)

It is crucial to understand that the nitrobenzoate ring is strongly deactivated towards further electrophilic aromatic substitution. Both the nitro group and the carboxyl group are powerful deactivating, meta-directing groups.[16][17][18] Attempting to perform reactions like further nitration or Friedel-Crafts alkylation on a nitrobenzoate substrate is generally unfeasible and requires harsh conditions that often lead to low yields and decomposition.

This low reactivity is a key consideration during synthetic planning. The functionalization of the aromatic ring must be completed before the introduction of the second deactivating group or via an alternative synthetic strategy. For instance, the synthesis of the meta isomer is readily achieved by direct nitration of benzoic acid, as the carboxyl group directs the incoming nitro group to the meta position.[8][19]

Experimental Protocols

To provide a practical framework for the concepts discussed, we present detailed methodologies for comparing isomer reactivity and performing a key synthetic transformation.

Protocol 1: Comparative Kinetic Analysis of Methyl Nitrobenzoate Hydrolysis

This protocol uses UV-Visible spectroscopy to monitor the rate of alkaline hydrolysis, providing a quantitative measure of the relative reactivity of the three isomers.

A. Principle: The hydrolysis of methyl nitrobenzoates in aqueous base yields the corresponding nitrobenzoate anion. The reaction progress can be followed by monitoring the decrease in the absorbance of the ester over time at a fixed wavelength. The initial rate of reaction provides a direct comparison of reactivity.

B. Materials:

  • Methyl 2-nitrobenzoate, Methyl 3-nitrobenzoate, Methyl 4-nitrobenzoate

  • Sodium Hydroxide (NaOH), 1.0 M standard solution

  • Ethanol (Spectroscopic grade)

  • Deionized Water

  • UV-Vis Spectrophotometer with thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks, pipettes, and standard laboratory glassware

C. Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare 1.0 mM stock solutions of each methyl nitrobenzoate isomer in ethanol.

  • Reaction Solution Preparation: In a 10 mL volumetric flask, pipette 1.0 mL of the ester stock solution and dilute to the mark with deionized water to make a 0.1 mM solution.

  • Spectrophotometer Setup: Set the spectrophotometer to scan the UV range (e.g., 220-350 nm) to determine the λ_max for each ester. Set the instrument to kinetics mode to monitor absorbance at the λ_max of the chosen isomer. Equilibrate the cell holder to 25°C.

  • Kinetic Run: a. Pipette 2.5 mL of the 0.1 mM ester solution into a quartz cuvette. b. Prepare the initiating solution by creating a 0.1 M NaOH solution in a separate vial. c. Place the cuvette in the spectrophotometer and blank the instrument. d. To initiate the reaction, rapidly add 0.5 mL of the 0.1 M NaOH solution to the cuvette, mix quickly by inversion (with a stopper), and immediately start data acquisition. e. Record the absorbance at the predetermined λ_max every 15 seconds for 15-30 minutes.

  • Data Analysis: a. Plot Absorbance vs. Time for each isomer. b. The initial slope of this curve is proportional to the initial reaction rate. c. Compare the initial rates to establish the relative reactivity: Para > Meta >> Ortho.

G prep 1. Prepare Solutions - 0.1 mM Ester Solutions - 0.1 M NaOH Solution setup 2. Spectrophotometer Setup - Set λ_max and Temperature (25°C) - Set Kinetics Mode prep->setup run 3. Initiate Reaction - Mix Ester and NaOH in Cuvette - Start Data Acquisition setup->run analyze 4. Data Analysis - Plot Absorbance vs. Time - Determine Initial Rates run->analyze compare 5. Compare Reactivity - Establish Order: Para > Meta >> Ortho analyze->compare

Caption : Experimental workflow for kinetic analysis.

Protocol 2: Reduction of Methyl 3-Nitrobenzoate

A. Principle: The nitro group is reduced to a primary amine using iron powder in an acidic medium. The resulting amine is basic and can be separated from unreacted starting material and byproducts by acid-base extraction.

B. Materials:

  • Methyl 3-nitrobenzoate

  • Iron powder (-325 mesh)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

C. Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3-nitrobenzoate (e.g., 2.0 g), iron powder (e.g., 4.0 g), and ethanol (25 mL).

  • Reduction: While stirring vigorously, slowly add concentrated HCl (5 mL) to the mixture. An exothermic reaction should be observed.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 1-2 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

  • Workup: a. Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the filter cake with a small amount of ethyl acetate. b. Transfer the filtrate to a separatory funnel and neutralize it carefully by adding saturated NaHCO₃ solution until effervescence ceases. c. Extract the aqueous layer with ethyl acetate (3 x 30 mL). d. Combine the organic layers, wash with brine (1 x 25 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude methyl 3-aminobenzoate.

  • Purification: The product can be further purified by column chromatography or recrystallization if necessary.

Conclusion

The positional isomerism of the nitro group on the benzoate framework provides a compelling case study in the principles of physical organic chemistry. The interplay of inductive effects, resonance effects, and steric hindrance creates three molecules with the same formula but markedly different properties and reactivities.

  • Acidity: The order of acidity is Ortho > Para ≈ Meta > Benzoic Acid , with the ortho effect being the dominant factor for 2-nitrobenzoic acid.

  • Reactivity in Nucleophilic Acyl Substitution: The order is Para > Meta >> Ortho , where the high reactivity of the para isomer is driven by resonance and the low reactivity of the ortho isomer is a classic case of steric hindrance.

  • Synthetic Utility: The choice of isomer is a critical strategic decision. The low reactivity of the aromatic ring towards EAS means that the desired substitution pattern must be established through other means, while the reliable reduction of the nitro group offers a gateway to the synthetically versatile aminobenzoates.

A thorough understanding of these differences is essential for researchers and drug development professionals to optimize synthetic strategies, predict reaction outcomes, and ultimately achieve their desired molecular targets with greater efficiency and precision.[1]

References

  • Affecting Reactivity of Methyl Benzo
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzo
  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzo
  • Synthesis Of Methyl 3 Nitrobenzo
  • Why is methyl m-nitrobenzoate formed in this reaction instead of the ortho or para isomers? Brainly. [Link]
  • Why is methyl 3-nitrobenzo
  • Nitration of methyl benzo
  • Hydrolysis Kinetics of Benzo
  • How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid? Quora. [Link]
  • 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [Link]
  • Why is m-nitro formed in the reaction of nitration of methyl benzoate instead of the ortho or... Study.com. [Link]
  • Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzo
  • Ortho effect. Wikipedia. [Link]
  • Why does Nitrobenzene lower the reactivity of Benzene ring? Quora. [Link]
  • Steric inhibition of resonance in substituted benzoic acid. Chemistry Stack Exchange. [Link]
  • Hammett equ
  • SAMPLE PAPER (2023 -24). CBSE Academic. [Link]
  • Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 3-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to empower researchers with the knowledge to handle chemical reagents not only effectively in their experiments but also safely through their entire lifecycle, including final disposal. This guide moves beyond mere compliance, offering a framework for understanding the chemical principles that underpin the safe and responsible disposal of Methyl 3-methoxy-2-nitrobenzoate. The procedures outlined here are designed to protect laboratory personnel, ensure environmental stewardship, and maintain regulatory compliance.

Hazard Assessment & Chemical Profile

Understanding the intrinsic properties of a chemical is the foundation of its safe handling and disposal. This compound is an aromatic nitro compound and an ester. While its toxicological properties have not been fully investigated, its chemical class suggests a need for cautious handling.[1][2] Upon thermal decomposition, it can release toxic gases such as nitrogen oxides (NOx) and carbon oxides.[1][3][4]

The primary hazards are irritation to the eyes, skin, and respiratory tract upon exposure.[1][2] It is stable under normal laboratory conditions but is incompatible with strong oxidizing agents and strong bases, which could cause vigorous reactions.[1][3][5]

Table 1: Chemical & Physical Properties of this compound

PropertyValueSource(s)
CAS Number 5307-17-5[6]
Molecular Formula C₉H₉NO₅[6]
Molecular Weight 211.17 g/mol [7]
Appearance White to light yellow solid/crystal/powder[3]
Melting Point 141 - 144 °C[6]
Solubility Insoluble in water[6]
Stability Stable under normal temperatures and pressures[1][3]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling or preparing this compound for disposal, a proactive safety posture is critical. Engineering controls, such as working in a well-ventilated chemical fume hood, should always be the primary line of defense to minimize inhalation exposure.[1][8][9] Facilities must be equipped with an eyewash station and a safety shower.[1][2]

Appropriate PPE is mandatory to prevent dermal and ocular exposure. The selection of PPE should be based on a thorough risk assessment of the procedure being performed.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale & Source(s)
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.Must conform to OSHA 29 CFR 1910.133 or European Standard EN166 to protect against dust and splashes.[1][3][10]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile).Gloves must be inspected before use and disposed of properly after handling to avoid skin contact.[9]
Body Protection Laboratory coat, long-sleeved clothing.Wear appropriate protective clothing to prevent skin exposure.[1][5][10]
Respiratory Protection NIOSH/MSHA-approved respirator.Required only if ventilation is inadequate or if dust generation is significant and exposure limits may be exceeded.[1][11]

Spill Management Protocol

An accidental spill is an immediate waste generation event that requires a swift and correct response. The following protocol is for minor laboratory spills that can be safely managed by trained personnel.

Experimental Protocol: Minor Spill Cleanup

  • Alert Personnel & Cordon Off Area: Immediately notify colleagues in the vicinity. Restrict access to the spill area to prevent cross-contamination.[12][13]

  • Don Appropriate PPE: Before approaching the spill, ensure you are wearing the full PPE detailed in Table 2.

  • Contain the Spill: For a solid powder spill, gently cover it with a damp paper towel to prevent dust from becoming airborne.[14] For larger spills, create a dike around the spill using an inert absorbent material like vermiculite, sand, or spill pillows.[14][15]

  • Collect the Material: Carefully sweep or vacuum the spilled solid and place it into a suitable, clearly labeled, and sealable container for hazardous waste.[1][3][8][10] Avoid any actions that generate dust.[1][12]

  • Decontaminate the Area: Once the bulk material is removed, decontaminate the surface. Use a suitable laboratory detergent and water. For nitro compounds, some general procedures suggest a neutralizing agent could be used, but this should be done with caution.[14] A final wipe-down with a damp cloth is recommended.

  • Dispose of Cleanup Materials: All materials used for cleanup (gloves, paper towels, absorbent pads) are considered contaminated hazardous waste. Place them in a sealed, labeled waste container for disposal by a licensed contractor.[13][15]

  • Wash Hands Thoroughly: After the cleanup is complete and PPE is removed, wash hands thoroughly with soap and water.[1][11]

Core Disposal Procedures: A Decision-Based Workflow

The proper disposal of chemical waste is a regulated process. The generator of the waste is legally responsible for its safe management from "cradle to grave."

Critical First Step: Waste Characterization

Before any disposal action, the waste must be characterized. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to national and local regulations, such as the EPA's guidelines in 40 CFR Part 261.[2][16] Given that this compound is a synthetic organic chemical with potential irritant properties and toxic decomposition products, it should be treated as hazardous waste unless formally determined otherwise.

Primary Disposal Route: Licensed Hazardous Waste Contractor

For the vast majority of research and development settings, the most reliable and compliant method for disposing of this compound is through a licensed environmental services contractor.

Procedure for Preparing Waste for Pickup:

  • Containerization: Collect the waste in a designated, compatible, and sealable container.[17] The container must be in good condition, not leaking, and kept closed when not in use.[17] Do not mix incompatible wastes; for this compound, avoid mixing with strong bases or oxidizing agents.[3][5]

  • Labeling: Label the container clearly with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazards (e.g., "Irritant").

  • Accumulation: Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic. Follow institutional limits on the volume of waste that can be accumulated (e.g., no more than 55 gallons).[17]

  • Arranging Disposal: Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and final disposal, which is typically high-temperature incineration.[18]

Alternative Pre-Treatment Method: Base-Catalyzed Hydrolysis

In specific situations where a laboratory is equipped and trained for chemical transformations of waste, base-catalyzed hydrolysis (saponification) can be used to convert the ester into its corresponding carboxylate salt and methanol.[19][20]

Disclaimer: This procedure is a chemical treatment, not a final disposal method. The resulting aqueous waste is still hazardous and must be collected, characterized, and disposed of in accordance with all applicable regulations. This method may be useful for converting a water-insoluble solid into a water-soluble salt for easier handling and subsequent disposal.

Experimental Protocol: Saponification of this compound

  • Reaction Setup: In a chemical fume hood, place the solid this compound waste into a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: For each mole of the ester, add a solution containing at least 2 moles of sodium hydroxide (NaOH) in water. The use of excess base ensures the reaction goes to completion.[19]

  • Heating and Reflux: Heat the mixture to reflux with constant stirring. The reaction is complete when all the solid ester has dissolved, indicating it has been converted to the soluble sodium salt.[19]

  • Cooling: Turn off the heat and allow the reaction mixture to cool to room temperature.

  • Waste Collection: The resulting aqueous solution contains sodium 3-methoxy-2-nitrobenzoate, methanol, and excess NaOH. This solution is corrosive and contains an organic solvent.

  • Neutralization and Final Disposal: Carefully neutralize the solution with an acid like hydrochloric acid (HCl) under stirring. The neutralized aqueous waste must be transferred to a properly labeled hazardous waste container for disposal through a licensed contractor. Do not pour down the drain.[21]

Disposal Decision Workflow Diagram

The following diagram provides a logical pathway for researchers to follow when faced with the disposal of this compound, from initial generation to final disposition.

DisposalWorkflow cluster_start Waste Generation cluster_assessment Initial Assessment cluster_spill Spill Response cluster_bulk Bulk/Unused Waste Handling cluster_final Final Disposition start This compound Requires Disposal q_type What is the nature of the waste? start->q_type spill_protocol Execute Spill Management Protocol (Section 3) q_type->spill_protocol Accidental Spill bulk_waste Unused Reagent or Reaction Byproduct q_type->bulk_waste Bulk Material collect_spill_waste Collect contaminated cleanup materials in a sealed, labeled container. spill_protocol->collect_spill_waste final_container Consolidate all waste streams (solid, contaminated debris, treated liquid) into a compatible, labeled Hazardous Waste Container. collect_spill_waste->final_container q_pretreat Is lab-scale chemical pre-treatment feasible and permitted? bulk_waste->q_pretreat hydrolysis Perform Base-Catalyzed Hydrolysis (Section 4.3) q_pretreat->hydrolysis Yes direct_disposal Prepare for direct disposal. q_pretreat->direct_disposal No collect_hydrolysis_waste Collect neutralized aqueous waste in a sealed, labeled container. hydrolysis->collect_hydrolysis_waste collect_hydrolysis_waste->final_container direct_disposal->final_container final_disposal Arrange for pickup by a Licensed Hazardous Waste Contractor for High-Temperature Incineration. final_container->final_disposal

Caption: Decision workflow for the disposal of this compound.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with Methyl 3-methoxy-2-nitrobenzoate. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of why specific personal protective equipment (PPE) is critical. By treating every protocol as a self-validating system, we empower you to handle this and similar aromatic nitro compounds with the highest degree of safety and confidence.

Hazard Assessment: Understanding the "Why" Behind the Protection

This compound (C₉H₉NO₄) is a light-yellow solid organic compound.[1] While comprehensive toxicological data is not fully available, the known hazards associated with its chemical class—aromatic nitro compounds—necessitate rigorous safety measures.[2][3][4] The primary risks stem from its potential for irritation and the hazards associated with fine, airborne dust.

  • Routes of Exposure: The main pathways for exposure are inhalation of dust, direct skin contact, eye contact, and ingestion.[5]

  • Primary Hazards:

    • Skin and Eye Irritation: Direct contact can cause skin and eye irritation.[4][6][7]

    • Respiratory Irritation: Inhaling the dust may lead to respiratory tract irritation.[4][6]

    • Potential for Systemic Effects: Many nitroaromatic compounds are known to be toxic and can be readily absorbed through the skin.[2] While this specific compound is not fully characterized, prudence dictates treating it as potentially harmful if inhaled, swallowed, or absorbed.[4][5]

The fundamental principle of our PPE strategy is to create a complete barrier against these exposure routes. Every recommendation that follows is directly linked to mitigating these specific risks.

Core Protective Equipment: A Multi-Layered Defense

Handling this compound safely requires a multi-layered approach to PPE. The following are the minimum requirements for any operation involving this compound.

Eye and Face Protection

Given its capacity to cause serious eye irritation, robust eye protection is non-negotiable.[6][7]

  • Mandatory Equipment: Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient as they do not protect against dust or splashes from the sides, top, or bottom.

  • Causality: The use of tight-sealing goggles is mandated by regulations such as OSHA's 29 CFR 1910.133 and European Standard EN166.[1] This is to prevent fine particulates from entering the eye, which can occur easily when handling solid powders.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during dissolution in a solvent), a face shield should be worn in addition to safety goggles.

Hand Protection

The skin is a primary route of exposure for nitroaromatic compounds.[2] Therefore, selecting the correct gloves is critical.

  • Mandatory Equipment: Chemically resistant gloves are required. Nitrile gloves are a common and effective choice for incidental contact.

  • Protocol for Use:

    • Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears before wearing them.[3]

    • Proper Donning: Ensure hands are clean and dry before putting on gloves.

    • Proper Removal: Use the proper glove removal technique (without touching the glove's outer surface with bare skin) to avoid cross-contamination.[3]

    • Immediate Disposal: Dispose of contaminated gloves immediately in a designated hazardous waste container.[3] Do not reuse disposable gloves.

    • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[3][8]

Body Protection

Protecting exposed skin on the arms and body is crucial to prevent accidental contact.

  • Mandatory Equipment: A professional lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.

  • Material Considerations: Standard cotton lab coats provide a barrier against solid dust. For tasks involving significant quantities of solvent or a higher risk of splash, consider impervious or chemically resistant aprons or coveralls.[9] All protective clothing should be removed before leaving the laboratory.

Respiratory Protection

The primary inhalation risk comes from the generation of airborne dust.[1][4]

  • Standard Operations: When handling this compound within a certified chemical fume hood or a similar ventilated enclosure, respiratory protection is typically not necessary.[1][3] The engineering control of the fume hood is the primary line of defense.

  • When a Respirator is Required: If engineering controls are insufficient or unavailable (e.g., weighing large quantities on an open bench, cleaning up a significant spill), respiratory protection is mandatory.[4]

  • Type of Respirator: A NIOSH/MSHA or European Standard EN 149 approved respirator equipped with a particle filter (e.g., an N95, FFP2, or higher) is recommended to protect against dust.[1][7]

Operational Plans: PPE in Practice

The level of PPE required can be adjusted based on the specific task and the associated risk of exposure.

TaskRequired PPEKey Considerations
Weighing and Transfer Safety Goggles, Nitrile Gloves, Lab CoatPerform in a chemical fume hood or ventilated balance enclosure to minimize dust.[10] Avoid creating dust clouds.[1][4]
Reaction Setup / Dissolution Safety Goggles (Face shield recommended), Nitrile Gloves, Lab CoatHandle solvents in a fume hood. Be aware that the compound is incompatible with strong oxidizing agents and bases.[1][7]
Work-up and Purification Safety Goggles (Face shield recommended), Nitrile Gloves, Lab CoatProcedures like filtration or chromatography may present splash or aerosolization risks.
Spill Cleanup Safety Goggles, Nitrile Gloves, Lab Coat, Respirator (if dusty)Gently cover the spill with an absorbent like vermiculite or sand to prevent dust from becoming airborne.[2] Sweep carefully into a designated waste container.[1][2]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when planning to work with this compound.

PPE_Selection_Workflow start_end start_end decision decision process process io io start Start: Plan Task with This compound base_ppe Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->base_ppe q_hood Is the task performed entirely within a certified fume hood? base_ppe->q_hood q_splash Is there a significant risk of liquid splash? q_hood->q_splash Yes q_dust Is dust generation unavoidable or high? q_hood->q_dust No add_faceshield Add Face Shield to Goggles q_splash->add_faceshield Yes final_ppe Final PPE Assembled q_splash->final_ppe No q_dust->q_splash No add_respirator Add Particulate Respirator (N95/FFP2) q_dust->add_respirator Yes add_faceshield->final_ppe add_respirator->q_splash end Proceed with Task final_ppe->end

Caption: PPE selection workflow for this compound.

Disposal and Decontamination

Proper disposal of contaminated materials is a critical final step in the safety protocol.

  • Solid Waste: All disposable PPE (gloves, wipes, etc.) and any material used for spill cleanup must be placed in a clearly labeled hazardous waste container.[2][3]

  • Decontamination: After handling, decontaminate the work area with a suitable solvent (e.g., acetone), followed by soap and water, collecting all cleaning materials as hazardous waste.[2]

By adhering to these detailed protocols, you not only ensure your personal safety but also contribute to a culture of responsibility and excellence in the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.